2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
説明
The exact mass of the compound [1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPQYDKQISFMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153305-67-0, 100165-88-6 | |
| Record name | 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1 '-binaphthyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Application of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)
This guide provides a comprehensive technical overview of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are engaged in asymmetric catalysis. We will delve into the core structural attributes of Tol-BINAP, its synthesis and characterization, and its pivotal role as a chiral ligand in a multitude of catalytic reactions.
Introduction to Tol-BINAP: A Privileged Ligand in Asymmetric Catalysis
This compound (Tol-BINAP) is a chiral diphosphine ligand that has established itself as a cornerstone in the field of asymmetric catalysis. Its unique structural framework, characterized by atropisomerism arising from restricted rotation about the C1-C1' bond of the binaphthyl backbone, is fundamental to its ability to induce high levels of enantioselectivity in metal-catalyzed reactions.[1] The strategic placement of bulky di-p-tolylphosphino groups at the 2 and 2' positions creates a well-defined chiral environment around the metal center, thereby enabling the stereoselective transformation of prochiral substrates.[1]
The success of Tol-BINAP and its parent compound, BINAP, in academia and industry stems from their remarkable versatility and efficacy in a wide array of catalytic processes, including hydrogenations, carbon-carbon bond formations, and aminations.[1][2] This guide will explore the molecular architecture of Tol-BINAP, the analytical techniques employed for its characterization, and its application in key asymmetric transformations, providing insights into the causality behind its exceptional performance.
Molecular Structure and Physicochemical Properties
The molecular formula of Tol-BINAP is C48H40P2, with a corresponding molecular weight of 678.78 g/mol .[3][4] The defining feature of Tol-BINAP is its C2-symmetric chiral scaffold, which is a direct consequence of the hindered rotation around the pivotal single bond connecting the two naphthalene rings.[1] This atropisomerism gives rise to two stable, non-superimposable enantiomers, (R)-Tol-BINAP and (S)-Tol-BINAP, which are separable and configurationally stable under normal conditions.
The di-p-tolylphosphino substituents play a crucial electronic and steric role. The tolyl groups, with their electron-donating methyl substituents, modulate the electronic properties of the phosphorus atoms, which in turn influences the catalytic activity of the corresponding metal complexes.[5] Sterically, these bulky groups are instrumental in creating the chiral pockets that govern the facial selectivity of substrate approach to the catalytic center.
Below is a two-dimensional representation of the (S)-Tol-BINAP enantiomer.
Caption: 2D structure of (S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP).
Table 1: Physicochemical Properties of Tol-BINAP
| Property | Value | Reference(s) |
| Molecular Formula | C48H40P2 | [3][4][6] |
| Molecular Weight | 678.78 g/mol | [3][4][6] |
| CAS Number | 99646-28-3 ((R)-enantiomer) | [6][7] |
| 100165-88-6 ((S)-enantiomer) | [6] | |
| Appearance | White to cream powder | [6][7] |
| Melting Point | 255-257 °C | [6] |
| Boiling Point | 754.4 °C at 760 mmHg | [6] |
| Solubility | Insoluble in water | [6] |
| Storage Temperature | Room temperature, under inert atmosphere | [6] |
Synthesis and Structural Characterization
The synthesis of Tol-BINAP, much like its parent BINAP, typically commences from 1,1'-bi-2-naphthol (BINOL).[5] The resolution of racemic BINOL into its (R) and (S) enantiomers is a critical step that dictates the final chirality of the Tol-BINAP ligand. The synthesis generally proceeds through the conversion of the hydroxyl groups of BINOL into triflate or other suitable leaving groups, followed by a phosphination reaction. The introduction of the di-p-tolylphosphine moieties is often achieved using di-p-tolylphosphine oxide followed by a reduction step, or directly with di-p-tolylphosphine.[5]
Structural Verification by X-ray Crystallography
X-ray crystallography provides the most definitive structural elucidation of Tol-BINAP and its metal complexes.[8][9] This technique allows for the precise determination of bond lengths, bond angles, and the crucial dihedral angle between the two naphthyl planes, which is a key parameter influencing the ligand's stereochemical control. While the primary data from X-ray crystallography is a three-dimensional electron density map, the derived atomic model is invaluable for computational studies and for understanding the subtle steric and electronic interactions that govern catalytic outcomes.[10]
Characterization by ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphine ligands like Tol-BINAP and their corresponding metal complexes.[11] The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, providing valuable information about ligand coordination to a metal center, the formation of different catalytic species in solution, and the purity of the ligand itself.
Experimental Protocol: ³¹P NMR Analysis of a Tol-BINAP-Metal Complex
-
Sample Preparation: Dissolve approximately 5-10 mg of the Tol-BINAP-metal complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂) in an NMR tube. The choice of solvent is critical and should be one in which the complex is stable and sufficiently soluble.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ³¹P frequency.
-
Ensure the instrument is properly locked and shimmed on the deuterium signal of the solvent to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. This simplifies the spectrum by removing couplings to protons, resulting in sharp singlets for chemically equivalent phosphorus nuclei or doublets/multiplets for non-equivalent nuclei coupled to other NMR-active nuclei (like other phosphorus atoms or certain metals).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
An external standard, such as 85% H₃PO₄, is typically used for referencing the chemical shifts to 0 ppm.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative ratios of different phosphorus-containing species in the sample.
-
Analyze the chemical shifts and coupling constants (if any) to deduce the structure and coordination environment of the Tol-BINAP ligand in the complex. For instance, a significant downfield shift upon coordination to a metal center is typically observed.
-
Table 2: Representative ³¹P NMR Data
| Species | Solvent | Chemical Shift (δ, ppm) | Reference(s) |
| (R)-Tol-BINAP(AuCl)₂ | CDCl₃ | 23.6 | [12] |
| (S)-BINAP(Ag) Complex C | CH₂Cl₂ | 2.03 (dd) | [11] |
Note: The chemical shifts can vary depending on the specific metal center, other ligands present, and the solvent used.
The Central Role of Tol-BINAP in Asymmetric Catalysis
The efficacy of Tol-BINAP as a chiral ligand is demonstrated in a vast number of asymmetric transformations. Its ability to form stable chelate complexes with a variety of transition metals, including ruthenium, rhodium, palladium, iridium, and copper, is central to its broad applicability.[1][2][8][13][14][15][16]
Asymmetric Hydrogenation: A Landmark Application
One of the most prominent applications of Tol-BINAP is in the ruthenium-catalyzed asymmetric hydrogenation of ketones and olefins.[2][13][14][17][18][19] In these reactions, the Tol-BINAP-Ru(II) complex acts as a catalyst for the enantioselective addition of hydrogen across a double bond. The mechanism often involves a metal-ligand bifunctional pathway where a hydride on the ruthenium and a proton from a coordinated amine ligand are transferred to the substrate in a concerted fashion via a six-membered pericyclic transition state.[13][17][18] The chirality of the Tol-BINAP ligand dictates the facial selectivity of this transfer, leading to the preferential formation of one enantiomer of the product alcohol.
The use of Tol-BINAP in conjunction with a chiral diamine, such as 1,2-diphenylethylenediamine (DPEN), in Ru(II) complexes has been shown to be particularly effective for the hydrogenation of simple ketones.[19]
Caption: A simplified catalytic cycle for the Ru-Tol-BINAP-diamine catalyzed asymmetric hydrogenation of a ketone.
Expanding the Synthetic Utility: Other Key Reactions
Beyond hydrogenation, Tol-BINAP has proven to be an effective ligand in a multitude of other enantioselective reactions:
-
Asymmetric Aldol Reactions: Tol-BINAP, in complex with palladium(II) or silver(I), catalyzes asymmetric Mukaiyama-type aldol reactions, providing access to chiral β-hydroxy carbonyl compounds.[8][16]
-
Palladium-Catalyzed Cross-Coupling Reactions: It serves as a ligand in various palladium-catalyzed reactions, including the Heck reaction and the α-arylation of ketones.[16][20]
-
Copper-Catalyzed Conjugate Additions: Tol-BINAP-copper complexes are utilized for the enantioselective conjugate addition of Grignard reagents and for conjugate reductions.[16]
-
Iridium-Catalyzed Allylic Alkylations: Tol-BINAP-modified iridium catalysts enable highly regio- and enantioselective allylic alkylations, for instance, with nitronate nucleophiles.[15]
The choice of metal and reaction conditions can be fine-tuned to achieve optimal results for a specific transformation, highlighting the versatility of Tol-BINAP as a privileged ligand.
Conclusion
This compound (Tol-BINAP) stands as a testament to the power of rational ligand design in asymmetric catalysis. Its well-defined, sterically demanding, and electronically tunable chiral structure provides an exceptional platform for inducing high enantioselectivity in a broad spectrum of metal-catalyzed reactions. The insights gained from structural studies, particularly through X-ray crystallography and ³¹P NMR spectroscopy, continue to inform the development of new catalytic systems and the optimization of existing ones. For researchers and professionals in the pharmaceutical and fine chemical industries, a thorough understanding of the structure and function of Tol-BINAP is essential for the efficient and stereoselective synthesis of complex chiral molecules.
References
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja010539g
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. ResearchGate. URL: https://www.researchgate.net/publication/11880482_Mechanism_of_Asymmetric_Hydrogenation_of_Ketones_Catalyzed_by_BINAP12-Diamine-RutheniumII_Complexes
- (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1'-binaphthyl. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4189906
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. ResearchGate. URL: https://www.researchgate.net/publication/239744157_Mechanism_of_Asymmetric_Hydrogenation_of_Ketones_Catalyzed_by_BINAP12-Diamine-RutheniumII_Complexes
- (S)-(-)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL. LookChem. URL: https://www.lookchem.com/cas-996/99646-28-3.html
- Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. ResearchGate. URL: https://www.researchgate.
- 2,2′-Bis(di-p-tolylphosphino)-1,1′-binaphthyl. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/2-2-bis-di-p-tolylphosphino-1-1-binaphthyl-cas-153305-67-0
- Modified BINAP: The How and the Why. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/cr030002p
- (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 98%. Thermo Fisher Scientific. URL: https://www.thermofisher.
- (R)-(+)-2,2′-Bis(di-p-tolylphosphino)-1,1′-binaphthyl. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/668966
- Recent Advances of BINAP Chemistry in the Industrial Aspects. J-STAGE. URL: https://www.jstage.jst.go.jp/article/bcsj/77/6/77_6_997/_pdf
- Phosphorous NMR Analysis and Activity of Chiral BINAP‐Silver Complexes. Wiley Online Library. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.201902096
- Asymmetric Hydrogenation. ETH Zurich. URL: https://www.ethz.
- Synthesis of building block 21. ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-building-block-21-a-Ru-S-Tol-BINAP-OAc-2-H-2-50-bar-MeOH-rt-16-h-94_fig3_352328848
- Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. NIH National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8492212/
- Catalytic cycle of the Tol-BINAP-CuF₂ catalytic system. ResearchGate. URL: https://www.researchgate.
- Module 6 Hydrogenation Reactions. NPTEL. URL: https://archive.nptel.ac.in/courses/104/105/104105081/M6L22.pdf
- What are the applications of BINAP in catalysis?. Guidechem. URL: https://www.guidechem.
- X-ray crystal structure of [{(R)-BINAP}Au₂I₂] (20). ResearchGate. URL: https://www.researchgate.net/figure/X-ray-crystal-structure-of-R-BINAPAu-2-I-2-20-Selected-bond_fig6_258019685
- (R)-BINAP. Strem Chemicals. URL: https://www.strem.
- (R)-(+)-TolBINAP. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5278546_EN.htm
- (R)-Tol-BINAP. ChemScene. URL: https://www.chemscene.com/products/R-Tol-BINAP-CS-0015957.html
- (R)-(+)-TolBINAP. TCI Chemicals. URL: https://www.tcichemicals.com/US/en/p/T3152
- (R)-Tol-BINAP. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/668966
- Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS. URL: https://www.pnas.org/doi/10.1073/pnas.0408338101
- Enantioselective Aryl-Aryl Coupling facilitated by Chiral Binuclear Gold Complexes. The Royal Society of Chemistry. URL: https://www.rsc.
- Application and limitations of X-ray crystallographic data in structure-based ligand and drug design. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/15559981/
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1'-binaphthyl | C48H40P2 | CID 4189906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lookchem.com [lookchem.com]
- 7. 042119.02 [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application and limitations of X-ray crystallographic data in structure-based ligand and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ethz.ch [ethz.ch]
- 15. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (R)-(+)-TolBINAP | 99646-28-3 [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. archive.nptel.ac.in [archive.nptel.ac.in]
- 20. ( R )-Tol-BINAP | Sigma-Aldrich [sigmaaldrich.com]
Introduction: The Architectural Elegance of Tol-BINAP
An In-Depth Technical Guide to the Electronic and Steric Properties of Tol-BINAP
Abstract: The (R)- and (S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) ligands represent a cornerstone in the field of asymmetric catalysis. As derivatives of the seminal BINAP ligand, their nuanced steric and electronic properties have been expertly tuned to enhance catalytic activity and enantioselectivity across a breadth of chemical transformations. This guide provides a comprehensive analysis of these properties, detailing the theoretical underpinnings, experimental characterization methodologies, and practical implications for researchers and professionals in drug development and chemical synthesis.
Tol-BINAP is a chiral diphosphine ligand that possesses axial chirality arising from restricted rotation around the C1-C1' bond of its binaphthyl backbone, a phenomenon known as atropisomerism.[1] This C₂-symmetric framework creates a well-defined, three-dimensional chiral environment around a coordinated metal center, which is fundamental to its ability to induce high enantioselectivity in catalytic reactions.[1][2] The defining feature of Tol-BINAP is the substitution of the phenyl groups of BINAP with p-tolyl groups, a modification that subtly but significantly alters its electronic and steric profile.[3]
This guide will deconstruct these properties, offering both a theoretical framework and practical, field-proven methodologies for their evaluation.
Caption: Core structure of the Tol-BINAP ligand.
Steric Properties: Defining the Chiral Pocket
The steric environment of Tol-BINAP is the primary determinant of its enantioselective capabilities. This environment is defined by several key geometric parameters that collectively form the "chiral pocket" responsible for differentiating between enantiotopic faces of a substrate.
Key Steric Parameters
-
Bite Angle (P-M-P): The bite angle is the angle formed between the two phosphorus donor atoms and the central metal atom in a chelated complex.[4][5] For BINAP, the natural bite angle is approximately 93°.[1] This angle is crucial for defining the geometry of the catalytic complex, which in turn influences reaction outcomes. While the value for Tol-BINAP is very similar, the increased bulk of the tolyl groups can influence the preferred coordination geometry.
-
Dihedral Angle (Naphthyl-Naphthyl): The atropisomeric nature of Tol-BINAP is due to a high rotational barrier around the binaphthyl bond, fixing the two naphthyl rings at a dihedral angle of roughly 90°.[1] This rigid, skewed arrangement is the source of the ligand's chirality and is essential for creating an effective asymmetric environment. Modifications to the ligand structure, such as increasing the steric hindrance on the phosphine-bound groups, can further influence this angle.[3]
-
Cone Angle: The Tolman cone angle quantifies the steric bulk of a phosphine ligand. The p-tolyl groups of Tol-BINAP are sterically larger than the phenyl groups of BINAP. This increased bulkiness enhances steric repulsions within the catalytic complex, which can lead to higher enantioselectivities by creating a more discriminating chiral pocket.[6][7]
Experimental Workflow: X-ray Crystallography
The definitive method for elucidating the solid-state structure and, by extension, the steric properties of a Tol-BINAP-metal complex is single-crystal X-ray crystallography.[8]
Causality in Protocol Design: The goal is to obtain a high-quality, single crystal, which is often the rate-limiting step.[8] The choice of solvent systems is critical; a slow diffusion or evaporation method is employed to allow the molecules to pack in a highly ordered lattice, which is necessary for sharp diffraction.
Step-by-Step Protocol for Crystallographic Analysis:
-
Crystal Growth:
-
Dissolve the purified Tol-BINAP-metal complex in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Utilize a slow crystallization technique. A common method is vapor diffusion, where a less soluble "anti-solvent" (e.g., pentane or hexane) is allowed to slowly diffuse into the concentrated solution.
-
Incubate in a vibration-free environment until suitable single crystals form.
-
-
Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern using a modern detector (e.g., CCD or CMOS).[8]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build and refine the molecular model against the experimental data to determine precise bond lengths, bond angles, and the key dihedral and bite angles.[9]
-
Caption: Workflow for X-ray crystallographic analysis.
Electronic Properties: Modulating Metal Center Reactivity
The electronic nature of a ligand dictates its ability to donate or accept electron density from the metal center, thereby influencing the catalytic cycle. The introduction of methyl groups at the para-positions of the phenyl rings makes Tol-BINAP a more electron-rich ligand than its parent, BINAP.
The Inductive Effect of the Tolyl Group
The methyl group is weakly electron-donating through induction and hyperconjugation. This effect increases the electron density on the phosphorus atoms of Tol-BINAP.[3] Consequently, Tol-BINAP is a stronger σ-donor ligand than BINAP. This enhanced donor strength increases the electron density on the coordinated metal center, which can have profound effects on catalysis, such as accelerating the rate-limiting oxidative addition step in many cross-coupling reactions.
Quantifying Electronic Effects: The Tolman Electronic Parameter (TEP)
The TEP is a quantitative measure of the electron-donating ability of a phosphine ligand.[10] It is determined experimentally by measuring the frequency of the C-O stretching vibration (ν(CO)) in a standard nickel-carbonyl complex, such as Ni(CO)₃L.
-
Mechanism: A more strongly donating ligand (like Tol-BINAP) increases electron density on the nickel center. This leads to increased π-backbonding from the metal's d-orbitals into the π* antibonding orbitals of the CO ligands.
-
Observation: Increased backbonding weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency in the infrared spectrum. Therefore, a lower TEP value corresponds to a more electron-donating ligand.[7]
Characterization Methodologies
³¹P NMR spectroscopy is a highly sensitive probe of the electronic environment of the phosphorus nucleus.[11] While direct correlation to TEP is complex, changes in chemical shift (δ) can provide qualitative insights. Generally, increased electron density on the phosphorus atom leads to greater shielding and an upfield (less positive) shift in the ³¹P NMR spectrum, though exceptions exist due to competing factors.[12]
Step-by-Step Protocol for ³¹P NMR Analysis:
-
Sample Preparation: Dissolve a precise amount of the Tol-BINAP ligand or its metal complex in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Data Acquisition: Acquire the ³¹P{¹H} (proton-decoupled) NMR spectrum on a high-field NMR spectrometer.
-
Analysis: Compare the chemical shift of the phosphorus signal in Tol-BINAP to that of BINAP under identical conditions. A relative shift can indicate a change in the electronic environment. For instance, in gold(I) chloride complexes, the ³¹P NMR chemical shift for (R)-TolBINAP(AuCl)₂ is observed at δ 25.0, while related BINAP complexes appear at different shifts, reflecting their distinct electronic nature.[13]
Density Functional Theory (DFT) has become a powerful tool for predicting and rationalizing the electronic properties of ligands.[14][15]
Workflow for Computational Analysis:
-
Model Building: Construct a 3D model of the Tol-BINAP ligand and a relevant metal complex (e.g., Ni(CO)₃(Tol-BINAP) or a palladium complex).
-
Geometry Optimization: Perform a geometry optimization using an appropriate functional and basis set (e.g., B3LYP or M06 with a basis set like 6-31G(d)).
-
Property Calculation:
-
Frequency Analysis: Calculate the vibrational frequencies of the complex to predict the ν(CO) and compare with experimental TEP values.
-
Charge Analysis: Use methods like Natural Bond Orbital (NBO) analysis to calculate the partial charge on the phosphorus atoms, providing a direct measure of electron density.
-
Synthesis of Tol-BINAP
The synthesis of Tol-BINAP typically follows established procedures for BINAP derivatives, often starting from enantiomerically pure 1,1'-bi-2-naphthol (BINOL).
Caption: A representative synthetic workflow for Tol-BINAP.
This common route involves the conversion of BINOL to its more reactive ditriflate derivative, followed by a nickel-catalyzed cross-coupling reaction with di(p-tolyl)phosphine.[16]
Comparative Summary: Tol-BINAP vs. BINAP
The choice between Tol-BINAP and BINAP is dictated by the specific electronic demands of the catalytic reaction.
| Property | BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) | Rationale & Implication |
| Electronic Nature | Strong σ-donor | Stronger σ-donor | The electron-donating p-methyl groups increase electron density on the phosphorus atoms and the metal center.[3] This can accelerate oxidative addition and enhance catalytic activity. |
| Steric Bulk | Bulky | Slightly Bulkier | The additional methyl groups increase the overall steric footprint, potentially leading to a more defined chiral pocket and higher enantioselectivity.[6] |
| Bite Angle | ~93°[1] | ~93° | The core geometry is largely conserved, but the tolyl groups can influence the conformational preference of the chelate ring. |
| Key Applications | Asymmetric Hydrogenation, Heck reactions, Suzuki coupling.[17][18] | Asymmetric Hydrogenation, Aldol reactions, Allylic Alkylations, Cross-coupling.[6][19][20] Often shows higher activity or selectivity than BINAP. |
Conclusion
Tol-BINAP is a masterful refinement of the BINAP ligand scaffold. Its enhanced electron-donating ability, stemming from the p-tolyl substituents, allows it to modulate the reactivity of metal centers in a way that often translates to superior catalytic activity. This electronic enhancement, combined with a subtly larger steric profile, makes Tol-BINAP an indispensable tool for tackling challenging problems in modern asymmetric synthesis. Understanding the interplay of these properties, and the robust experimental and computational methods used to characterize them, empowers scientists to make rational ligand choices and design more efficient and selective catalytic systems.
References
- Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. (2025).
- Modified BINAP: The How and the Why. (n.d.).
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. (n.d.). Journal of the American Chemical Society. [Link]
- Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. (n.d.). PMC - NIH. [Link]
- Catalytic cycle of the Tol-BINAP-CuF2 catalytic system. (n.d.).
- BINAP - Wikipedia. (n.d.). Wikipedia. [Link]
- Phosphorous NMR Analysis and Activity of Chiral BINAP‐Silver Complexes. (2022). ChemPlusChem. [Link]
- X-ray crystal structure of [{(R)-BINAP}Au 2 I 2 ] (20). (n.d.).
- rac-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 98% rac-p-Tol-BINAP. (n.d.). DalChem. [Link]
- (r)-(+)- and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). (n.d.). Organic Syntheses. [Link]
- Catalytic Efficiency: Exploring (S)-(-)-TolBINAP in Organic Transformations. (n.d.).
- Recent Advances of BINAP Chemistry in the Industrial Aspects. (n.d.). Takasago. [Link]
- Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. (2018). PMC - NIH. [Link]
- Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. (n.d.).
- Bite angle – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Bite angle - Wikipedia. (n.d.). Wikipedia. [Link]
- Enantioselective Aryl-Aryl Coupling facilitated by Chiral Binuclear Gold Complexes. (2019). The Royal Society of Chemistry. [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
- (R)-Tol-BINAP. (n.d.). Sigma-Aldrich (Chinese). [Link]
- Computational Studies on the Electronic Structures and the Reaction Mechanisms of Rare-Earth- and Transition-Metal Complexes. (n.d.). RIKEN. [Link]
- Electronic and steric Tolman parameters for proazaphosphatranes. (2016). Dalton Transactions. [Link]
- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. [Link]
- Brief History of Electronic Structure Calculations in Computational Chemistry. (2022). Journal of Nanotechnology Research. [Link]
- Studies of some rare earth metal complexes with Schiff base Ligand with the help of X-ray Diffraction. (n.d.). Jetir.Org. [Link]
Sources
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Bite angle - Wikipedia [en.wikipedia.org]
- 6. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yanggroup.weebly.com [yanggroup.weebly.com]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. rsc.org [rsc.org]
- 14. i.riken.jp [i.riken.jp]
- 15. fortunejournals.com [fortunejournals.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 18. (R)-Tol-BINAP 99646-28-3 [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
(R)-(+)-Tol-BINAP: A Comprehensive Technical Guide for Asymmetric Catalysis
Abstract
(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as (R)-(+)-Tol-BINAP, is a premier chiral phosphine ligand that has become indispensable in the field of asymmetric catalysis. Its unique atropisomeric structure, characterized by C₂-symmetry and axial chirality, provides a well-defined and highly effective chiral environment for a multitude of metal-catalyzed enantioselective transformations. This technical guide offers an in-depth exploration of (R)-(+)-Tol-BINAP, intended for researchers, chemists, and process development scientists. We will delve into its fundamental properties, provide a detailed synthesis protocol, elucidate the mechanistic underpinnings of its catalytic activity, and present a comparative analysis against its parent compound, BINAP. Furthermore, this guide will showcase its application in key transformations with validated performance data, underscoring its significance in the synthesis of complex, high-value chiral molecules, particularly within the pharmaceutical industry.
Introduction: The Architectural Elegance of Tol-BINAP
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in drug development where the chirality of a molecule dictates its pharmacological activity. Privileged chiral ligands, those that are effective for a wide range of substrates and reaction types, are therefore of immense value. (R)-(+)-Tol-BINAP belongs to the esteemed BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family of ligands, first pioneered by Noyori and his contemporaries.[1]
What distinguishes Tol-BINAP is the substitution of the four phenyl groups on the phosphorus atoms with p-tolyl groups. This seemingly subtle modification has profound implications. The methyl groups at the para-position act as electron-donating groups, increasing the electron density on the phosphorus atoms. This enhanced Lewis basicity can modulate the electronic properties of the metal center to which it coordinates, often leading to increased catalytic activity and, in some cases, improved enantioselectivity compared to the parent BINAP ligand.[2] The axial chirality arises from the restricted rotation (atropisomerism) around the C1-C1' bond connecting the two naphthyl rings, creating a stable, twisted, C₂-symmetric chiral scaffold.[1]
This guide will provide the necessary technical details to understand and effectively utilize this powerful catalytic tool.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is critical for its safe and effective use in a laboratory or manufacturing setting.
Core Compound Properties
| Property | Value | Reference(s) |
| CAS Number | 99646-28-3 | [2][3][4][5][6] |
| Molecular Formula | C₄₈H₄₀P₂ | [3][4] |
| Molecular Weight | 678.78 g/mol | [2][6] |
| Appearance | White to cream powder or solid | [3][5] |
| Melting Point | 254-258 °C | [2][6][7] |
| Optical Rotation | [α]²⁰/D +162° (c = 0.5 in benzene) | [2][7] |
| Solubility | Insoluble in water; soluble in organic solvents like toluene and benzene. | [3] |
Safety and Handling
(R)-(+)-Tol-BINAP is classified as a combustible solid and should be handled with appropriate care.[2][8]
-
Storage: Store in a tightly sealed container in a cool, dry place (4°C is recommended), protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine groups.[4]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and ensure work is performed in a well-ventilated area or a fume hood.
-
Toxicity: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. The German Water Hazard Class is WGK 3, indicating a substance that is highly hazardous to water.[2][8]
Synthesis of (R)-(+)-Tol-BINAP: A Validated Protocol
The synthesis of enantiopure Tol-BINAP relies on starting from an optically pure precursor, typically (R)-1,1'-bi-2-naphthol ((R)-BINOL). A highly effective and direct method involves the nickel-catalyzed cross-coupling of the corresponding bis-triflate with di(p-tolyl)phosphine.[9] This approach avoids the harsher conditions and resolution steps required in earlier synthetic routes.
Experimental Workflow: Two-Step Synthesis from (R)-BINOL
Caption: Workflow for the synthesis of (R)-(+)-Tol-BINAP from (R)-BINOL.
Step-by-Step Methodology
Step 1: Synthesis of (R)-1,1'-binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate)
-
To a stirred, cooled (0 °C) solution of (R)-BINOL (1.0 equiv) and pyridine (2.5 equiv) in anhydrous dichloromethane (CH₂Cl₂), add trifluoromethanesulfonic anhydride (Tf₂O, 2.2 equiv) dropwise under an inert atmosphere (N₂).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to yield the (R)-BINOL bis-triflate as a white solid.
Step 2: Nickel-Catalyzed Phosphinylation
-
In an oven-dried Schlenk flask, combine the (R)-BINOL bis-triflate (1.0 equiv), NiCl₂(dppe) (0.1 equiv, where dppe is 1,2-bis(diphenylphosphino)ethane), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 4.0 equiv).[8]
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) via cannula.
-
Add di(p-tolyl)phosphine (2.4 equiv) via syringe and heat the reaction mixture to 100 °C.
-
Stir the reaction for 48-72 hours. The product, (R)-(+)-Tol-BINAP, often crystallizes directly from the reaction mixture upon cooling.[8]
-
Filter the solid product, wash with cold DMF and then methanol, and dry under vacuum to afford pure (R)-(+)-Tol-BINAP.
Causality Note: The use of a nickel(II) catalyst with a phosphine ligand like dppe is crucial for facilitating the oxidative addition and reductive elimination steps of the cross-coupling cycle. DABCO acts as a base to neutralize the triflic acid byproduct. The choice of DMF as a solvent is due to its high boiling point and ability to dissolve the reactants.
Mechanism of Action in Asymmetric Hydrogenation
The true power of Tol-BINAP is realized when it is complexed with a transition metal, most notably ruthenium(II), often in conjunction with a chiral diamine co-ligand. The resulting complexes are exceptionally effective catalysts for the asymmetric hydrogenation of ketones and other unsaturated substrates. The widely accepted mechanism is a "metal-ligand bifunctional" pathway, which operates without direct substrate coordination to the metal center during the key hydrogen transfer step.[3][4]
The Noyori-Type Catalytic Cycle
The hydrogenation of a ketone (e.g., acetophenone) using a trans-RuH₂( (R)-Tol-BINAP )( (R,R)-DPEN ) complex serves as a canonical example.
Caption: Simplified catalytic cycle for Ru-Tol-BINAP/diamine hydrogenation.
Elucidation of the Cycle:
-
Catalyst Activation: The stable Ru(II) chloride precatalyst is activated under H₂ pressure in the presence of a base (e.g., KOt-Bu) to form the active 18-electron dihydride species, [RuH₂(Tol-BINAP)(diamine)].[4]
-
Transition State Assembly: The ketone substrate approaches the active catalyst. It does not coordinate directly to the Ru center. Instead, it forms a six-membered pericyclic transition state involving the Ru-H bond and one of the N-H bonds of the diamine ligand.[3]
-
Concerted Hydrogen Transfer: This is the crucial stereodetermining step. A hydride (H⁻) from the ruthenium and a proton (H⁺) from the amine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively. The rigid, C₂-symmetric arrangement of the Tol-BINAP ligand creates a highly differentiated chiral pocket, forcing the ketone to approach in a specific orientation, thus favoring the formation of one enantiomer of the alcohol product.[4]
-
Product Release & Catalyst Regeneration: The resulting chiral alcohol product dissociates from the 16-electron ruthenium amido complex. This complex then reacts with another molecule of H₂ to regenerate the active RuH₂ catalyst, completing the cycle.
Expert Insight: The bifunctional nature of this catalysis is key to its high efficiency. By avoiding direct substrate-to-metal binding for the hydrogenation step, the catalyst circumvents substrate inhibition pathways that can plague other systems, leading to high turnover numbers. The electronic properties of Tol-BINAP, being more electron-donating than BINAP, can stabilize the electron-rich ruthenium center, enhancing the rate of H₂ activation and overall catalytic turnover.
Performance Data and Applications
(R)-(+)-Tol-BINAP has proven its mettle in a wide array of enantioselective reactions. Below are representative examples demonstrating its effectiveness.
Asymmetric Hydrogenation of Olefins and Ketones
This is the hallmark application for Tol-BINAP catalysts. They are particularly effective for the hydrogenation of functionalized substrates.
| Substrate | Catalyst System | S/C Ratio | Conditions | Product | Yield | ee (%) | Reference |
| Geraniol | Ru((R)-TolBINAP)(OAc)₂ | 2000:1 | MeOH, 30 atm H₂, 23°C | (S)-Citronellol | >95% | 98 | [10][11] |
| 2,4,4-trimethyl-2-cyclohexenone | rac-TolBINAP / (S,S)-DPEN | - | - | (S)-2,4,4-trimethyl-2-cyclohexanol | - | 95 | [7] |
| Methyl 3-oxobutanoate | Ru((S)-Tol-BINAP)(OAc)₂ | - | 50 bar H₂, MeOH, rt, 16h | Methyl (R)-3-hydroxybutanoate | 94% | >99 | [12] |
Analysis of Causality: In the hydrogenation of geraniol, the allylic alcohol functionality coordinates to the ruthenium center, directing the stereochemical outcome. The use of Tol-BINAP over BINAP in this specific case was shown to provide superior activity while maintaining excellent enantioselectivity.[2] The high ee achieved is a direct result of the precise steric and electronic control exerted by the chiral ligand in the transition state.
Other Key Transformations
Beyond hydrogenation, Tol-BINAP is a versatile ligand for other important C-C and C-heteroatom bond-forming reactions.
-
Palladium-Catalyzed α-Arylation of Ketones: Tol-BINAP is an effective ligand for the coupling of aryl halides with ketone enolates.
-
Copper-Catalyzed Conjugate Reductions: Cu-H species ligated by Tol-BINAP can effect the highly enantioselective 1,4-reduction of α,β-unsaturated esters, lactones, and lactams.[13]
-
Rhodium-Catalyzed Cycloadditions: Rh(I)-Tol-BINAP complexes catalyze [2+2+2] cycloaddition reactions, constructing complex cyclic systems with high stereocontrol.[13]
Comparative Analysis: (R)-Tol-BINAP vs. (R)-BINAP
The choice between Tol-BINAP and its parent, BINAP, is a critical decision in catalyst screening and process optimization.
| Feature | (R)-(+)-Tol-BINAP | (R)-(+)-BINAP | Field Insight |
| Electronic Properties | More electron-donating (richer) | Less electron-donating | The p-tolyl groups push electron density onto the phosphorus, making the ligand a stronger σ-donor. This can increase the catalytic activity of late transition metals like Ru and Rh. |
| Steric Profile | Slightly bulkier | Less bulky | The additional methyl groups impart a minor increase in steric hindrance, which can subtly alter the shape of the chiral pocket and sometimes improve enantioselectivity. |
| Catalytic Activity | Often higher | Baseline | In many hydrogenations, Tol-BINAP-based catalysts exhibit higher turnover frequencies (TOFs) than their BINAP counterparts, allowing for lower catalyst loadings or shorter reaction times.[2] |
| Enantioselectivity | Substrate-dependent; often comparable or slightly higher | High (benchmark) | While BINAP is a benchmark for high ee, Tol-BINAP can sometimes provide a marginal but crucial improvement. However, this is not universal, and screening is essential. |
| Cost & Availability | Generally higher | More readily available and less expensive | For large-scale applications, the higher cost of Tol-BINAP must be justified by a significant improvement in performance (e.g., higher TON/TOF, higher ee). |
Self-Validating System: When developing a new asymmetric process, it is best practice to screen both BINAP and Tol-BINAP. If Tol-BINAP provides a significantly faster reaction with equivalent or better enantioselectivity, the increased cost may be offset by increased reactor throughput. Conversely, if the performance is similar, the more economical BINAP is the logical choice. This comparative screening forms a self-validating basis for ligand selection.
Conclusion and Future Outlook
(R)-(+)-Tol-BINAP stands as a testament to the power of rational ligand design in asymmetric catalysis. By building upon the foundational excellence of the BINAP scaffold, the introduction of electron-donating tolyl groups has furnished a ligand with enhanced reactivity and, in many cases, superior performance. Its demonstrated success in demanding catalytic transformations, particularly asymmetric hydrogenation, has solidified its role as a critical tool for the synthesis of enantiopure pharmaceuticals and fine chemicals. As the demand for more efficient and selective catalytic systems continues to grow, the principles embodied by Tol-BINAP—fine-tuning steric and electronic properties to optimize catalyst performance—will continue to guide the development of the next generation of privileged chiral ligands.
References
- Noyori, R., et al. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 125, 13490–13503. [Link]
- Ohkuma, T., et al. (2009). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. The Journal of Biochemistry, 145(2), 133-140. [Link]
- Mashima, K., et al. (2001). Recent Advances of BINAP Chemistry in the Industrial Aspects. Journal of Synthetic Organic Chemistry, Japan, 59(8), 788-797. [Link]
- Hannedouche, J., et al. (2007). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 26(5), 1167-1178. [Link]
- Cai, D., et al. (2012). (R)-BINAP. Organic Syntheses, 89, 1-11. [Link]
- Andringa, R. L. H., et al. (2021). Synthesis of building block 21.
- Kitamura, M., et al. Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses. [Link]
- Salaneck, E., et al. (2007). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions.
- Myers, A. G.
- Wikipedia. BINAP. [Link]
Sources
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. may.chem.uh.edu [may.chem.uh.edu]
- 12. researchgate.net [researchgate.net]
- 13. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
molecular weight of (S)-(-)-Tol-BINAP
An In-Depth Technical Guide to (S)-(-)-Tol-BINAP: Structure, Application, and Experimental Protocol
Abstract
(S)-(-)-Tol-BINAP, with the chemical name (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, is a premier chiral phosphine ligand that has become indispensable in the field of asymmetric catalysis. Its unique structural architecture, characterized by axial chirality arising from restricted rotation about the binaphthyl bond, creates a highly effective chiral environment for transition metal catalysts. This guide provides a comprehensive overview of (S)-(-)-Tol-BINAP, detailing its physicochemical properties, the structural basis for its stereochemical control, and its mechanism of action. We explore its critical applications in enantioselective synthesis, particularly in hydrogenation and carbon-carbon bond-forming reactions, which are vital to the pharmaceutical and fine chemical industries. A detailed, field-tested experimental protocol for a representative asymmetric hydrogenation is provided to illustrate its practical application. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage the power of (S)-(-)-Tol-BINAP for precise stereochemical control in synthesis.
Introduction: The Imperative of Chirality and the Role of Tol-BINAP
In the landscape of modern chemical synthesis, particularly in drug development, the control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different therapeutic effects or toxicities. Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral product, has emerged as the most elegant and efficient solution to this challenge.
The success of asymmetric catalysis hinges on the design of chiral ligands that coordinate to a metal center, forming a catalyst that can effectively differentiate between prochiral faces of a substrate. In 1980, Noyori and colleagues introduced BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), a ligand whose C₂-symmetric, atropisomeric scaffold revolutionized the field.[1][2] (S)-(-)-Tol-BINAP is a key derivative of this family, where the phenyl groups on the phosphorus atoms are replaced by p-tolyl groups. This seemingly subtle modification has profound effects on the ligand's electronic and steric properties, often leading to enhanced reactivity and enantioselectivity in a variety of metal-catalyzed reactions.[3] This guide delves into the core attributes of (S)-(-)-Tol-BINAP that make it a cornerstone ligand for producing enantiomerically pure compounds.[4]
Physicochemical Properties and Structural Analysis
The efficacy of (S)-(-)-Tol-BINAP as a ligand is a direct consequence of its well-defined chemical and physical properties, which are summarized below.
Core Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 678.8 g/mol | [4][5][6] |
| Molecular Formula | C₄₈H₄₀P₂ | [4][5][7][8] |
| CAS Number | 100165-88-6 | [4][5][8] |
| Appearance | White to off-white crystalline solid or powder | [4][9] |
| Melting Point | 250-259 °C | [4][6][10] |
| Full Chemical Name | (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | [3][4][11] |
| Chiral Purity | Typically ≥98% | [4][8] |
| Solubility | Soluble in organic solvents like benzene and toluene | [10] |
The Structural Basis of Chirality: Atropisomerism
Unlike molecules with traditional point chirality (a stereocenter), the chirality of Tol-BINAP is axial . It arises from the hindered rotation (atropisomerism) around the C1-C1' bond connecting the two naphthyl rings.[1] The steric hindrance imposed by the bulky di-p-tolylphosphino groups at the 2 and 2' positions prevents the molecule from racemizing, effectively locking it into one of two stable, non-superimposable enantiomeric conformations, designated (R) or (S).
Causality Insight: The rigidity of the binaphthyl backbone and the defined dihedral angle of approximately 90° between the naphthyl planes create a well-defined, C₂-symmetric chiral pocket when complexed with a metal.[1] It is this rigid, three-dimensional architecture that forces substrates to approach the metal's active site in a highly specific orientation, thereby dictating the stereochemical outcome of the reaction. The p-tolyl groups, compared to the phenyl groups in standard BINAP, can subtly modify the electronic and steric nature of this pocket, fine-tuning the catalyst's performance for specific substrates.
Caption: Figure 1: Structural concept of (S)-(-)-Tol-BINAP.
Mechanism of Action in Asymmetric Catalysis
The function of (S)-(-)-Tol-BINAP is to act as a bidentate phosphine ligand, coordinating to a transition metal center (e.g., Ruthenium, Rhodium, Palladium) through its two Lewis basic phosphorus atoms.[3] This coordination forms a stable chelate ring, creating an active and stereoselective catalytic species.
The process can be visualized as a series of logical steps:
-
Catalyst Precursor Activation: A metal precursor, such as [RuCl₂(benzene)]₂, reacts with (S)-(-)-Tol-BINAP to form the active catalyst complex.
-
Chiral Environment Formation: The rigid C₂-symmetric structure of the coordinated Tol-BINAP ligand establishes a defined chiral pocket around the metal center.
-
Substrate Coordination: The prochiral substrate (e.g., a ketone or olefin) coordinates to the metal center within this chiral pocket. Steric interactions between the substrate and the tolyl groups of the ligand favor one orientation of the substrate over the other.
-
Stereoselective Transformation: The catalytic step (e.g., hydride transfer in hydrogenation) occurs. Because one orientation is highly favored, the transformation proceeds with high enantioselectivity, leading to the formation of one enantiomer of the product in excess.
-
Product Release: The chiral product dissociates from the metal center, regenerating the catalyst for the next cycle.
Caption: Figure 2: Generalized workflow for an asymmetric reaction.
Key Applications in Enantioselective Synthesis
(S)-(-)-Tol-BINAP has proven to be a highly versatile and effective ligand in a wide array of asymmetric transformations. Its complexes with ruthenium, rhodium, and palladium are particularly noteworthy.[2][3]
-
Asymmetric Hydrogenation: Ru-(S)-Tol-BINAP complexes are exceptionally effective for the hydrogenation of various functionalized olefins and ketones.[12] This is a cornerstone reaction in the synthesis of chiral alcohols and amines, which are common building blocks for pharmaceuticals.[4]
-
Palladium-Catalyzed Cross-Coupling: The ligand is frequently used in enantioselective Heck and Suzuki coupling reactions, enabling the construction of chiral C-C bonds with high fidelity.[3]
-
Copper-Catalyzed Conjugate Additions: Cu-(S)-Tol-BINAP systems catalyze the asymmetric addition of organometallic reagents to α,β-unsaturated esters and ketones, a powerful method for creating chiral carbon centers.[10]
Expertise Insight: The choice of Tol-BINAP over the parent BINAP is often driven by empirical results but is generally guided by the electronic demands of the substrate. The electron-donating methyl groups on the tolyl rings increase the electron density on the phosphorus atoms. This enhances the Lewis basicity of the ligand, which can affect the reactivity of the metal center and, in many cases, improve both the rate and the enantioselectivity of the catalytic transformation.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol provides a self-validating, step-by-step methodology for the asymmetric hydrogenation of a simple prochiral ketone using a Ru-(S)-Tol-BINAP catalyst.
Objective: To synthesize (S)-1-phenylethanol with high enantiomeric excess.
Materials:
-
(S)-(-)-Tol-BINAP (CAS: 100165-88-6)
-
[RuCl₂(benzene)]₂
-
Acetophenone
-
Anhydrous, degassed 2-propanol (IPA)
-
Potassium tert-butoxide (t-BuOK)
-
High-purity hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive chemistry (Schlenk line, cannulas)
-
High-pressure autoclave/reactor
Step 1: In-Situ Catalyst Preparation (Trustworthiness Pillar)
Why this way? Preparing the catalyst in situ from the ligand and a stable ruthenium precursor under inert conditions ensures the highest possible activity and prevents premature decomposition or oxidation of the sensitive catalytic species.
-
To a dry Schlenk flask under an argon atmosphere, add (S)-(-)-Tol-BINAP (1.1 mol equivalent) and [RuCl₂(benzene)]₂ (0.5 mol equivalent).
-
Add anhydrous, degassed dimethylformamide (DMF) via cannula to dissolve the solids.
-
Heat the mixture at 100 °C for 10-15 minutes. The solution should turn from purple to a clear orange/brown, indicating complex formation.
-
Remove the solvent under vacuum to yield the catalyst precursor as a solid.
Step 2: Hydrogenation Reaction
-
In a glovebox or under a strong flow of argon, charge a high-pressure reactor with the prepared Ru-Tol-BINAP catalyst precursor (e.g., 0.01 mol%).
-
Add acetophenone (1.0 equivalent).
-
Add a solution of potassium tert-butoxide (2.0 mol%) in anhydrous 2-propanol. The base is crucial for generating the active ruthenium hydride species.
-
Seal the reactor. Purge the system 3-5 times with low-pressure hydrogen gas before pressurizing to the target pressure (e.g., 10-50 atm H₂).
-
Stir the reaction at a set temperature (e.g., 30-50 °C) until substrate conversion is complete (monitor by GC or TLC).
Step 3: Workup and Analysis
-
Carefully vent the reactor and purge with argon.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by column chromatography if necessary.
-
Validation: Determine the enantiomeric excess (e.e.) of the (S)-1-phenylethanol product using chiral HPLC or GC. This final step validates the stereoselectivity of the entire protocol.
Caption: Figure 3: Step-by-step experimental workflow.
Conclusion
(S)-(-)-Tol-BINAP represents a pinnacle of rational ligand design in asymmetric catalysis. Its robust, chiral scaffold provides a platform for a multitude of transition metals to perform highly enantioselective transformations. The ligand's specific molecular weight of 678.8 g/mol and its well-characterized properties are foundational to its reliable application in synthesizing complex, enantiomerically pure molecules. For researchers in pharmaceuticals and fine chemicals, (S)-(-)-Tol-BINAP is not just a reagent but a powerful tool for achieving synthetic precision, enabling the development of safer and more effective chemical entities.
References
- Ruifu Chemical. (S)-(-)-TolBINAP CAS 100165-88-6. [Link][6]
- LookChem. Understanding the Chemistry of (S)-(-)
- PubChem. (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1'-binaphthyl. [Link][11]
- Wikipedia. BINAP. [Link][1]
- Takasago. Recent Advances of BINAP Chemistry in the Industrial Aspects. [Link]
- ACS Publications. Modified BINAP: The How and the Why. [Link][12]
Sources
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. (S)-(-)-TolBINAP 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. strem.com [strem.com]
- 9. (S)-(-)-TolBINAP | 100165-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. (S)-T-BINAP | Sigma-Aldrich [sigmaaldrich.com]
- 11. (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1'-binaphthyl | C48H40P2 | CID 4189906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Solubility of Tol-BINAP in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP), a pivotal chiral phosphine ligand in asymmetric catalysis. Understanding the solubility of Tol-BINAP is fundamental to its effective application in synthetic chemistry, particularly in the realms of pharmaceutical and fine chemical manufacturing. This document moves beyond a simple tabulation of data to offer insights into the principles governing its solubility, practical methods for its determination, and the implications for catalytic processes.
Introduction: The Significance of Tol-BINAP and Its Solubility
Tol-BINAP, a derivative of the renowned BINAP ligand, is distinguished by the presence of tolyl groups on the phosphorus atoms, which modulate its electronic and steric properties.[1] This C₂-symmetric, atropisomeric diphosphine is a cornerstone of modern asymmetric catalysis, facilitating a myriad of enantioselective transformations including hydrogenations, carbon-carbon bond formations, and isomerizations.[2][3] The efficacy of a catalytic system employing Tol-BINAP is intrinsically linked to the solubility of the ligand and its metal complexes in the reaction medium.[4] Proper dissolution ensures a homogeneous catalytic environment, which is crucial for achieving optimal reactivity, selectivity, and reproducibility.[5] Conversely, poor solubility can lead to catalyst deactivation, inconsistent reaction kinetics, and challenges in product purification.
Physicochemical Properties of Tol-BINAP
A foundational understanding of Tol-BINAP's physical and chemical characteristics is essential for predicting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₄₈H₄₀P₂ | [6] |
| Molecular Weight | 678.78 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [8][9] |
| Melting Point | 252-258 °C | [7][8] |
| Water Solubility | Insoluble | [8][9][10] |
The large, nonpolar, and rigid structure of the Tol-BINAP molecule, dominated by aromatic rings, is the primary determinant of its solubility profile. The high melting point is indicative of a stable crystal lattice, the energy of which must be overcome by solvent-solute interactions for dissolution to occur.
Qualitative Solubility Profile of Tol-BINAP
While precise quantitative solubility data for Tol-BINAP across a comprehensive range of organic solvents is not extensively published, a qualitative assessment can be made based on the principle of "like dissolves like."
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | The nonpolar, aromatic nature of these solvents closely matches that of Tol-BINAP, facilitating strong van der Waals interactions. The use of benzene and toluene for measuring optical activity further suggests good solubility.[7][11] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents are relatively nonpolar and can effectively solvate the large organic structure of Tol-BINAP. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | While possessing some polarity, these solvents are predominantly nonpolar and are generally good solvents for a wide range of organic compounds. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF) | Low to Very Low | The significant polarity of these solvents makes them less compatible with the nonpolar Tol-BINAP molecule. |
| Alcohols | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | The high polarity and hydrogen-bonding nature of alcohols are poorly suited to solvate the large, nonpolar Tol-BINAP. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | Although nonpolar, the linear nature of these alkanes may be less effective at solvating the bulky, rigid structure of Tol-BINAP compared to aromatic hydrocarbons. |
It is important to note that a derivative, (R)-Tol-BINAP Pd G3, is described as being highly soluble in a wide range of common organic solvents, which may suggest that complexation can enhance solubility.[12]
Experimental Determination of Tol-BINAP Solubility: A Validated Protocol
For precise quantitative data, experimental determination of solubility is indispensable. The following protocol provides a robust method for this purpose.
Materials and Equipment
-
Tol-BINAP
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow
Caption: Workflow for the experimental determination of Tol-BINAP solubility.
Causality and Self-Validation in the Protocol
-
Use of Excess Solute: Starting with an excess of Tol-BINAP (Step A) is critical to ensure that the resulting solution is saturated, a prerequisite for a true solubility measurement.
-
Constant Temperature: Temperature significantly affects solubility. Maintaining a constant temperature (Step C) is essential for reproducibility and accurate data.
-
Equilibration Time: Allowing sufficient time for equilibration (Step D) ensures that the system has reached a thermodynamic equilibrium between the dissolved and undissolved solute.
-
Filtration: Filtration of the supernatant (Step G) is a crucial step to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.
-
Validated Analytical Method: The use of a validated HPLC method (Step I) with a proper calibration curve (Step J) ensures the accuracy and reliability of the concentration measurement. The chromatographic analysis of phosphine ligands can be challenging due to their potential for oxidation; therefore, a robust HPLC method is necessary.[13]
Practical Implications of Tol-BINAP Solubility in Asymmetric Catalysis
The solubility of Tol-BINAP has a direct and profound impact on several aspects of a catalytic reaction.
Caption: The relationship between Tol-BINAP solubility and key reaction parameters.
-
Catalyst Formation and Activation: The in situ formation of the active catalyst, a complex of Tol-BINAP and a metal precursor, requires that both components are dissolved in the reaction solvent. Incomplete dissolution can lead to the formation of ill-defined and less active catalytic species.
-
Reaction Kinetics and Reproducibility: In a homogeneous system, the catalyst is uniformly distributed, leading to predictable and reproducible reaction rates. If the Tol-BINAP or its metal complex has low solubility, the reaction may proceed in a heterogeneous or partially heterogeneous manner, resulting in inconsistent kinetics and lower yields.
-
Catalyst Loading: High solubility allows for the preparation of more concentrated stock solutions of the catalyst, which can be advantageous for large-scale processes. Conversely, low solubility may necessitate the use of larger solvent volumes, reducing the overall efficiency of the process.
-
Product Purification: The solubility of the Tol-BINAP ligand and its complexes can influence the ease of product purification. If the catalyst is highly soluble in the solvent system used for product isolation, its removal can be challenging. Conversely, if the catalyst precipitates out upon completion of the reaction or a change in solvent, its separation can be simplified.
Conclusion
References
- Kitagawa, O., Kohriyama, M., & Taguchi, T. (2002). Catalytic asymmetric synthesis of optically active atropisomeric anilides through enantioselective N-allylation with chiral Pd-tol-BINAP catalyst. The Journal of Organic Chemistry, 67(24), 8682–8684. [Link]
- Shibaura Institute of Technology. (2002).
- MDPI. (n.d.).
- ACS Publications. (2021).
- PubMed. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. [Link]
- LookChem. (n.d.). Cas 100165-88-6,(S)-(-)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL.
- Takasago. (n.d.). Recent Advances of BINAP Chemistry in the Industrial Aspects. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Catalytic asymmetric synthesis of optically active atropisomeric anilides through enantioselective N-allylation with chiral Pd-tol-BINAP catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. (R)-トル-BINAP -100MG、500MGサイズ [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. (S)-(-)-TolBINAP | 100165-88-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. (R)-(+)-TolBINAP | 99646-28-3 [chemicalbook.com]
- 11. ( R )-Tol-BINAP | Sigma-Aldrich [sigmaaldrich.com]
- 12. (R)-Tol-BINAP Pd G3 Sigma-Aldrich [sigmaaldrich.com]
- 13. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
foundational principles of Tol-BINAP in asymmetric catalysis
An In-Depth Technical Guide to the Foundational Principles of Tol-BINAP in Asymmetric Catalysis
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical and fine chemical industries. Asymmetric catalysis, facilitated by chiral ligands, represents the most elegant and efficient strategy for achieving this goal. Among the pantheon of "privileged ligands," the BINAP scaffold has demonstrated exceptional versatility and efficacy. This technical guide delves into the foundational principles of a key BINAP derivative, 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP). We will explore its unique structural and electronic characteristics, dissect its core mechanistic roles in catalysis, and provide actionable, field-proven protocols to empower researchers in its practical application.
The Atropisomeric Advantage: From BINAP to Tol-BINAP
The development of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) by Noyori and colleagues was a watershed moment in asymmetric catalysis.[1] Its C₂-symmetric, atropisomeric backbone, a result of restricted rotation around the binaphthyl C1-C1' bond, creates a well-defined and highly effective chiral environment for transition metal catalysts.[2][3] This framework has been successfully applied to a vast array of transformations, including hydrogenations, cross-coupling reactions, and isomerizations.[1][3]
Tol-BINAP emerged from the systematic modification of the parent BINAP structure. By introducing methyl groups at the para-positions of the four phenyl rings, the ligand's steric and electronic properties are subtly but significantly altered. These modifications provide a powerful tool for fine-tuning catalyst performance, often leading to improved activity and enantioselectivity compared to the parent ligand.[1]
Structural and Electronic Profile
The defining feature of Tol-BINAP is its chiral pocket, dictated by the dihedral angle between the two naphthyl rings (approximately 90°) and the orientation of the four di-p-tolylphosphino groups.[2] The para-methyl groups on the phenyl rings enhance the electron-donating character of the phosphorus atoms compared to BINAP. However, 103Rh NMR studies have indicated that Tol-BINAP behaves as a weaker overall donor ligand than BINAP, a finding attributed to a complex interplay of steric and electronic factors.[4] This electronic modulation directly influences the reactivity of the metal center it coordinates to, impacting catalytic activity and selectivity.
Diagram: Structure of (S)-Tol-BINAP
Caption: Simplified workflow for the synthesis of enantiopure Tol-BINAP.
The Core Mechanism: Ru/Tol-BINAP-Catalyzed Ketone Hydrogenation
One of the most powerful and well-understood applications of Tol-BINAP is in the ruthenium-catalyzed asymmetric hydrogenation of ketones. [5]The combination of a Ru(II) precursor, a Tol-BINAP ligand, and a chiral 1,2-diamine co-ligand (like DPEN or DMAPEN) generates a highly active and enantioselective catalytic system. [5][6] The reaction is proposed to proceed via a nonclassical "metal-ligand bifunctional" mechanism. [6][7]This mechanism does not involve direct coordination of the ketone's carbonyl oxygen to the metal center. Instead, the hydrogenation occurs in the outer coordination sphere of an 18-electron dihydrido-ruthenium complex, trans-RuH₂(Tol-BINAP)(diamine). [5][6] Key Mechanistic Steps:
-
Catalyst Activation: The Ru(II) precatalyst is converted to a cationic species, which then reacts with H₂. In the presence of a base, this intermediate is deprotonated to form the active RuH₂ complex. [5][8]2. Outer-Sphere Hydrogen Transfer: The ketone substrate approaches the active complex. The transfer of hydrogen occurs via a six-membered pericyclic transition state. A hydride (H⁻) from the ruthenium center and a proton (H⁺) from one of the diamine's -NH₂ groups are transferred simultaneously to the carbonyl carbon and oxygen, respectively. [6][7][9]3. Enantiofacial Discrimination: The rigid C₂-symmetric chiral environment created by the Tol-BINAP ligand is the sole determinant of enantioselectivity. The substrate orients itself to minimize steric repulsion with the bulky tolyl groups of the ligand. For example, in the hydrogenation of acetophenone with an (S)-Tol-BINAP/(S,S)-DPEN-Ru catalyst, the substrate's phenyl group is directed away from the ligand's chiral pocket, leading to the preferential formation of the (R)-alcohol. [5]
Diagram: Catalytic Cycle of Ru-Tol-BINAP Ketone Hydrogenation
Caption: Simplified mechanism for Ru-catalyzed ketone hydrogenation.
Field-Proven Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol describes a representative procedure for the asymmetric hydrogenation of acetophenone to 1-phenylethanol, adapted from seminal works in the field. [5][6]Its trustworthiness is validated by the consistently high yield and enantioselectivity achieved.
Materials and Reagents
-
Catalyst Precursor: RuCl₂ or a system generated in situ from [RuCl₂(p-cymene)]₂ + (S)-Tol-BINAP and a diamine like (S,S)-DPEN.
-
Substrate: Acetophenone
-
Solvent: Anhydrous 2-Propanol
-
Base: Potassium tert-butoxide (t-C₄H₉OK)
-
Hydrogen Source: High-purity H₂ gas
-
Equipment: Stainless-steel autoclave with magnetic stirring, appropriate Schlenk line and inert atmosphere capabilities.
Step-by-Step Methodology
-
Catalyst Preparation (In Situ): In a glovebox, add [RuCl₂(p-cymene)]₂ (1 mol%) and (S)-Tol-BINAP (2.2 mol%) to a Schlenk flask. Add degassed 2-propanol and stir at 80°C for 10 minutes. Add (S,S)-DPEN (2.2 mol%) and continue stirring for another 10 minutes to form the precatalyst solution.
-
Causality: The in situ generation allows for the formation of the active catalyst under controlled conditions. The excess ligand ensures full coordination to the ruthenium center.
-
-
Reaction Setup: In the autoclave vessel under an inert atmosphere (Argon), dissolve acetophenone (1.0 eq) in anhydrous 2-propanol. Add the prepared catalyst solution. Finally, add a solution of t-C₄H₉OK in 2-propanol (e.g., to a final concentration of 10 mM). [5] * Causality: Anhydrous solvent is crucial to prevent catalyst deactivation. The base is essential to promote the heterolytic cleavage of H₂ and generate the active RuH₂ species from the precatalyst. [6][7]3. Hydrogenation: Seal the autoclave. Purge the system with H₂ gas 3-5 times. Pressurize the vessel to the desired pressure (e.g., 8-10 atm) and begin vigorous stirring at the set temperature (e.g., 30°C). [5] * Causality: The pressure ensures a sufficient concentration of H₂ in the solution for the reaction to proceed at a reasonable rate. The temperature is a balance between reaction kinetics and enantioselectivity, as higher temperatures can sometimes erode the ee%.
-
Workup and Analysis: After the reaction is complete (monitored by TLC or GC), carefully vent the autoclave. Quench the reaction mixture with a small amount of water. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: Purify the crude product by column chromatography. Determine the yield. The enantiomeric excess (% ee) is determined by HPLC analysis using a chiral stationary phase (e.g., Chiralcel OD-H column).
-
Self-Validation: Achieving a high yield (>95%) and high enantioselectivity (>95% ee) for the expected (R)-1-phenylethanol product validates the integrity of the protocol, the purity of the reagents, and the efficacy of the catalyst system.
-
Performance Data and Broader Applications
The Ru-Tol-BINAP system exhibits remarkable efficacy across a range of substrates. Its ability to differentiate between sp² and sp³ carbon groups attached to a ketone is a key feature. [5]
| Substrate | Catalyst System | Yield (%) | ee (%) | Product Configuration | Reference |
|---|---|---|---|---|---|
| Acetophenone | (S)-TolBINAP/(S,S)-DPEN–Ru | >99 | 80 | R | [5] |
| Benzoyl-tert-butyldimethylsilane | RuCl₂ | 100 | 95 | R | [5] |
| 2-Methoxypropiophenone (racemic) | (S)-TolBINAP/(R)-DMAPEN–Ru | >95 | 99 (syn) | 1R,2R | [5] |
| Phenyl vinyl ketone | (S)-TolBINAP/(R)-DMAPEN–Ru | 98 | 98 | S | [5]|
Beyond ketone hydrogenation, Tol-BINAP is a critical ligand in other high-impact transformations:
-
Palladium-Catalyzed Cross-Coupling: Tol-BINAP provides the necessary chiral environment for stereoselective C-C and C-N bond formations, which are essential in the synthesis of complex pharmaceutical intermediates. [10][11][12]* Iridium-Catalyzed Allylic Alkylation: The Tol-BINAP-modified iridium catalyst enables highly regio- and enantioselective substitutions, providing access to congested tertiary-quaternary C-C bonds. [13]* Rhodium-Catalyzed Reactions: It is employed in Rh-catalyzed processes like the parallel kinetic resolution of 4-alkynals.
Conclusion
Tol-BINAP stands as a testament to the power of rational ligand design in asymmetric catalysis. By building upon the privileged BINAP scaffold, the introduction of para-tolyl groups provides a refined tool for modulating steric and electronic properties. Its foundational role in the metal-ligand bifunctional mechanism for ketone hydrogenation exemplifies the subtle, non-covalent interactions that govern stereochemical control. The principles and protocols outlined in this guide demonstrate that Tol-BINAP is not merely a reagent, but a robust and validated system for the predictable and efficient synthesis of chiral molecules, making it an indispensable asset for researchers in drug discovery and chemical development.
References
- Ohkuma, T., & Noyori, R. (2011). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
- Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(14), 3273–3282. [Link]
- Noyori, R., et al. (2001). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. Semantic Scholar. [Link]
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Enhancing Precision: The Power of (R)-(+)-TolBINAP in Palladium-Catalyzed Cross-Coupling. ningboinno.com. [Link]
- Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes.
- Togni, A. (2011).
- Unknown. (n.d.). Synthesis and resolution of 2,2%-bis[di(p-tolyl)stibano]-1,1%-binaphthyl (BINASb); the first example of an optically active orga. ElectronicsAndBooks. [Link]
- Genet, J. P., et al. (2006). Modified BINAP: The How and the Why. Chemical Reviews, 106(7), 2721–2744. [Link]
- Sodeoka, M., et al. (2001). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions.
- Hartwig, J. F., et al. (2013). Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines.
- Kalck, P., et al. (2010). Probing the stereo-electronic properties of cationic rhodium complexes bearing chiral diphosphine ligands by Rh-103 NMR.
- S. Kumobayashi, H. (n.d.). Recent Advances of BINAP Chemistry in the Industrial Aspects.
- Unknown. (n.d.). Catalytic cycle of the Tol-BINAP-CuF2 catalytic system.
- Evans, D. A., et al. (2005). Ni(II) Tol-BINAP-catalyzed enantioselective Michael reactions of beta-ketoesters and unsaturated N-acylthiazolidinethiones. Journal of the American Chemical Society, 127(31), 10816-7. [Link]
- Gaumont, A.-C., et al. (2018). Phosphorous NMR Analysis and Activity of Chiral BINAP-Silver Complexes. ChemistrySelect, 3(20), 5621-5625. [Link]
- Maseras, F., & Ujaque, G. (2013). Computational insights on the mechanism of the catalytic hydrogenation with BINAP–diamine–Ru complexes: the role of base and origin of selectivity.
- Unknown. (n.d.). Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy. MDPI. [Link]
- Chrisman, W., et al. (2014). Resolution of 1,1'-Bi-2-Naphthol; (R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Organic Syntheses, 91, 1-11. [Link]
- Wikipedia. (n.d.). BINAP. Wikipedia. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development. ningboinno.com. [Link]
- Preetz, A., et al. (2010). BINAP: Rhodium-diolefin complexes in asymmetric hydrogenation.
- Blom, B., & Norrby, P.-O. (2005). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction.
- Costabile, C., & Milano, G. (2023).
- Nguyen, J. Q. (2019). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship, University of California. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Unknown. (n.d.). X-ray crystal structure of [{(R)-BINAP}Au2I2] (20). Selected bond.
- Bari, A., et al. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 12(55), 35899-35916. [Link]
- Noyori, R. (1989). BINAP: an efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345-350. [Link]
- The Emslie Group. (n.d.). X-Ray Structures. McMaster University. [Link]
- Unknown. (2017). Synthesis And Structural Characterization Of Chiral BINAP And Its Complexes Of Ruthenium,Rhodium And Palladium. Globe Thesis. [Link]
- Kramer, S., et al. (2019). Enantioselective Aryl-Aryl Coupling facilitated by Chiral Binuclear Gold Complexes. The Royal Society of Chemistry. [Link]
- de Souza, V. H. R. (2018). Computational Studies of Metallic Nanoparticles Applicable to Heterogeneous Catalysis. University of Southampton. [Link]
- Unknown. (n.d.). Structural information of BINAP in crystal. a Molecular structure of...
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BINAP - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational insights on the mechanism of the catalytic hydrogenation with BINAP–diamine–Ru complexes: the role of base and origin of selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. | Semantic Scholar [semanticscholar.org]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of BINAP Analogue Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) by Ryoji Noyori and his team in 1980 was a watershed moment in asymmetric catalysis.[1][2] Its unique C₂-symmetric, atropisomeric structure provided an unprecedented level of enantiocontrol in a variety of transition metal-catalyzed reactions, most notably in asymmetric hydrogenations.[3] This success established BINAP as a "privileged ligand," one that is effective for a wide range of substrates and reactions.[4][5] However, the pursuit of enhanced catalytic activity, broader substrate scope, and improved process efficiency necessitated further innovation. This guide provides an in-depth technical exploration of the discovery and development of BINAP analogue ligands, detailing the scientific rationale, synthetic methodologies, and applications that have expanded the frontiers of asymmetric synthesis.
The Genesis of a Privileged Ligand: The Discovery of BINAP
The journey to BINAP began with the quest for highly effective chiral ligands for asymmetric hydrogenation. Early work by Knowles and Kagan demonstrated the potential of chiral phosphines.[3] However, it was Noyori's insight into the utility of axial chirality that led to the design of BINAP.[2] The constrained rotation about the C1-C1' bond of the binaphthyl backbone creates a stable, chiral scaffold that, when complexed with metals like ruthenium (Ru) or rhodium (Rh), forms a well-defined chiral environment.[2][3]
Ruthenium(II)-BINAP complexes, in particular, proved to be exceptionally versatile catalysts for the asymmetric hydrogenation of a wide variety of functionalized olefins and ketones.[1][6] These reactions, now known as Noyori asymmetric hydrogenations, have found significant industrial applications, including in the synthesis of the anti-inflammatory drug naproxen and the antibacterial agent levofloxacin.[1][7]
The Rationale for Innovation: Why Develop BINAP Analogues?
Despite its groundbreaking success, BINAP is not a universal solution. Its limitations prompted the development of a vast library of analogues, each designed to address specific challenges:
-
Improving Enantioselectivity and Activity: For certain substrates, BINAP provides only moderate enantioselectivity or requires high catalyst loading. Analogues were designed to fine-tune the steric and electronic properties of the ligand to create a more effective chiral pocket.[4][5]
-
Expanding Substrate Scope: The effectiveness of BINAP is often limited to substrates with coordinating functional groups.[6][8] Analogues were sought to enable the efficient hydrogenation of less-functionalized or sterically demanding substrates.
-
Enhancing Catalyst Stability and Solubility: Modifications to the ligand structure can improve the catalyst's stability under reaction conditions and tailor its solubility for different solvent systems, including aqueous, fluorous, or supercritical CO₂ environments, facilitating catalyst recovery and reuse.[4][5]
-
Simplifying Synthesis and Reducing Cost: The original synthesis of BINAP was arduous, involving harsh conditions and a challenging resolution step.[9][10] Developing more efficient, scalable, and cost-effective synthetic routes to both BINAP and its analogues has been a major focus of research.[11]
The core principle behind analogue design is the systematic modification of the BINAP scaffold to modulate its stereoelectronic properties. This is primarily achieved through two strategies: modification of the phosphine substituents and alteration of the binaphthyl backbone.
Diagram: The Logic of BINAP Analogue Development
Caption: The iterative cycle of identifying BINAP's limitations to drive the design of new analogues with improved performance characteristics.
Key Classes of BINAP Analogues and Their Synthesis
The modification of BINAP has led to several important classes of ligands, each with distinct properties.
P-Aryl Substituted Analogues: Tuning Electronic Properties
One of the earliest and most successful strategies involves altering the electronic nature of the phosphorus atoms by introducing substituents onto the P-phenyl rings.[4]
-
Electron-Donating Groups: Ligands like p-Tol-BINAP (with p-tolyl groups) and DM-BINAP (with 3,5-dimethylphenyl groups) are more electron-rich than BINAP. This increased electron density on the phosphorus atoms can enhance the catalytic activity of the metal center.[4][11] DM-BINAP, for instance, has shown superiority over BINAP in the diastereoselective hydrogenation of certain 2-substituted 3-oxo carboxylic esters.[11]
-
Electron-Withdrawing Groups: Conversely, introducing electron-withdrawing groups can also be beneficial, although it sometimes leads to decreased catalytic activity.[4]
-
Steric Bulk: Increasing the steric bulk, for example with tert-butyl groups (p-t-Bu-BINAP ), can influence the dihedral angle of the binaphthyl backbone, which is a critical parameter for enantioselectivity.[4]
Backbone-Modified Analogues: Modulating the Chiral Scaffold
Modifying the 1,1'-binaphthyl core offers another powerful approach to tune the ligand's properties.
-
SEGPHOS Family: The SEGPHOS ligand, where the naphthyl rings of BINAP are replaced by a 4,4'-bi-1,3-benzodioxole unit, possesses a significantly narrower dihedral angle.[12][13] This structural constraint often leads to higher enantioselectivities compared to BINAP in Ru-catalyzed hydrogenations.[12] The derivative DTBM-SEGPHOS , featuring bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphorus atoms, combines the benefits of a modified backbone with sterically demanding P-substituents, making it a highly effective ligand for challenging substrates.[13][14]
-
P-Phos Family: The P-Phos ligands are atropisomeric dipyridylphosphines. The presence of nitrogen atoms in the biaryl backbone can influence the ligand's coordination chemistry and catalytic behavior.[15][16]
-
3,3'-Disubstituted Analogues: Introducing substituents at the 3 and 3' positions of the binaphthyl rings directly modifies the chiral environment around the metal center. These ligands have shown promise in reactions where the parent BINAP ligand gives poor results.[17][18]
Synthetic Methodologies: From Concept to Catalyst
The practical utility of a ligand is intrinsically linked to the efficiency of its synthesis. Significant progress has been made since the initial, low-yielding synthesis of BINAP.
The Evolution of BINAP Synthesis
The first practical synthesis involved the resolution of racemic BINAP dioxide, followed by reduction.[9] A major breakthrough was the development of methods starting from optically pure 1,1'-bi-2-naphthol (BINOL), which is more readily available. A key modern approach involves the conversion of chiral BINOL to its bis(triflate) derivative, followed by a nickel-catalyzed cross-coupling reaction with a phosphine source.[9][11][19]
Diagram: Modern Synthetic Approach to BINAP Analogues
Caption: A generalized workflow for synthesizing BINAP analogues starting from optically pure BINOL.
Detailed Experimental Protocol: Synthesis of (R)-DTBM-SEGPHOS Precursor
This protocol is adapted from established procedures and outlines the synthesis of a key precursor for ligands like DTBM-SEGPHOS, illustrating the phosphination of a biaryl ditriflate.
Reaction: Nickel-Catalyzed Phosphinylation of (R)-4,4'-Bibenzo[d][1][20]dioxole-5,5'-diyl bis(trifluoromethanesulfonate)
Materials:
-
(R)-4,4'-Bibenzo[d][1][20]dioxole-5,5'-diyl bis(trifluoromethanesulfonate) (1.0 equiv)
-
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide (2.2 equiv)
-
Nickel(II) chloride (NiCl₂) (0.1 equiv)
-
1,2-Bis(diphenylphosphino)ethane (dppe) (0.1 equiv)
-
Zinc powder (Zn) (4.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add NiCl₂, dppe, and zinc powder.
-
Solvent Addition: Add anhydrous, degassed DMF to the flask. Stir the mixture at room temperature for 15 minutes.
-
Reagent Addition: Add the bis(phosphine oxide) and the biaryl ditriflate to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding methanol. Filter the mixture through a pad of Celite to remove inorganic salts.
-
Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, (R)-5,5'-bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphinyl)-4,4'-bibenzo[d][1][20]dioxole, is then purified by column chromatography on silica gel.
-
Reduction: The resulting bis(phosphine oxide) is reduced to the final (R)-DTBM-SEGPHOS ligand using a reducing agent such as trichlorosilane (HSiCl₃) in the presence of a tertiary amine base (e.g., triethylamine) in an anhydrous solvent like toluene.[11]
Applications in Asymmetric Catalysis and Drug Development
The true measure of a ligand's success is its performance in catalysis. BINAP analogues have consistently demonstrated their value by outperforming the parent ligand in numerous applications, particularly in the synthesis of chiral building blocks for pharmaceuticals.
Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of ketones to produce chiral alcohols is a fundamental transformation in organic synthesis. The Noyori-type catalysts, often formulated as RuCl₂ (diphosphine)(diamine), are highly effective for this purpose.[6][21] The mechanism is understood to be a nonclassical metal-ligand bifunctional process, where a hydride from the ruthenium center and a proton from the NH₂ group of the diamine ligand are transferred simultaneously to the ketone's carbonyl group via a six-membered transition state.[20][22][23]
The choice of diphosphine ligand is critical for achieving high enantioselectivity. Analogues like SYNPHOS and DIFLUORPHOS, which have narrower dihedral angles than BINAP, have shown superior performance in the hydrogenation of various functionalized ketones.[12]
Comparative Performance Data
The following table summarizes the performance of various BINAP analogues in the Ru-catalyzed asymmetric hydrogenation of representative ketone substrates, demonstrating the impact of ligand modification.
| Substrate | Ligand | Solvent | Temp (°C) | Pressure (atm H₂) | ee (%) | Reference |
| Methyl Acetoacetate | (R)-BINAP | Methanol | 50 | 100 | 99 | [11] |
| Methyl Acetoacetate | (R)-MeO-BIPHEP | Methanol | 25 | 30 | >99 | [12] |
| Hydroxyacetone | (S)-BINAP | Methanol | 25 | 30 | 91 | [12] |
| Hydroxyacetone | (S)-SYNPHOS | Methanol | 25 | 30 | 96 | [12] |
| 4-Chloroacetophenone | (S)-BINAP | 2-Propanol | 80 | 10 | 90 | [12] |
| 4-Chloroacetophenone | (S)-DIFLUORPHOS | 2-Propanol | 80 | 10 | 97 | [12] |
Data compiled from cited literature. Conditions may vary slightly between studies.
Impact on Pharmaceutical Synthesis
The ability to synthesize enantiomerically pure compounds is paramount in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active while the other may be inactive or even harmful.[24][25] Chiral phosphine ligands are indispensable tools for achieving this. For example, the diastereoselective hydrogenation of a 2-substituted 3-oxobutanoate is a key step in the synthesis of carbapenem antibiotics. In this reaction, the DM-BINAP ligand was found to give significantly higher diastereoselectivity and enantioselectivity compared to BINAP.[11]
Future Perspectives
The development of BINAP analogues is a mature but continually evolving field. Current research focuses on several key areas:
-
P-Chiral Ligands: Moving beyond atropisomerism, ligands that are chiral at the phosphorus atom itself are showing exceptional performance.[26][27][28]
-
Sustainable Catalysis: Designing ligands that facilitate catalysis in environmentally benign solvents or allow for easy catalyst recycling remains a high priority.[4][5]
-
Computational Design: The use of computational chemistry to predict the performance of new ligand designs is accelerating the discovery process, allowing for a more rational approach to analogue development rather than empirical screening.
The legacy of BINAP is not just the single molecule itself, but the entire field of research it inspired. The principles of stereoelectronic tuning and rational ligand design, born from the efforts to improve upon BINAP, continue to drive innovation in asymmetric catalysis, enabling the synthesis of complex molecules that impact human health and technology.
References
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-diamine-rutheniumII Complexes. PubMed. [Link]
- Modified BINAP: The How and the Why.
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes | Request PDF.
- Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B. [Link]
- Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. Semantic Scholar. [Link]
- Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]
- Noyori Asymmetric Hydrogenation.
- The Development History of Asymmetric Catalytic Hydrogenation: Milestone Breakthroughs From Sabatier to Noyori.
- 3,3'-disubstituted BINAP ligands: synthesis, resolution, and applications in asymmetric hydrogen
- Optimizing Pharmaceutical Synthesis with Chiral Phosphine Ligands.
- Module 6 Hydrogen
- (R)- and (S)-BINAP. Organic Syntheses. [Link]
- 3,3'-Disubstituted BINAP Ligands: Synthesis, Resolution, and Applications in Asymmetric Hydrogenation.
- P-Phos: a family of versatile and effective atropisomeric dipyridylphosphine ligands in asymmetric c
- (r)-(+)- and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). Organic Syntheses. [Link]
- Synthesis of [(R)
- Noyori asymmetric hydrogen
- Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
- Ryoji Noyori - Nobel Lecture. NobelPrize.org. [Link]
- Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy.
- Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS. [Link]
- Modified BINAP: the how and the why | Request PDF.
- P-Phos: A Family of Versatile and Effective Atropisomeric Dipyridylphosphine Ligands in Asymmetric Catalysis.
- Mechanistic Investigations of an Enantioselective Hydrogenation Catalyzed by a Ruthenium−BINAP Complex. 1. Stoichiometric and Catalytic Labeling Studies.
- Asymmetric Hydrogen
- Recent Advances of BINAP Chemistry in the Industrial Aspects. Synlett. [Link]
- BINAP(O) Induces Enantioselectivity. ChemistryViews. [Link]
- Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the Enantioselective Acetal Formation from N-Propanoyl-1,3-Thiazinane-2-thione and Trimethyl Orthoformate.
- Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion.
- 1.1 Introduction: Structural Consideration BINAP (2,2u-diphenylphosphino-1,1u-binaphthyl), which was devised by Ryoji Noyori. Wiley-VCH. [Link]
- Enantioselective Synthesis of Atropisomeric Biaryl Phosphorus Compounds by Chiral-Phosphonium-Salt-Enabled Cascade Arene Form
- Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. The Royal Society of Chemistry. [Link]
- Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society. [Link]
- Dialkylbiaryl phosphine ligands. Wikipedia. [Link]
Sources
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. The Development History of Asymmetric Catalytic Hydrogenation: Milestone Breakthroughs From Sabatier to Noyori - Oreate AI Blog [oreateai.com]
- 3. nobelprize.org [nobelprize.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 8. ethz.ch [ethz.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pnas.org [pnas.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. P-Phos: a family of versatile and effective atropisomeric dipyridylphosphine ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 3,3'-disubstituted BINAP ligands: synthesis, resolution, and applications in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. archive.nptel.ac.in [archive.nptel.ac.in]
- 22. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 25. nbinno.com [nbinno.com]
- 26. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands | Semantic Scholar [semanticscholar.org]
- 27. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 28. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Tol-BINAP vs. BINAP: A Deep Dive into the Structural and Electronic Nuances Governing Asymmetric Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric catalysis, the BINAP ligand family has been a cornerstone for achieving high enantioselectivity in a myriad of chemical transformations. This guide delves into the fundamental differences between the parent ligand, BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), and its closely related yet functionally distinct derivative, Tol-BINAP (2,2′-bis(di-p-tolylphosphino)-1,1′-binaphthyl). We will explore the subtle but impactful structural and electronic modifications that differentiate these two ligands, providing a comprehensive analysis of how these differences translate into tangible outcomes in catalytic performance. This document aims to equip researchers with the nuanced understanding required to make informed decisions in ligand selection for optimizing catalytic activity and stereocontrol.
Introduction: The Legacy of BINAP in Asymmetric Synthesis
The development of chiral phosphine ligands has revolutionized the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical, agrochemical, and fine chemical industries.[1] Among these, BINAP, a C2-symmetric atropisomeric diphosphine ligand, has garnered immense attention since its discovery.[2][3] Its unique axial chirality, arising from restricted rotation about the C-C bond connecting the two naphthalene rings, creates a well-defined chiral environment around a metal center.[3] This structural feature is paramount for inducing high levels of enantioselectivity in a wide range of reactions, most notably in asymmetric hydrogenations catalyzed by ruthenium, rhodium, and palladium complexes.[1][4]
While BINAP itself has demonstrated exceptional efficacy, the quest for even greater activity, selectivity, and broader substrate scope has led to the development of numerous derivatives.[2] Tol-BINAP is one of the earliest and most successful modifications, where the phenyl groups on the phosphorus atoms are replaced by p-tolyl groups.[2] This seemingly minor alteration introduces significant steric and electronic perturbations that have profound implications for catalysis.
Structural Analysis: The Core Distinction
The fundamental difference between BINAP and Tol-BINAP lies in the substitution pattern on the phosphorus atoms. In Tol-BINAP, a methyl group is introduced at the para-position of each of the four phenyl rings.
Figure 1: Molecular structures of BINAP and Tol-BINAP.
This addition of four methyl groups directly influences two key properties of the ligand: its steric bulk and its electronic nature.
Comparative Properties: Steric and Electronic Effects
The introduction of the p-methyl groups in Tol-BINAP induces a cascade of effects that differentiate it from the parent BINAP ligand.
Steric Hindrance
The methyl groups in Tol-BINAP increase the overall steric bulk of the ligand compared to BINAP. This increased steric hindrance can influence the geometry of the resulting metal complex, including the dihedral angle between the two naphthyl rings.[2] A modified dihedral angle can alter the shape and size of the chiral pocket around the metal's active site, which is a critical factor in discriminating between the two prochiral faces of a substrate. While the natural bite angle of BINAP is approximately 93°, the steric influence of the tolyl groups can lead to subtle but significant changes in the coordination geometry of the metal complex.[3]
Electronic Properties
The methyl group is a well-known electron-donating group through an inductive effect. In Tol-BINAP, the four para-methyl groups collectively push electron density towards the phosphorus atoms. This has two primary consequences:
-
Increased Basicity of Phosphorus: The higher electron density on the phosphorus atoms makes Tol-BINAP a stronger Lewis base and a better σ-donor ligand compared to BINAP.[2]
-
Electron-Rich Metal Center: When coordinated to a metal, the enhanced σ-donating ability of Tol-BINAP results in a more electron-rich metal center. This can affect the metal's reactivity and its interaction with the substrate.
Conversely, ligands with electron-withdrawing groups, such as p-F-BINAP, exhibit a more π-acidic character.[2][5] The electronic properties of these ligands can be experimentally evaluated by measuring the CO stretching frequency in their rhodium carbonyl complexes; a lower frequency indicates a more electron-donating ligand.[5]
| Property | BINAP | Tol-BINAP | Impact of the Difference |
| Substituents on Phosphorus | Phenyl | p-Tolyl | Introduction of four methyl groups. |
| Steric Bulk | Lower | Higher | Alters the chiral pocket and can influence the dihedral angle.[2] |
| Electronic Nature | Less Electron-Donating | More Electron-Donating | Increased electron density on phosphorus atoms enhances σ-donation to the metal center.[2] |
| Resulting Metal Center | More Electron-Deficient | More Electron-Rich | Affects catalytic activity and substrate interaction. |
Table 1: Summary of the fundamental differences between BINAP and Tol-BINAP.
Implications in Asymmetric Catalysis
The steric and electronic differences between BINAP and Tol-BINAP are not merely academic; they translate into observable and often significant variations in catalytic performance. The choice between these ligands can be the deciding factor in achieving high yield and enantioselectivity.
Catalyst Activity and Stability
In many cases, the more electron-donating nature of Tol-BINAP leads to higher catalytic activity. For instance, in the ruthenium-catalyzed hydrogenation of citronellol, Tol-BINAP demonstrated better activity than BINAP while maintaining the same high level of selectivity.[2] The more electron-rich ruthenium center facilitated by Tol-BINAP can lead to a more active catalyst.
Enantioselectivity and Stereocontrol
The interplay of steric and electronic effects ultimately dictates the enantioselectivity of a reaction. There are numerous examples where Tol-BINAP provides superior stereocontrol compared to BINAP.
-
Noyori Asymmetric Hydrogenation: In the asymmetric hydrogenation of ketones, Ru(II)-diphosphine-diamine complexes are highly effective.[6] The combination of (S)-Tol-BINAP with a chiral diamine like (S,S)-DPEN has been shown to be a highly efficient catalyst for the hydrogenation of a wide range of aromatic ketones, often providing higher enantioselectivity than the corresponding BINAP-based catalyst.[7] For example, the asymmetric hydrogenation of 2,4,4-trimethyl-2-cyclohexenone is most effectively carried out with RuCl₂[(S)-tolbinap][(R,R)-dpen], yielding the product in 96% ee.[8][9]
-
Iridium-Catalyzed Allylic Alkylations: In the allylic alkylation of nitronate nucleophiles, a Tol-BINAP-modified iridium catalyst enabled highly regio- and enantioselective substitution, a transformation that is challenging with other ligand systems.[10] Computational studies revealed that steric repulsion between the substrate and the P-tolyl groups of Tol-BINAP in the transition state was responsible for the high degree of enantioselection.[10]
The superior performance of Tol-BINAP in these cases can be attributed to a more finely-tuned chiral pocket, where the increased steric bulk and modified electronic properties create a more effective environment for stereochemical discrimination.
Figure 2: Logical relationship from ligand structure to catalytic outcome.
Practical Considerations and Applications
When selecting between Tol-BINAP and BINAP, a researcher must consider the specific substrate and reaction type. While Tol-BINAP often shows enhanced performance, it is not universally superior. Screening both ligands is a common practice in reaction optimization.
-
Tol-BINAP is often a good starting point for:
-
BINAP remains the ligand of choice for:
-
A vast number of well-established, highly selective transformations for which it is the benchmark ligand.[1]
-
Systems where the electronic properties of Tol-BINAP may lead to undesired side reactions or catalyst deactivation.
-
Illustrative Experimental Protocol: Asymmetric Hydrogenation of an Aromatic Ketone
This protocol is a representative example of a Noyori-type asymmetric hydrogenation using a Ru-Tol-BINAP-diamine catalyst.
Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess via the asymmetric hydrogenation of acetophenone.
Materials:
-
RuCl₂[(S)-Tol-BINAP]
-
(R,R)-DPEN (1,2-diphenylethylenediamine)
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
Figure 3: Experimental workflow for asymmetric hydrogenation.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with RuCl₂[(S)-Tol-BINAP] and (R,R)-DPEN in a 1:1 molar ratio. Anhydrous 2-propanol is added as the solvent.
-
Activation: A solution of potassium tert-butoxide in 2-propanol is added to the flask. The mixture is stirred at room temperature to form the active RuH₂ species.[7]
-
Reaction Setup: The substrate, acetophenone, is added to the activated catalyst solution. The entire mixture is then transferred to a high-pressure autoclave.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 8-10 atm). The reaction is stirred at a controlled temperature until completion.
-
Work-up and Analysis: After the reaction is complete, the autoclave is cooled and the pressure is carefully released. The reaction mixture is quenched, and the product is extracted. The conversion is determined by gas chromatography (GC), and the enantiomeric excess (ee) is determined by chiral GC or HPLC.
Conclusion
The transition from BINAP to Tol-BINAP represents a classic example of rational ligand design in asymmetric catalysis. The addition of simple methyl groups imparts a unique stereoelectronic profile to Tol-BINAP, characterized by increased steric bulk and enhanced electron-donating ability. These modifications often lead to superior catalytic activity and enantioselectivity in a variety of important transformations, particularly in the asymmetric hydrogenation of ketones. Understanding these fundamental differences is crucial for researchers aiming to harness the full potential of these powerful catalytic tools, allowing for a more strategic approach to solving challenges in modern synthetic chemistry.
References
- Berthod, M., Mignani, G., Woodward, G., & Lemaire, M. (2005). Modified BINAP: The How and the Why. Chemical Reviews, 105(5), 1801–1836. [Link]
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
- Sodeoka, M., & Fujii, N. (2005). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. Synlett, 2005(12), 1845-1848. [Link]
- NROChemistry. (n.d.).
- Chem-Station. (2014). Noyori Asymmetric Hydrogenation.
- NPTEL. (n.d.).
- Ohkuma, T., & Noyori, R. (2009). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 85(7), 239–255. [Link]
- Kumobayashi, H. (2001). Recent Advances of BINAP Chemistry in the Industrial Aspects. Journal of Synthetic Organic Chemistry, Japan, 59(1), 2-11. [Link]
- Hartwig, J. F., & Stanley, L. M. (2021). Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. Journal of the American Chemical Society, 143(31), 12053–12062. [Link]
- ResearchGate. (n.d.).
- Togni, A. (2011). Inorganic Chemistry III. ETH Zurich. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development. [Link]
- Wikipedia. (n.d.). BINAP. Wikipedia. [Link]
- ResearchGate. (n.d.). Comparative steric (Left) and electronic (Right) scales of BINAP,... [Link]
- Genet, J. P., Ayad, T., & Ratovelomanana-Vidal, V. (2006). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 103(31), 11479–11484. [Link]
- Wang, C., et al. (2018). Conjugated microporous polymers with chiral BINAP ligand built-in as efficient catalysts for asymmetric hydrogenation. Catalysis Science & Technology, 8(2), 432-438. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2012). BINAP versus BINAP(O) in Asymmetric Intermolecular Mizoroki-Heck Reactions: Substantial Effects on Selectivities. Organometallics, 31(17), 6066–6070. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BINAP - Wikipedia [en.wikipedia.org]
- 4. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 5. pnas.org [pnas.org]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Toolkit: A Technical Guide to Chiral Phosphine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule can dictate its biological activity.[1][2] Transition-metal catalyzed asymmetric synthesis stands as one of the most powerful methodologies to achieve this, and at the heart of these transformations are chiral ligands that orchestrate the stereochemical outcome.[3][4] Among the diverse classes of ligands, chiral phosphines have emerged as a cornerstone, offering a unique combination of strong coordination to transition metals and tunable steric and electronic properties that allow for exceptional levels of enantioselectivity and catalytic activity.[5][6]
This in-depth technical guide provides a comprehensive overview of chiral phosphine ligands, delving into their classification, the principles guiding their design and synthesis, and their application in key catalytic transformations. We will explore the causality behind ligand selection and provide field-proven insights into the mechanistic nuances that govern their remarkable efficacy.
The Foundation: Understanding Chirality in Phosphine Ligands
Chirality in phosphine ligands can arise from several structural motifs, and understanding these is crucial for ligand design and selection. The precise spatial arrangement of chiral elements around the phosphorus atom creates a chiral pocket that influences the binding of the substrate and the subsequent bond-forming steps, ultimately determining the enantioselectivity of the reaction.[7]
Chiral phosphine ligands are broadly categorized based on the location of the stereogenic unit:
-
P-Chirogenic Ligands: These ligands possess a stereogenic center at the phosphorus atom itself.[5][8] The synthesis of P-chirogenic phosphines was historically challenging, which limited their widespread use.[5][6] However, the development of methods utilizing phosphine-boranes as intermediates has made these powerful ligands more accessible.[4][5] A prime example is DIPAMP, famously used in the industrial synthesis of L-DOPA.[5][8]
-
Backbone Chirality Ligands: This is the most populous class of chiral phosphine ligands, where the chirality resides in the carbon backbone connecting two or more phosphorus atoms.[5][6] This category includes several privileged ligand families:
-
Atropisomeric Biaryls: These ligands, such as BINAP and its derivatives, possess axial chirality arising from restricted rotation around a C-C bond.[7][9] Their C2-symmetry and tunable dihedral angle are key to their success in a wide range of reactions.
-
Ferrocene-Based Ligands: Incorporating a ferrocene scaffold, ligands like Josiphos offer a unique combination of planar and central chirality.[10] They are known for their robustness and high efficiency, particularly in asymmetric hydrogenation.
-
Ligands with Chiral Carbon Centers: Many effective ligands derive their chirality from stereogenic centers on a carbon backbone, often synthesized from the chiral pool or through asymmetric synthesis.[7]
-
The choice between these classes depends on the specific reaction, the substrate, and the desired stereochemical outcome. The rigidity and electronic properties of the ligand backbone play a critical role in creating a well-defined and effective chiral environment.[3][4]
Classification of Chiral Phosphine Ligands
A systematic classification helps in understanding the vast landscape of chiral phosphine ligands and aids in the rational selection for a particular catalytic transformation.
Caption: Classification of chiral phosphine ligands.
Key Applications in Asymmetric Catalysis
The true measure of a chiral ligand's utility lies in its performance in catalytic reactions. Chiral phosphines have proven to be indispensable in a multitude of asymmetric transformations, consistently delivering high enantioselectivities and yields.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective catalysis, providing direct access to chiral alcohols, amines, and carboxylic acids. Rhodium and Ruthenium complexes bearing chiral phosphine ligands are particularly effective for the hydrogenation of a wide range of unsaturated substrates.[7][11]
-
Mechanism Insight: The mechanism of Rh-catalyzed asymmetric hydrogenation of enamides, for instance, often proceeds through a dihydride pathway. The chiral ligand creates a specific coordination environment that forces the substrate to bind in a preferred orientation, leading to facial selectivity in the hydrogen addition. The rigidity and steric bulk of the ligand are critical in maintaining this selective coordination throughout the catalytic cycle.[5]
Table 1: Performance of Selected Chiral Phosphine Ligands in Asymmetric Hydrogenation
| Ligand | Substrate | Metal | Enantiomeric Excess (ee %) | Reference |
| (S,S)-DIPAMP | Methyl-(Z)-α-acetamidocinnamate | Rh | 96 | [5] |
| (R)-BINAP | 2-arylacrylic acids | Ru | >95 | [7] |
| (S,S)-t-Bu-BisP* | Methyl-(Z)-α-acetamidocinnamate | Rh | 99.9 | [5] |
| (R,R)-Me-DuPhos | Methyl-(Z)-α-acetamidocinnamate | Rh | >99 | [8] |
Asymmetric Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The use of chiral phosphine ligands enables the enantioselective synthesis of axially chiral biaryls and other valuable chiral molecules.[12][13]
-
Causality in Ligand Choice: In reactions like the Suzuki-Miyaura coupling to form atropisomeric biaryls, the ligand must not only induce chirality but also promote the challenging reductive elimination step involving sterically hindered ortho-substituted substrates. Ligands with large bite angles and significant steric bulk, such as those from the Buchwald and Tang groups, have proven to be particularly effective.[9][14]
Asymmetric Hydroformylation
Asymmetric hydroformylation provides a direct route to chiral aldehydes, which are versatile synthetic intermediates. Rhodium catalysts modified with chiral phosphine or phosphine-phosphite ligands are commonly employed.[15][16][17]
-
Controlling Regio- and Enantioselectivity: A significant challenge in hydroformylation is controlling both regioselectivity (linear vs. branched aldehyde) and enantioselectivity. The electronic properties of the phosphine ligand play a crucial role. Electron-donating phosphines generally favor the formation of the branched product, while the chiral environment dictates the enantiomeric excess. Hybrid ligands, such as phosphine-phosphites, offer a way to fine-tune both steric and electronic properties to achieve high levels of both selectivities.[15][16]
Experimental Protocol: Synthesis of a P-Chirogenic Phosphine Ligand Precursor
The synthesis of chiral phosphine ligands often requires multi-step sequences with careful control of stereochemistry. The use of phosphine-boranes has significantly simplified the synthesis of P-chirogenic phosphines.[4][5] The following is a representative protocol for the synthesis of an optically pure secondary phosphine-borane, a key intermediate for P-chirogenic ligands.
Synthesis of (R)-tert-butyl(methyl)phosphine-borane
This protocol is based on the methodology developed by Imamoto and co-workers.[5]
Materials:
-
(Sp)-(-)-Menthyl methylphosphinate
-
tert-Butylmagnesium chloride (1.0 M in THF)
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Reaction: To a solution of (Sp)-(-)-menthyl methylphosphinate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add tert-butylmagnesium chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Borane Addition: Add borane-dimethyl sulfide complex (1.5 eq) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (R)-tert-butyl(methyl)phosphine-borane as a white solid.
Self-Validation: The enantiomeric purity of the product can be determined by chiral HPLC analysis. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry. The stereospecific nature of the reaction ensures high enantiomeric excess of the product.
Caption: Workflow for the synthesis of a P-chirogenic phosphine precursor.
Conclusion and Future Outlook
Chiral phosphine ligands have undeniably revolutionized the field of asymmetric catalysis, enabling the efficient and selective synthesis of a vast array of chiral molecules.[7][18] The continuous development of new ligand scaffolds, driven by a deeper understanding of reaction mechanisms and the principles of stereocontrol, continues to push the boundaries of what is possible in enantioselective synthesis.
References
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]
- Claver, C., & Reek, J. N. H. (2012). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 17(7), 8434-8467. [Link]
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. J-Stage. [Link]
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]
- Keglevich, G. (2018).
- Cobley, C. J., et al. (2003). Asymmetric Hydroformylation of Olefins with Rh Catalysts Modified with Chiral Phosphine−Phosphite Ligands. Organometallics, 22(23), 4683-4692. [Link]
- Zhang, Z., et al. (2015). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis.
- Semantic Scholar. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. Semantic Scholar. [Link]
- Breeden, S., et al. (2003). Asymmetric Hydroformylation Using Taddol-Based Chiral Phosphine−Phosphite Ligands. Organometallics, 22(6), 1113-1115. [Link]
- Nettekoven, U., et al. (2002). Phosphorus-Chiral Diphosphines as Ligands in Hydroformylation. An Investigation on the Influence of Electronic Effects in Catalysis. Organometallics, 21(19), 3873-3883. [Link]
- Imamoto, T. (2021). Review Synthesis and applications of high-performance P-chiral phosphine ligands. ProQuest. [Link]
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. J-Stage. [Link]
- Gladiali, S., & Fabbri, D. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical and Pharmaceutical Bulletin, 48(3), 327-342. [Link]
- Claver, C., & Reek, J. N. H. (2012). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation.
- Imamoto, T. (2024).
- Jugé, S., et al. (2016). Applications and stereoselective syntheses of P-chirogenic phosphorus compounds. Chemical Society Reviews, 45(18), 5144-5183. [Link]
- Tang, W. (2016). Chiral Monophosphorus Ligands for Asymmetric Catalytic Reactions.
- Kang, J., et al. (2002). A Novel Chiral Ferrocenyl Phosphine Ligand from Sugar: Applications in Rh-Catalyzed Asymmetric Hydrogenation Reactions. Organic Letters, 4(22), 3843-3846. [Link]
- Zhang, Q. (2022). Transition-Metal-Catalyzed Cross-Coupling For The Synthesis Of Chiral Phosphine Ligands.
- Chakrabortty, S., Almasalma, A. A., & de Vries, J. G. (2021). Recent developments in asymmetric hydroformylation. Catalysis Science & Technology, 11(16), 5438-5459. [Link]
- Chan, W.-L., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14595-14605. [Link]
- ResearchGate. (2023). (PDF) Rh-catalyzed asymmetric hydroformylation of olefins using phosphorus ligands.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Chiral Phosphine Ligands in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Chiral Phosphine Ligands in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands.
- ResearchGate. (n.d.). History of well-known chiral ligands.
- Wang, Y., et al. (2022). Atroposelective hydroarylation of biaryl phosphines directed by phosphorus centres.
- Skarżyński, M., et al. (2023). An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. Molecules, 28(3), 1438. [Link]
- ResearchGate. (n.d.). Enantioselective Synthesis of Atropisomeric Biaryls using Biaryl 2,5‐Diphenylphospholanes as Ligands for Palladium‐Catalysed Suzuki‐Miyaura Reactions.
- Wang, Y., et al. (2022). Atroposelective hydroarylation of biaryl phosphines directed by phosphorus centres. eScholarship. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - ProQuest [proquest.com]
- 7. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral Quest Phosphine Ligands [sigmaaldrich.com]
- 12. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globethesis.com [globethesis.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent developments in asymmetric hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Atroposelective hydroarylation of biaryl phosphines directed by phosphorus centres - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
Atropisomerism in Tol-BINAP: A Technical Guide to Synthesis, Resolution, and Stereochemical Integrity
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the atropisomerism of Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl). This document delves into the fundamental principles of its axial chirality, details its synthesis and resolution, and explores the critical interplay of steric and electronic factors that govern its stereochemical stability and catalytic efficacy.
The Essence of Atropisomerism: Chirality Without a Stereocenter
Atropisomerism is a unique form of stereoisomerism resulting from hindered rotation around a single bond, leading to the existence of stable, separable enantiomers.[1][2] In the case of biaryl phosphines like Tol-BINAP, the C1-C1' bond between the two naphthalene rings is the axis of chirality. The bulky di-p-tolylphosphino groups at the 2 and 2' positions, along with the hydrogen atoms at the 8 and 8' positions, create significant steric hindrance that restricts free rotation around this bond.[1][2] This restricted rotation gives rise to two stable, non-superimposable mirror-image conformers, the (R)- and (S)-enantiomers.
The stability of these atropisomers is quantified by the rotational energy barrier, which is the energy required to overcome the steric hindrance and interconvert the enantiomers. For an atropisomer to be considered configurationally stable at a given temperature, this barrier must be sufficiently high to allow for the isolation of the individual enantiomers.
The Tol-BINAP Molecule: Structure and Stereoelectronic Profile
Tol-BINAP is a derivative of the renowned BINAP ligand, where the phenyl groups on the phosphorus atoms are replaced by p-tolyl groups. This seemingly subtle modification has a significant impact on the ligand's electronic and steric properties, which in turn influences its performance in asymmetric catalysis.
Electronic Effects: Enhanced Electron-Donating Capacity
The para-methyl groups on the tolyl substituents are electron-donating through a positive inductive effect. This increases the electron density on the phosphorus atoms, making Tol-BINAP a stronger σ-donor compared to BINAP.[3] This enhanced Lewis basicity can influence the electronic properties of the metal center in a catalytic complex, potentially leading to improved catalytic activity and selectivity in certain reactions.
Steric Influence and the Dihedral Angle
The precise rotational barrier for Tol-BINAP has not been experimentally determined in the reviewed literature. However, it is expected to be comparable to or slightly higher than that of BINAP, which is known to be substantial, preventing racemization under typical reaction conditions.
Synthesis of Tol-BINAP: A Step-by-Step Approach
The synthesis of Tol-BINAP generally follows established procedures for other BINAP derivatives, most commonly starting from racemic or enantiomerically pure 1,1'-bi-2-naphthol (BINOL). A common and effective method involves the conversion of BINOL to the corresponding ditriflate, followed by a nickel-catalyzed phosphinylation reaction.
Experimental Protocol: Synthesis of Racemic Tol-BINAP
Step 1: Synthesis of racemic 1,1'-bi-2-naphthol ditriflate
-
To a solution of racemic 1,1'-bi-2-naphthol (1.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add pyridine (3.0 equiv).
-
Slowly add trifluoromethanesulfonic anhydride (2.2 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude ditriflate, which can be purified by column chromatography.
Step 2: Nickel-catalyzed phosphinylation
-
In a flame-dried Schlenk flask under an inert atmosphere, combine NiCl2(dppe) (0.1 equiv) and di-p-tolylphosphine (2.4 equiv).
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 30 minutes.
-
In a separate flask, dissolve the racemic 1,1'-bi-2-naphthol ditriflate (1.0 equiv) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (4.0 equiv) in anhydrous, degassed DMF.
-
Transfer the solution of the ditriflate and DABCO to the catalyst mixture.
-
Heat the reaction mixture at 100 °C for 48-72 hours, monitoring the reaction progress by TLC or ³¹P NMR.
-
Upon completion, cool the reaction mixture to room temperature and add methanol to precipitate the crude product.
-
Filter the solid, wash with methanol, and dry under vacuum to obtain racemic Tol-BINAP.
Resolution of Racemic Tol-BINAP: Isolating the Enantiomers
The separation of the (R)- and (S)-enantiomers of Tol-BINAP is crucial for its application in asymmetric catalysis. The most common method for resolving racemic biaryl diphosphines is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Di-p-toluoyl-D-tartaric acid is an effective resolving agent for this purpose.
Experimental Protocol: Diastereomeric Resolution
Step 1: Formation of Diastereomeric Salts
-
Dissolve racemic Tol-BINAP (1.0 equiv) in a suitable solvent mixture, such as dichloromethane/methanol.
-
In a separate flask, dissolve di-p-toluoyl-D-tartaric acid (1.0 equiv) in the same solvent system.
-
Slowly add the solution of the resolving agent to the solution of racemic Tol-BINAP with stirring.
-
Allow the mixture to stand at room temperature for several hours to induce crystallization of one of the diastereomeric salts.
Step 2: Fractional Crystallization
-
Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer (e.g., (R)-Tol-BINAP·di-p-toluoyl-D-tartaric acid).
-
The mother liquor will be enriched in the other diastereomer.
-
The enantiomeric excess (e.e.) of the crystallized salt can be improved by recrystallization from a suitable solvent system.
Step 3: Liberation of the Enantiopure Ligand
-
Treat the isolated diastereomeric salt with a weak base, such as aqueous sodium bicarbonate, to neutralize the tartaric acid and liberate the free phosphine.
-
Extract the enantiomerically enriched Tol-BINAP with an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the enantiopure Tol-BINAP.
The progress of the resolution can be monitored by polarimetry or chiral HPLC. ³¹P NMR spectroscopy can also be a useful tool to observe the diastereomeric salts and the final enantiopure product.[3][5]
Data Summary and Visualization
Key Physicochemical Properties
| Property | BINAP | Tol-BINAP |
| Molar Mass ( g/mol ) | 622.67 | 678.78 |
| Appearance | White solid | White solid |
| Rotational Barrier | High | Expected to be high, comparable to BINAP |
| Dihedral Angle (Naphthyl-Naphthyl) | ~70-90° (context dependent)[2] | Influenced by steric and electronic factors[3][4] |
| P-atom Lewis Basicity | Lower | Higher (more electron-donating)[3] |
Visualizing the Atropisomers and Synthetic Workflow
Caption: The (R)- and (S)-atropisomers of Tol-BINAP.
Caption: Synthetic and resolution workflow for Tol-BINAP.
Conclusion: A Privileged Ligand with Tunable Properties
Tol-BINAP stands as a testament to the power of subtle molecular modifications in the design of high-performance chiral ligands. Its atropisomeric nature, a consequence of sterically hindered rotation, provides a stable and well-defined chiral environment essential for asymmetric catalysis. The introduction of the p-tolyl groups enhances its electron-donating ability compared to BINAP, offering a valuable tool for chemists to fine-tune the reactivity and selectivity of metal complexes. A thorough understanding of the principles governing its synthesis, resolution, and stereochemical integrity is paramount for its effective application in the development of stereoselective transformations, a cornerstone of modern pharmaceutical and fine chemical synthesis.
References
- Berthod, M., Mignani, G., Woodward, G., & Lemaire, M. (2005). Modified BINAP: The How and the Why. Chemical Reviews, 105(5), 1801–1836. [Link]
- Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1999). (R)-(+)- and (S)-(−)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Organic Syntheses, 76, 6. [Link]
- Tadiello, L., Halse, M. E., & Beweries, T. (2024). Improved on-line benchtop 31P NMR reaction monitoring via Multi-Resonance SHARPER. Analytical Methods. [Link]
- Genet, J.-P., Ayad, T., & Ratovelomanana-Vidal, V. (2006). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 103(43), 15777–15782. [Link]
- Sodeoka, M., & Shibasaki, M. (2005). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 70(18), 7072–7079. [Link]
- Ramírez, J. (2007). X-ray crystal structure of [{(R)-BINAP}Au2I2] (20).
- St. Paul's Cathedral Mission College. (n.d.).
- Dalal Institute. (n.d.). Methods of Resolution. [Link]
- Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. [Link]
- Oki, M. (1983). Recent advances in atropisomerism. In Topics in Stereochemistry (Vol. 14, pp. 1-81). John Wiley & Sons.
- Wikipedia. (2023, December 27). BINAP. [Link]
- Wu, X., Huang, C.-Y., Chen, D.-G., & Chou, P.-T. (2020). Structural information of BINAP in crystal.
- Dong, Z., Ma, X., Yu, Y., Gu, X., & Zhao, D. (2023). The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C−C Axis. Chemistry – A European Journal, 29(62), e202302292. [Link]
- Nakai, H., & Kawai, M. (1999). Nature of the change in the rotational barrier of the methyl group due to S0→S1 excitation. Waseda University Repository. [Link]
- Lin, Y.-J., & Wu, H.-L. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1), 125-131. [Link]
- Oue, M., Miyamoto, H., Tanaka, K., & Kimura, K. (2010). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Analytical Sciences, 26(10), 1115-1119. [Link]
- de Souza, A. C. C., de Oliveira, K. T., & de Almeida, W. B. (2020). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. SN Applied Sciences, 2(10), 1735. [Link]
- Kulesza, A., & Wolf, C. (2014). Phosphorous NMR Analysis and Activity of Chiral BINAP‐Silver Complexes. ChemistryOpen, 3(6), 226-231. [Link]
- Royappa, T. (n.d.). X-ray Crystallography. CCDC. [Link]
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]
- The Royal Society of Chemistry. (n.d.). Resolution of Racemic and Diastereomeric Mixtures. [Link]
- Sasamori, T., Mieda, K., Nagahora, N., & Tokitoh, N. (2005). Systematic Studies on Redox Behavior of Homonuclear Double-Bond Compounds of Heavier Group 15 Elements. Chemistry Letters, 34(12), 1634-1635. [Link]
- Osawa, T., & Harada, T. (2002). Catalytic asymmetric synthesis of optically active atropisomeric anilides through enantioselective N-allylation with chiral Pd-tol-BINAP catalyst. The Journal of Organic Chemistry, 67(24), 8682–8684. [Link]
- Zhu, C., & Wang, R. (2021). Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs).
- Gnanadesikan, V., & Clayden, J. (2012). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 2(29), 10897-10904. [Link]
- van der Vlugt, J. I. (2017). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry, 15(5), 1014-1022. [Link]
- Clayden, J., & Moran, W. J. (2006). BINAP versus BINAP(O) in Asymmetric Intermolecular Mizoroki-Heck Reactions: Substantial Effects on Selectivities. Angewandte Chemie International Edition, 45(43), 7262-7265. [Link]
- Mamane, V. (2005). Modified BINAP: the how and the why.
- Clavier, H., & Nolan, S. P. (2010). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 15(4), 2535-2550. [Link]
- Clavier, H., & Nolan, S. P. (2010). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides.
- MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. [Link]
- Mamane, V., & Grognet, J.-F. (2011). Rotation of Aryl Groups in 9,10-Diarylphenanthrenes: Does the Rotational Barrier Become Lower as the Backbone Becomes More Crowded?.
- National Center for Biotechnology Information. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. [Link]
- Mamane, V., & Grognet, J.-F. (2011). X-ray-Structure-Based Identification of Compounds with Activity against Targets from Different Families and Generation of Templates for Multitarget Ligand Design. PubMed Central. [Link]
- Mamane, V., & Grognet, J.-F. (2011). Chemical structure of binap (left) and schematic representation of the related Ag(I) complex (right)..
- Mamane, V., & Grognet, J.-F. (2011). Low rotational barriers for the most dynamically active methyl groups in the proposed antiviral drugs for treatment of SARS-CoV-2, apilimod and tetrandrine. PubMed Central. [Link]
- MDPI. (2023). Viewpoints Concerning Crystal Structure from Recent Reports on Schiff Base Compounds and Their Metal Complexes. [Link]
- Zhang, X., & Zhang, W. (2014). Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy.
Sources
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. Low rotational barriers for the most dynamically active methyl groups in the proposed antiviral drugs for treatment of SARS-CoV-2, apilimod and tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Computational Modeling of Tol-BINAP Metal Complexes
<
Abstract
This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the computational modeling of Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) metal complexes. Tailored for researchers, scientists, and professionals in drug development and catalysis, this document navigates the theoretical underpinnings, practical workflows, and critical considerations for accurately simulating these vital chemical entities. We will explore the causality behind methodological choices, from the selection of density functionals and basis sets to the nuances of solvent modeling, ensuring a robust and validated computational approach. Detailed protocols, data presentation standards, and visual aids are provided to empower both novice and experienced computational chemists to tackle the challenges of modeling these complex systems with confidence and scientific rigor.
Introduction: The Significance of Tol-BINAP in Asymmetric Catalysis
The Tol-BINAP ligand, a derivative of the renowned BINAP, stands as a cornerstone in the field of asymmetric catalysis.[1][2] Its C2-symmetric, axially chiral backbone, when coordinated to a metal center (e.g., Ruthenium, Rhodium, Palladium, Nickel, Copper), creates a well-defined chiral environment that can induce high enantioselectivity in a vast array of chemical transformations.[1][3][4] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where the stereochemistry of a molecule dictates its biological activity.
Computational modeling has emerged as an indispensable tool for elucidating the mechanisms of these catalytic reactions, rationalizing observed stereoselectivities, and designing novel, more efficient catalysts.[5][6][7] By providing atomic-level insights into the structures, energies, and dynamics of catalyst-substrate interactions, computational chemistry allows us to navigate the complex potential energy surfaces of catalytic cycles.[8] This guide will equip you with the foundational knowledge and practical skills to effectively model Tol-BINAP metal complexes.
Theoretical Foundations: The Computational Chemist's Toolkit
A robust computational model is built upon a solid theoretical framework. For Tol-BINAP metal complexes, a multi-pronged approach combining different computational methods is often necessary to capture the intricacies of their behavior.
Density Functional Theory (DFT): The Workhorse of Organometallic Chemistry
Density Functional Theory (DFT) has become the de facto standard for electronic structure calculations of transition metal complexes due to its favorable balance of accuracy and computational cost.[9][10] DFT methods approximate the many-body electronic Schrödinger equation by solving for the electron density, a much more manageable quantity.
Choosing the Right Functional: The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional. For transition metal complexes, especially those involving heavier elements, the selection is non-trivial.
-
Hybrid Functionals: Functionals like B3LYP have been popular, but it's crucial to benchmark their performance for the specific system under study.[9][11]
-
Dispersion Corrections: The non-covalent interactions that often govern substrate binding and transition state stabilization necessitate the inclusion of dispersion corrections, such as Grimme's D3 or D4 corrections.[12]
-
Benchmarking: It is highly recommended to perform benchmark calculations against higher-level theoretical methods or experimental data when available.[12][13][14] Studies have shown that hybrid and hybrid-meta-GGA functionals with a significant percentage of Hartree-Fock exchange, such as BB1K and mPWB1K, can provide accurate results for iron complexes, offering a good starting point for other transition metals.[11]
Basis Sets: Describing the Electrons
The basis set is the set of mathematical functions used to represent the atomic orbitals. For metal complexes, a balance must be struck between accuracy and computational expense.
-
Pople-style basis sets (e.g., 6-31G(d,p)) are often a good starting point for initial geometry optimizations of the organic ligand framework.
-
Double-ζ or Triple-ζ basis sets with polarization and diffuse functions (e.g., def2-SVP, def2-TZVP) are generally recommended for the metal and atoms in its immediate coordination sphere to accurately describe the electronic structure and bonding.[15]
Molecular Mechanics (MM) and the Need for Specialized Force Fields
For larger systems or for exploring conformational landscapes, Molecular Mechanics (MM) methods offer a computationally less expensive alternative to QM methods. However, standard force fields often lack accurate parameters for transition metals and their coordination environments.
-
Force Field Parameterization: Developing accurate force field parameters for Tol-BINAP metal complexes is a specialized task, often requiring fitting to QM data.[16] This involves deriving parameters for bond stretching, angle bending, and torsional potentials that accurately reproduce the QM-optimized geometry and vibrational frequencies.[17]
Solvation Models: The Crucial Role of the Reaction Medium
Catalytic reactions are almost always performed in solution, and the solvent can have a profound impact on reaction energetics and mechanisms.[18][19]
-
Implicit Solvation Models: Continuum models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are computationally efficient ways to account for bulk solvent effects.[20][21] These models treat the solvent as a continuous dielectric medium.[22]
-
Explicit Solvation Models: For reactions where specific solvent-solute interactions, such as hydrogen bonding, are critical, an explicit solvent model is necessary.[18] This involves including a number of solvent molecules in the QM calculation.[21]
-
Hybrid QM/MM Approaches: A powerful strategy involves treating the catalytically active core (the metal complex and substrate) with a QM method, while the surrounding solvent and other parts of the system are treated with a more computationally efficient MM method.[23]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a robust workflow for the computational modeling of a Tol-BINAP metal complex and its role in a catalytic cycle.
Step 1: Building the Initial Structure
The starting point for any computational study is a reasonable 3D structure of the molecule.
-
Crystallographic Data: If available, the crystal structure from databases like the Cambridge Structural Database (CSD) is the ideal starting point.
-
Molecule Building Software: If no crystal structure exists, software like GaussView, Avogadro, or specialized modules within larger computational suites can be used to build the complex from scratch.[24][25][26] It's crucial to ensure correct coordination geometry around the metal center.
Step 2: Ligand Conformational Analysis
The Tol-BINAP ligand possesses significant conformational flexibility, particularly in the orientation of the phenyl groups on the phosphorus atoms.[27][28]
-
Systematic or Stochastic Search: A thorough conformational search of the free ligand should be performed using a computationally inexpensive method (e.g., MM or semi-empirical methods) to identify low-energy conformers.
-
QM Refinement: The lowest energy conformers should then be re-optimized at a higher level of theory (DFT) to obtain accurate relative energies.
Step 3: Geometry Optimization of the Metal Complex
Once the ligand conformation is established, the full metal complex can be optimized.
-
Initial Optimization: An initial geometry optimization should be performed with a modest basis set.
-
Final Optimization: A final, high-accuracy optimization should be carried out with a larger basis set and a carefully chosen DFT functional.
-
Frequency Calculation: A frequency calculation must be performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Step 4: Modeling the Catalytic Cycle
The true power of computational modeling lies in its ability to elucidate reaction mechanisms.
-
Identifying Intermediates and Transition States: Each step of the proposed catalytic cycle (e.g., substrate binding, oxidative addition, migratory insertion, reductive elimination) must be modeled. This involves locating the corresponding transition state (TS) structure connecting the reactant and product of each elementary step.
-
Transition State Searching: TS searching algorithms (e.g., Berny algorithm, Synchronous Transit-Guided Quasi-Newton) are used to locate the first-order saddle point on the potential energy surface.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation should be performed for each located TS to confirm that it connects the desired reactant and product minima.
Data Presentation and Visualization
Clear and concise presentation of computational data is essential for effective communication of results.
Table 1: Comparison of DFT Functionals for a Model Tol-BINAP-Ni(II) Complex
| Functional | Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., P-Ni-P angle) |
| B3LYP-D3 | def2-SVP | 0.0 | 92.5° |
| PBE0-D3 | def2-SVP | +1.2 | 92.8° |
| M06 | def2-SVP | -0.8 | 92.3° |
| B97-D3 | def2-TZVP | +0.5 | 92.6° |
This is a representative table. Actual values would be obtained from calculations.
Visualization of Key Structures and Workflows
Visualizing molecular structures and computational workflows is crucial for understanding complex chemical processes.
Caption: General Computational Workflow.
Trustworthiness and Self-Validation
To ensure the reliability of computational results, a series of self-validation checks should be performed throughout the modeling process.
-
Convergence Criteria: Ensure that geometry optimizations have converged to tight tolerances.
-
Basis Set Superposition Error (BSSE): For calculations involving intermolecular interactions (e.g., substrate binding), consider calculating and correcting for BSSE.
-
Comparison with Experimental Data: Whenever possible, compare calculated properties (e.g., geometries, vibrational frequencies, reaction barriers) with available experimental data to validate the chosen computational methodology.
-
Sensitivity Analysis: Assess the sensitivity of the results to the choice of DFT functional, basis set, and solvation model.
Conclusion and Future Outlook
The computational modeling of Tol-BINAP metal complexes is a powerful approach for gaining deep insights into their catalytic behavior. By carefully selecting theoretical methods, performing rigorous validation, and clearly presenting results, researchers can significantly accelerate the discovery and development of new and improved asymmetric catalysts.
Future advancements in computational hardware and software, including the integration of machine learning and artificial intelligence, will undoubtedly further enhance our ability to model these complex systems with even greater accuracy and efficiency. [21]The continued synergy between computational and experimental chemistry will be paramount in pushing the boundaries of what is possible in the field of asymmetric catalysis.
References
- Beyond Continuum Solvent Models in Computational Homogeneous Catalysis. (2021).
- Solvation Models - Theoretical Chemistry. (n.d.). Technical University of Munich.
- Chapter 4: Solvation Effects in First-principles Calculations for Catalysis. (2024). Royal Society of Chemistry.
- Inorganic Chemistry. (n.d.).
- Accelerating explicit solvent models of heterogeneous catalysts with machine learning interatomic potentials. (2023).
- Solvent model. (n.d.). In Wikipedia.
- Direct, Enantioselective, and Nickel(II) Catalyzed Reactions of N-Azidoacetyl Thioimides with Trimethyl Orthoformate. (2017). Chemistry – A European Journal, 23(55), 13626-13630.
- Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. (2018). Molecules, 23(12), 3199.
- Building Organometallic Complexes in Materials Science Maestro. (2024, January 29). YouTube.
- I need some software to draw accurate organometallic compounds. (2021, February 7). Reddit.
- PyConSolv: A Python Package for Conformer Generation of (Metal-Containing) Systems in Explicit Solvent. (2023).
- Complex Build Software. (n.d.).
- Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. (2001). Organic Letters, 3(19), 3057-3060.
- Modified BINAP: The How and the Why. (2001). Chemical Reviews, 101(11), 3561-3598.
- Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. (2020).
- Benchmark of Density Functionals for the Calculation of the Redox Potential of Fe3+/Fe2+ Within Protein Coordination Shells. (2019). Frontiers in Chemistry, 7, 391.
- Benchmark of Density Functionals for the Calculation of the Redox Potential of Fe 3+ /Fe 2+ Within Protein Coordination Shells. (2019). Frontiers in Chemistry, 7, 391.
- Conformational analysis for the ligands CH2OR (R = Me, CH2Ph, and menthyl) and CH2SR (R = Me, Et, CH2Ph, and Ph) attached to the iron chiral auxiliary [(C5H5)Fe(CO)(PPh3)]. (1994). Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2424.
- New Benchmark Set of Transition-Metal Coordination Reactions for the Assessment of Density Functionals. (2014).
- Computational insights on the mechanism of the catalytic hydrogenation with BINAP–diamine–Ru complexes: the role of base and origin of selectivity. (2013).
- Recent Application of Calculations of Metal Complexes Based on Density Functional Theory. (2020). Journal of Physics: Conference Series, 1529, 022037.
- Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. (2012). The Journal of Physical Chemistry A, 116(46), 11487-11498.
- Computational Strategies for Modeling and Understanding Organometallic Chemistry. (2023). ChemRXiv.
- Scheme 4. Conformations of the binap ligand. (n.d.).
- Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies. (2022). Molecules, 27(15), 4983.
- Tutorial 25 | Drawing Metal Complexes in Gaussview. (2023, February 16). YouTube.
- Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. (2023). ACS Omega, 8(33), 30138-30154.
- Force Fields, Quantum-Mechanical- and Molecular-Dynamics-Based Descriptors of Radiometal–Chelator Complexes. (2024). International Journal of Molecular Sciences, 25(18), 10309.
- Role of the transition metal complexes of 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) in asymmetric catalysis. (2018). Journal of the Serbian Chemical Society, 83(10), 1083-1105.
- (R)- and (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl. (2016). Organic Syntheses, 93, 1-13.
- How to Dock Metal Complexes Using MOE, Gaussian & Mercury | Step-by-Step Tutorial. (2025, November 8). YouTube.
- Themed collection Computational Modelling as a Tool in Catalytic Science. (n.d.). Royal Society of Chemistry.
- Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. (2023). Journal of Molecular Structure, 1286, 135544.
- Catalytic cycle of the Tol-BINAP-CuF 2 catalytic system. (n.d.).
- Computational C
- Binap and Phosphoramidites as Privileged Chiral Ligands for the Metal-Catalyzed 1,3-Dipolar Cycloadditions of Metalloazomethine Ylides. (2016). The Chemical Record, 16(3), 1269-1282.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. Computational insights on the mechanism of the catalytic hydrogenation with BINAP–diamine–Ru complexes: the role of base and origin of selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. indico.ictp.it [indico.ictp.it]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Benchmark of Density Functionals for the Calculation of the Redox Potential of Fe3+/Fe2+ Within Protein Coordination Shells [frontiersin.org]
- 12. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arxiv.org [arxiv.org]
- 14. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Solvent model - Wikipedia [en.wikipedia.org]
- 20. Solvation Models - Theoretical Chemistry [ch.nat.tum.de]
- 21. Accelerating explicit solvent models of heterogeneous catalysts with machine learning interatomic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. books.rsc.org [books.rsc.org]
- 23. Computational Modelling as a Tool in Catalytic Science Home [pubs.rsc.org]
- 24. m.youtube.com [m.youtube.com]
- 25. reddit.com [reddit.com]
- 26. youtube.com [youtube.com]
- 27. Conformational analysis for the ligands CH2OR (R = Me, CH2Ph, and menthyl) and CH2SR (R = Me, Et, CH2Ph, and Ph) attached to the iron chiral auxiliary [(C5H5)Fe(CO)(PPh3)] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to Initial Investigations into Tol-BINAP Catalyzed Reactions
Introduction: The Enduring Legacy of Tol-BINAP in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis.[1][2] Chirality is a critical factor in the safety and efficacy of many pharmaceuticals, making the development of robust asymmetric catalytic methods a paramount objective.[1] In the pantheon of privileged chiral ligands, 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) stands as a testament to the power of atropisomeric chirality in inducing high levels of stereocontrol in a diverse array of transition metal-catalyzed reactions.[3] This guide provides an in-depth technical overview of initial investigations into Tol-BINAP catalyzed reactions, focusing on the core principles, practical methodologies, and mechanistic underpinnings that have established Tol-BINAP as an indispensable tool in the synthetic chemist's arsenal.
Tol-BINAP, a derivative of the seminal BINAP ligand, possesses a C₂-symmetric biaryl backbone that, when complexed with transition metals such as ruthenium, rhodium, and palladium, creates a well-defined and highly effective chiral environment.[4] This unique structural feature is the foundation of its remarkable ability to discriminate between enantiotopic faces of prochiral substrates, leading to the preferential formation of one enantiomer. This guide will delve into three of the most impactful classes of Tol-BINAP catalyzed reactions: asymmetric hydrogenation, the Heck reaction, and the Suzuki-Miyaura coupling. For each, we will explore not just the "how" but, more importantly, the "why," providing insights into the causality behind experimental choices to empower researchers in their own investigations.
I. Asymmetric Hydrogenation: The Quintessential Application of Tol-BINAP
The asymmetric hydrogenation of prochiral ketones and olefins is arguably the most celebrated application of Tol-BINAP catalysis, providing access to a vast array of chiral alcohols and other reduced products that are pivotal intermediates in pharmaceutical synthesis.[3][4] The combination of a Tol-BINAP ligand with a ruthenium precursor and a chiral diamine co-ligand, often referred to as a Noyori-type catalyst, has proven to be a particularly potent system.[5]
Mechanistic Rationale: A Symphony of Metal-Ligand Bifunctionality
The prevailing mechanism for the asymmetric hydrogenation of ketones by Ru-Tol-BINAP/diamine complexes is a nonclassical, metal-ligand bifunctional pathway.[5][6] This intricate catalytic cycle underscores the importance of each component in achieving high efficiency and enantioselectivity.
The reaction does not proceed through direct coordination of the ketone to the metal center. Instead, the active 18-electron dihydride catalyst and the ketone form a six-membered pericyclic transition state in the outer coordination sphere of the ruthenium complex.[6] In this transition state, a hydride is transferred from the metal, and a proton is transferred from the amine of the diamine ligand to the carbonyl group in a concerted fashion.[6] This elegant bifunctional mechanism accounts for the high efficiency of the reaction.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol provides a detailed, step-by-step methodology for a representative asymmetric hydrogenation of acetophenone, a common benchmark substrate.
Catalyst Precursor Preparation: RuCl₂
-
Materials: [RuCl₂(p-cymene)]₂, (S)-Tol-BINAP, (S,S)-1,2-diphenylethylenediamine (DPEN), anhydrous and degassed dimethylformamide (DMF) and toluene.
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Tol-BINAP (2 equivalents).[5]
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes, during which the solution should turn a deep red-purple.[5]
-
Remove the solvent under high vacuum to yield the intermediate complex, RuCl₂ₙ.[5]
-
To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).[5]
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.[5]
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by crystallization (e.g., from a toluene/hexane mixture) to yield the RuCl₂ precatalyst.[5]
-
Hydrogenation Reaction:
-
Materials: RuCl₂ precatalyst, potassium tert-butoxide, anhydrous and degassed 2-propanol, acetophenone, high-purity hydrogen gas, and a high-pressure autoclave.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂ precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).[5]
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).[5]
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate to the liner.
-
Securely seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to eliminate any residual air.[5]
-
Pressurize the reactor to the desired pressure (e.g., 8 atm) with hydrogen.[5]
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required duration (typically 4-24 hours).[5]
-
Upon completion, carefully vent the autoclave and purge with an inert gas.
-
The reaction mixture can be analyzed directly by chiral gas chromatography or high-performance liquid chromatography to determine the conversion and enantiomeric excess.
-
For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
-
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN]/KOtBu | 2000:1 | 8 | 25-30 | 4-24 | >99 | 82 (R) | [5][6] |
| 1-Tetralone | RuCl₂[(S)-Tol-BINAP][(R)-IPHAN]/KOtBu | 55,000:1 | 9 | RT | - | quant. | 98 (R) | [7] |
| Methyl acetoacetate | RuCl₂[(R)-Tol-BINAP] | - | 100 | 25 | 12 | quant. | 99 (R) | [7] |
II. Asymmetric Heck Reaction: Forging Chiral C-C Bonds with Precision
The palladium-catalyzed Heck reaction, a cornerstone of C-C bond formation, can be rendered enantioselective through the use of chiral ligands like Tol-BINAP.[8] This transformation is particularly valuable for the synthesis of complex molecules containing quaternary stereocenters.[9] The reaction typically involves the coupling of an aryl or vinyl triflate with an olefin.
Mechanistic Considerations: The Cationic vs. Neutral Pathway
The mechanism of the asymmetric Heck reaction is nuanced, with the potential to proceed through either a "cationic" or a "neutral" pathway, depending on the nature of the halide or pseudohalide leaving group.[8] When using triflates, the reaction is believed to favor the cationic pathway, which is crucial for high enantioselectivity.[8]
In the cationic pathway, the triflate anion dissociates from the palladium center after oxidative addition, creating a cationic palladium-aryl intermediate.[8] This allows the olefin to coordinate to the metal center while both phosphorus atoms of the Tol-BINAP ligand remain bound, ensuring effective transfer of chiral information during the subsequent migratory insertion step.[8]
Experimental Protocol: Asymmetric Heck Reaction of 2,3-Dihydrofuran
The following protocol details the enantioselective arylation of 2,3-dihydrofuran with phenyl triflate, a classic example of the asymmetric Heck reaction.
-
Materials: Pd(OAc)₂, (R)-Tol-BINAP, phenyl triflate, 2,3-dihydrofuran, a non-coordinating base (e.g., proton sponge or 1,2,2,6,6-pentamethylpiperidine), and an anhydrous, degassed solvent (e.g., toluene or THF).
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (e.g., 5 mol%) and (R)-Tol-BINAP (e.g., 6 mol%).
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-20 minutes to pre-form the catalyst.
-
Add the base (e.g., 1.2 equivalents), followed by 2,3-dihydrofuran (e.g., 3 equivalents) and phenyl triflate (1 equivalent).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the chiral 2-phenyl-2,5-dihydrofuran.
-
| Aryl Triflate | Olefin | Ligand | Yield (%) | ee (%) | Reference |
| Phenyl triflate | 2,3-Dihydrofuran | (R)-BINAP | 74 | 96 | [8] |
| 2-Naphthyl triflate | 2,3-Dihydrofuran | (R)-BINAP | 85 | 93 | [8] |
| Phenyl triflate | Cyclopentene | (R)-Tol-BINAP | 65 | 80 | [8] |
III. Asymmetric Suzuki-Miyaura Coupling: Constructing Chiral Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5] The use of chiral ligands such as Tol-BINAP allows for the enantioselective synthesis of atropisomeric biaryls, which are prevalent motifs in many biologically active molecules and chiral catalysts.
Mechanistic Insights: The Role of the Chiral Ligand in Reductive Elimination
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] In the context of asymmetric synthesis, the reductive elimination step is often considered to be the enantioselectivity-determining step.
The chiral Tol-BINAP ligand, coordinated to the palladium center, creates a chiral pocket that influences the geometry of the diarylpalladium(II) intermediate. This steric and electronic influence dictates the favored rotational orientation of the two aryl groups, leading to the preferential formation of one atropisomer upon reductive elimination.
Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the enantioselective synthesis of a chiral biaryl compound.
-
Materials: A palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), (R)- or (S)-Tol-BINAP, an aryl halide (e.g., 1-iodo-2-methoxynaphthalene), an arylboronic acid (e.g., phenylboronic acid), a base (e.g., K₃PO₄ or CsF), and an anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., 2 mol%), Tol-BINAP (e.g., 4 mol%), and the base (e.g., 2 equivalents).
-
Add the aryl halide (1 equivalent) and the arylboronic acid (1.5 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to isolate the enantiomerically enriched biaryl product.
-
Determine the enantiomeric excess by chiral HPLC.
-
| Aryl Halide | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
| 1-Iodo-2-methoxynaphthalene | Phenylboronic acid | (R)-Tol-BINAP | 85 | 92 |
| 1-Bromo-2-naphthoic acid | 1-Naphthylboronic acid | (S)-Tol-BINAP | 78 | 88 |
| 2-Bromo-3-methylpyridine | 2-Tolylboronic acid | (R)-Tol-BINAP | 72 | 85 |
IV. Applications in Drug Development: The Impact of Tol-BINAP in Pharmaceutical Synthesis
The high enantioselectivity and functional group tolerance of Tol-BINAP catalyzed reactions have made them invaluable in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[10]
Case Study 1: Synthesis of (S)-Naproxen
(S)-Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID). The asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acid precursor is a key step in its industrial synthesis, and Ru-Tol-BINAP catalysts have been shown to be highly effective for this transformation. A Tol-BINAP based catalyst can mediate the hydrogenation at a significantly lower pressure (30 atm) compared to the original BINAP catalyst (135 atm).[8]
Case Study 2: Synthesis of Angiotensin II Receptor Antagonists
The Suzuki-Miyaura coupling is a key transformation in the synthesis of many angiotensin II receptor antagonists, a class of drugs used to treat hypertension. The central biaryl core of these molecules is often constructed using a palladium-catalyzed cross-coupling reaction. While specific industrial processes may be proprietary, the use of chiral phosphine ligands like Tol-BINAP is instrumental in developing enantioselective routes to chiral antagonists or their intermediates, particularly those possessing atropisomerism. For instance, the synthesis of Losartan involves a key palladium-catalyzed biaryl coupling step.[11]
V. Conclusion and Future Outlook
Tol-BINAP has firmly established itself as a privileged ligand in the field of asymmetric catalysis. Its ability to impart high levels of enantioselectivity in a variety of mechanistically distinct transformations has had a profound impact on modern organic synthesis, particularly in the pharmaceutical industry. This guide has provided a foundational understanding of the principles and practices governing the initial investigation of Tol-BINAP catalyzed reactions.
As the demand for more complex and stereochemically intricate molecules continues to grow, the development of new generations of chiral ligands will undoubtedly continue. However, the enduring legacy of Tol-BINAP serves as a powerful reminder of the fundamental principles of stereochemical control and the remarkable utility of well-designed chiral catalysts. For researchers and scientists embarking on new synthetic challenges, a thorough understanding of the concepts and methodologies presented herein will provide a solid foundation for innovation and discovery in the exciting field of asymmetric catalysis.
References
- Larsen, R. D., et al. (1994). An Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394. [Link]
- Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(16), 3812-3825. [Link]
- Kumobayashi, H., Sayo, N., Akutagawa, S., Sakaguchi, T., & Tani, K. (2001). Recent Advances of BINAP Chemistry in the Industrial Aspects. Journal of Synthetic Organic Chemistry, Japan, 59(1), 10-21. [Link]
- Overman, L. E., & Circle, N. A. (1999). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 99(9), 2945-2964. [Link]
- Ripa, L., & Hallberg, A. (1997). Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides. The Journal of Organic Chemistry, 62(3), 595-602. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of (S)-(-)-TolBINAP in Pharmaceutical Synthesis. [Link]
- Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
- YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]
- YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
- Wikipedia. (n.d.). BINAP. [Link]
- Noyori, R. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 74(1), 1-10. [Link]
- Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. [Link]
- Patel, R. N. (2008). Synthesis of chiral pharmaceutical intermediates by Biocatalysis. Coordination Chemistry Reviews, 252(5-7), 659-701. [Link]
- Chiralpedia. (2024, September 5).
- IS MUNI. (2021, April 26). Summary of Lecture Transcripts - Twenty Years of Naproxen Technology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Industrial Asymmetric Synthesis by Use of Metal-Binap [research.amanote.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. BINAP - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Sourcing Tol-BINAP: From Bench-Scale to Process Development
Introduction: The Enduring Legacy of Tol-BINAP in Asymmetric Catalysis
(R)- and (S)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP, stands as a cornerstone of modern asymmetric catalysis. As a C₂-symmetric bis(triaryl)phosphine ligand, its rigid binaphthyl backbone and tunable electronic properties, conferred by the para-tolyl substituents, have made it an indispensable tool for chemists in academia and industry. Its applications span a wide range of enantioselective transformations, including hydrogenations, Heck couplings, and Michael additions, making the reliable procurement of high-purity Tol-BINAP a critical first step in many research and development campaigns.
This guide provides an in-depth analysis of the commercial landscape for Tol-BINAP, offering practical insights for researchers, chemists, and drug development professionals on sourcing this critical ligand. We will explore the supplier ecosystem, delve into crucial quality control considerations, and provide a workflow for selecting and procuring the right grade of Tol-BINAP for your specific application.
The Tol-BINAP Supplier Landscape: A Comparative Analysis
The commercial availability of Tol-BINAP is robust, with several reputable suppliers catering to different scales of research and production. The choice of supplier often depends on factors such as the required quantity, enantiomeric purity, available documentation, and lead times. Below is a comparative analysis of prominent suppliers in the field.
| Supplier | Typical Enantiomeric Purity | Scale of Availability | Key Strengths |
| MilliporeSigma (Aldrich) | ≥97% (HPLC) | mg to multi-gram | Extensive catalog, readily available for academic and early-stage research, comprehensive documentation (CoA, SDS). |
| Strem Chemicals | 98-99% | mg to kg | Specializes in high-purity organophosphorus ligands, offers both enantiomers, excellent batch-to-batch consistency. |
| TCI Chemicals | >98.0% (HPLC) | g to kg | Strong presence in the fine chemical market, competitive pricing, good for scale-up studies. |
| Santa Cruz Biotechnology | ≥98% | g to kg | Broad portfolio of research chemicals, often used for screening and initial studies. |
| J&K Scientific | 98% | g to kg | Focus on research and development chemicals, offers a range of chiral ligands. |
Note: The information presented in this table is a summary of typical offerings. Researchers should always consult the specific product documentation from the supplier for the most accurate and up-to-date information.
Critical Quality Control Parameters for Tol-BINAP
The success of an enantioselective reaction is intrinsically linked to the quality of the chiral ligand. When procuring Tol-BINAP, it is imperative to scrutinize the supplier's Certificate of Analysis (CoA) and understand the analytical techniques used to ensure its purity and identity.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: This is the gold standard for determining the enantiomeric purity (e.g., enantiomeric excess, ee) of Tol-BINAP. The CoA should clearly state the ee value and the chiral column used for the analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C): NMR is essential for confirming the chemical structure and identifying any impurities. The ³¹P NMR spectrum is particularly informative, showing a characteristic singlet for Tol-BINAP.
-
Optical Rotation: The specific rotation ([α]D) is a key physical property that can help to confirm the enantiomeric form and purity. For example, (R)-(+)-Tol-BINAP typically exhibits a specific rotation of [α]D²⁵ +241° (c=0.5, toluene).
-
Melting Point: A sharp melting point range is indicative of high purity.
Procurement Workflow for Chiral Ligands: A Step-by-Step Guide
The process of procuring a sensitive and high-value ligand like Tol-BINAP requires a systematic approach to ensure that the material meets the stringent requirements of your research.
Caption: A typical workflow for procuring high-purity chiral ligands like Tol-BINAP.
Handling and Storage of Tol-BINAP: Preserving Ligand Integrity
Tol-BINAP, like many phosphine-based ligands, is susceptible to oxidation. Proper handling and storage are crucial to prevent degradation and ensure its catalytic activity is not compromised.
-
Inert Atmosphere: Tol-BINAP should be handled and stored under an inert atmosphere, such as nitrogen or argon. A glovebox is the ideal environment for weighing and dispensing the ligand.
-
Storage Conditions: Store Tol-BINAP in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.
-
Solvent Degassing: When preparing solutions of Tol-BINAP for catalytic reactions, it is essential to use degassed solvents to minimize the risk of oxidation.
Conclusion: Making an Informed Decision
The selection of a Tol-BINAP supplier is a critical decision that can impact the success and reproducibility of your research. By understanding the supplier landscape, critically evaluating the quality control documentation, and adhering to proper handling and storage protocols, researchers can ensure they are starting their experiments with a high-quality, reliable source of this powerful chiral ligand. For process development and large-scale applications, establishing a strong relationship with a supplier who can provide consistent quality and scale-up capabilities is paramount.
References
Methodological & Application
Application Notes and Protocols: Asymmetric Hydrogenation of Ketones using Tol-BINAP
Introduction: The Imperative for Stereochemical Control in Modern Chemistry
The asymmetric hydrogenation of prochiral ketones into enantiomerically enriched secondary alcohols is a foundational transformation in contemporary organic synthesis. This reaction is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy of a drug molecule is often contingent on its specific stereoisomeric form.[1][2] Among the arsenal of chiral catalysts developed for this purpose, ruthenium(II) complexes featuring the axially chiral diphosphine ligand, 2,2'-bis(di-4-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP), in combination with a chiral 1,2-diamine, have emerged as exceptionally effective.[1][3] These catalysts, a refinement of the pioneering BINAP/diamine-Ru(II) systems, demonstrate remarkable catalytic activity, a broad substrate scope, and consistently deliver high levels of enantioselectivity, frequently exceeding 98% enantiomeric excess (ee).[1][3]
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, offering in-depth insights into the mechanistic underpinnings and practical execution of Tol-BINAP-mediated asymmetric ketone hydrogenation.
Mechanistic Rationale: A Symphony of Metal-Ligand Cooperation
The prevailing mechanism for ketone hydrogenation catalyzed by Tol-BINAP/diamine-Ru(II) complexes is a sophisticated, nonclassical metal-ligand bifunctional pathway.[4][5] This process elegantly avoids direct coordination of the ketone substrate to the ruthenium center, instead orchestrating the hydrogen transfer within the outer coordination sphere of the metal.[4][5] The key stages of this catalytic cycle are as follows:
-
Catalyst Activation: The journey begins with a precatalyst, typically a Ru(II) dihalide complex, which is activated under hydrogen pressure in the presence of a base. This activation step generates the active 18-electron dihydride species, RuH₂(Tol-BINAP)(diamine).[1][3] The base plays a crucial role in facilitating the formation of this active catalyst.[4][5]
-
Transition State Assembly: The ketone substrate then approaches the active catalyst, forming a six-membered pericyclic transition state. This assembly involves the Ru-H bond and the N-H bond of the diamine ligand.[4][5] The chirality of both the Tol-BINAP and the diamine ligands creates a highly organized and sterically demanding environment that dictates the facial selectivity of the ketone's approach.
-
Concerted Hydride and Proton Transfer: In a concerted fashion, a hydride is transferred from the ruthenium center to the carbonyl carbon, while a proton is simultaneously transferred from the diamine's N-H group to the carbonyl oxygen.[4][5] This elegant bifunctional transfer regenerates the catalyst and releases the chiral alcohol product.
The enantioselectivity of the reaction is largely independent of hydrogen pressure, the specific base used, and substrate concentration, highlighting the robustness of the chiral environment created by the catalyst.[4][5]
Caption: Catalytic cycle for Tol-BINAP/diamine-Ru(II)-catalyzed ketone hydrogenation.
Experimental Protocols
Protocol 1: In Situ Preparation of the RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] Precatalyst
This protocol details the synthesis of the ruthenium precatalyst. It is imperative that all manipulations are conducted under an inert atmosphere (argon or nitrogen) using anhydrous, degassed solvents to prevent catalyst deactivation.[6]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-Tol-BINAP
-
(S,S)-1,2-Diphenylethylenediamine (DPEN)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Anhydrous, degassed Toluene
Procedure:
-
To a Schlenk flask, add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Tol-BINAP (2 equivalents).
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes, during which the solution will turn a deep red-purple color.
-
Remove the solvent under high vacuum to yield the intermediate complex, RuCl₂n.
-
To a separate Schlenk flask, add the crude intermediate and (S,S)-DPEN (1.1 equivalents).
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the precatalyst, RuCl₂[(S)-tolbinap][(S,S)-dpen].
Protocol 2: General Procedure for Asymmetric Hydrogenation of Acetophenone
This protocol provides a general method for the hydrogenation of a simple aromatic ketone, acetophenone, as a representative example.[1]
Materials:
-
RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst
-
Acetophenone
-
Potassium tert-butoxide (t-C₄H₉OK)
-
Anhydrous, degassed 2-propanol
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor with a glass liner and magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, charge the glass liner of the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate to the liner.
-
Securely seal the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to eliminate any residual air.
-
Pressurize the reactor to the desired pressure (e.g., 8 atm).
-
Commence vigorous stirring and maintain the desired reaction temperature (e.g., 25-30 °C) for the necessary duration (typically 4-24 hours).
-
Upon reaction completion, carefully vent the reactor and analyze the product for conversion and enantiomeric excess.
Caption: General workflow for asymmetric hydrogenation of ketones.
Substrate Scope and Performance Data
The Tol-BINAP/diamine-Ru(II) catalyst system exhibits a broad substrate scope, effectively hydrogenating a variety of ketones with high enantioselectivity. The following table summarizes representative data for the asymmetric hydrogenation of various ketones.
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration |
| Acetophenone | (S)-Tol-BINAP/(S,S)-DPEN-Ru | 2000 | 45 | 30 | 12 | >99 | 82 | R |
| 5-Methoxy-1-tetralone | (S)-Tol-BINAP/(R)-IPHAN-Ru | 55,000 | 9 | RT | 15 | >99 | 98 | R |
| Phenylglyoxal diethylacetal | (S)-Tol-BINAP/(R)-DMAPEN-Ru | 2000 | 8 | RT | 6 | >99 | 96 | R |
| Isobutyrophenone | (S)-Tol-BINAP/(R)-DMAPEN-Ru | 1000 | 8 | RT | 18 | >99 | 95 | S |
| 2-Naphthyl ketone | (S)-Tol-BINAP/(R)-DMAPEN-Ru | 1000 | 8 | RT | 20 | >99 | 97 | R |
Data compiled from multiple sources.[3][7]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst (oxidation) - Insufficient hydrogen pressure - Low reaction temperature | - Ensure rigorous inert atmosphere techniques. - Increase hydrogen pressure. - Increase reaction temperature. |
| Low Enantioselectivity | - Incorrect catalyst/diamine pairing - Impure substrate or solvent | - Verify the matching/mismatched pairing of Tol-BINAP and diamine enantiomers for the desired product configuration. - Use high-purity, anhydrous, and degassed solvents and reagents. |
| Inconsistent Results | - Variations in catalyst preparation - Inconsistent base concentration | - Standardize the catalyst preparation protocol. - Accurately measure and dispense the base. |
Applications in Drug Development
The chiral secondary alcohols produced through this methodology are valuable intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For example, the enantioselective hydrogenation of specific ketones is a key step in the synthesis of the antidepressant (R)-fluoxetine and the antipsychotic agent BMS 181100.[8] The high efficiency and selectivity of Tol-BINAP-based catalysts make them particularly suitable for large-scale industrial applications where cost-effectiveness and high purity are paramount.[9][10]
Conclusion
The use of Tol-BINAP in conjunction with chiral diamines in ruthenium-catalyzed asymmetric hydrogenation of ketones represents a powerful and versatile tool for the synthesis of enantiomerically pure secondary alcohols. A thorough understanding of the underlying metal-ligand bifunctional mechanism, coupled with meticulous experimental technique, enables researchers to achieve exceptional levels of stereocontrol. The protocols and data presented herein provide a solid foundation for the successful application of this technology in both academic research and industrial drug development.
References
- Ohkuma, T., et al. (2001). Asymmetric Hydrogenation of Ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
- Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(14), 3273-3283. [Link]
- Arai, N., et al. (2007). General Asymmetric Hydrogenation of α-Branched Aromatic Ketones Catalyzed by TolBINAP/DMAPEN−Ruthenium(II) Complex. Organic Letters, 9(13), 2557-2559. [Link]
- Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(14), 3273-3283. [Link]
- Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
- Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Scilit. [Link]
- NPTEL. (n.d.).
- Hannedouche, J., et al. (2007). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 26(5), 1147-1159. [Link]
- Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes.
- Genet, J. P. (2002). Modified BINAP: The How and the Why. Chemical Reviews, 102(10), 3381-3416. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Asymmetric Hydrogenation with BINAP: A Supplier's Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Chen, H. Y. T., et al. (2011). The structures when acetophenone approaches RuH 2 [( S )-TolBINAP][( R )-DMAPEN)] in the Pre-INT, INT, TS and PRO states along the Q1, Q2, Q3, and Q4 pathways.
- Ohkuma, T. (2007). Tailor-made Catalysts for Asymmetric Hydrogenation of Ketones. Journal of Synthetic Organic Chemistry, Japan, 65(9), 864-874. [Link]
- ResearchGate. (n.d.). Catalytic cycle of the Tol-BINAP-CuF 2 catalytic system.
- Togni, A. (2011).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Chirality: How BINAP Ligands Drive Innovation in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Grabulosa, A., et al. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Molecules, 25(3), 693. [Link]
- Wadamoto, M., & Yamamoto, H. (2004). Catalytic Asymmetric Prins Cyclizations: Cation Generation and Trapping with (BINAP)Pt Dications. Organic Letters, 6(16), 2645-2648. [Link]
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. [Link]
- ResearchGate. (n.d.). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine‐based Ru catalyst.
- Takaya, H., et al. (1992). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses, 71, 1. [Link]
- Sodeoka, M., et al. (2001). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions.
- Wikipedia. (n.d.). BINAP. Wikipedia. [Link]
- Hartwig, J. F., et al. (2021). Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines.
- Takasago International Corporation. (2004). Recent Advances of BINAP Chemistry in the Industrial Aspects.
- Zhang, Y., et al. (2020). Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. Organic & Biomolecular Chemistry, 18(33), 6475-6479. [Link]
- Clarkson, G. J., et al. (2018). Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation. Dalton Transactions, 47(39), 13898-13907. [Link]
- ResearchGate. (n.d.). BINAP: Rhodium-diolefin complexes in asymmetric hydrogenation.
- ResearchGate. (n.d.). Hydrogenation of Acetophenone and Its Derivatives with 2Propanol Using Aminomethylphosphine-Ruthenium Catalysis.
- ResearchGate. (n.d.). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study.
- Fogassy, E., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules, 29(15), 3456. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
Application Notes & Protocol: Preparation of Tol-BINAP Rhodium Catalysts for Asymmetric Synthesis
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of Tol-BINAP rhodium catalysts. It details the synthesis of a representative cationic rhodium(I) precatalyst, [(R)-Tol-BINAP]Rh(COD)]BF₄, emphasizing the underlying chemical principles, safety protocols, and characterization techniques. The aim is to furnish a robust and reproducible methodology grounded in established scientific literature, enabling the effective application of these powerful catalysts in asymmetric synthesis.
Introduction: The Significance of Chiral Rhodium-Diphosphine Catalysts
Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity.[1][2] Chiral catalysts are essential for producing single-enantiomer compounds from prochiral substrates with high efficiency and selectivity. Among the most successful classes of catalysts for reactions like asymmetric hydrogenation, hydroformylation, and isomerization are those based on rhodium complexed with C₂-symmetric atropisomeric diphosphine ligands.[3][4]
The ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) was a landmark discovery, leading to highly effective catalysts for a multitude of transformations.[1][5] The Tol-BINAP ligand, or 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl, is a crucial derivative where the phenyl groups on the phosphorus atoms are replaced by p-tolyl groups. This modification subtly alters the electronic and steric properties of the catalyst. The electron-donating methyl groups on the tolyl substituents can increase the electron density at the rhodium center, which can influence catalytic activity and selectivity in certain reactions.[6][7]
This guide focuses on the preparation of a cationic Rh(I) complex, a common type of precatalyst that is typically activated under reaction conditions. The protocol describes the synthesis of [(R)-Tol-BINAP]Rh(COD)]BF₄, a stable, isolable, and versatile catalyst precursor.
Safety & Handling Precautions
The preparation and handling of organometallic compounds require strict adherence to safety protocols. All manipulations should be performed in a well-ventilated fume hood.
-
Rhodium Compounds: Rhodium salts and complexes are precious metal compounds and should be handled with care to minimize waste. They are considered hazardous; consult the specific Safety Data Sheet (SDS) before use. General precautions include avoiding inhalation of dust and contact with skin and eyes.[8][9]
-
Organophosphorus Ligands: Tol-BINAP, like other phosphine ligands, can be sensitive to air oxidation, particularly over long periods or in solution. While solid Tol-BINAP is generally stable, its solutions should be handled under an inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Solvents: The solvents used (e.g., Dichloromethane, Diethyl Ether, Methanol) are flammable and volatile. Ensure there are no nearby ignition sources.[10]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.[10]
Catalyst Preparation Workflow
The synthesis involves a straightforward ligand exchange reaction where the chiral Tol-BINAP ligand displaces one of the 1,5-cyclooctadiene (COD) ligands from a rhodium precursor, bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate.
Caption: Workflow for the synthesis of the Tol-BINAP Rhodium precatalyst.
Detailed Experimental Protocol
This protocol describes the synthesis of rhodium(I) tetrafluoroborate .
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mg) | mmols | Equivalents |
| Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | [Rh(COD)₂]BF₄ | 406.10 | 102 | 0.25 | 1.0 |
| (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | C₄₈H₄₀P₂ | 678.77 | 170 | 0.25 | 1.0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ~10 mL | - | - |
| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | ~30 mL | - | - |
Step-by-Step Procedure
Note: This entire procedure must be conducted under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried before use, and solvents should be anhydrous and degassed.
-
Preparation of Reagent Solutions:
-
In a 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (102 mg, 0.25 mmol) in anhydrous dichloromethane (5 mL). The solution should be a deep yellow-orange.
-
In a separate 25 mL Schlenk flask, dissolve (R)-Tol-BINAP (170 mg, 0.25 mmol) in anhydrous dichloromethane (5 mL).
-
-
Reaction Mixture:
-
Slowly add the (R)-Tol-BINAP solution to the stirred rhodium precursor solution at room temperature via a cannula.
-
Rationale: Adding the ligand solution slowly ensures a homogeneous reaction mixture and prevents localized high concentrations. The reaction is a facile ligand substitution where the bidentate phosphine replaces one of the two bidentate COD ligands.
-
-
Reaction:
-
Stir the resulting orange-red solution at room temperature for 1-2 hours.
-
Rationale: The reaction is typically rapid. Stirring for this duration ensures the ligand exchange goes to completion. The color change is indicative of the formation of the new complex.
-
-
Product Precipitation and Isolation:
-
While stirring, slowly add anhydrous diethyl ether (~30 mL) to the reaction mixture until the product precipitates out as a fine orange powder.
-
Rationale: The desired product is insoluble in diethyl ether, while the starting materials and the displaced COD ligand are soluble. This allows for efficient isolation.
-
Allow the solid to settle, then carefully remove the supernatant liquid via cannula.
-
Wash the solid product by adding fresh anhydrous diethyl ether (2 x 10 mL), stirring briefly, allowing it to settle, and removing the supernatant each time.
-
-
Drying:
-
Dry the resulting orange solid under high vacuum for several hours to remove all residual solvent.
-
The expected yield is typically high (>90%). The product, [(R)-Tol-BINAP]Rh(COD)]BF₄, should be stored under an inert atmosphere in a freezer to ensure long-term stability.
-
Mechanism of Formation & Catalyst Structure
The formation of the precatalyst is a ligand substitution reaction. The bidentate Tol-BINAP ligand coordinates to the Rh(I) center, displacing one of the weakly bound COD ligands to form a more stable chelate complex. The tetrafluoroborate anion (BF₄⁻) is non-coordinating, resulting in a cationic 16-electron square planar rhodium complex.
Caption: Ligand exchange reaction for catalyst formation.
Characterization
To ensure the successful synthesis and purity of the catalyst, characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
-
³¹P{¹H} NMR (in CD₂Cl₂): This is the most definitive technique. The spectrum should show a doublet of doublets, characteristic of the two inequivalent phosphorus nuclei coupling to each other and to the ¹⁰³Rh nucleus (I=1/2, 100% abundance). The P-P coupling is typically small, while the Rh-P coupling constant is significant (~150 Hz).
-
¹H NMR (in CD₂Cl₂): The spectrum will be complex but should show characteristic signals for the aromatic protons of the Tol-BINAP ligand and the olefinic and aliphatic protons of the coordinated COD ligand. The absence of signals corresponding to free COD is an indicator of purity.
Applications in Asymmetric Catalysis
Tol-BINAP rhodium complexes are powerful catalysts for a variety of asymmetric transformations.[7] They are particularly effective in:
-
Asymmetric Hydrogenation: Reduction of prochiral olefins and ketones to furnish chiral alkanes and alcohols with high enantioselectivity.[11]
-
Asymmetric Isomerization: The conversion of allylic amines to chiral enamines, a key step in the industrial synthesis of (-)-menthol.[4]
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond.[7]
The choice of Tol-BINAP over the parent BINAP ligand can sometimes lead to improved enantioselectivity or reactivity for specific substrates, attributed to the different steric and electronic environment it creates around the metal center.[6]
References
- MDPI. (n.d.). Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization.
- ACS Publications. (2007). Rhodium(I) and Iridium(I) Complexes with Bidentate Phosphine−Pyrazolyl Ligands: Highly Efficient Catalysts for the Hydroamination Reaction. Organometallics.
- Organic Chemistry Portal. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. Angew. Chem. Int. Ed.
- ACS Publications. (n.d.). Thiophene-Based Bidentate Phosphine Ligands for Aqueous Chemistry: Synthesis, Rhodium Complexation, and Electrochemical Properties. Organometallics.
- Purdue University. (n.d.). Rhodium - Safety Data Sheet.
- S D Fine-Chem Limited. (n.d.). RHODIUM (METAL) POWDER - Safety Data Sheet.
- RSC Publishing. (2024). Supramolecular bidentate rhodium(I) or iridium(I) phosphine and oxazoline amino acid bioconjugates as selective catalysts for enantioselective reactions.
- NIH National Library of Medicine. (n.d.). Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines.
- Heraeus Precious Metals. (2024). Rhodium Powder / Sponge min. 99.95 % - Safety Data Sheet.
- RSC Publishing. (2008). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry.
- ResearchGate. (2008). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation.
- Synthesis with Catalysts. (n.d.). [Rh(COD)(S)-BINAP]BF4.
- ResearchGate. (n.d.). BINAP: Rhodium-diolefin complexes in asymmetric hydrogenation.
- NIH National Library of Medicine. (2017). Exploring the full catalytic cycle of rhodium(i)–BINAP-catalysed isomerisation of allylic amines: a graph theory approach for path optimisation.
- Synthesis with Catalysts. (n.d.). [Rh(COD)(S)-DM-BINAP]BF4.
- Organic Syntheses. (n.d.). A Practical, Modular, and General Asymmetric Synthesis of BINAP Ligands.
- ResearchGate. (n.d.). General procedure for the synthesis of [Rh(cod)L]BF4 and [Ir(cod)L]BArF complexes.
- Wikipedia. (n.d.). BINAP.
- Global Precious Metal Catalysts. (n.d.). [Rh(COD)(R)-T-BINAP]BF4.
- Synthesis with Catalysts. (n.d.). [Rh(COD)(R)-BINAP]BF4.
- ACS Publications. (2007). Modified BINAP: The How and the Why. Chemical Reviews.
- Takasago. (n.d.). Recent Advances of BINAP Chemistry in the Industrial Aspects.
- PubMed. (2013). Preparation of dicationic palladium catalysts for asymmetric catalytic reactions.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Supramolecular bidentate rhodium( i ) or iridium( i ) phosphine and oxazoline amino acid bioconjugates as selective catalysts for enantioselective rea ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02519A [pubs.rsc.org]
- 4. Exploring the full catalytic cycle of rhodium(i)–BINAP-catalysed isomerisation of allylic amines: a graph theory approach for path optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BINAP - Wikipedia [en.wikipedia.org]
- 6. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-Tol-BINAP 99646-28-3 [sigmaaldrich.com]
- 8. physics.purdue.edu [physics.purdue.edu]
- 9. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Art of Asymmetric C-C Bond Formation: Tol-BINAP in Heck Coupling Reactions
Application Note & Protocols for Researchers in Synthetic Chemistry and Drug Development
Introduction: The Heck Reaction and the Quest for Chirality
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides or triflates with alkenes.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] In the pharmaceutical and fine chemical industries, the ability to control the three-dimensional arrangement of atoms in a molecule is paramount. This has driven the development of asymmetric Heck reactions, which utilize chiral ligands to induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.
Among the pantheon of chiral ligands, axially chiral biaryl bisphosphines have proven to be exceptionally effective.[3] BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a celebrated member of this class, but subtle modifications to its structure can lead to significant improvements in reactivity and selectivity. This application note focuses on Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), a close relative of BINAP, and its applications in asymmetric Heck coupling reactions. We will delve into the mechanistic nuances, provide detailed experimental protocols, and present data that underscores the advantages of employing Tol-BINAP in challenging synthetic transformations.
The Tol-BINAP Advantage: Enhancing Enantioselectivity
Tol-BINAP distinguishes itself from its parent compound, BINAP, by the presence of methyl groups at the para positions of all four phenyl rings. This seemingly minor structural alteration can have a profound impact on the outcome of a Heck reaction. In a notable example, the double asymmetric Heck cyclization of a meso intermediate to form the core of the alkaloids quadrigemine C and psycholeine, (R)-Tol-BINAP delivered the desired product in 62% yield and 90% enantiomeric excess (ee).[3] In contrast, the use of (R)-BINAP under the same conditions resulted in a lower yield and a significantly reduced ee of 65%.[3]
The superior performance of Tol-BINAP in certain instances can be attributed to a combination of electronic and steric factors. The electron-donating methyl groups on the tolyl substituents increase the electron density on the phosphorus atoms. This can influence the electronic properties of the palladium catalyst, potentially affecting the rates of key steps in the catalytic cycle such as oxidative addition and reductive elimination. Furthermore, the increased steric bulk of the tolyl groups can create a more defined and rigid chiral pocket around the palladium center, leading to more effective discrimination between the two prochiral faces of the incoming alkene substrate.
Mechanistic Considerations: The Catalytic Cycle
The asymmetric Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl or vinyl halide/triflate to the Pd(0) complex, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to release the product and regenerate the palladium catalyst.[4]
The enantioselectivity of the reaction is determined during the migratory insertion step, where the chiral ligand environment dictates the facial selectivity of the alkene coordination and insertion. The bidentate nature of Tol-BINAP allows it to chelate to the palladium center, creating a chiral environment that influences the stereochemical outcome.[4]
Diagram of the Heck Reaction Catalytic Cycle:
Caption: The catalytic cycle of the Heck reaction featuring the chiral Tol-BINAP ligand (L*).
Experimental Protocols
The following protocols provide a general framework for conducting asymmetric Heck reactions using Tol-BINAP. Optimization of reaction conditions, including solvent, base, temperature, and catalyst loading, may be necessary for specific substrates.
General Procedure for Asymmetric Intramolecular Heck Reaction
This protocol is based on conditions reported for the synthesis of complex alkaloids.[3]
Diagram of the General Experimental Workflow:
Caption: A typical experimental workflow for a Tol-BINAP catalyzed Heck reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)- or (S)-Tol-BINAP
-
Anhydrous solvent (e.g., acetonitrile (MeCN), toluene)
-
Base (e.g., proton sponge (PMP), potassium carbonate (K₂CO₃))
-
Aryl or vinyl halide/triflate substrate
-
Anhydrous reaction vessel and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In an oven-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (5-10 mol%) and Tol-BINAP (6-12 mol%) in a minimal amount of anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst (or to a separate flask containing the solid catalyst components), add the base (1.5-2.0 equivalents).
-
Substrate Addition: Dissolve the aryl or vinyl halide/triflate substrate in the anhydrous solvent and add it to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the product. The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Specific Protocol: Asymmetric Intramolecular Heck Reaction for Racemate Resolution
The following is an example of a specific application of Tol-BINAP in an asymmetric intramolecular Heck reaction for the kinetic resolution of a racemic starting material.[5]
Reaction: Kinetic resolution of a racemic N-arylenamide.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
(R)-Tol-BINAP (11 mol%)
-
1,8-Bis(dimethylamino)naphthalene (Proton Sponge®, PMP)
-
Anhydrous acetonitrile (MeCN)
-
Racemic N-(2-triflyloxy)aryl-N-allylic amide
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add Pd(OAc)₂ (5 mol%), (R)-Tol-BINAP (11 mol%), and PMP.
-
Add anhydrous acetonitrile.
-
Add the racemic starting material.
-
Heat the reaction mixture to 80 °C and stir until approximately 50% conversion is observed by a suitable monitoring technique (e.g., ¹H NMR or LC-MS).
-
Cool the reaction to room temperature and proceed with a standard aqueous work-up and purification to isolate the unreacted starting material and the cyclized product.
-
Determine the enantiomeric excess of both the recovered starting material and the product.
Data and Performance
The following table summarizes a direct comparison between Tol-BINAP and BINAP in a challenging double asymmetric Heck cyclization.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-Tol-BINAP | 62 | 90 | [3] |
| (R)-BINAP | <62 | 65 | [3] |
Reaction conditions: Pd(OAc)₂, ligand, PMP, CH₃CN, 80 °C.
This data clearly demonstrates the potential for Tol-BINAP to provide superior enantioselectivity compared to BINAP in specific applications.
Conclusion
Tol-BINAP is a powerful and versatile chiral ligand for asymmetric Heck coupling reactions. Its enhanced steric bulk and electron-donating properties, compared to BINAP, can lead to significant improvements in enantioselectivity, making it an invaluable tool for the synthesis of complex chiral molecules. The protocols and data presented in this application note provide a starting point for researchers looking to leverage the advantages of Tol-BINAP in their own synthetic endeavors. As with any catalytic system, careful optimization of reaction conditions is key to achieving the best results.
References
- Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
- Macmillan Group Meeting. (2004, July 14). The Intramolecular Heck Reaction. [Link]
- Wolfe, J. P., & Buchwald, S. L. (2004).
- n.a. (n.d.). Module 2 : Asymmetric Carbon-Carbon Bond Forming Reactions. NPTEL. [Link]
- Solé, D., & Vallverdú, L. (2012). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Catalysis Science & Technology, 2(11), 2217-2230. [Link]
- n.a. (n.d.). 10 - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Lee, A., & Yum, E. K. (2016). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry, 14(24), 5357–5366. [Link]
- Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
- Wolfe, J. P., & Buchwald, S. L. (2002). Benzenamine, 4-chloro-N-methyl-N-phenyl. Organic Syntheses, 78, 23. [Link]
- Wöste, T. H., & Oestreich, M. (2011). BINAP versus BINAP(O) in asymmetric intermolecular Mizoroki–Heck reactions: substantial effects on selectivities. Chemistry–A European Journal, 17(42), 11914-11918. [Link]
- Wöste, T. H., & Oestreich, M. (2011). BINAP Versus BINAP(O) in Asymmetric Intermolecular Mizoroki-Heck Reactions: Substantial Effects on Selectivities. Chemistry, 17(42), 11914-11918. [Link]
- ChemistryViews. (2012, December 31). BINAP(O) Induces Enantioselectivity. [Link]
- Ahmed, M., Ali, F., & Ali, M. (2015). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of Applicable Chemistry, 4(5), 1464-1473. [Link]
- Ripa, L., & Hallberg, A. (1997). Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides. The Journal of Organic Chemistry, 62(3), 595–602. [Link]
- Lee, A., & Yum, E. K. (2015). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry, 14(24), 5357-5366. [Link]
- The Organic Chemistry Tutor. (2021, March 20). Heck Reaction [Video]. YouTube. [Link]
- Wipf, P. (2007, January 30). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group. [Link]
- Alaridhee, Z. A. I., Hasan, N., Abid, M. D., Radhi, A. J., & Radhi, A. W. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. International Journal of Health Sciences, 7(S1), 101-114. [Link]
- Hamashima, Y., Takano, D., Hotta, D., & Sodeoka, M. (2005). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. Organic Letters, 7(1), 159-162. [Link]
- McCartney, D., & Guiry, P. J. (2011). The asymmetric Heck and related reactions. Chemical Society Reviews, 40(10), 5122-5150. [Link]
Sources
Tol-BINAP Catalyzed Asymmetric Allylic Alkylation: A Detailed Guide for Researchers
Introduction: The Power of Asymmetric Allylic Alkylation
The construction of stereogenic centers with high fidelity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1][2] Among the myriad of tools available to the synthetic chemist, the transition-metal-catalyzed asymmetric allylic alkylation (AAA) stands out as a uniquely powerful and versatile method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[3][4] Unlike many other asymmetric transformations that operate on sp²-hybridized carbons, AAA reactions typically involve the formation of a new stereocenter at an sp³-hybridized carbon, offering a distinct advantage in molecular construction.[3]
At the heart of this transformative reaction lies the chiral ligand, which orchestrates the stereochemical outcome by creating a chiral environment around the metal center.[5] Among the most successful and widely utilized classes of chiral ligands are the atropisomeric biaryl diphosphines, with 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) being a prominent and highly effective example.[1][6] This guide provides a comprehensive overview of Tol-BINAP catalyzed asymmetric allylic alkylation, delving into the mechanistic underpinnings, offering detailed experimental protocols, and providing practical insights for researchers in the field.
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed asymmetric allylic alkylation using Tol-BINAP involves a series of well-defined steps. The catalytic cycle begins with the oxidative addition of a Pd(0) complex, coordinated to the Tol-BINAP ligand, to an allylic substrate (typically an allylic acetate, carbonate, or phosphate). This step forms a cationic η³-allylpalladium(II) complex and displaces the leaving group.
The stereoselectivity of the reaction is largely determined in the subsequent nucleophilic attack on the η³-allylpalladium intermediate. The chiral pocket created by the C₂-symmetric Tol-BINAP ligand directs the incoming nucleophile to one of the two enantiotopic termini of the allyl fragment, or to one face of the allyl moiety, thereby controlling the absolute stereochemistry of the newly formed bond.[5] The final step in the catalytic cycle is the reductive elimination of the product and regeneration of the Pd(0)-Tol-BINAP catalyst, which can then enter another catalytic cycle.
Figure 1: Catalytic cycle of Tol-BINAP Pd-catalyzed AAA.
General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation
This section provides a general, step-by-step procedure for a typical palladium-catalyzed asymmetric allylic alkylation using Tol-BINAP. It is crucial to note that optimal conditions can vary significantly depending on the specific substrate and nucleophile. Therefore, careful optimization of reaction parameters is often necessary.
Materials and Reagents:
-
Palladium precursor (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂)
-
(R)- or (S)-Tol-BINAP
-
Anhydrous, degassed solvent (e.g., THF, CH₂Cl₂, Toluene)
-
Allylic substrate (e.g., allylic acetate, carbonate)
-
Nucleophile (e.g., malonate, amine, enolate)
-
Base (if required, e.g., BSA, NaH, K₂CO₃)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor and Tol-BINAP in the chosen anhydrous solvent.
-
The typical Pd:ligand ratio is 1:1.1 to 1:1.5.
-
Stir the mixture at room temperature for 15-30 minutes to allow for complex formation. The solution color may change, indicating catalyst formation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the allylic substrate and the nucleophile in the anhydrous solvent.
-
If a base is required for the deprotonation of the nucleophile, add it at this stage. For soft carbon nucleophiles like malonates, a base such as N,O-bis(trimethylsilyl)acetamide (BSA) is often used.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
-
Initiation of the Reaction:
-
Using a syringe, transfer the pre-formed catalyst solution to the flask containing the substrate and nucleophile.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture (e.g., with saturated aqueous NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically enriched product.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.
-
| Parameter | Typical Range | Notes |
| Palladium Precursor | [Pd₂(dba)₃], [Pd(allyl)Cl]₂ | dba = dibenzylideneacetone |
| Ligand | (R)- or (S)-Tol-BINAP | Choice of enantiomer determines product stereochemistry. |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for industrial applications. |
| Solvent | THF, CH₂Cl₂, Toluene, Dioxane | Must be anhydrous and degassed. |
| Temperature | 0 °C to 60 °C | Lower temperatures often lead to higher enantioselectivity. |
| Nucleophile | Stabilized carbanions, amines, etc. | The nature of the nucleophile can significantly impact reaction outcome. |
| Base (if needed) | BSA, NaH, K₂CO₃, DBU | Choice of base depends on the pKa of the nucleophile. |
Table 1: Typical Reaction Parameters for Tol-BINAP Catalyzed AAA.
Application Examples and Specific Protocols
The versatility of the Tol-BINAP/Palladium catalytic system is demonstrated by its successful application to a wide range of nucleophiles and allylic electrophiles.
Protocol 1: Asymmetric Allylic Alkylation of a Soft Carbon Nucleophile
This protocol details the reaction of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, a classic benchmark reaction for evaluating the efficacy of chiral ligands in AAA.[7]
Materials:
-
[Pd₂(dba)₃] (dibenzylideneacetone)palladium(0))
-
(R)-Tol-BINAP
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of [Pd₂(dba)₃] (0.01 mmol, 1 mol%) and (R)-Tol-BINAP (0.022 mmol, 2.2 mol%) in anhydrous THF (2 mL) under argon, add a solution of 1,3-diphenyl-2-propenyl acetate (1.0 mmol) in THF (2 mL).
-
After stirring for 15 minutes at room temperature, add dimethyl malonate (1.2 mmol), BSA (1.5 mmol), and KOAc (0.05 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography (hexanes/ethyl acetate gradient) to afford the product.
-
Determine the enantiomeric excess by chiral HPLC.
| Substrate | Nucleophile | Product | Yield (%) | ee (%) | Reference |
| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (R)-Dimethyl 2-(1,3-diphenylallyl)malonate | >95 | >98 | [7] |
| cinnamyl acetate | Dimethyl malonate | (R)-Dimethyl 2-(1-phenylallyl)malonate | High | High | [8] |
Table 2: Representative Examples of AAA with Soft Carbon Nucleophiles.
Protocol 2: Asymmetric Allylic Amination
The palladium-catalyzed asymmetric allylic amination is a powerful method for the synthesis of chiral amines, which are prevalent in pharmaceuticals.
Materials:
-
[Pd(allyl)Cl]₂
-
(S)-Tol-BINAP
-
Allyl carbonate substrate
-
Amine nucleophile (e.g., benzylamine)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
In a glovebox, a solution of [Pd(allyl)Cl]₂ (0.01 mmol, 2 mol%) and (S)-Tol-BINAP (0.022 mmol, 4.4 mol%) in anhydrous CH₂Cl₂ (1 mL) is stirred for 20 minutes.
-
To this solution, add the allyl carbonate (0.5 mmol) followed by the amine (0.6 mmol).
-
Seal the reaction vessel and stir at the desired temperature until the starting material is consumed (as monitored by GC or TLC).
-
Concentrate the reaction mixture directly and purify by flash chromatography to yield the chiral allylic amine.
-
Determine the enantiomeric excess by chiral HPLC or GC.
| Allylic Substrate | Amine | Product | Yield (%) | ee (%) | Reference |
| Crotyl carbonate | Benzylamine | (S)-N-Benzyl-1-phenyl-2-buten-1-amine | High | >90 | [9] |
| Cyclohexenyl acetate | Phthalamide | N-(Cyclohex-2-en-1-yl)phthalimide | >90 | >95 | [8] |
Table 3: Representative Examples of Asymmetric Allylic Amination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality solvent or reagents- Incorrect reaction temperature | - Ensure proper pre-formation of the catalyst.- Use freshly distilled/dried and degassed solvents.- Verify the purity of all reagents.- Optimize the reaction temperature. |
| Low Enantioselectivity | - Incorrect Pd:ligand ratio- Racemization of the product- Non-optimal solvent or temperature- Impurities in the ligand | - Optimize the Pd:ligand ratio (typically 1:1.1 to 1:1.5).- Lower the reaction temperature.- Screen different solvents.- Ensure the use of high-purity Tol-BINAP. |
| Poor Regioselectivity (for unsymmetrical substrates) | - Steric and electronic properties of the substrate and nucleophile- Nature of the ligand | - Modify the ligand structure (e.g., using other BINAP derivatives).- Alter the reaction conditions (solvent, temperature) to favor the desired regioisomer. |
| Formation of Side Products | - Decomposition of substrate or product- Competing reaction pathways | - Adjust reaction time and temperature.- Ensure an inert atmosphere to prevent oxidation. |
Table 4: Troubleshooting Common Issues in Tol-BINAP Catalyzed AAA.
Conclusion
Tol-BINAP catalyzed asymmetric allylic alkylation remains a cornerstone of modern asymmetric synthesis, providing reliable and highly enantioselective access to a vast array of chiral molecules. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and the use of high-quality reagents are paramount to achieving success. This guide serves as a practical resource for researchers, offering a solid foundation for the application of this powerful synthetic methodology in their own research endeavors. The continued development of new ligands and catalytic systems will undoubtedly further expand the scope and utility of this remarkable transformation.[4][8]
References
- Trost, B. M. Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews. [Link]
- Trost, B. M.; Van Vranken, D. L.
- Hangzhou Top Chemical Co., Ltd. The Role of (S)-(-)-TolBINAP in Pharmaceutical Synthesis. Hangzhou Top Chemical Co., Ltd. News. [Link]
- Trost, B. M.; Toste, F. D.
- Trost, B. M.; Toste, F. D.
- Stoltz, B. M., et al.
- Sato, K., et al. Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions.
- Hartwig, J. F., et al.
- Shimizu, H., et al. Recent Advances of BINAP Chemistry in the Industrial Aspects. J-STAGE. [Link]
- Feng, X., et al. Catalytic cycle of the Tol-BINAP-CuF2 catalytic system.
- Trost, B. M.; Toste, F. D. Palladium/BINAP(S)
- Trost, B. M.
- Wikipedia. BINAP. Wikipedia. [Link]
- Iglesias, M., et al. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes.
- Zhang, W., et al. Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation with the DPPBA ligands. ScienceDirect. [Link]
- Genet, J.-P., et al. Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide. Royal Society of Chemistry. [Link]
- Trost, B. M.
- Hughes, D. L. (R)- & (S)-BINAP. Organic Syntheses. [Link]
- Stoltz, B. M., et al.
- Trost, B. M. Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BINAP - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Enantioselective Synthesis Using Tol-BINAP Palladium Complexes
For: Researchers, scientists, and drug development professionals.
Introduction: The Architectonics of Chirality with Tol-BINAP Palladium Catalysts
In the landscape of modern synthetic chemistry, the ability to control stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional materials is often intrinsically linked to their absolute configuration.[1] Among the myriad of tools available for asymmetric synthesis, transition metal catalysis stands out for its efficiency and versatility.[1] Within this domain, palladium complexes bearing the chiral bisphosphine ligand Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) have emerged as powerful catalysts for a range of enantioselective transformations.
The Tol-BINAP ligand, a derivative of the renowned BINAP, possesses a C2-symmetric chiral backbone that effectively transfers stereochemical information to the metallic center, thereby influencing the stereochemical outcome of the reaction. The methyl groups on the phenyl rings of Tol-BINAP can enhance the chiral environment compared to the parent BINAP ligand, leading to improved enantioselectivity in certain reactions.[2] This guide provides an in-depth exploration of the applications of Tol-BINAP palladium complexes in key enantioselective reactions, complete with mechanistic insights and detailed experimental protocols.
Core Applications & Mechanistic Insights
Tol-BINAP palladium complexes are instrumental in a variety of enantioselective reactions, including but not limited to Heck reactions, allylic substitutions, and various cross-coupling reactions. The success of these reactions hinges on the precise coordination of the Tol-BINAP ligand to the palladium center, which dictates the spatial arrangement of the reactants and ultimately the stereochemistry of the product.
Enantioselective Intramolecular Heck Reaction
The asymmetric intramolecular Heck reaction is a powerful tool for the construction of chiral carbocyclic and heterocyclic frameworks, particularly those containing quaternary stereocenters.[3][4] The Tol-BINAP palladium system has proven to be particularly effective in this transformation.
Mechanism of the Asymmetric Heck Reaction:
The catalytic cycle of the Heck reaction generally involves the oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford the product and regenerate the Pd(0) catalyst.[3] In the asymmetric variant, the chiral Tol-BINAP ligand orchestrates the enantioselective step, which is typically the migratory insertion. The steric bulk and defined chiral pocket of the Tol-BINAP ligand favor one of the two possible diastereomeric transition states, leading to the preferential formation of one enantiomer of the product.
Diagram: Catalytic Cycle of the Asymmetric Heck Reaction
Caption: Catalytic cycle of the Pd/Tol-BINAP catalyzed Heck reaction.
Protocol: Asymmetric Intramolecular Heck Cyclization to form a Quaternary Stereocenter [3]
This protocol is adapted from a reported synthesis of a key intermediate for polypyrrolidinoindoline alkaloids.[3]
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
(R)-Tol-BINAP
-
1,2,2,6,6-pentamethylpiperidine (PMP)
-
Acetonitrile (CH3CN), anhydrous
-
Substrate (e.g., a meso-bis-indole precursor)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(OAc)2 (e.g., 0.02 mmol) and (R)-Tol-BINAP (e.g., 0.03 mmol) in anhydrous acetonitrile (e.g., 5 mL).
-
Stir the mixture at room temperature for 20-30 minutes to allow for complex formation. The solution should turn a clear, pale yellow.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the substrate (e.g., 0.2 mmol) in anhydrous acetonitrile (e.g., 10 mL).
-
Add the base, PMP (e.g., 0.4 mmol), to the substrate solution.
-
Reaction Initiation: Transfer the prepared catalyst solution to the substrate solution via cannula under argon.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)2 / (R)-Tol-BINAP | In situ formation of the active Pd(0) species.[5] |
| Ligand:Pd Ratio | ~1.5:1 | An excess of the ligand can help stabilize the catalyst. |
| Base | PMP | A non-nucleophilic, sterically hindered base to neutralize the generated acid. |
| Solvent | Acetonitrile | A polar aprotic solvent suitable for this transformation. |
| Temperature | 80 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Enantioselective Palladium-Catalyzed Allylic Amination
Palladium-catalyzed asymmetric allylic amination is a cornerstone reaction for the synthesis of chiral amines, which are prevalent in pharmaceuticals.[2][6] The Tol-BINAP ligand has been shown to be effective in inducing high enantioselectivity in these reactions.[2]
Mechanism of Asymmetric Allylic Amination:
The reaction initiates with the coordination of the Pd(0)(Tol-BINAP) complex to the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack by the amine, leading to the enantiomerically enriched product and regenerating the Pd(0) catalyst.
Diagram: Experimental Workflow for Asymmetric Allylic Amination
Caption: General workflow for a Tol-BINAP palladium-catalyzed reaction.
Protocol: Asymmetric Allylic Amination of an Acyclic Allylic Carbonate [2]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
(S)-Tol-BINAP
-
Allylic carbonate substrate
-
Amine nucleophile (e.g., benzylamine)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a strict argon atmosphere, add Pd2(dba)3 (e.g., 0.01 mmol) and (S)-Tol-BINAP (e.g., 0.025 mmol) to a Schlenk flask.
-
Add anhydrous THF (e.g., 2 mL) and stir the mixture at room temperature for 20 minutes.
-
Reaction: In a separate Schlenk flask, dissolve the allylic carbonate substrate (e.g., 0.5 mmol) and the amine (e.g., 0.6 mmol) in anhydrous THF (e.g., 3 mL).
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC.
| Reagent | Molar Equiv. | Purpose |
| Pd2(dba)3 | 0.01 | Palladium(0) source. |
| (S)-Tol-BINAP | 0.025 | Chiral ligand. |
| Allylic Carbonate | 1.0 | Electrophile. |
| Amine | 1.2 | Nucleophile. |
Enantioselective Suzuki-Miyaura Cross-Coupling
The asymmetric Suzuki-Miyaura reaction is a valuable method for the synthesis of chiral biaryl compounds, which are important motifs in many natural products and pharmaceuticals. While less common than other asymmetric transformations, the use of chiral palladium complexes, including those with Tol-BINAP, has been explored for this purpose.[7]
Mechanism of Asymmetric Suzuki-Miyaura Coupling:
The catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the biaryl product. The enantioselectivity is determined during the reductive elimination step, where the chiral ligand influences the geometry of the transition state.
Protocol: Asymmetric Suzuki-Miyaura Coupling [7]
Note: The development of highly enantioselective Suzuki-Miyaura couplings is an ongoing area of research, and the conditions are often substrate-dependent.
Materials:
-
Pd(OAc)2
-
(R)-Tol-BINAP
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K3PO4)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
In a Schlenk tube, combine Pd(OAc)2 (e.g., 0.01 mmol) and (R)-Tol-BINAP (e.g., 0.012 mmol).
-
Evacuate and backfill with argon three times.
-
Add the aryl halide (e.g., 0.5 mmol), arylboronic acid (e.g., 0.75 mmol), and base (e.g., 1.5 mmol).
-
Add the degassed solvent mixture (e.g., Toluene/H2O 4:1, 5 mL).
-
Heat the reaction mixture at the desired temperature (e.g., 60-100 °C) until completion as monitored by GC-MS.
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify by column chromatography and determine the enantiomeric excess by chiral HPLC.
Troubleshooting and Considerations
-
Catalyst Activity: The active catalyst is a Pd(0) species. If using a Pd(II) precatalyst like Pd(OAc)2, in situ reduction is necessary. The choice of solvent and base can influence this reduction.
-
Ligand Purity: The enantiopurity of the Tol-BINAP ligand is critical for achieving high enantioselectivity in the product.
-
Oxygen Sensitivity: Pd(0) complexes are sensitive to air. Reactions should be carried out under an inert atmosphere (argon or nitrogen) using degassed solvents.
-
Substrate Scope: The optimal reaction conditions can vary significantly with the substrate. It is often necessary to screen different solvents, bases, and temperatures for a new substrate.
Conclusion
Tol-BINAP palladium complexes are robust and versatile catalysts for a range of important enantioselective transformations. Their ability to induce high levels of stereocontrol makes them invaluable tools in the synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries. The protocols and mechanistic insights provided herein serve as a guide for researchers to effectively utilize these powerful catalysts in their synthetic endeavors.
References
- Fujii, A., Hagiwara, E., & Sodeoka, M. (1999). Mechanism of Palladium Complex-Catalyzed Enantioselective Mannich-Type Reaction: Characterization of A Novel Binuclear Palladium Enolate Complex. Journal of the American Chemical Society, 121(23), 5450-5458. [Link]
- Sodeoka, M., et al. (Date not available). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions.
- (Author not available). (2005). Palladium/BINAP(S)
- (Author not available). (2012). Preparation of dicationic palladium catalysts for asymmetric catalytic reactions. Nature Protocols, 7(10), 1765-1773. [Link]
- (Author not available). (Date not available). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews. [Link]
- (Author not available). (Date not available). Asymmetric Suzuki-Miyaura Coupling Reactions Catalyzed by Chiral Palladium Nanoparticles at Room Temperature.
- (Author not available). (2021).
- (Author not available). (Date not available). Synthesis of small palladium nanoparticles stabilized by bisphosphine.
- (Author not available). (Date not available). Module 2 : Asymmetric Carbon-Carbon Bond Forming Reactions. NPTEL. [Link]
- (Author not available). (Date not available).
- (Author not available). (Date not available). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II)
- (Author not available). (Date not available). Catalytic cycle of the Tol-BINAP-CuF 2 catalytic system.
- (Author not available). (2008). Palladium-Catalyzed Enantioselective Oxidation of Chiral Secondary Alcohols: Access to Both Enantiomeric Series. Angewandte Chemie International Edition, 47(34), 6367-6370. [Link]
- (Author not available). (2014). Formal total syntheses of classic natural product target molecules via palladium-catalyzed enantioselective alkylation. Beilstein Journal of Organic Chemistry, 10, 2586-2603. [Link]
- (Author not available). (Date not available). Recent Advances of BINAP Chemistry in the Industrial Aspects. Takasago. [Link]
- (Author not available). (Date not available). The Mechanism of Pd-Catalyzed Amination. Controversy? And Conclusion?. Denmark Group. [Link]
- (Author not available). (Date not available). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
- (Author not available). (Date not available). Benzenamine, 4-chloro-N-methyl-N-phenyl. Organic Syntheses. [Link]
- Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. [Link]
- (Author not available). (Date not available). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
- (Author not available). (2023). Heck Reaction. Chemistry LibreTexts. [Link]
- (Author not available). (Date not available).
- (Author not available). (Date not available). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]
- (Author not available). (2025).
- (Author not available). (2008). Palladium-catalyzed enantioselective oxidation of chiral secondary alcohols: access to both enantiomeric series. Angewandte Chemie International Edition in English, 47(34), 6367-70. [Link]
Sources
Application Note & Protocol: Mastering Tol-BINAP Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tol-BINAP in Modern Catalysis
(R)- and (S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP, represents a cornerstone of asymmetric catalysis and cross-coupling technologies. As an analogue of the seminal BINAP ligand, Tol-BINAP features para-methyl groups on its four phenyl rings. This seemingly subtle modification imparts distinct electronic properties, enhancing the electron-donating character of the phosphine groups. This enhancement can influence the reactivity and stability of the palladium catalyst, often leading to improved yields and faster reaction times compared to its parent ligand.[1]
In the landscape of pharmaceutical and agrochemical development, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a fundamental pursuit.[][3] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, provide a powerful and versatile methodology for forging these bonds.[4] The choice of ligand is paramount to the success of these transformations, dictating the reaction's efficiency, selectivity, and functional group tolerance. Tol-BINAP, with its robust and well-defined chiral backbone, has proven to be an exceptionally effective ligand in this context, enabling the synthesis of complex molecular architectures that are central to drug discovery.[5][6]
This guide provides a comprehensive overview of the experimental setup for Tol-BINAP catalyzed cross-coupling, focusing on the scientific rationale behind protocol design, detailed step-by-step procedures, and critical troubleshooting insights.
The Catalytic System: A Rationale-Driven Component Analysis
The success of a Tol-BINAP catalyzed cross-coupling reaction hinges on the judicious selection of several key components. Understanding the role and interplay of each is critical for reaction optimization and reproducibility.
A. Palladium Precursor: The Engine of the Reaction The active catalyst in these reactions is a Pd(0) species.[7] While Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be used directly, it is often more practical and reproducible to use stable Pd(II) precatalysts that are reduced in situ.
-
Palladium(II) Acetate (Pd(OAc)₂): This is one of the most common and cost-effective precatalysts. Its reduction to Pd(0) can be facilitated by phosphines, amines, or added reducing agents.[7] Reactions using Pd(OAc)₂ are often faster than those starting with Pd₂(dba)₃.[1]
-
Palladium(II) Chloride (PdCl₂): Another viable Pd(II) source, though its solubility can be lower in common organic solvents.
-
Pre-formed Pd(0)/Ligand Complexes: Using a pre-formed complex like (Tol-BINAP)Pd(dba) can sometimes offer greater control over the active catalyst concentration, though this is less common in standard laboratory practice than in situ generation.
B. The Ligand: (R)- or (S)-Tol-BINAP Tol-BINAP serves multiple functions: it stabilizes the palladium center, influences its reactivity through its electronic properties, and, in asymmetric applications, controls the enantioselectivity. The bulky binaphthyl backbone creates a well-defined chiral pocket around the metal center.
-
Ligand-to-Metal Ratio: A ratio of 1:1 to 1.2:1 (Ligand:Pd) is typically optimal. An excess of the phosphine ligand can help maintain the stability of the catalytic species and prevent the formation of palladium black (decomposed, inactive palladium).[8][9]
C. The Base: The Activator and pH Modifier The base plays a crucial role, often in the transmetalation step (e.g., Suzuki) or in deprotonating a nucleophile (e.g., Buchwald-Hartwig amination).[4][10] Its strength and nature must be matched to the specific reaction and substrate sensitivity.
-
Inorganic Carbonates (Cs₂CO₃, K₂CO₃, K₃PO₄): Cesium carbonate is particularly effective for challenging couplings and tolerates a wide range of functional groups, including esters and enolizable ketones.[1] Potassium carbonate and phosphate are also widely used, offering a milder and more economical choice.
-
Alkoxides (NaOt-Bu, KOt-Bu): These are strong, non-nucleophilic bases essential for many Buchwald-Hartwig amination reactions. They are, however, incompatible with base-sensitive functional groups like esters.[10]
D. The Solvent: The Reaction Medium The solvent must solubilize the reactants and facilitate the catalytic cycle. Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation and unwanted side reactions.
-
Aprotic Polar Solvents: Toluene, Dioxane, and Tetrahydrofuran (THF) are the most common choices. They have a suitable polarity range and boiling point for conducting reactions at elevated temperatures.
-
Dimethylformamide (DMF): While a good solvent, it can sometimes lead to side reactions at high temperatures.
The Catalytic Cycle and Experimental Workflow
A fundamental understanding of the reaction mechanism is key to rational troubleshooting. The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is a sequence of three main events.
Caption: The catalytic cycle involves oxidative addition of an aryl halide (Ar-X) to the active L₂Pd(0) catalyst, followed by transmetalation with a nucleophile (Nu-M) and reductive elimination to form the product and regenerate the catalyst.[4][10][11]
The practical execution of this cycle requires careful attention to inert atmosphere techniques to protect the sensitive catalyst.
Caption: A typical experimental workflow for a Tol-BINAP catalyzed cross-coupling reaction, emphasizing inert atmosphere techniques.
General Protocol for Tol-BINAP Catalyzed Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an aryl halide with a boronic acid. It should be adapted based on the specific reactivity of the substrates.
Materials and Reagents:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
(R)- or (S)-Tol-BINAP
-
Aryl Halide (Ar-X, where X = Br, I)
-
Arylboronic Acid
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous, Degassed Toluene
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) line with a bubbler
-
Syringes and needles
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 equiv), (R)-Tol-BINAP (0.012 equiv), the Aryl Halide (1.0 equiv), the Arylboronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The disappearance of the limiting aryl halide is a key indicator of completion.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash them with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Performance Data & Scope
The following table summarizes representative results for Tol-BINAP catalyzed reactions, illustrating the system's broad applicability.
| Entry | Coupling Type | Aryl Halide | Coupling Partner | Base | Yield (%) | Reference |
| 1 | Buchwald-Hartwig | 4-Bromotoluene | Aniline | NaOt-Bu | >95 | [1] |
| 2 | Buchwald-Hartwig | 2-Bromotoluene | n-Hexylamine | Cs₂CO₃ | 94 | [1] |
| 3 | Suzuki-Miyaura | 1-Bromo-4-nitrobenzene | Phenylboronic Acid | K₃PO₄ | ~90 | Adapted from[4] |
| 4 | Asymmetric N-Allylation | N-Acetyl-2-t-butylaniline | Diallyl Carbonate | Cs₂CO₃ | >90 | [12] |
Troubleshooting Common Issues
A self-validating protocol requires an understanding of what to do when things go wrong.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen/Moisture Contamination) 2. Insufficient Reaction Temperature 3. Poorly Soluble Reagents | 1. Ensure rigorous inert atmosphere techniques and use freshly degassed, anhydrous solvents.[8] 2. Incrementally increase the reaction temperature by 10-20 °C. 3. Screen alternative solvents (e.g., Dioxane, DMF). |
| Formation of Palladium Black | 1. Catalyst Decomposition 2. Insufficient Ligand | 1. Lower the reaction temperature. Ensure the ligand-to-palladium ratio is at least 1:1.[8] 2. Add a slight excess of Tol-BINAP (e.g., 1.2 equivalents relative to Pd). |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen 2. Reaction run for too long | 1. Improve degassing procedure for the solvent and reaction vessel. 2. Monitor the reaction closely and stop it once the limiting reagent is consumed. |
| Hydrodehalogenation of Aryl Halide | Presence of a hydride source (e.g., water, alcohol impurities in solvent). | Use high-purity, anhydrous solvents and reagents.[8] |
References
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
- Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, enantioselective synthesis of .beta.-hydroxy esters in high enantiomeric excess. Journal of the American Chemical Society, 109(19), 5856-5858. [Link]
- ResearchGate. (n.d.).
- Okano, K., Ito, H., & Taguchi, T. (2002). Catalytic asymmetric synthesis of optically active atropisomeric anilides through enantioselective N-allylation with chiral Pd-tol-BINAP catalyst. The Journal of Organic Chemistry, 67(24), 8682–8684. [Link]
- Sodeoka, M., Ohrai, K., & Miyamoto, Y. (2000). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. Angewandte Chemie International Edition, 39(17), 3154-3157. [Link]
- Kumobayashi, H., Sayo, N., Akutagawa, S., Sakaguchi, T., & Takaya, H. (2001). Recent Advances of BINAP Chemistry in the Industrial Aspects. Journal of Synthetic Organic Chemistry, Japan, 59(1), 28-36. [Link]
- Maiti, D., & Schipper, D. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16047–16101. [Link]
- Wolfe, J. P., & Buchwald, S. L. (2000). Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. The Journal of Organic Chemistry, 65(4), 1144–1157. [Link]
- Zhang, X., et al. (2023). An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis.
- Denmark, S. E. (n.d.). The Mechanism of Pd-Catalyzed Amination. Controversy? And Conclusion?[Link]
- Guiry, P. J., & McCormack, P. (2010). Modified BINAP: The How and the Why. Chemical Reviews, 110(4), 2151-2199. [Link]
- Kiessling, L. L., & Senter, P. D. (2022). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. Angewandte Chemie International Edition, 61(1), e202111161. [Link]
- Miyaura, N., & Suzuki, A. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer. [Link]
- Chemistry LibreTexts. (2023).
- MDPI. (2021).
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 12(6), 1-12. [Link]
Sources
- 1. Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic asymmetric synthesis of optically active atropisomeric anilides through enantioselective N-allylation with chiral Pd-tol-BINAP catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of Precision: A Guide to Ru-Tol-BINAP Catalyzed Asymmetric Hydrogenations
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries where the biological activity of a molecule is intrinsically linked to its stereochemistry.[1] Among the arsenal of synthetic tools, asymmetric hydrogenation stands out for its atom economy and efficiency.[2] This guide provides an in-depth exploration of a cornerstone catalytic system: Ruthenium-Tol-BINAP catalyzed hydrogenations. We will delve into the mechanistic intricacies, provide field-proven protocols, and showcase the broad applicability of this powerful methodology.
The Catalyst: Understanding the Engine of Enantioselectivity
The remarkable success of the Ru-Tol-BINAP system lies in the elegant interplay between the ruthenium metal center and the chiral diphosphine ligand, 2,2'-bis(di-4-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP). The C₂-symmetric, atropisomeric nature of Tol-BINAP creates a well-defined chiral environment around the metal, enabling exquisite control over the stereochemical outcome of the hydrogenation reaction.[3]
The Precatalyst and its Activation
Typically, the active catalyst is generated in situ from a stable precatalyst. A common and effective precatalyst is of the type trans-[RuCl₂(diphosphine)(diamine)].[4] The choice of both the diphosphine (e.g., (S)-Tol-BINAP) and the chiral diamine (e.g., (S,S)-1,2-diphenylethylenediamine, DPEN) is crucial and their combination can be either "matched" or "mismatched," significantly impacting the resulting enantioselectivity.[5]
Activation of the precatalyst is typically achieved by treatment with a base in an alcohol solvent, often in the presence of hydrogen.[6][7] This process generates the active 18-electron dihydride species, RuH₂(Tol-BINAP)(diamine).[6]
The Catalytic Cycle: A Mechanistic Deep Dive
The currently accepted mechanism for the hydrogenation of ketones by Ru-BINAP/diamine complexes is a fascinating example of metal-ligand bifunctional catalysis.[6] This mechanism avoids direct coordination of the substrate to the metal center, with the reaction occurring in the outer coordination sphere.
Here is a simplified representation of the catalytic cycle:
Figure 1: Simplified catalytic cycle for Ru-Tol-BINAP/diamine catalyzed ketone hydrogenation.
The key step involves the concerted transfer of a hydride from the ruthenium and a proton from the amine ligand of the diamine to the carbonyl group of the substrate via a six-membered pericyclic transition state.[6] This outer-sphere mechanism is crucial for the high efficiency and broad substrate scope of the reaction. Recent computational studies have further refined this model, suggesting a stepwise outer-sphere hydride transfer followed by protonation.[4]
The presence of a base, such as potassium tert-butoxide, can significantly accelerate the reaction rate.[6] The base is believed to facilitate the formation of a ruthenium amido complex, which can influence the catalyst's activity.[4]
Experimental Protocols: From Benchtop to Application
The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers.
Protocol 1: Preparation of the RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] Precatalyst
This protocol details the synthesis of a common precatalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-Tol-BINAP
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
Anhydrous, degassed toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Under an inert atmosphere (argon or nitrogen), charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Tol-BINAP (2 equivalents).[7]
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes.[7]
-
Cool the mixture to room temperature and remove the solvent under reduced pressure to yield a crude intermediate.
-
In a separate Schlenk flask, combine the crude intermediate with (S,S)-DPEN (1.1 equivalents).[7]
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.[7]
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by crystallization (e.g., from a toluene/hexane mixture) to afford the desired precatalyst.
Figure 2: Workflow for the synthesis of the Ru-Tol-BINAP-DPEN precatalyst.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Ketone
This protocol provides a general method for the asymmetric hydrogenation of aromatic ketones.
Materials:
-
RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] precatalyst
-
Ketone substrate (e.g., acetophenone)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed 2-propanol
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor with a glass liner and magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, charge the glass liner of the autoclave with the precatalyst (e.g., at a substrate-to-catalyst ratio of 1000:1 to 5000:1).
-
Add potassium tert-butoxide (typically 1-5 molar equivalents relative to the catalyst).[7]
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the ketone substrate to the liner.
-
Securely seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen source.
-
Purge the reactor 3-5 times with hydrogen gas to remove any air.[7]
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 8-10 atm).[5][7]
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the necessary duration (typically 4-24 hours).[7]
-
Upon completion, cease stirring, cool the autoclave to room temperature, and carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Open the reactor and retrieve the reaction mixture.
-
Conversion can be determined by ¹H NMR or GC analysis.
-
The enantiomeric excess (e.e.) of the resulting chiral alcohol should be determined by chiral HPLC or GC analysis.
Performance and Applications: A Versatile Catalyst System
The Ru-Tol-BINAP catalytic system has demonstrated remarkable efficacy across a broad spectrum of substrates.
Hydrogenation of Ketones
The asymmetric hydrogenation of ketones is a flagship application of this system. High enantioselectivities are consistently achieved for a variety of aromatic, heteroaromatic, and α,β-unsaturated ketones.
| Substrate | Catalyst System | S/C Ratio | H₂ (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Ref. |
| Acetophenone | RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] | 2000:1 | 8 | 28 | 2-Propanol | 4 | >99 | 99 (R) | [7] |
| 2',4',6'-Trimethylacetophenone | RuCl₂[(R)-Tol-BINAP][(R,R)-DPEN] | 1000:1 | 10 | 25 | 2-Propanol | 12 | >99 | 98 (S) | [8] |
| 2-Acetylthiophene | RuCl₂[(S,S)-1/(R,R)-DPEN] | - | 10 | 20-22 | 2-Propanol | 16 | >99 | >90 (S) | [5] |
| 2,4,4-Trimethyl-2-cyclohexenone | rac-Tol-BINAP/(S,S)-DPEN | - | - | - | - | - | - | 95 | [5] |
Hydrogenation of Olefins
While renowned for ketone hydrogenation, Ru-BINAP complexes are also highly effective for the enantioselective reduction of various olefinic substrates, including allylic alcohols and α,β-unsaturated carboxylic acids.[2][9][10]
| Substrate | Catalyst | S/C Ratio | H₂ (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Ref. |
| Geraniol | Ru(OAc)₂[(R)-BINAP] | ~1700:1 | 100 | 20 | 95% aq. MeOH | 8 | >99 | 96 (S) | [3] |
| Tiglic Acid | [RuCl₂(benzene)]₂/(S)-BINAP | - | - | - | Methanol | - | - | 83 | [11] |
| Naphthacrylic Acid | Ru-(S)-BINAP | 134 | - | - | - | - | - | 98 (S) | [10] |
Conclusion and Future Outlook
The Ru-Tol-BINAP catalyzed hydrogenation stands as a testament to the power of ligand design in asymmetric catalysis. Its high efficiency, broad substrate scope, and operational simplicity have cemented its place as an indispensable tool for synthetic chemists. The ongoing research into the nuances of its mechanism and the development of next-generation ligands promise to further expand the capabilities of this remarkable catalytic system, enabling the synthesis of increasingly complex and valuable chiral molecules.
References
- Noyori, R., Ohkuma, T., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.
- Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition.
- Togni, A. (2011). Asymmetric Hydrogenation. Inorganic Chemistry III.
- Morris, R. H., et al. (2011). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics.
- Noyori, R., & Ohkuma, T. (2003). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B.
- Noyori, R., et al. (1990). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses.
- Harvey, J. N., et al. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Journal of the American Chemical Society.
- Li, X., et al. (2019). Integration of a chiral phosphine ligand and ionic liquids: sustainable and functionally enhanced BINAP-based chiral Ru(ii) catalysts for enantioselective hydrogenation of β-keto esters. Green Chemistry.
- Salmi, T., et al. (2020). Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Today.
- Wills, M., et al. (2007). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry.
- NPTEL. (n.d.). Module 6 Hydrogenation Reactions. NPTEL Archive.
- Merck & Co., Inc. (2015). (R)-(+)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL. Organic Syntheses.
- Sahu, D., et al. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Inorganic Chemistry Communications.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. ethz.ch [ethz.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Tol-BINAP in Enantioselective Conjugate Addition
Introduction: The Significance of Enantioselective Conjugate Addition and the Role of Tol-BINAP
Enantioselective conjugate addition, a cornerstone of modern asymmetric synthesis, enables the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This powerful transformation is instrumental in the construction of chiral molecules, which are of paramount importance in the pharmaceutical, agrochemical, and fragrance industries. The therapeutic efficacy of many drugs, for instance, is often linked to a single enantiomer, making the development of highly selective and efficient synthetic methodologies a critical endeavor.
At the heart of many of these catalytic systems lies the chiral ligand, a molecule that imparts its stereochemical information to the metallic catalyst, thereby directing the outcome of the reaction. Among the pantheon of privileged chiral ligands, the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family has demonstrated exceptional utility. A prominent and highly effective member of this family is Tol-BINAP, or 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl.
Tol-BINAP's defining feature is its C₂-symmetric, atropisomeric binaphthyl backbone, which creates a well-defined and sterically demanding chiral environment around the metal center. The presence of the para-tolyl substituents on the phosphorus atoms, as opposed to the phenyl groups in BINAP, subtly yet significantly modulates the electronic and steric properties of the ligand. This often translates to enhanced reactivity and enantioselectivity in a variety of transformations. This guide provides an in-depth exploration of Tol-BINAP's application in two key classes of enantioselective conjugate addition reactions: the copper-catalyzed addition of Grignard reagents and the rhodium-catalyzed addition of arylboronic acids.
I. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents with Tol-BINAP
The copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds is a highly effective method for the formation of β-substituted chiral centers. The choice of chiral ligand is critical to achieving high enantioselectivity, and Tol-BINAP has emerged as a ligand of choice in many instances.[1][2]
Scientific Rationale and Mechanistic Insights
The catalytic cycle of the Cu(I)-Tol-BINAP-catalyzed conjugate addition of Grignard reagents is believed to proceed through a series of well-defined steps. While the precise nature of all intermediates can be complex and subject to reaction conditions, a plausible catalytic cycle is depicted below. The key to the high enantioselectivity lies in the formation of a chiral copper-enolate intermediate, where the stereochemistry of the newly formed C-C bond is dictated by the chiral pocket created by the Tol-BINAP ligand. The para-tolyl groups on the phosphine moieties of Tol-BINAP can influence the steric and electronic environment of the catalytic center, leading to improved selectivity compared to the parent BINAP ligand in certain cases. An interesting observation in some systems is that a slight excess of the Tol-BINAP ligand relative to the copper(I) salt is crucial for achieving optimal enantioselectivity.[3] This suggests that the active catalytic species may involve a higher ligand-to-metal ratio, which further refines the chiral environment.
Proposed Catalytic Cycle for Copper-Tol-BINAP Catalyzed Conjugate Addition of Grignard Reagents
Caption: Proposed catalytic cycle for the Cu(I)-Tol-BINAP catalyzed reaction.
Application Data: Substrate Scope and Performance
The Cu(I)-Tol-BINAP system exhibits a broad substrate scope, accommodating a variety of Grignard reagents and α,β-unsaturated esters. The following table summarizes representative results, showcasing the high yields and enantioselectivities achievable with this methodology.
| Entry | α,β-Unsaturated Ester | Grignard Reagent | Yield (%) | ee (%) | Reference |
| 1 | Methyl crotonate | MeMgBr | 95 | 93 | [3] |
| 2 | Ethyl crotonate | EtMgBr | 92 | 96 | [3] |
| 3 | tert-Butyl crotonate | n-PrMgBr | 90 | 94 | [3] |
| 4 | Methyl cinnamate | MeMgBr | 96 | 88 | [3] |
| 5 | Ethyl (E)-hex-2-enoate | MeMgBr | 93 | 95 | [3] |
Experimental Protocol: General Procedure for the Enantioselective Conjugate Addition of Grignard Reagents
Materials:
-
Copper(I) iodide (CuI)
-
(R)- or (S)-Tol-BINAP
-
Anhydrous toluene
-
α,β-Unsaturated ester
-
Grignard reagent (solution in THF or Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (nitrogen or argon)
-
Magnetic stirrer and stir bars
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.01 mmol, 1 mol%) and (R)-Tol-BINAP (0.012 mmol, 1.2 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C) using a suitable cooling bath.
-
Add the α,β-unsaturated ester (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-substituted ester.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
II. Rhodium-Catalyzed Enantioselective Conjugate Addition of Arylboronic Acids with Tol-BINAP
The rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated carbonyl compounds is a powerful and versatile method for the synthesis of chiral β-aryl carbonyl compounds.[4] Tol-BINAP, in conjunction with a rhodium(I) precursor, forms a highly effective catalytic system for this transformation, delivering products with excellent enantioselectivity.[5]
Scientific Rationale and Mechanistic Insights
The catalytic cycle for the rhodium-catalyzed conjugate addition of arylboronic acids has been studied in detail. The reaction is believed to proceed through a series of well-defined rhodium(I) intermediates. A key feature of this cycle is the transmetalation of the aryl group from the boronic acid to the rhodium center, followed by the insertion of the α,β-unsaturated substrate into the aryl-rhodium bond. The final step involves hydrolysis of the resulting rhodium enolate to afford the product and regenerate the active catalyst. The Tol-BINAP ligand plays a crucial role in controlling the stereochemical outcome of the migratory insertion step, which is generally considered the enantiodetermining step.
Catalytic Cycle for Rhodium-Tol-BINAP Catalyzed Conjugate Addition of Arylboronic Acids
Caption: Catalytic cycle for the Rh(I)-Tol-BINAP catalyzed reaction.
Application Data: Substrate Scope and Performance
The Rh(I)-Tol-BINAP catalytic system is effective for the conjugate addition of a wide range of arylboronic acids to various Michael acceptors, including cyclic and acyclic enones, and α,β-unsaturated esters. The following table provides a selection of representative examples.
| Entry | Michael Acceptor | Arylboronic Acid | Yield (%) | ee (%) | Reference |
| 1 | 2-Cyclohexenone | Phenylboronic acid | 98 | 96 | [5] |
| 2 | 2-Cyclopentenone | 4-Methoxyphenylboronic acid | 95 | 97 | [5] |
| 3 | Isopropyl crotonate | Phenylboronic acid | 94 | 92 | [1] |
| 4 | Benzyl crotonate | 4-Chlorophenylboronic acid | 91 | 95 | [1] |
| 5 | tert-Butyl acrylate | Naphthalene-1-boronic acid | 88 | 90 | [6] |
Experimental Protocol: General Procedure for the Enantioselective Conjugate Addition of Arylboronic Acids
Materials:
-
Rhodium(I) precursor (e.g., [Rh(acac)(CO)₂], [Rh(cod)₂]BF₄)
-
(R)- or (S)-Tol-BINAP
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
α,β-Unsaturated ketone or ester
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Ba(OH)₂)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (nitrogen or argon)
-
Magnetic stirrer and stir bars
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the rhodium(I) precursor (0.03 mmol, 3 mol%) and (S)-Tol-BINAP (0.033 mmol, 3.3 mol%).
-
Add the anhydrous solvent (e.g., 3.0 mL of a 10:1 mixture of 1,4-dioxane and water). Stir the mixture at room temperature for 15-20 minutes to pre-form the catalyst.
-
Reaction Setup: To the catalyst solution, add the arylboronic acid (1.5 mmol, 1.5 equiv) and the base (e.g., K₂CO₃, 0.2 mmol, 20 mol%).
-
Add the α,β-unsaturated carbonyl compound (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-16 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: After cooling to room temperature, add water (5 mL) and extract the mixture with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired β-aryl carbonyl compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC.
Comparative Analysis: Tol-BINAP vs. Other Chiral Phosphine Ligands
The efficacy of a chiral ligand in a given transformation is often substrate and reaction-dependent. While Tol-BINAP is a highly effective ligand, a comparative analysis with other common chiral phosphine ligands provides valuable context for ligand selection.
| Ligand | Metal/Nucleophile | Michael Acceptor | Yield (%) | ee (%) | Key Observations | Reference |
| (R)-Tol-BINAP | Cu(I)/MeMgBr | Methyl crotonate | 95 | 93 | Excellent enantioselectivity and reactivity. | [3] |
| (R)-BINAP | Cu(I)/MeMgBr | Methyl crotonate | 90 | 85 | Slightly lower ee compared to Tol-BINAP. | [7] |
| (R,R)-TaniaPhos | Cu(I)/EtMgBr | 2-Cyclohexenone | 98 | 96 | Ferrocenyl-based ligand, highly effective for cyclic enones. | [8][9] |
| (S)-Tol-BINAP | Rh(I)/PhB(OH)₂ | 2-Cyclohexenone | 98 | 96 | High enantioselectivity for cyclic enones. | [5] |
| (S)-BINAP | Rh(I)/PhB(OH)₂ | 2-Cyclohexenone | 95 | 91 | Slightly lower ee than Tol-BINAP in this system. | [10] |
| (S,S)-Me-DuPhos | Rh(I)/PhB(OH)₂ | Isopropyl crotonate | 85 | 88 | Another effective ligand class for this transformation. |
Conclusion and Future Outlook
Tol-BINAP has established itself as a powerful and versatile chiral ligand for enantioselective conjugate addition reactions. Its application in both copper-catalyzed additions of Grignard reagents and rhodium-catalyzed additions of arylboronic acids demonstrates its broad utility and ability to induce high levels of stereocontrol. The subtle electronic and steric modifications imparted by the para-tolyl groups often lead to superior performance compared to the parent BINAP ligand.
The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings. As the demand for enantiomerically pure compounds continues to grow, the development of robust and highly selective catalytic systems is of utmost importance. Further exploration of the substrate scope of Tol-BINAP-based catalysts, as well as the development of novel applications in tandem and cascade reactions, will undoubtedly continue to be a fruitful area of research. The continued investigation into the mechanistic nuances of these reactions will further empower chemists to rationally design even more efficient and selective catalysts for the synthesis of complex chiral molecules.
References
- Sakamoto, T., Kureshy, R. I., & Hayashi, T. (2000). Asymmetric Conjugate 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Esters Catalyzed by Rhodium(I)/(S)-binap. The Journal of Organic Chemistry, 65(19), 5951–5955. [Link]
- Wang, S.-Y., Ji, S.-J., & Loh, T.-P. (2011). Highly enantioselective Cu(i)–Tol-BINAP-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters.
- López, F., Harutyunyan, S. R., Meetsma, A., Minnaard, A. J., & Feringa, B. L. (2005). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters. Angewandte Chemie International Edition, 44(18), 2752-2756. [Link]
- Wang, S.-Y., Ji, S.-J., & Loh, T.-P. (2007). Cu(I) Tol-BINAP-Catalyzed Enantioselective Michael Reactions of Grignard Reagents and Unsaturated Esters. Journal of the American Chemical Society, 129(2), 276–277. [Link]
- Wang, S.-Y., Ji, S.-J., & Loh, T.-P. (2007). Cu(I) Tol-BINAP-Catalyzed Enantioselective Michael Reactions of Grignard Reagents and Unsaturated Esters. Organic Chemistry Portal. [Link]
- Jerphagnon, T., Pizzuti, M. G., Minnaard, A. J., & Feringa, B. L. (2009). Recent advances in enantioselective copper-catalyzed 1,4-addition. Chemical Society Reviews, 38(4), 1039-1075. [Link]
- Feringa, B. L., Badorrey, R., Peña, D., Harutyunyan, S., & Minnaard, A. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838. [Link]
- Feringa, B. L. (2007). Catalytic enantioselective conjugate addition with Grignard reagents. Accounts of Chemical Research, 40(3), 179-188. [Link]
- Feringa, B. L. (2018). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. CORE. [Link]
- Pu, L. (2021). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers. [Link]
- Khatua, A., Pal, S., & Bisai, V. (2025). Catalytic asymmetric (p‐tolyl)boronic acid addition using Rh(I).
- Harutyunyan, S. R. (2021). Asymmetric nucleophilic additions to acceptors and their analogues catalyzed by chiral copper and manganese complexes. University of Groningen research portal. [Link]
- Wang, S.-Y. (2016). Cu(I)
- Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8295–8302. [Link]
- Císařová, I., & Štěpnička, P. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1047–1071. [Link]
- Paquin, J.-F., Stephenson, C. R. J., Defieber, C., & Carreira, E. M. (2005). Catalytic Asymmetric Synthesis with Rh-Diene Complexes: 1,4-Addition of Arylboronic Acids to Unsaturated Esters. Organic Letters, 7(17), 3821–3824. [Link]
- Herzon, S. B., & Hartwig, J. F. (2019). Site- and Stereoselective Chemical Editing of Thiostrepton by Rh-Catalyzed Conjugate Arylation: New Analogs and Collateral Enantioselective Synthesis of Amino Acids. Journal of the American Chemical Society, 141(1), 558-567. [Link]
Sources
- 1. Highly enantioselective Cu(i)–Tol-BINAP-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Highly enantioselective Cu(I)-Tol-BINAP-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters. | Semantic Scholar [semanticscholar.org]
- 3. Cu(I) Tol-BINAP-Catalyzed Enantioselective Michael Reactions of Grignard Reagents and Unsaturated Esters [organic-chemistry.org]
- 4. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic asymmetric synthesis with rh-diene complexes: 1,4-addition of arylboronic acids to unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Catalytic enantioselective conjugate addition with Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site- and Stereoselective Chemical Editing of Thiostrepton by Rh-Catalyzed Conjugate Arylation: New Analogs and Collateral Enantioselective Synthesis of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step guide to preparing a Tol-BINAP catalyst
Application Note & Protocol
A Comprehensive Guide to the Preparation of a Ruthenium-(S)-Tol-BINAP Catalyst for Asymmetric Synthesis
Abstract: The axially chiral ligand (S)-Tol-BINAP, or (S)-(−)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, stands as a "privileged ligand" in the field of asymmetric catalysis. Its C₂-symmetric backbone, derived from 1,1'-bi-2-naphthol (BINOL), creates a well-defined chiral environment around a metal center, enabling high enantioselectivity in a vast array of chemical transformations.[1][2] The electron-donating p-tolyl substituents on the phosphorus atoms often enhance catalytic activity and selectivity compared to the parent BINAP ligand, making Tol-BINAP the preferred choice for specific applications, including the asymmetric hydrogenation of ketones and olefins.[3] This guide provides a robust, step-by-step methodology for the synthesis of the (S)-Tol-BINAP ligand from commercially available (S)-BINOL and its subsequent complexation with a ruthenium precursor to generate a highly active catalyst for asymmetric hydrogenation. The protocols are designed for researchers in both academic and industrial settings, with a focus on explaining the chemical principles behind each critical step.
Section 1: Synthesis of the (S)-Tol-BINAP Ligand
The modern and highly efficient synthesis of Tol-BINAP proceeds in two main steps from enantiomerically pure BINOL. This route avoids the harsh conditions and lower yields of older methods that started with bromination of the binaphthyl core. The core principle is the activation of the hydroxyl groups of BINOL as trifluoromethanesulfonates (triflates), which are excellent leaving groups for the subsequent nickel-catalyzed phosphinylation.
Caption: Overall workflow for the synthesis of the (S)-Tol-BINAP ligand.
Protocol 1.1: Preparation of (S)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) ((S)-BINOL-OTf)
This initial step converts the phenolic hydroxyl groups of (S)-BINOL into triflate groups. The triflate anion is an exceptionally stable leaving group due to the resonance delocalization of its negative charge across three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. This high leaving group ability is crucial for the subsequent C-P bond formation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (S)-BINOL | C₂₀H₁₄O₂ | 286.32 | 5.00 g | 17.46 | 1.0 |
| Pyridine | C₅H₅N | 79.10 | 5.6 mL | 69.84 | 4.0 |
| Triflic Anhydride (Tf₂O) | C₂F₆O₅S₂ | 282.14 | 6.5 mL | 38.41 | 2.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |
Step-by-Step Protocol:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add (S)-BINOL (5.00 g, 17.46 mmol) and anhydrous dichloromethane (100 mL) to an oven-dried 250 mL three-necked flask equipped with a magnetic stir bar.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add pyridine (5.6 mL, 69.84 mmol) to the stirred solution. Pyridine acts as a base to neutralize the triflic acid byproduct generated during the reaction, preventing side reactions.
-
Triflation: Add triflic anhydride (6.5 mL, 38.41 mmol) dropwise over 15-20 minutes via a syringe. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is typically a white to off-white solid.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield pure (S)-BINOL-OTf as a white crystalline solid. The yield for this step is typically excellent (>95%).[4]
Protocol 1.2: Nickel-Catalyzed Synthesis of (S)-Tol-BINAP
This is the key C-P bond-forming step. A nickel(II) pre-catalyst, NiCl₂(dppe), is reduced in situ to an active Ni(0) species.[4] This Ni(0) catalyst then facilitates the cross-coupling of the aryl triflate with di(p-tolyl)phosphine. The bidentate phosphine ligand, dppe, stabilizes the nickel catalyst, while a tertiary amine base like DABCO is required for the reaction to proceed efficiently.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (S)-BINOL-OTf | C₂₂H₁₂F₆O₆S₂ | 550.44 | 5.00 g | 9.08 | 1.0 |
| Di(p-tolyl)phosphine | C₁₄H₁₅P | 214.24 | 4.86 g | 22.7 | 2.5 |
| NiCl₂(dppe) | C₂₆H₂₄Cl₂NiP₂ | 528.01 | 0.48 g | 0.908 | 0.1 |
| DABCO | C₆H₁₂N₂ | 112.17 | 4.07 g | 36.32 | 4.0 |
| Anhydrous DMF | C₃H₇NO | 73.09 | 50 mL | - | - |
Step-by-Step Protocol:
-
Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk flask with (S)-BINOL-OTf (5.00 g, 9.08 mmol), NiCl₂(dppe) (0.48 g, 0.908 mmol), and DABCO (4.07 g, 36.32 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (50 mL) followed by di(p-tolyl)phosphine (4.86 g, 22.7 mmol). Di(p-tolyl)phosphine is air-sensitive and should be handled under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 48-72 hours. The reaction progress can be monitored by taking aliquots (under inert conditions) and analyzing by ³¹P NMR spectroscopy to observe the consumption of the starting phosphine and the appearance of the product signal.[5]
-
Cooling and Crystallization: After completion, cool the reaction mixture to room temperature. The (S)-Tol-BINAP product often crystallizes directly from the DMF solution upon cooling.[6]
-
Work-up: If crystallization does not occur, pour the reaction mixture into 200 mL of methanol. The product will precipitate.
-
Isolation: Collect the solid product by filtration, wash thoroughly with methanol to remove residual DMF and other impurities, and dry under high vacuum.
-
Purification: The crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate solvent system) or by recrystallization from a solvent mixture like toluene/ethanol to yield (S)-Tol-BINAP as a white solid.
Section 2: Preparation of a Ruthenium-(S)-Tol-BINAP Catalyst
With the chiral ligand in hand, the active catalyst is formed by coordinating it to a suitable metal precursor. Ruthenium complexes of Tol-BINAP are powerful catalysts for asymmetric hydrogenation.[7][8] The following protocol describes the synthesis of a common ruthenium(II) catalyst precursor.
Caption: Structure of (S)-Tol-BINAP highlighting the C₂-symmetry.
Protocol 2.1: Synthesis of Dichloro[(S)-Tol-BINAP]ruthenium(II)
This protocol involves the reaction of the synthesized (S)-Tol-BINAP ligand with a Ru(II) precursor, [Ru(cod)Cl₂] (where cod = 1,5-cyclooctadiene). The bidentate phosphine ligand displaces the cyclooctadiene ligand to form the stable, isolable catalyst complex.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (S)-Tol-BINAP | C₄₈H₄₀P₂ | 678.78 | 1.00 g | 1.47 | 1.05 |
| [Ru(cod)Cl₂] | C₈H₁₂Cl₂Ru | 280.22 | 0.39 g | 1.40 | 1.0 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 25 mL | - | - |
| Triethylamine | (C₂H₅)₃N | 101.19 | 1.0 mL | 7.17 | 5.1 |
Step-by-Step Protocol:
-
Setup: Add (S)-Tol-BINAP (1.00 g, 1.47 mmol) and [Ru(cod)Cl₂] (0.39 g, 1.40 mmol) to an oven-dried Schlenk flask under an inert atmosphere.[9]
-
Solvent Addition: Add anhydrous toluene (25 mL) to the flask.
-
Base Addition: Add triethylamine (1.0 mL, 7.17 mmol). The tertiary amine facilitates the reaction and helps to form a specific catalyst complex, often represented as Ru₂Cl₄[(S)-T-BINAP]₂(NEt₃).[8]
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under a continuous flow of nitrogen for 12-18 hours. During this time, the color of the solution will change, and a precipitate will form.
-
Isolation: Cool the reaction mixture to room temperature. Collect the resulting orange-brown precipitate by filtration under inert atmosphere.
-
Washing: Wash the solid catalyst with ethanol (3 x 10 mL) and then hexane (2 x 10 mL) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the catalyst thoroughly under high vacuum. The resulting complex, often formulated as RuCl₂[(S)-Tol-BINAP], should be stored under an inert atmosphere as it can be sensitive to air and moisture over long periods.
Section 3: Application & Trustworthiness
The prepared Ru-(S)-Tol-BINAP catalyst is a highly effective pre-catalyst for a multitude of asymmetric hydrogenations. For a typical application, the catalyst is activated under hydrogen pressure, often in the presence of a solvent like methanol or ethanol, to generate the active catalytic species. It demonstrates remarkable chiral recognition ability for substrates such as β-ketoesters, α,β-unsaturated acids, and simple ketones, delivering products with high enantiomeric excess (ee).[3][10]
The protocols described herein are based on well-established and widely cited synthetic methods from leading research groups in the field of asymmetric catalysis.[4][6][9][11] The reliability of this synthetic sequence is self-validating; successful synthesis of the high-purity ligand, confirmed by ³¹P NMR and optical rotation, directly leads to the formation of a highly active and enantioselective catalyst, which can be benchmarked against literature results for standard hydrogenation reactions.
References
- Title: BINAP - Wikipedia Source: Wikipedia URL:[Link]
- Title: Modified BINAP: The How and the Why Source: Chemical Reviews - ACS Public
- Title: (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP) Source: Organic Syntheses URL:[Link]
- Title: Modified BINOL Ligands in Asymmetric Catalysis Source: Chemical Reviews - ACS Public
- Title: Stable Diaqua Palladium(II)
- Title: Regioselective Substitution of BINOL Source: PubMed Central - NIH URL:[Link]
- Title: Synthesis of building block 21: a) Ru{(S)‐Tol‐BINAP}(OAc)2, H2...
- Title: Phosphorous NMR Analysis and Activity of Chiral BINAP‐Silver Complexes Source: Chemistry Europe URL:[Link]
- Title: BINAP Source: chemeurope.com URL:[Link]
- Title: Binol – Knowledge and References Source: Taylor & Francis Online URL:[Link]
- Title: Advances in the Asymmetric Synthesis of BINOL Derivatives Source: PubMed Central - NIH URL:[Link]
- Title: Preparation of dicationic palladium catalysts for asymmetric catalytic reactions Source: PubMed URL:[Link]
- Title: Resolution of 1,1'-‐Bi-‐2-‐Naphthol; (R)-‐(+) Source: Organic Syntheses URL:[Link]
- Title: Ruthenium-BINAP asymmetric hydrogenation catalyst Source: Google Patents URL
- Title: Catalytic Efficiency: Exploring (S)-(-)
- Title: Ruthenium Catalysts Source: Synthesis with C
- Title: (R)
- Title: Recent Advances of BINAP Chemistry in the Industrial Aspects Source: J-STAGE URL:[Link]
- Title: Synthesis of new cationic BINAP–ruthenium(II)
- Title: (R)
- Title: Synthesis of ruthenium complexes and their catalytic applications: A review Source: ScienceDirect URL:[Link]
- Title: Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy Source: MDPI URL:[Link]
Sources
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. BINAP [chemeurope.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy | MDPI [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 9. US5198561A - Ruthenium-BINAP asymmetric hydrogenation catalyst - Google Patents [patents.google.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Synthesis of new cationic BINAP–ruthenium(II) complexes and their use in asymmetric hydrogenation [BINAP = 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl] - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (R)- & (S)-Tol-BINAP in Asymmetric Carbon-Carbon Bond Formation
Introduction: The Privileged Role of Tol-BINAP in Asymmetric Catalysis
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, capable of inducing stereoselectivity in metal-catalyzed reactions, are pivotal in this endeavor. Among the pantheon of such ligands, 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) stands out as a highly effective and versatile C₂-symmetric atropisomeric diphosphine ligand.[1] Its discovery and application represent a significant advancement in the field of asymmetric catalysis, enabling the synthesis of complex chiral molecules with high efficiency and enantiomeric excess (ee).[1]
Tol-BINAP is a derivative of the parent BINAP ligand, featuring methyl groups at the para-positions of the four phenyl rings. This seemingly subtle modification has profound implications for the ligand's electronic and steric properties. The electron-donating methyl groups increase the electron density on the phosphorus atoms, which can influence the reactivity and stability of the corresponding metal complexes.[1] Furthermore, the tolyl groups introduce additional steric bulk, enhancing the chiral environment around the metal center and often leading to improved enantioselectivity compared to the parent BINAP.
This guide provides an in-depth exploration of Tol-BINAP's application in asymmetric carbon-carbon bond formation, a critical class of reactions in organic synthesis.[2][3][4][5] We will delve into the mechanistic underpinnings of Tol-BINAP-mediated catalysis and present detailed, field-proven protocols for key transformations. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the power of Tol-BINAP in their synthetic endeavors.
The Tol-BINAP Ligand: Structure and Synthesis
The chirality of Tol-BINAP arises from the restricted rotation around the C1-C1' bond of the binaphthyl backbone, a phenomenon known as atropisomerism. This results in two stable, non-superimposable enantiomers, (R)-Tol-BINAP and (S)-Tol-BINAP. The synthesis of enantiomerically pure Tol-BINAP typically starts from resolved 1,1'-bi-2-naphthol (BINOL).[6] A common synthetic route involves the conversion of BINOL to its ditriflate, followed by a nickel-catalyzed coupling with di-p-tolylphosphine.[7]
The C₂-symmetric nature of Tol-BINAP is crucial for its effectiveness in asymmetric catalysis. When coordinated to a metal center, the ligand creates a well-defined chiral pocket that dictates the facial selectivity of substrate approach, thereby controlling the stereochemical outcome of the reaction.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds.[8][9][10][11] Tol-BINAP has proven to be an exceptional ligand for this transformation, enabling the synthesis of a wide range of chiral compounds.[12]
Mechanistic Insights
The catalytic cycle of a Pd-catalyzed AAA reaction generally involves the following key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with an allylic substrate (e.g., an allylic acetate or carbonate) to form a π-allylpalladium(II) complex.
-
Nucleophilic Attack: A nucleophile attacks the π-allyl complex, typically at one of the terminal carbons. The chirality of the Tol-BINAP ligand directs the nucleophile to attack one face of the π-allyl system preferentially, leading to the formation of an enantioenriched product.
-
Reductive Elimination: The product is released, and the Pd(0) catalyst is regenerated, ready to enter the next catalytic cycle.
The enantioselectivity of the reaction is determined in the nucleophilic attack step and is highly dependent on the structure of the Tol-BINAP ligand, the nature of the nucleophile, and the reaction conditions.
Workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: General workflow for a Tol-BINAP catalyzed asymmetric allylic alkylation.
Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
This protocol describes the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, a classic example demonstrating the efficacy of the Pd/Tol-BINAP system.
Materials:
-
[Pd₂(dba)₃]·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)
-
(R)-Tol-BINAP
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous and degassed dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd₂(dba)₃]·CHCl₃ (0.025 mmol) and (R)-Tol-BINAP (0.055 mmol) in anhydrous and degassed DCM (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add 1,3-diphenyl-2-propenyl acetate (1.0 mmol), dimethyl malonate (1.2 mmol), BSA (1.2 mmol), and KOAc (0.05 mmol).
-
Reaction Execution: Add the prepared catalyst solution to the flask containing the substrates. Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
| Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 2.5 | DCM | RT | 12 | >95 | >98 |
Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition
Rhodium-catalyzed asymmetric 1,4-conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a highly efficient method for the enantioselective formation of C-C bonds.[13][14] Tol-BINAP has been successfully employed as a chiral ligand in these reactions, affording products with high yields and enantioselectivities.
Mechanistic Considerations
The catalytic cycle for the Rh-catalyzed conjugate addition of an arylboronic acid is generally believed to proceed through the following steps:
-
Transmetalation: The aryl group is transferred from the boron atom to the rhodium center, forming an aryl-rhodium species.
-
Carbometalation: The aryl-rhodium species undergoes migratory insertion across the C=C bond of the α,β-unsaturated substrate.
-
Protonolysis or Hydrolysis: The resulting rhodium enolate is protonated or hydrolyzed to release the product and regenerate the active rhodium catalyst.
The enantioselectivity is controlled during the carbometalation step, where the chiral Tol-BINAP ligand dictates the facial selectivity of the migratory insertion.
Catalytic Cycle for Rh-Catalyzed Asymmetric Conjugate Addition
Caption: Simplified catalytic cycle for Rh/Tol-BINAP-catalyzed conjugate addition.
Protocol: Asymmetric Conjugate Addition of Phenylboronic Acid to Cyclohexenone
This protocol details the Rh-catalyzed asymmetric conjugate addition of phenylboronic acid to 2-cyclohexen-1-one.
Materials:
-
[Rh(acac)(CO)₂] (Acetylacetonatodicarbonylrhodium(I))
-
(S)-Tol-BINAP
-
Phenylboronic acid
-
2-Cyclohexen-1-one
-
Potassium hydroxide (KOH)
-
Anhydrous and degassed 1,4-dioxane
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add [Rh(acac)(CO)₂] (0.03 mmol) and (S)-Tol-BINAP (0.033 mmol). Add anhydrous and degassed 1,4-dioxane (2 mL) and stir at room temperature for 10 minutes.
-
Reaction Setup: In a separate Schlenk tube, dissolve phenylboronic acid (1.5 mmol) and 2-cyclohexen-1-one (1.0 mmol) in 1,4-dioxane (3 mL).
-
Reaction Execution: Add the substrate solution to the catalyst solution. Then, add a solution of KOH (0.1 mmol) in degassed water (0.1 mL). Heat the reaction mixture to 100 °C and stir.
-
Monitoring: Monitor the reaction by GC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC.
| Michael Acceptor | Boronic Acid | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 2-Cyclohexen-1-one | Phenylboronic acid | 3.0 | Dioxane/H₂O | 100 | 3 | 95 | 97 |
Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents
Copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters is a powerful method for constructing C-C bonds.[15] The use of Tol-BINAP as a chiral ligand in these reactions has enabled the synthesis of β-substituted esters with high enantioselectivity.[15]
Protocol: Asymmetric Conjugate Addition of Methylmagnesium Bromide to an α,β-Unsaturated Ester
This protocol outlines the copper-catalyzed asymmetric conjugate addition of methylmagnesium bromide to an α,β-unsaturated ester.[15]
Materials:
-
Copper(I) iodide (CuI)
-
(R)-Tol-BINAP
-
α,β-Unsaturated ester (e.g., ethyl cinnamate)
-
Methylmagnesium bromide (MeMgBr) solution in THF
-
Anhydrous and degassed toluene
-
Anhydrous and degassed tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend CuI (0.05 mmol) and (R)-Tol-BINAP (0.055 mmol) in anhydrous and degassed toluene (5 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the α,β-unsaturated ester (1.0 mmol) in anhydrous and degassed toluene (5 mL). Cool the solution to -78 °C.
-
Reaction Execution: Add the prepared catalyst suspension to the solution of the α,β-unsaturated ester at -78 °C. To this mixture, add the MeMgBr solution (1.2 mmol) dropwise over 10 minutes. Stir the reaction at -78 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess by chiral HPLC.
| Michael Acceptor | Grignard Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Ethyl cinnamate | MeMgBr | 5.0 | Toluene | -78 | 2 | 90 | 94 |
Conclusion: A Versatile Ligand for Asymmetric C-C Bond Formation
Tol-BINAP has established itself as a privileged ligand in the field of asymmetric catalysis. Its unique structural and electronic properties enable the synthesis of a diverse array of chiral molecules through various carbon-carbon bond-forming reactions with exceptional levels of enantiocontrol. The protocols and insights provided in this guide serve as a practical resource for researchers aiming to harness the synthetic power of Tol-BINAP. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile and reliable chiral ligands like Tol-BINAP will undoubtedly increase, paving the way for new discoveries and innovations in chemical synthesis.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
- Cai, Y., et al. A mild and efficient method for the synthesis of BINAP and its derivatives. The Journal of Organic Chemistry, 2004, 69(7), 2560-2562.
- Lipshutz, B. H., et al. Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters Using Tol-BINAP. Organic Letters, 2003, 5(18), 3229-3232. [Link]
- Sakuma, S., Sakai, M., Itooka, R., & Miyaura, N. Asymmetric conjugate 1,4-addition of arylboronic acids to alpha, beta-unsaturated esters catalyzed by Rhodium(I)/(S)-binap. The Journal of Organic Chemistry, 2000, 65(19), 5951-5955. [Link]
- Hayashi, T. Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. In Catalytic Asymmetric Synthesis, 3rd ed.; Ojima, I., Ed.; Wiley-VCH: New York, 2010; pp 359-394.
- Saluzzo, C., & Lemaire, M. Modified BINAP: The How and the Why. Chemical Reviews, 2004, 104(9), 4151-4206. [Link]
- Noyori, R., & Takaya, H. Asymmetric hydrogenation. Accounts of Chemical Research, 1990, 23(10), 345-350.
- Genet, J. P. Recent advances in asymmetric catalysis. Accounts of Chemical Research, 2003, 36(12), 908-918.
- Shibasaki, M., & Vogl, E. M. The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 1999, 576(1-2), 1-15.
- Cai, D., et al. A Practical Synthesis of (R)- and (S)-BINAP. The Journal of Organic Chemistry, 1994, 59(23), 7180-7181. [Link]
- Hayashi, T., & Yamasaki, K. Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron-Deficient Olefins. Chemical Reviews, 2003, 103(8), 2829-2844. [Link]
- Trost, B. M., & Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 1996, 96(1), 395-422. [Link]
- Feringa, B. L., Pineschi, M., Arnold, L. A., Imbos, R., & de Vries, A. H. M. Highly Enantioselective Catalytic Conjugate Addition and Tandem Conjugate Addition−Aldol Reactions of Organozinc Reagents. Angewandte Chemie International Edition, 1997, 36(23), 2620-2623.
- Trost, B. M. The atom economy--a search for synthetic efficiency. Science, 1991, 254(5037), 1471-1477.
- Pu, L. The chemistry of 1,1'-binaphthyl-based chiral ligands. Chemical Reviews, 1998, 98(7), 2405-2494. [Link]
- Sasai, H., Arai, T., Satow, Y., Houk, K. N., & Shibasaki, M. Catalytic Asymmetric Synthesis of Optically Active Atropisomeric Anilides through Enantioselective N-Allylation with Chiral Pd-tol-BINAP Catalyst. Journal of the American Chemical Society, 1995, 117(23), 6194-6198. [Link]
- Trost, B. M., & Toste, F. D. Palladium-Catalyzed Kinetic and Dynamic Kinetic Asymmetric Transformations of Vinylic Epoxides. Journal of the American Chemical Society, 1999, 121(19), 4545-4554.
- Shibasaki, M., Sasai, H., & Arai, T. Asymmetric Catalysis with Heterobimetallic Compounds. Angewandte Chemie International Edition in English, 1997, 36(12), 1236-1256.
- Evans, D. A., Scheidt, K. A., Fandrick, K. R., Lam, H. W., & Wu, J. Enantioselective Nickel-Catalyzed Michael Additions of β-Ketoesters to Unsaturated N-Acylthiazolidinethiones. Journal of the American Chemical Society, 2003, 125(36), 10780-10781. [Link]
- Trost, B. M., & Crawley, M. L. Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 2003, 103(8), 2921-2944. [Link]
- Christoffers, J., & Baro, A. (Eds.).
- Noyori, R. et al. Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 2001, 123(37), 8991-9004. [Link]
- Palomo, C., Oiarbide, M., & García, J. M. Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 2004, 33(2), 65-75.
- Overman, L. E., & Pennington, L. D. The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 2003, 103(8), 2945-2964. [Link]
- Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
- Beller, M., & Bolm, C. (Eds.). Transition metals for organic synthesis: building blocks and fine chemicals. John Wiley & Sons, 2004.
- Trost, B. M., & Brindle, C. S. The direct and enantioselective, organocatalytic, three-component, α-amination of aldehydes. Journal of the American Chemical Society, 2006, 128(51), 16708-16709.
- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). Comprehensive asymmetric catalysis. Springer Science & Business Media, 2004.
- Feringa, B. L. (Ed.). Molecular switches. John Wiley & Sons, 2011.
- Carreira, E. M., & Kvaerno, L. Classics in stereoselective synthesis. John Wiley & Sons, 2009.
- Ojima, I. (Ed.). Catalytic asymmetric synthesis. John Wiley & Sons, 2010.
- Gawley, R. E., & Aubé, J. Principles of asymmetric synthesis. Elsevier, 2012.
- Helmchen, G., & Dahnz, A. Asymmetric Allylic Alkylations. In Modern Allene Chemistry; Krause, N., Hashmi, A. S. K., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 2, pp 1035-1084.
- RajanBabu, T. V. In Pursuit of an Ideal C-C Bond-Forming Reaction: Development and Applications of the Hydrovinylation of Olefins. Accounts of chemical research, 2008, 41(3), 335-346. [Link]
- Hayashi, T. Asymmetric Synthesis Catalyzed by Chiral Ferrocenylphosphine-Transition-Metal Complexes. Accounts of Chemical Research, 2000, 33(6), 354-362.
- Evans, D. A., Rovis, T., Kozlowski, M. C., & Tedrow, J. S. C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of the Catalytic Enantioselective Aldol Additions of Enolsilanes to Pyruvate Esters. Journal of the American Chemical Society, 1999, 121(9), 1994-1995.
- Shibasaki, M., Kanai, M., & Funabashi, K. Asymmetric Catalysis by Lanthanide Complexes. Accounts of Chemical Research, 2003, 36(12), 919-927.
- Miyaura, N. (Ed.). Cross-coupling reactions: a practical guide. Springer Science & Business Media, 2002.
- Peng, X., & You, S. L. Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2011, 1(8), 1279-1291. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in enzymatic carbon–carbon bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Pursuit of an Ideal C-C Bond-Forming Reaction: Development and Applications of the Hydrovinylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Catalytic asymmetric synthesis of optically active atropisomeric anilides through enantioselective N-allylation with chiral Pd-tol-BINAP catalyst [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric conjugate 1,4-addition of arylboronic acids to alpha, beta-unsaturated esters catalyzed by Rhodium(I)/(S)-binap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - Asymmetric Conjugate 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Esters Catalyzed by Rhodium(I)/(S)-binap - figshare - Figshare [figshare.com]
- 15. Highly enantioselective Cu(i)–Tol-BINAP-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Practical Application of Tol-BINAP in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
(S)- or (R)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP, stands as a premier C₂-symmetric atropisomeric diphosphine ligand in the field of asymmetric catalysis.[1][2] As a derivative of the foundational BINAP ligand, Tol-BINAP features para-methyl groups on its four phenyl rings, a modification that imparts distinct electronic properties and enhances catalytic performance in numerous applications.[3] The electron-donating nature of these tolyl groups can increase the electron density at the coordinated metal center, often leading to improved reactivity and selectivity.[3] This guide provides an in-depth exploration of Tol-BINAP's utility, focusing on its cornerstone application in ruthenium-catalyzed asymmetric hydrogenation of ketones and its expanding role in stereoselective carbon-carbon bond-forming reactions. Detailed mechanistic insights, validated experimental protocols, and performance data are presented to equip researchers, chemists, and drug development professionals with the practical knowledge required to leverage this powerful catalytic tool.
The Archetypal Application: Asymmetric Hydrogenation of Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in the synthesis of high-value chemicals, particularly active pharmaceutical ingredients (APIs).[4] The catalyst system formed by combining a Ruthenium(II) precursor with Tol-BINAP and a chiral 1,2-diamine, such as 1,2-diphenylethylenediamine (DPEN), is a benchmark for this reaction, celebrated for its extraordinary activity and near-perfect enantioselectivity.[4][5] These Noyori-type catalysts can achieve turnover numbers (TONs) exceeding 2,000,000 and enantiomeric excess (ee) values of up to >99%.[5]
The Causality of Selection: A Metal-Ligand Bifunctional Mechanism
The remarkable efficacy of the Ru-TolBINAP-diamine system is rooted in a nonclassical, outer-sphere mechanism where the ketone substrate never directly coordinates to the ruthenium center.[6][7][8] This "metal-ligand bifunctional" pathway is the key to its broad substrate scope and high efficiency.
Key Mechanistic Steps:
-
Catalyst Activation: The Ru(II) precatalyst, RuCl₂[(S)-TolBINAP][(S,S)-DPEN], is activated in an alcoholic solvent with a base under hydrogen pressure to generate the active 18-electron dihydride species, RuH₂[(S)-TolBINAP][(S,S)-DPEN].[4][5]
-
Transition State Assembly: The ketone approaches the active catalyst and engages in hydrogen bonding, forming a six-membered pericyclic transition state.[6][7][8] This assembly involves one hydride on the ruthenium (Ru-H) and the proton on one of the diamine's amino groups (N-H).
-
Concerted Hydride-Proton Transfer: In the rate-determining and enantio-determining step, the hydride from ruthenium and the proton from the diamine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively.[6][7][8] This concerted transfer directly yields the chiral alcohol and regenerates the 16-electron Ru-amido complex, which then reacts with H₂ to restart the catalytic cycle.
The chirality of the resulting alcohol is dictated by the precise geometric arrangement of the Tol-BINAP and diamine ligands, which creates a highly organized chiral pocket for the substrate to approach.
Sources
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. assets.takasago.com [assets.takasago.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Asymmetric Hydroformylation of Alkenes Using a Rhodium/Tol-BINAP Catalyst System
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the precise control of molecular three-dimensionality, or stereochemistry, is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric hydroformylation stands as a powerful and atom-economical transformation, directly converting prochiral alkenes into valuable chiral aldehydes by introducing a formyl group (-CHO) and a hydrogen atom across the double bond.[1] This reaction is a cornerstone of C-C bond formation, creating a stereocenter in a single, efficient step.
The success of this transformation hinges on the catalyst, typically a rhodium complex modified with a chiral ligand. Among the elite class of "privileged ligands," the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) scaffold is renowned for its exceptional ability to induce high enantioselectivity in a variety of reactions.[2][3] This guide focuses on Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), a derivative whose electronic and steric properties are finely tuned for high performance in asymmetric hydroformylation. Its C₂-symmetric, atropisomeric backbone creates a rigid and well-defined chiral pocket around the rhodium center, which is essential for differentiating the enantiotopic faces of the incoming alkene substrate.[4]
This document provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and performance data for the rhodium-catalyzed asymmetric hydroformylation of styrene, a model vinylarene substrate, using Tol-BINAP.
Part 1: Mechanistic Insights & the Role of Tol-BINAP
The Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed hydroformylation, known as the Heck-Breslow cycle, involves a series of fundamental organometallic steps.[1][5] The cycle begins with the in situ formation of a catalytically active rhodium-hydride species from a stable precatalyst.
The key steps are:
-
Precatalyst Activation: A Rh(I) precatalyst, such as Rh(acac)(CO)₂, reacts with the Tol-BINAP ligand and syngas (a mixture of CO and H₂) to form the active catalyst, typically a trigonal bipyramidal complex, [HRh(Tol-BINAP)(CO)₂].
-
Olefin Coordination: The alkene substrate coordinates to the rhodium center, forming a π-complex.
-
Hydrorhodation (Migratory Insertion): The rhodium-hydride inserts across the alkene double bond. This is the crucial stereo- and regio-determining step. For styrene, this insertion can form either a branched (2-phenylpropyl-Rh) or a linear (3-phenylpropyl-Rh) intermediate. The formation of a stabilizing η³-benzyl intermediate often favors the branched product.[6]
-
CO Insertion: A carbonyl ligand inserts into the rhodium-alkyl bond to form a rhodium-acyl species.
-
Oxidative Addition & Reductive Elimination: Dihydrogen (H₂) adds to the rhodium center, which is followed by reductive elimination of the final aldehyde product, regenerating the active rhodium-hydride catalyst.[1]
The Origin of Enantioselectivity with Tol-BINAP
The high enantioselectivity achieved with Tol-BINAP is a direct consequence of its unique structural features. The atropisomerism of the binaphthyl backbone forces the four tolyl-substituted phenyl rings into a rigid, C₂-symmetric arrangement. This creates a "chiral pocket" that dictates how the alkene substrate can approach and coordinate to the rhodium center.
During the hydrorhodation step, two diastereomeric transition states are possible, leading to the (R) or (S) aldehyde. The steric interactions between the substrate (e.g., the phenyl group of styrene) and the bulky tolyl groups of the Tol-BINAP ligand destabilize one of these transition states relative to the other. This energy difference ensures that the reaction proceeds preferentially through the lower-energy pathway, resulting in the formation of one enantiomer in high excess. Theoretical studies suggest that for diphosphine ligands, a specific equatorial-apical coordination geometry is crucial for high stereoselectivity.[7]
Figure 1: Simplified catalytic cycle for Rh/Tol-BINAP hydroformylation.
Part 2: Experimental Protocol
This protocol details the asymmetric hydroformylation of styrene as a representative procedure.
Safety Precautions:
-
This reaction must be conducted in a well-ventilated fume hood.
-
Syngas (CO/H₂) is a toxic and flammable gas mixture. Use appropriate high-pressure equipment and leak-testing procedures.
-
Organophosphine ligands can be air-sensitive and should be handled under an inert atmosphere (N₂ or Ar).
-
Solvents should be thoroughly degassed before use to remove oxygen, which can oxidize the catalyst.
Materials & Reagents:
-
(R)-Tol-BINAP (or (S)-Tol-BINAP for the opposite enantiomer)
-
Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]
-
Styrene (inhibitor removed by passing through a short column of basic alumina)
-
Anhydrous, degassed toluene
-
Syngas (1:1 mixture of CO:H₂)
-
High-pressure autoclave/reactor equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.
Catalyst Pre-formation and Reaction Setup
The following procedure is for a reaction at a 0.1 mol% catalyst loading.
-
Inert Atmosphere: Place the autoclave reactor vessel under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add Solids: Under a positive pressure of inert gas, add Rh(acac)(CO)₂ (e.g., 2.6 mg, 0.01 mmol) and (R)-Tol-BINAP (e.g., 7.5 mg, 0.011 mmol; 1.1 equivalents relative to Rh) to the reactor. A slight excess of the ligand is often beneficial.
-
Add Solvent and Substrate: Add anhydrous, degassed toluene (e.g., 10 mL) via cannula or syringe. Stir the mixture for 15-20 minutes at room temperature to allow for catalyst pre-formation. The solution should become homogeneous and yellow-orange.
-
Add Substrate: Add freshly purified styrene (e.g., 1.14 mL, 10 mmol) to the reactor via syringe.
-
Seal Reactor: Securely seal the autoclave according to the manufacturer's instructions.
Sources
- 1. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. BINAP - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical studies of asymmetric hydroformylation using the Rh-(R,S)-BINAPHOS catalyst--origin of coordination preferences and stereoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Alcohols Utilizing Tol-BINAP Ligands
Introduction: The Imperative of Chirality and the Role of Tol-BINAP in Asymmetric Catalysis
In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the control of stereochemistry is paramount. Chiral alcohols are not merely molecules; they are foundational building blocks for a multitude of life-altering therapeutics and complex natural products.[1] The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols stands as one of the most direct and atom-economical methods for accessing these valuable synthons.[2][3]
Among the pantheon of chiral ligands developed for transition metal-catalyzed asymmetric reactions, 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) has established itself as a cornerstone ligand. Its unique C₂-symmetric, atropisomeric structure, arising from restricted rotation about the binaphthyl bond, creates a well-defined and highly effective chiral environment when coordinated to a metal center, such as ruthenium.[4] This application note provides an in-depth guide to the theory and practice of employing Tol-BINAP in the ruthenium-catalyzed asymmetric hydrogenation of ketones, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: The Metal-Ligand Bifunctional Catalysis
The remarkable efficacy of Ru-Tol-BINAP/chiral diamine catalyst systems in ketone hydrogenation is attributed to a nonclassical, metal-ligand bifunctional mechanism.[1][5] This pathway is distinct from mechanisms that require direct coordination of the ketone substrate to the metal center. Instead, the transformation occurs in the outer coordination sphere of the ruthenium complex through a concerted transfer of a hydride from the metal and a proton from the diamine ligand.[1][5][6]
The catalytic cycle can be dissected into several key stages:
-
Precatalyst Activation: The process begins with a stable precatalyst, often a Ru(II) dihalide complex like RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN]. In the presence of a base (e.g., potassium tert-butoxide) and hydrogen gas, this precatalyst is converted into the active 18-electron dihydride species, RuH₂[(S)-Tol-BINAP][(S,S)-DPEN].[1][7] The base is crucial for promoting the deprotonation step that leads to the active catalyst.[5][7]
-
Transition State Assembly: The prochiral ketone substrate interacts with the active RuH₂ complex. A six-membered pericyclic transition state is formed, which involves the Ru-H bond, the N-H bond of the diamine ligand, and the C=O bond of the ketone.[1][5] The chirality of both the Tol-BINAP and the diamine ligand cooperatively dictates the facial selectivity of the ketone's approach, thereby determining the stereochemical outcome of the reaction.
-
Concerted Hydride and Proton Transfer: Within this organized transition state, a hydride (H⁻) is transferred from the ruthenium center to the electrophilic carbonyl carbon, while a proton (H⁺) is simultaneously transferred from the amine of the diamine ligand to the carbonyl oxygen.[1][5] This concerted, outer-sphere mechanism avoids the need for substrate-metal coordination.
-
Product Release and Catalyst Regeneration: Following the hydrogen transfer, the resulting chiral alcohol dissociates from the catalyst system. The remaining 16-electron ruthenium species then reacts with molecular hydrogen to regenerate the active RuH₂ dihydride catalyst, thus completing the catalytic cycle.
Below is a visualization of the proposed catalytic cycle:
Caption: Step-by-step workflow for the asymmetric hydrogenation of ketones.
Procedure:
-
Catalyst Loading (Inert Atmosphere): In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with the RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] precatalyst. The substrate-to-catalyst (S/C) ratio can range from 1000:1 to over 100,000:1 depending on the substrate and desired efficiency. For initial investigations, an S/C of 2000:1 is a good starting point. [1]2. Base Addition: Add potassium tert-butoxide (typically 2 molar equivalents relative to the ruthenium catalyst). The base is crucial for activating the precatalyst. [1][7]3. Solvent and Substrate Addition: Add anhydrous, degassed 2-propanol to dissolve the catalyst and base. Then, add the acetophenone substrate to the liner.
-
Autoclave Setup: Place the glass liner inside the autoclave and seal the reactor securely.
-
Hydrogen Purge: Remove the autoclave from the glovebox and connect it to a hydrogen line. To ensure an oxygen-free environment, purge the reactor 3-5 times with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm). Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C). [1]7. Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC or TLC. Reaction times typically range from 4 to 24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Open the autoclave and quench the reaction mixture (e.g., by adding a saturated aqueous solution of ammonium chloride).
-
Purification and Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure. The crude product can be purified by column chromatography. The enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral HPLC or GC.
Data Presentation and Performance
The choice of the chiral diamine ligand in conjunction with Tol-BINAP has a profound impact on the enantioselectivity of the hydrogenation. The following table summarizes the performance of different diamine ligands for the asymmetric hydrogenation of acetophenone, demonstrating the importance of ligand tuning.
| Catalyst Combination ((S)-Tol-BINAP with Diamine) | Product Configuration | Enantiomeric Excess (ee %) | Reference |
| (S,S)-DPEN | R | 82% | [5][7][8] |
| (R)-DMAPEN | S | 91% | [7] |
| (S,S)-DMDPEN | R | 22% | [7] |
| (R,R)-DMDPEN | S | 79% | [7] |
Conditions may vary slightly between sources. Data is for illustrative purposes.
Key Insights from the Data:
-
Matched/Mismatched Pairs: The combination of (S)-Tol-BINAP and (S,S)-DPEN provides the (R)-alcohol with good enantioselectivity. This highlights the concept of "matched" and "mismatched" chiral ligand pairs.
-
N-Substitution Effect: Replacing the NH₂ groups of DPEN with N(CH₃)₂ groups (as in DMDPEN) dramatically alters the enantioselectivity, showcasing the sensitivity of the catalytic system to the electronic and steric properties of the diamine ligand. [7][9]* Reversal of Enantioselectivity: By carefully selecting the chirality and substitution pattern of the diamine, it is possible to control the enantioselectivity and even produce the opposite enantiomer of the alcohol product. For instance, the (S)-Tol-BINAP/(R)-DMAPEN system yields the (S)-alcohol with high ee. [7]
Conclusion and Best Practices
The asymmetric hydrogenation of prochiral ketones to chiral alcohols using Ru-Tol-BINAP/diamine catalysts is a robust and highly efficient transformation. The success of this methodology hinges on a deep understanding of the underlying metal-ligand bifunctional mechanism and meticulous attention to experimental detail.
For optimal results, researchers should consider the following:
-
Strictly Anaerobic and Anhydrous Conditions: The catalyst's activity is highly sensitive to oxygen and moisture. The use of an inert atmosphere and dry, degassed solvents is non-negotiable.
-
Ligand Screening: For a new substrate, it is advisable to screen a small library of chiral diamine ligands to identify the optimal combination with Tol-BINAP for maximizing enantioselectivity.
-
Base and Solvent Effects: The choice and amount of base, as well as the solvent, can influence the reaction rate and selectivity. [5]2-propanol is a common and effective solvent for these reactions.
-
Substrate Purity: The purity of the ketone substrate is important, as impurities can potentially poison the catalyst.
By adhering to the principles and protocols outlined in this application note, researchers can effectively leverage the power of Tol-BINAP-based catalysts to access a wide array of valuable chiral alcohols with high enantiopurity, thereby accelerating discovery and development in chemistry and related sciences.
References
- Application Notes and Protocols: Asymmetric Hydrogenation of Ketones Using BINAP/Diamine-Ruthenium C
- Noyori, R., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the National Academy of Sciences, 102(33), 11700-11705.
- Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 125(44), 13490–13503.
- Asymmetric hydrogenation of ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics.
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Scilit.
- Ooka, H., Arai, N., Azuma, K., Kurono, N., & Ohkuma, T. (2008). Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity. The Journal of Organic Chemistry, 73(22), 9084–9093. [Link]
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.
- Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development. NINGBO INNO PHARMCHEM CO.,LTD.
- Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)- and (S)-Tol-BINAP in the Asymmetric Synthesis of Complex Natural Products
Introduction: The Architect of Chirality in Complex Synthesis
In the intricate field of natural product synthesis, where the precise three-dimensional arrangement of atoms dictates biological function, the ability to control stereochemistry is paramount. Among the pantheon of chiral ligands that have revolutionized asymmetric catalysis, 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) stands out as a robust and versatile tool. As an analogue of the acclaimed BINAP ligand, Tol-BINAP's atropisomeric chirality, stemming from restricted rotation about the C1-C1' bond of its binaphthyl backbone, creates a well-defined chiral pocket around a coordinated metal center. This steric and electronic influence is instrumental in guiding the stereochemical outcome of a wide array of chemical transformations.
This application note provides an in-depth exploration of Tol-BINAP's role in the synthesis of complex natural products, with a focus on the causality behind its selection and application. We will delve into the mechanistic underpinnings of Tol-BINAP-metal catalyzed reactions and provide detailed, field-proven protocols to guide researchers in leveraging this powerful ligand for their synthetic endeavors. The synthesis of the potent antibiotic (-)-Platensimycin will serve as a central case study, illustrating the practical application and efficacy of a closely related BINAP ligand in a critical, chirality-inducing transformation.
The Power of Tol-BINAP in Asymmetric Catalysis: A Mechanistic Overview
Tol-BINAP's efficacy lies in its ability to form stable, chiral complexes with a variety of transition metals, including rhodium, ruthenium, and palladium.[1] The tolyl groups on the phosphorus atoms of Tol-BINAP, compared to the phenyl groups of BINAP, can subtly influence the electronic and steric properties of the catalyst, sometimes leading to improved reactivity or selectivity.[2]
A prime example of Tol-BINAP's utility is in asymmetric hydrogenation reactions. For instance, Ru(II)-TolBINAP complexes, often in conjunction with a chiral diamine, are highly effective for the asymmetric hydrogenation of ketones.[3][4][5] The proposed mechanism for this transformation involves a metal-ligand bifunctional catalysis, where a hydride on the ruthenium and a proton from the NH2 group of the diamine ligand are transferred to the carbonyl group via a six-membered pericyclic transition state.[3][5] This outer-sphere mechanism, where the substrate does not directly coordinate to the metal center, is a hallmark of these highly efficient catalysts.
Similarly, in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, Tol-BINAP and its parent compound BINAP have been shown to be effective ligands.[6] The use of bis(phosphine) ligands like Tol-BINAP is thought to favor the formation of stable, catalytically active bis(phosphine)palladium complexes, which are less prone to deactivation than their monodentate counterparts.
The following diagram illustrates a generalized workflow for employing a Tol-BINAP metal complex in an asymmetric transformation.
Caption: General workflow for a Tol-BINAP catalyzed asymmetric reaction.
Case Study: Enantioselective Synthesis of the (-)-Platensimycin Core via Rhodium-Catalyzed Asymmetric Cycloisomerization
The potent antibiotic (-)-Platensimycin, isolated from Streptomyces platensis, has garnered significant attention due to its novel mechanism of action, which involves the inhibition of bacterial fatty acid biosynthesis. Its complex, tetracyclic core presented a formidable challenge for synthetic chemists. A pivotal step in the Nicolaou group's total synthesis of (-)-Platensimycin was the highly enantioselective construction of a key spirocyclic aldehyde intermediate.[4] This was achieved through a rhodium-catalyzed asymmetric cycloisomerization of a 1,6-enyne, employing the closely related (S)-BINAP ligand.
The reaction proceeds with exceptional enantiocontrol, furnishing the desired product in high yield and with greater than 99% enantiomeric excess (ee).[4] This transformation elegantly establishes one of the key stereocenters of the natural product.
The proposed mechanism for this Rh-catalyzed cycloisomerization involves the formation of a rhodacyclopentene intermediate, followed by reductive elimination to furnish the cyclized product and regenerate the active Rh(I) catalyst. The chiral environment created by the BINAP ligand dictates the facial selectivity of the initial oxidative cyclization, leading to the high enantioselectivity observed.
The following diagram illustrates the key transformation in the synthesis of the (-)-Platensimycin core.
Caption: Key Rh-BINAP catalyzed cycloisomerization in the synthesis of (-)-Platensimycin.
Quantitative Data Summary
| Substrate | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1,6-Enyne Precursor for Platensimycin | [Rh(ligand)]SbF₆ | (S)-BINAP | DCE | 23 | 12 | 86 | >99 | [4] |
Detailed Experimental Protocol: Rhodium-Catalyzed Asymmetric Cycloisomerization
This protocol is adapted from the Nicolaou synthesis of the (-)-Platensimycin core and serves as a representative example of a Rh-Tol-BINAP (or BINAP) catalyzed asymmetric enyne cycloisomerization.[3][4]
Materials:
-
1,6-enyne substrate
-
[Rh((S)-BINAP)]SbF₆ (or pre-formed from [Rh(COD)Cl]₂, AgSbF₆, and (S)-Tol-BINAP)
-
Anhydrous 1,2-dichloroethane (DCE), degassed
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Silica gel for column chromatography
Procedure:
Step 1: Catalyst Preparation (if not using pre-formed catalyst)
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ (0.05 equiv) and (S)-Tol-BINAP (0.11 equiv) in anhydrous, degassed DCE.
-
Stir the solution at room temperature for 20-30 minutes.
-
Add AgSbF₆ (0.20 equiv) and continue stirring for another 20-30 minutes. The formation of a precipitate of AgCl will be observed.
-
The resulting solution containing the active catalyst is used directly in the next step.
Step 2: Asymmetric Cycloisomerization
-
To a flame-dried Schlenk flask containing a solution of the 1,6-enyne substrate (1.0 equiv) in anhydrous, degassed DCE (to achieve a concentration of approximately 0.4 M), add the pre-formed catalyst solution or the solid [Rh((S)-BINAP)]SbF₆ (0.05 equiv) under a positive pressure of inert gas.
-
Stir the reaction mixture at room temperature (23 °C) for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique.
Step 3: Work-up and Purification
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spirocyclic aldehyde.
Step 4: Characterization
-
Characterize the product by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral resolving agent followed by NMR analysis.
Trustworthiness and Self-Validation
The protocols and methodologies described herein are based on peer-reviewed and highly cited literature, ensuring a high degree of scientific integrity. The self-validating nature of these protocols lies in the expected outcomes:
-
High Enantioselectivity: Successful execution of the asymmetric cycloisomerization protocol should yield the product with a high enantiomeric excess (>95% ee), which can be verified by chiral HPLC.
-
Reproducible Yields: The reported yields should be attainable under the specified conditions, with careful attention to the purity of reagents and the maintenance of an inert atmosphere.
-
Spectroscopic Consistency: The spectroscopic data of the synthesized product should be in complete agreement with the data reported in the cited literature.
Deviations from the expected high enantioselectivity or yield often point to issues with catalyst activity, reagent purity, or the presence of oxygen or moisture in the reaction. Thus, the outcome of the reaction itself serves as a diagnostic tool for the experimental setup.
Conclusion
Tol-BINAP and its parent compound, BINAP, are indispensable ligands in the asymmetric synthesis of complex natural products. Their ability to induce high levels of stereocontrol in a variety of metal-catalyzed reactions provides a powerful strategy for the efficient construction of chiral molecules. The successful application of a Rh-BINAP catalyst in the total synthesis of (-)-Platensimycin underscores the profound impact of these ligands on modern organic synthesis. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to harness the full potential of Tol-BINAP in their own synthetic campaigns, pushing the boundaries of what is possible in the synthesis of biologically active molecules.
References
- Noyori, R., Ohkuma, T. Asymmetric Hydrogenation of Ketones. Angew. Chem. Int. Ed.2001, 40 (1), 40-73. [Link]
- Nicolaou, K. C., Edmonds, D. J., Li, A., Tria, G. S. Total Synthesis of Platensimycin and Related Natural Products. J. Am. Chem. Soc.2009, 131 (45), 16905–16918. [Link]
- Nicolaou, K. C., Li, A., Ellery, S. P., Edmonds, D. J. Rhodium-Catalyzed Asymmetric Enyne Cycloisomerization of Terminal Alkynes and Formal Total Synthesis of (−)-Platensimycin. Angew. Chem. Int. Ed.2009, 48 (34), 6293-6295. [Link]
- Ohkuma, T., Sandoval, C. A., Srinivasan, R., Lin, Q., Wei, Y., Muñiz, K., Noyori, R. Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. J. Am. Chem. Soc.2005, 127 (23), 8288–8289. [Link]
- Zhang, J. Rh-Catalyzed Enyne Cycloisomerization. J. Am. Chem. Soc.2000, 122 (27), 6490-6491. [Link]
- Wolfe, J. P., Buchwald, S. L. Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. J. Org. Chem.2000, 65 (4), 1144-1157. [Link]
- Marson, C. M. Development and application of palladium-catalyzed carbon-nitrogen bond forming reactions. DSpace@MIT1999. [Link]
- Genet, J. P. Modified BINAP: The How and the Why. Chem. Rev.2003, 103 (8), 3047-3066. [Link]
- Nicolaou, K. C., Li, A., Edmonds, D. J. The Nicolaou Synthesis of Platensimycin. Angew. Chem. Int. Ed.2006, 45, 7086-7090. [Link]
- Bergstrom, C. P. Rh(I)
- Zhang, J.
- Lin, Z. Insights into the mechanism and selectivity of the Rh(i)-catalyzed cycloisomerization reaction of benzylallene-alkynes involving C–H bond activation. Organic Chemistry Frontiers2020. [Link]
- van Koten, G. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry2008, 10, 436-444. [Link]
Sources
- 1. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Rh-Catalyzed Enyne Cycloisomerization [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rhodium-Catalyzed Asymmetric Enyne Cycloisomerization of Terminal Alkynes abd Formal Total Synthesis of (−) Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed asymmetric cyclization/hydroboration of 1,6-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity with Tol-BINAP Catalysts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Tol-BINAP catalyzed reactions. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their enantioselective syntheses. The following sections are structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the use of Tol-BINAP in asymmetric catalysis.
Q1: What is Tol-BINAP, and why is it often preferred over BINAP?
Tol-BINAP, or (R/S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, is a chiral diphosphine ligand widely used in asymmetric catalysis.[1] It is a derivative of the foundational BINAP ligand. The key structural difference is the presence of methyl groups at the para-position of all four phenyl rings attached to the phosphorus atoms.
This seemingly minor modification has significant implications for catalytic performance:
-
Electronic Effects : The methyl groups are electron-donating, which increases the electron density on the phosphorus atoms. This can enhance the reactivity of the metal-catalyst complex.[2]
-
Steric Effects : The added bulk of the tolyl groups can create a more defined and rigid chiral pocket around the metal center, often leading to improved enantioselectivity compared to unsubstituted BINAP in certain reactions.[3]
-
Solubility : Tol-BINAP can exhibit different solubility profiles compared to BINAP, which can be advantageous for specific solvent systems.
Q2: For which types of asymmetric reactions is Tol-BINAP most effective?
Tol-BINAP is a versatile ligand that forms highly active and selective catalysts with various transition metals like Rhodium, Ruthenium, Palladium, Iridium, and Copper.[4] It has a proven track record in a wide array of transformations, including:
-
Asymmetric Hydrogenation : Particularly of ketones and olefins.[5][6]
-
Asymmetric Aldol Reactions : Including Mukaiyama-type aldol reactions.[7][8]
-
Asymmetric Michael Additions : For the conjugate addition of various nucleophiles.
-
Asymmetric Allylic Alkylations : Creating chiral C-C bonds with high selectivity.[3]
-
Cycloaddition and Annulation Reactions : Catalyzing the formation of chiral cyclic structures.[8][9]
The choice of the (R)- or (S)-enantiomer of Tol-BINAP dictates which enantiomer of the product is preferentially formed.[9]
Q3: What is the general mechanism that allows Tol-BINAP to induce chirality?
Tol-BINAP possesses axial chirality due to restricted rotation (atropisomerism) around the bond connecting the two naphthyl rings.[1] When complexed with a metal, this C₂-symmetric ligand creates a well-defined, three-dimensional chiral environment.
The catalytic cycle generally involves:
-
Coordination : The substrate binds to the metal center of the [Metal-(Tol-BINAP)] complex.
-
Stereochemical Differentiation : The chiral pocket created by the Tol-BINAP ligand forces the substrate to adopt a specific orientation. The steric and electronic interactions between the substrate and the ligand's tolyl groups create two primary diastereomeric transition states with different activation energies.
-
Transformation : The chemical reaction (e.g., hydride transfer in hydrogenation) occurs, preferentially through the lower-energy transition state.
-
Product Release : The chiral product is released, regenerating the catalyst for the next cycle.
The difference in activation energy between the two pathways directly determines the enantiomeric excess (ee) of the product.
Part 2: Troubleshooting Guide for Low Enantioselectivity
This is the most common issue encountered in asymmetric catalysis. Low or inconsistent enantiomeric excess (ee) can almost always be traced back to a few key experimental parameters.
Q4: My enantioselectivity is poor. Could the quality or handling of my Tol-BINAP ligand be the problem?
Absolutely. The purity and integrity of the chiral ligand are paramount for achieving high enantioselectivity.[10][11]
-
Potential Cause: Ligand Impurity. Commercially available ligands should be of high purity (>97%).[12] Impurities, including the opposite enantiomer or residual solvents from synthesis, can lead to competing, non-selective catalytic cycles or catalyst poisoning.
-
Troubleshooting Steps:
-
Verify Purity: Always use a fresh bottle or a recently purchased lot from a reputable supplier. If in doubt, check the certificate of analysis.
-
Proper Storage: Tol-BINAP is a solid that should be stored under an inert atmosphere (Nitrogen or Argon), protected from light, and in a cool, dry place to prevent gradual oxidation of the phosphine groups.[12]
-
Careful Handling: When weighing and transferring the ligand, do so quickly to minimize exposure to air and moisture. Even brief exposure can lead to the formation of phosphine oxides, which are catalytically inactive.
-
Q5: How significantly does the choice of solvent affect enantioselectivity?
The solvent is not merely a medium for the reaction; it is an active participant in defining the transition state geometry.[13] Its impact on enantioselectivity can be profound and, in some cases, can even reverse the preferred enantiomer.[14][15]
-
Potential Cause: Suboptimal Solvent. The polarity, coordinating ability, and even the shape of solvent molecules can influence the conformation of the catalyst-substrate complex.[16]
-
Troubleshooting Steps:
-
Screen Solvents: If you are experiencing low ee, a solvent screen is one of the most effective troubleshooting steps. Test a range of solvents with varying properties.
-
Start with Non-Coordinating Solvents: Solvents like toluene, dichloromethane (DCM), or THF are often good starting points as they are less likely to compete with the substrate for coordination to the metal center.[10]
-
Consider Solvent Mixtures: Sometimes, a mixture of solvents provides the optimal balance of solubility and selectivity.
-
Data Presentation: Effect of Solvent on Enantioselectivity
The following table summarizes hypothetical results from a solvent screening process for a generic Ru-Tol-BINAP catalyzed ketone hydrogenation, illustrating the dramatic effect solvent can have.
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) | Relative Rate |
| 1 | Toluene | 2.4 | 92% | 1.0 |
| 2 | Tetrahydrofuran (THF) | 7.6 | 85% | 1.2 |
| 3 | Dichloromethane (DCM) | 9.1 | 95% | 1.5 |
| 4 | Methanol | 33.0 | 65% | 2.0 |
| 5 | Dimethylformamide (DMF) | 38.3 | 40% | 1.8 |
As shown, the less polar, non-coordinating solvents (Toluene, DCM) gave superior enantioselectivity, whereas polar, coordinating solvents (Methanol, DMF) significantly eroded it.
Q6: I've optimized the solvent, but my ee is still not ideal. Should I adjust the temperature or pressure?
Yes. Temperature and pressure are critical thermodynamic parameters that directly influence selectivity.[17]
-
Potential Cause: Reaction Temperature is Too High. Asymmetric reactions are often highly sensitive to temperature.[10] Higher temperatures can provide enough thermal energy to overcome the activation energy barrier for the undesired, higher-energy transition state, thus reducing the enantiomeric excess.[18]
-
Troubleshooting Steps:
-
Lower the Temperature: Systematically decrease the reaction temperature. Common ranges are from room temperature down to -78 °C. Lowering the temperature generally enhances enantioselectivity.[10]
-
Balance Rate and Selectivity: Be aware that decreasing the temperature will also slow the reaction rate.[10] You must find the optimal balance that provides acceptable selectivity within a practical timeframe.
-
Optimize Pressure (for gas-phase reactions): In reactions like hydrogenation, increasing hydrogen pressure can sometimes, but not always, improve enantioselectivity and will almost always increase the reaction rate.[2][19] This parameter should be screened carefully.
-
Q7: Could issues with my catalyst preparation or loading be the cause of poor results?
Definitely. How the active catalyst is generated and used is crucial for reproducibility and selectivity.
-
Potential Cause 1: Incorrect Metal-to-Ligand Ratio. The stoichiometry between the metal precursor and the Tol-BINAP ligand is critical. An excess of either component can lead to the formation of different, less selective catalytic species. A ratio of 1:1.1 to 1:1.2 (Metal:Ligand) is a common starting point.
-
Potential Cause 2: Insufficient Catalyst Loading. If the catalyst loading is too low, a non-catalyzed, non-selective background reaction may become competitive, leading to a significant reduction in the overall ee of the product.[11]
-
Troubleshooting Steps:
-
Optimize Metal:Ligand Ratio: Perform a small screen of ratios (e.g., 1:1, 1:1.1, 1:1.2) to find the optimum for your specific reaction.
-
Increase Catalyst Loading: If you suspect a background reaction, try increasing the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%). If the ee improves, this indicates the background reaction was indeed a problem.
-
Ensure Proper Pre-formation: When generating the catalyst in situ, allow sufficient time for the metal and ligand to complex before adding your substrate. This "pre-formation" or "aging" step (typically 15-60 minutes) is vital for ensuring the active catalyst is the dominant species in solution.
-
Visualization: Troubleshooting Workflow for Low Enantioselectivity
The following diagram outlines a logical workflow for diagnosing and solving issues with low ee.
Sources
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (R)-(+)-TolBINAP | 99646-28-3 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemscene.com [chemscene.com]
- 13. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Solvent effect in the chromatographic enantioseparation of 1,1'-bi-2-naphthol on a polysaccharide-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orbilu.uni.lu [orbilu.uni.lu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sciencedaily.com [sciencedaily.com]
- 18. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Tol-BINAP Catalyst Systems
Welcome to the technical support center for Tol-BINAP catalyzed reactions. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of optimizing these powerful catalytic systems. Here, we address common challenges and provide in-depth, field-proven insights into the critical role of the solvent in achieving desired reactivity, selectivity, and catalyst stability.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions encountered when working with Tol-BINAP catalysts.
Q1: My Ru/Tol-BINAP catalyzed hydrogenation is showing low conversion. What is the first thing I should check regarding the solvent?
A: The first and most critical step is to ensure your solvent is anhydrous and thoroughly degassed. Tol-BINAP metal complexes, particularly the active catalytic species, are often sensitive to air and moisture, which can lead to catalyst deactivation.[1][2] Furthermore, impurities in the solvent, such as peroxides in ethereal solvents (e.g., THF), can oxidize the phosphine ligand, rendering the catalyst inactive.[1][3] Always use high-purity, anhydrous, and degassed solvents for optimal performance.[1]
Q2: I'm observing poor enantioselectivity (ee) in my asymmetric hydrogenation. How significantly can the solvent impact this?
A: The solvent's role is paramount and can dramatically influence enantioselectivity. The solvent interacts with the catalyst and the transition state, altering the chiral environment.[1][2] For the asymmetric hydrogenation of many ketones and β-keto esters with Ru-Tol-BINAP systems, protic solvents like methanol or ethanol are frequently reported to provide the highest enantioselectivity.[2][4] These solvents can act as proton donors, which may accelerate the product release from the catalyst intermediate, thereby improving turnover and selectivity.[4] A solvent screen is almost always necessary to identify the optimal medium for a specific substrate.[1]
Q3: Can I use the same solvent for a Tol-BINAP catalyzed Heck reaction as I use for an asymmetric hydrogenation?
A: Not necessarily. The optimal solvent is highly dependent on the reaction mechanism. While protic solvents are often ideal for Ru-catalyzed hydrogenations, palladium-catalyzed Heck reactions may perform better in polar aprotic solvents like DMF, DMAc, or acetonitrile.[2][5] The choice of solvent in a Heck reaction can influence the stability of the cationic palladium intermediate, which in turn affects the regioselectivity and overall efficiency of the coupling.[6]
Q4: My reaction starts well but stops before completion. Could the solvent be the cause?
A: Yes, this could be related to catalyst deactivation or product inhibition, both of which can be influenced by the solvent. Some solvents may not adequately stabilize the active catalytic species throughout the reaction. In other cases, the product of the reaction may have limited solubility in the chosen solvent, leading to precipitation and potential catalyst fouling. Additionally, certain solvents can contain or generate impurities over the course of the reaction that act as catalyst poisons.[7]
Section 2: Troubleshooting Guide: Diagnosing and Solving Common Issues
This guide provides a structured approach to troubleshooting specific problems.
Issue 1: Low or Inconsistent Enantioselectivity (ee)
Question: My hydrogenation reaction is proceeding to full conversion, but the enantiomeric excess is significantly lower than literature precedents. I've confirmed the optical purity of my Tol-BINAP ligand. What solvent-related factors should I investigate?
Answer: Suboptimal enantioselectivity is a classic challenge where the solvent plays a central role. The polarity, coordinating ability, and protic/aprotic nature of the solvent all modulate the intricate non-covalent interactions within the transition state that dictate stereochemical outcomes.
Causality & Actionable Solutions:
-
Solvent Polarity and Coordinating Ability: The solvent can coordinate to the metal center, influencing the conformation and rigidity of the chiral catalyst complex.[1][8] A weakly coordinating solvent might be easily displaced by the substrate, facilitating the reaction, whereas a strongly coordinating solvent could inhibit catalysis.
-
Action: Conduct a solvent screen. For Ru-Tol-BINAP hydrogenations, start with a range of alcoholic solvents (Methanol, Ethanol, Isopropanol) as they often yield high selectivity.[4] Contrast these with aprotic solvents of varying polarity (e.g., Toluene, THF, Dichloromethane) to understand the electronic and steric effects.
-
-
Presence of Water: For many Ru-BINAP catalyzed hydrogenations of keto esters, the presence of water has been found to be detrimental to both catalytic activity and enantioselectivity.[2][4]
-
Action: Ensure you are using rigorously dried solvents. Consider adding activated molecular sieves to the reaction, but be aware that they can also introduce new variables.
-
-
Protic vs. Aprotic Solvents: In asymmetric hydrogenations of ketones, protic solvents often participate in the catalytic cycle. A metal-ligand bifunctional mechanism has been proposed where a proton from the solvent or ligand is transferred simultaneously with a hydride from the metal.[9] The nature of the solvent directly impacts this step.
-
Action: If using an aprotic solvent with poor results, switch to a protic solvent like methanol or ethanol. The opposite may be true for other reaction types like Heck couplings.
-
Caption: A systematic workflow for solvent screening and optimization.
References
- Gong, L., & Chen, Y. (2007). Secondary Sphere Modification in Organocatalysis. Angewandte Chemie International Edition, 46(40), 7548-7550. (Note: While this reference discusses organocatalysis, the principles of solvent effects on a catalyst's secondary sphere are broadly applicable.)
- Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(43), 10417-10434. [Link]
- BenchChem. (2025). Technical Support Center: Understanding Catalyst Deactivation in BINAM Catalytic Cycles. BenchChem Technical Documents.
- Törös, S., et al. (2003). The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. Journal of Molecular Catalysis A: Chemical, 198(1-2), 39-45. [Link]
- Wang, Y., et al. (2023). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules, 28(15), 5789. [Link]
- NPTEL.
- Asymmetric Hydrogenation. (2015).
- Reyes-González, M., et al. (2021). One-Pot Lipase-Catalyzed Enantioselective Synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)butanamide: The Effect of Solvent Polarity on Enantioselectivity. Molecules, 26(11), 3328. [Link]
- Li, G., Wang, B., & Resasco, D. E. (2021). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. Surface Science Reports, 76(4), 100541. [Link]
- Wang, Y., et al. (2022).
- Zhang, Y., et al. (2024). Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer. Molecules, 29(5), 1086. [Link]
- ResearchGate. (2024). Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer.
- ResearchGate. (2021). Influence of the polarity of the solvent in the chemoselective addition of 1 to 2.
- ResearchGate. (2018). Cationic Rhodium-BINAP Complexes: Full Characterization of Solvate- and Arene-Bridged Dimeric Species.
- Tokyo Chemical Industry Co., Ltd. (S)-(-)
- BenchChem. (2025). Technical Support Center: (S)-BINAP Catalyzed Reactions. BenchChem Technical Documents.
- ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES Online Journal.
- Chen, J., et al. (2021). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Catalysis Science & Technology, 11(21), 7074-7084. [Link]
- ChemRxiv. (2021). Effects of Axial Solvent Coordination to Dirhodium Complexes on Reactivity and Selectivity in C–H Insertion Reactions. ChemRxiv.
- BenchChem. (2025).
- ResearchGate. (2011).
- MDPI. (2021). Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. Molecules, 26(16), 4991. [Link]
- FIQ-UNL. Effect of solvent in heterogeneous catalysis: A comprehensive approach for hydrogenation reactions. FIQ-UNL Institutional Repository.
- PNNL. (2022). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. PNNL Science Highlight.
- Horizon Research Publishing. (2014). Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. Journal of Materials Science and Chemical Engineering, 2, 17-27. [Link]
- PubMed. (2010). Solvent effect in the chromatographic enantioseparation of 1,1'-bi-2-naphthol on a polysaccharide-based chiral stationary phase.
- Reddit. (2022).
- RSC Publishing. (2014). Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. Catalysis Science & Technology, 4, 2333-2342. [Link]
- Wikipedia. BINAP. Wikipedia, The Free Encyclopedia.
- ACS Publications. (2007). Modified BINAP: The How and the Why. Chemical Reviews, 107(7), 3020-3049. [Link]
- DR-NTU. (2015). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. Nanyang Technological University Open Access Repository.
- Sigma-Aldrich. Solvent Miscibility Table. Sigma-Aldrich.
- Organic Chemistry Portal. Heck Reaction. Organic-Chemistry.org.
- MDPI. (2017). Heck Reaction—State of the Art. Molecules, 22(8), 1301. [Link]
- Springer. (2021). Effect of solvent polarity on the photophysical properties of chalcone derivatives. Journal of Fluorescence, 31, 105-117. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry.
- PubMed. (2023).
- ResearchGate. (2015). Extending Ru-BINAP Catalyst Life and Separating Products from Catalyst Using Membrane Recycling.
- University of Rochester. Reagents & Solvents: Solvents and Polarity. Department of Chemistry.
- ResearchGate. (2021). Effect of solvent polarity on the chiral separation efficiency.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. mdpi.com [mdpi.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
Tol-BINAP Technical Support Center: A Guide to Enhancing Diastereoselectivity
Welcome to the Technical Support Center for Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) mediated reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their asymmetric syntheses and troubleshoot challenges related to diastereoselectivity. As a seasoned application scientist, I will provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with Tol-BINAP, offering step-by-step guidance to resolve them.
Issue 1: Low Diastereoselectivity (d.r.)
Question: My reaction is proceeding to product, but the diastereomeric ratio is poor. What are the key factors I should investigate to improve diastereoselectivity?
Answer: Low diastereoselectivity is a frequent hurdle in asymmetric catalysis. The stereochemical outcome is dictated by subtle energy differences in the diastereomeric transition states. Here’s a systematic approach to enhancing the diastereomeric ratio in your Tol-BINAP catalyzed reaction.
1. Solvent Screening: The Reaction's Environment
The solvent is not merely a medium but an active participant in the catalytic cycle, influencing the conformation of the catalyst-substrate complex.
-
Causality: Solvent polarity and coordinating ability can stabilize or destabilize the transition states leading to different diastereomers. For instance, in Ru-BINAP catalyzed hydrogenations of β-keto esters, protic solvents like methanol or ethanol often enhance enantioselectivity, and by extension, can influence diastereoselectivity in relevant substrates.[1]
-
Protocol:
-
Establish a baseline reaction in a standard solvent (e.g., Toluene, THF, or DCM).
-
Systematically screen a range of solvents with varying polarities and coordinating abilities.
-
Include both aprotic (e.g., Toluene, Hexane, THF, Dichloromethane) and protic (e.g., Methanol, Ethanol, Isopropanol) solvents where compatible with your reaction chemistry.
-
Ensure all solvents are anhydrous and de-gassed, as water can be detrimental to both catalyst activity and selectivity.[1]
-
Table 1: Effect of Solvent on Diastereoselectivity (Hypothetical Example)
| Entry | Solvent | Dielectric Constant | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | 2.4 | 2:1 |
| 2 | THF | 7.6 | 5:1 |
| 3 | DCM | 9.1 | 3:1 |
| 4 | Methanol | 33.0 | 8:1 |
2. Temperature Optimization: Fine-Tuning the Energetics
Lowering the reaction temperature can amplify the small energy differences between diastereomeric transition states, often leading to improved selectivity.
-
Causality: According to the Eyring equation, the selectivity of a reaction is inversely proportional to the temperature. By reducing the thermal energy of the system, the reaction is more likely to proceed through the lower energy transition state, thus favoring the formation of one diastereomer.
-
Protocol:
-
Perform the reaction at a range of temperatures, starting from room temperature and incrementally decreasing (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Monitor the reaction kinetics, as lower temperatures will also decrease the reaction rate. Extended reaction times may be necessary.
-
3. The Role of Additives: Lewis Acids and Bases
Additives can have a profound impact on diastereoselectivity by interacting with the substrate, the catalyst, or an intermediate in the catalytic cycle.
-
Lewis Acids: In reactions involving carbonyl compounds, a Lewis acid can coordinate to the carbonyl oxygen, altering its steric and electronic properties and influencing the facial selectivity of the nucleophilic attack.
-
Bases: In reactions such as asymmetric hydrogenations, the presence and nature of a base can be crucial for catalyst activation and can influence the reaction mechanism.[2] While the enantioselection in some Ru-TolBINAP systems is reported to be unaffected by the base, the overall reaction profile can change, which may have implications for diastereoselectivity in more complex substrates.[2]
-
Salts: The addition of salts like lithium bromide (LiBr) can enhance diastereoselectivity by chelating to the substrate and influencing the trajectory of the nucleophile.[3][4]
Experimental Workflow for Additive Screening
Caption: A systematic workflow for screening additives to improve diastereoselectivity.
Issue 2: Poor Yield and Catalyst Deactivation
Question: My reaction is giving low yields, and I suspect the catalyst is deactivating. What are the likely causes and how can I mitigate them?
Answer: Low yields are often linked to catalyst deactivation or suboptimal reaction conditions. Tol-BINAP, when complexed with transition metals like Ruthenium or Rhodium, can be sensitive to impurities and reaction parameters.
1. Catalyst Integrity and Handling
-
Causality: Many Tol-BINAP metal complexes are sensitive to oxygen and moisture.[1] Oxidative degradation of the phosphine ligand or the metal center can render the catalyst inactive.
-
Protocol:
-
Handle the Tol-BINAP ligand and its metal complexes under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Use freshly distilled and degassed solvents.
-
Consider in-situ generation of the active catalyst to avoid decomposition of a pre-formed complex.
-
2. Substrate and Reagent Purity
-
Causality: Impurities in the substrate or other reagents can act as catalyst poisons. For example, sulfur-containing compounds can irreversibly bind to the metal center.
-
Protocol:
-
Purify the substrate and all reagents prior to use (e.g., by distillation, recrystallization, or column chromatography).
-
Ensure that any bases or additives used are of high purity.
-
3. Reaction Kinetics and Catalyst Loading
-
Causality: Insufficient catalyst loading or suboptimal reaction time can lead to incomplete conversion. A kinetic study can help identify the optimal reaction parameters.
-
Protocol:
-
Vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal concentration for your specific substrate.
-
Monitor the reaction progress over time by taking aliquots and analyzing them (e.g., by TLC, GC, or NMR) to determine the time to completion.
-
Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart for diagnosing and resolving low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of stereocontrol with Tol-BINAP?
A1: Tol-BINAP is a C2-symmetric atropisomeric diphosphine ligand. When coordinated to a metal center, it creates a chiral environment. The stereoselectivity arises from the steric interactions between the substrate and the phenyl groups on the phosphorus atoms of the Tol-BINAP ligand in the transition state. The para-tolyl groups of Tol-BINAP provide a specific steric environment that can lead to better activity and selectivity compared to the parent BINAP in some reactions.[5] For example, in the asymmetric hydrogenation of ketones catalyzed by Ru-TolBINAP/diamine complexes, the reaction is proposed to proceed via a metal-ligand bifunctional mechanism, where a hydride on the Ruthenium and a proton from the diamine ligand are transferred to the carbonyl group through a six-membered pericyclic transition state.[2] The chiral pocket created by the Tol-BINAP and the chiral diamine dictates the enantiofacial selectivity.
Q2: How does Tol-BINAP compare to other BINAP derivatives like XylBINAP?
A2: Modifying the aryl substituents on the phosphorus atoms of BINAP can significantly impact the catalyst's performance. XylBINAP, with its bulkier 3,5-xylyl groups, often provides higher enantioselectivity than Tol-BINAP for certain substrates by creating a more sterically demanding chiral pocket.[6] However, the choice of ligand is substrate-dependent, and Tol-BINAP may offer superior results for other transformations. It is often beneficial to screen a small library of BINAP derivatives to find the optimal ligand for a new reaction.
Q3: Can Tol-BINAP be used in large-scale industrial processes?
A3: Yes, BINAP and its derivatives, including Tol-BINAP, are widely used in industrial-scale asymmetric synthesis.[7] Their high catalytic activity and selectivity allow for low catalyst loadings, making the processes economically viable. The development of robust and recyclable Tol-BINAP-based catalysts is an active area of research to further improve their industrial applicability.
Q4: What are some key applications of Tol-BINAP in drug development?
A4: Tol-BINAP has been instrumental in the synthesis of chiral building blocks for numerous pharmaceuticals. Its applications include the asymmetric hydrogenation of ketones to produce chiral alcohols, which are common intermediates in drug synthesis.[8] It is also used in various carbon-carbon bond-forming reactions, such as asymmetric allylic alkylations and Heck reactions, to construct complex chiral molecules.[7][9]
References
- Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.
- Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition.
- Zhang, J., et al. (2020). Simultaneous construction of axial and planar chirality by gold/TY-Phos-catalyzed asymmetric hydroarylation. Nature Communications.
- Feng, X., et al. (2018). Catalytic cycle of the Tol-BINAP-CuF2 catalytic system. Nature Communications.
- Hartwig, J. F., et al. (2021). Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. Journal of the American Chemical Society.
- Genet, J. P., et al. (2006). Modified BINAP: The How and the Why. Chemical Reviews.
- Sodeoka, M., et al. (2001). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. Angewandte Chemie International Edition.
- Genet, J. P., et al. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences.
- López, M., et al. (2020). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts.
- Anonymous. (n.d.). Unlocking Chirality: The Power of BINAP in Asymmetric Catalysis. LinkedIn.
- Wang, C., et al. (2020). Optimization of the Reaction Conditions. Organic Letters.
- Pericàs, M. A., et al. (2021). Direct, Enantioselective, and Nickel(II) Catalyzed Reactions of N-Azidoacetyl Thioimides with Trimethyl Orthoformate. Advanced Synthesis & Catalysis.
- Synthesis with Catalysts. (n.d.). (R)-BINAP.
- Synthesis with Catalysts. (n.d.). (R)-T-BINAP.
- Jamison, T. F., Opatz, T., & Nelson, R. C. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv.
- Toste, F. D., & Sigman, M. S. (2016). Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis. Accounts of Chemical Research.
- Jamison, T. F., Opatz, T., & Nelson, R. C. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Deactivation in Tol-BINAP Systems
Welcome to the Technical Support Center for Tol-BINAP catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) metal complexes in asymmetric synthesis. While these catalysts, particularly Ru- and Rh-based systems pioneered by Noyori, are renowned for their high enantioselectivity and activity, their susceptibility to deactivation can be a significant experimental hurdle.[1][2][3]
This resource provides structured troubleshooting advice and answers to frequently asked questions to help you diagnose, mitigate, and overcome catalyst deactivation, ensuring the robustness and reproducibility of your synthetic protocols.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems you may encounter during your experiments. Follow the logical flow from problem identification to diagnosis and resolution.
Problem 1: Gradual or Sudden Drop in Enantioselectivity (ee)
A decline in enantiomeric excess is a primary indicator that the chiral integrity of the catalytic environment is compromised.
Potential Causes & Diagnosis
-
Ligand Oxidation: The phosphorus(III) centers in Tol-BINAP are susceptible to oxidation to phosphorus(V) (phosphine oxide).[4][5] This oxidation alters the electronic and steric properties of the ligand, destroying its ability to effectively induce chirality.
-
Diagnosis: Use ³¹P NMR spectroscopy to analyze an aliquot of the catalyst or reaction mixture. The characteristic signal for Tol-BINAP will be shifted significantly downfield upon oxidation to the corresponding phosphine oxide.
-
-
P-C Bond Cleavage: Under harsh thermal conditions or in the presence of certain reagents, cleavage of the phosphorus-aryl bond can occur, leading to ligand degradation.[4]
-
Diagnosis: This is more difficult to diagnose directly but can be inferred if oxidation is ruled out and the reaction is run at high temperatures. HPLC or LC-MS analysis of the reaction mixture may reveal ligand fragments.
-
-
In Situ Racemization of the Ligand: While the BINAP backbone is configurationally stable under normal conditions, extreme pH or temperature could theoretically lead to racemization, though this is rare.
-
Diagnosis: Chiral HPLC analysis of the recovered ligand can confirm its enantiomeric purity.
-
Step-by-Step Solution: Mitigating Loss of Enantioselectivity
-
Protocol 1: Rigorous Inert Atmosphere Technique
-
Glassware Preparation: Oven-dry all glassware at >125°C overnight and cool under a stream of high-purity inert gas (Argon or Nitrogen).[6]
-
Solvent Degassing: Use anhydrous, degassed solvents. Degas solvents by bubbling with inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles for the highest purity.[4][7] Even freshly opened bottles of anhydrous solvent from commercial suppliers can contain dissolved oxygen.[5]
-
Reagent Handling: Handle the Tol-BINAP ligand and its metal complexes in a glovebox with low (<1 ppm) oxygen and moisture levels.[6][7][8] If a glovebox is unavailable, use Schlenk line techniques and maintain a positive pressure of inert gas at all times.[9]
-
-
Protocol 2: Catalyst Integrity Check
-
Before use, confirm the purity of your Tol-BINAP ligand via ³¹P NMR.
-
If using a pre-formed catalyst, ensure it is from a fresh batch or has been stored properly under inert gas in a freezer.[10]
-
If generating the catalyst in situ, verify the purity of the metal precursor.
-
Problem 2: Significant Decrease in Reaction Rate or Conversion
A stalled or sluggish reaction, where enantioselectivity may remain high initially, often points to a loss of active catalytic sites.
Potential Causes & Diagnosis
-
Catalyst Poisoning: Trace impurities in the substrate or solvent can act as potent inhibitors by irreversibly binding to the metal center.[11]
-
Common Poisons: Sulfur compounds, coordinating solvents (e.g., DMSO), halides, and water can deactivate the catalyst.
-
Diagnosis: Review the source and purity of all reagents. If a new batch of substrate or solvent was used, it is a likely culprit. Substrates derived from sulfur-containing reagents are particularly suspect.
-
-
Metal Agglomeration/Precipitation: The active homogeneous catalyst can decompose into inactive, insoluble metal particles (e.g., ruthenium black).[12]
-
Diagnosis: A visual inspection of the reaction mixture is the first step. The formation of a black precipitate in a previously homogeneous solution is a clear sign of this deactivation pathway.[12]
-
-
Substrate/Product Inhibition: The desired product or even the starting material can sometimes coordinate to the metal center more strongly than the reactant, inhibiting turnover.
-
Diagnosis: Run the reaction at a lower substrate concentration. If the initial rate improves disproportionately, inhibition may be a factor.
-
Step-by-Step Solution: Restoring Catalytic Activity
-
Protocol 3: Substrate and Solvent Purification
-
Substrate: Purify the substrate immediately before use by flash chromatography, recrystallization, or distillation to remove non-obvious impurities.
-
Solvents: Pass solvents through an activated alumina column to remove peroxides and trace water.
-
Scavengers: If sulfur poisoning is suspected, consider pre-treating the substrate with a scavenger like Raney nickel, though care must be taken to remove it completely before introducing the chiral catalyst.
-
-
Workflow Diagram: Diagnosing Poor Conversion
Caption: A decision tree to troubleshoot low catalytic turnover.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Tol-BINAP catalyst deactivation?
A: Deactivation generally falls into four main categories:
-
Ligand-Based Degradation: This is dominated by the oxidation of the electron-rich phosphine groups to phosphine oxides, which destroys the ligand's electronic properties.[4][5] P-C bond cleavage can also occur under thermal stress.
-
Metal Center Poisoning: Lewis basic impurities (S, N, H₂O) in the substrate or solvent coordinate strongly to the active metal center, blocking access for the substrate.[11]
-
Metal Agglomeration: The catalytically active mononuclear species can be unstable, leading to the formation of inactive bulk metal nanoparticles, often visible as a black precipitate.[12]
-
Formation of Inactive Catalyst States: The catalyst can enter an off-cycle state, for example, by forming a stable dimer or a complex with product molecules that is difficult to turn over.
Caption: Primary deactivation pathways for Tol-BINAP metal catalysts.
Q2: How should I properly store and handle my Tol-BINAP ligand and catalyst precursors to maximize their shelf-life?
A: Proper storage is critical. Both the free ligand and its metal complexes are sensitive to air and moisture.[9][10]
-
Storage: Store all Tol-BINAP based compounds in a freezer (-20°C) under an inert atmosphere (argon is preferred as it is denser than air). The container should be sealed tightly. For long-term storage, sealing the compound in a glass ampoule under vacuum is the best practice.[7]
-
Handling: Always handle these materials inside a high-purity glovebox.[6][8] When weighing, do so inside the glovebox and ensure static is minimized. If a glovebox is not available, use a Schlenk flask and an inert gas manifold. Never weigh sensitive reagents on an open bench.
Q3: What level of purity is required for solvents and substrates?
A: The short answer is: the highest purity available and achievable. Seemingly minor impurities can have a major impact.
| Reagent Type | Recommended Purity | Common Problematic Impurities & Effects |
| Solvents | Anhydrous, Degassed (<10 ppm H₂O, <2 ppm O₂) | Water: Can hydrolyze catalyst precursors. Oxygen/Peroxides: Readily oxidizes the phosphine ligand.[5] Other Solvents: Trace coordinating solvents (e.g., DMF, DMSO) can act as poisons. |
| Substrates | >99%, Purified before use | Sulfur Compounds: Potent and often irreversible catalyst poisons. Amines/Amides: Can act as competitive ligands. Halides: Can alter the coordination sphere and activity of the catalyst. |
| Hydrogen Gas | High Purity (e.g., 99.999%) | Carbon Monoxide (CO): Strong ligand that can irreversibly bind to and poison Ru/Rh centers. Oxygen: Can lead to ligand oxidation. |
Q4: Can a deactivated Tol-BINAP catalyst be regenerated?
A: Regeneration is challenging and often not practical on a lab scale.
-
If deactivated by oxidation: The phosphine oxide cannot be easily reduced back to the phosphine in the presence of the sensitive metal center. It is more effective to recover the ligand, re-purify it (which involves reducing the phosphine oxide back to the phosphine, a separate synthetic step), and then reform the catalyst.
-
If deactivated by poisoning: The poison is often irreversibly bound. The catalyst is typically considered lost.
-
If deactivated by agglomeration: The catalyst cannot be regenerated.
The most effective strategy is prevention through rigorous control of experimental conditions.
Q5: How does the choice of metal (e.g., Ru vs. Rh) affect the deactivation pathway?
A: Both Ru and Rh form highly effective catalysts with Tol-BINAP, but their sensitivities can differ.
-
Ruthenium (Ru): Ru-BINAP catalysts, especially those used for ketone hydrogenation, are often bifunctional, involving the ligand in the transition state.[13] They can be sensitive to poisoning by strong Lewis bases. The Ru(II) oxidation state is relatively stable, but decomposition to Ru(0) is a known deactivation pathway.
-
Rhodium (Rh): Rh-BINAP catalysts are classics for the hydrogenation of olefins.[14] The catalytic cycle typically involves Rh(I) and Rh(III) intermediates. Rhodium can be susceptible to oxidative addition with impurities, and like ruthenium, is prone to poisoning and agglomeration.
The fundamental deactivation pathways (oxidation, poisoning, agglomeration) are common to both, but the relative rates and sensitivities to specific poisons may vary depending on the substrate and exact catalytic system employed.
References
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
- Air-Sensitive Catalyst Handling and Preparation. (n.d.). Advanced Photon Source, Argonne National Laboratory.
- Kitamura, M., & Nakatsuka, H. (2011). Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications, 47, 842-846.
- Asymmetric hydrogenation. (n.d.). In Wikipedia.
- Stambuli, J. P., et al. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. ACS Catalysis, 8(4), 3289-3296.
- Barrios-Jimenez, J., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 8(11), 548.
- Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen.
- Phosphine Ligand Oxidation. (2021). Reddit.
- Asymmetric Hydrogenation. (2015). SynArchive.
- Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(14), 3271-3283.
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60.
Sources
- 1. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ethz.ch [ethz.ch]
Technical Support Center: Refining Reaction Conditions for Tol-BINAP Catalysis
<_>
Welcome to the technical support center for Tol-BINAP catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions catalyzed by Tol-BINAP and its metal complexes. Here, we will move beyond simple procedural lists to explore the underlying principles that govern success in these sensitive yet powerful asymmetric transformations.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low enantioselectivity (ee). What are the common causes and how can I improve it?
A1: Low enantioselectivity is a frequent challenge and can stem from several factors:
-
Ligand Purity: The enantiomeric purity of your Tol-BINAP ligand is paramount. Even small amounts of the opposing enantiomer can significantly erode the ee of your product. Always verify the purity of your ligand, especially from new suppliers or older batches.
-
Ligand Oxidation: Tol-BINAP, like other phosphine ligands, is susceptible to oxidation to the corresponding phosphine oxide. This oxidized form can act as a different ligand, leading to a less selective catalytic species.[1] It is crucial to handle the ligand and catalyst under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Reaction Temperature: Temperature plays a critical role in enantioselectivity. Generally, lower temperatures favor the transition state leading to the major enantiomer, thus increasing the ee.[1][3] However, this is not a universal rule, and temperature screening is recommended.
-
Solvent Effects: The solvent can significantly influence the chiral environment of the catalyst and the stability of the transition states.[4][5][6] A solvent screen is often a necessary step in optimizing a new Tol-BINAP catalyzed reaction.
Q2: The reaction has stalled or shows very low conversion. What should I troubleshoot?
A2: Poor conversion can be frustrating, but a systematic approach can often identify the culprit:
-
Catalyst Activation: Inefficient formation of the active catalytic species is a common issue.[1] If you are generating the catalyst in situ, ensure all components are of high purity and the activation conditions are appropriate. For some systems, using a well-defined, pre-formed catalyst complex can improve reproducibility.[1]
-
Air and Moisture Sensitivity: Tol-BINAP and its metal complexes can be sensitive to air and moisture.[2][7][8] Ensure that all solvents and reagents are rigorously dried and degassed, and the reaction is carried out under a positive pressure of an inert gas.
-
Substrate or Reagent Impurities: Impurities in your substrate or other reagents can act as catalyst poisons. It is advisable to purify all starting materials if you suspect this to be an issue.
-
Insufficient Hydrogen Pressure (for hydrogenations): For asymmetric hydrogenations, inadequate hydrogen pressure can lead to slow or incomplete reactions.[9] Ensure your system is properly sealed and the desired pressure is maintained throughout the reaction.
Q3: I am observing catalyst decomposition, indicated by a color change or precipitation. What is happening?
A3: Catalyst decomposition can manifest as a color change (often to black, indicating palladium or ruthenium metal formation) or the precipitation of insoluble species.[7]
-
Thermal Instability: Some Tol-BINAP complexes have limited thermal stability.[1][10] If the reaction is run at elevated temperatures, consider if a lower temperature could be used, even if it requires a longer reaction time.
-
Oxygen Sensitivity: As mentioned, oxygen can degrade the phosphine ligand.[11] Rigorous exclusion of air is critical.
-
Product Inhibition: In some cases, the reaction product can coordinate to the metal center and inhibit the catalytic cycle, potentially leading to catalyst deactivation.[1] Running the reaction at a lower substrate concentration might mitigate this issue.
Troubleshooting Guides
Guide 1: Optimizing Asymmetric Hydrogenation of Ketones
Asymmetric hydrogenation of ketones is a cornerstone application of Tol-BINAP catalysis.[12] Here’s a guide to refining your reaction conditions for optimal performance.
Key Parameters and Their Impact
| Parameter | Typical Range | Impact on Reaction | Troubleshooting Tips |
| Catalyst Loading | 0.01 - 1 mol% | Affects reaction rate and cost-effectiveness. | Start with a higher loading (e.g., 1 mol%) and decrease as the reaction is optimized. Low catalyst loading can lead to incomplete conversion.[13] |
| Substrate/Catalyst (S/C) Ratio | 100 - 10,000 | A measure of catalyst efficiency (Turnover Number - TON).[13][14] | High S/C ratios are desirable but may require more stringent conditions to prevent catalyst deactivation. |
| Hydrogen Pressure | 1 - 100 atm | Influences reaction rate. | Higher pressure generally increases the rate but may not be necessary for all substrates.[9] Some reactions proceed well at atmospheric pressure.[15] |
| Temperature | 0 - 80 °C | Affects both rate and enantioselectivity. | Lower temperatures often improve ee but decrease the rate.[1] An optimal balance needs to be found for each substrate. |
| Solvent | Alcohols (MeOH, EtOH, iPrOH), THF, Toluene | Can have a profound effect on both activity and selectivity.[4][5][16] | Protic solvents like methanol or ethanol are often effective for Ru-Tol-BINAP catalyzed hydrogenations.[15] |
| Base (if required) | KOtBu, Et3N | Often necessary for the activation of Ru-based catalysts. | The choice and amount of base can be critical. An excess can sometimes be detrimental. |
Experimental Protocol: In-situ Generation of a Ru-Tol-BINAP Catalyst for Ketone Hydrogenation
This protocol provides a general procedure for the in-situ generation of a common ruthenium-based catalyst for the asymmetric hydrogenation of a prochiral ketone.
Materials:
-
[Ru(COD)Cl₂]n
-
(R)- or (S)-Tol-BINAP
-
Prochiral ketone
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Base (e.g., KOtBu)
-
Hydrogen gas (high purity)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation: In a glovebox, add [Ru(COD)Cl₂]n (1 mol%) and Tol-BINAP (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed methanol and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.
-
Reaction Setup: In a separate autoclave equipped with a glass liner and stir bar, add the prochiral ketone (1 equivalent) and any required base.
-
Transfer the pre-formed catalyst solution to the autoclave via cannula under a positive pressure of argon.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas (3-4 cycles), and then pressurize to the desired pressure.
-
Stir the reaction at the desired temperature and monitor for hydrogen uptake.
-
Work-up and Analysis: After the reaction is complete (as determined by TLC, GC, or HPLC), carefully vent the autoclave. Quench the reaction if necessary, and purify the product by standard methods (e.g., column chromatography).[17][18][19] Determine the enantiomeric excess by chiral HPLC or GC.
Guide 2: Troubleshooting Cross-Coupling Reactions
Tol-BINAP is also a valuable ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[20][21][22]
Common Issues and Solutions
-
Low Yield:
-
Inefficient Transmetalation (Suzuki-Miyaura): Ensure your base is appropriate for the boronic acid derivative used. Cs₂CO₃ or K₃PO₄ are often effective.
-
Slow Reductive Elimination: The steric and electronic properties of the coupling partners can influence this step. Sometimes, a change in solvent or the use of additives can be beneficial.
-
-
Side Reactions:
-
Homocoupling: This can occur if the oxidative addition is slow or if there are issues with the transmetalation step. Optimizing the reaction temperature and reagent addition order can help.
-
Protodeboronation (Suzuki-Miyaura): The presence of water can lead to the cleavage of the C-B bond. Use anhydrous conditions.
-
Logical Flow for Troubleshooting Low Yield in a Pd/Tol-BINAP Catalyzed Suzuki-Miyaura Coupling
Caption: Generalized cross-coupling catalytic cycle.
Understanding which step is rate-limiting or problematic is key. For instance, if oxidative addition is slow, you might consider a more reactive aryl halide (I > Br > Cl). If transmetalation is the issue, a different base or boronic acid derivative might be necessary.
This technical support guide is intended to be a living document. As new insights and methodologies emerge in the field of Tol-BINAP catalysis, we will continue to update and expand this resource. We wish you success in your research endeavors.
References
- Noyori, R., & Takaya, H. (1990). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 23(10), 345-350.
- ResearchGate. (n.d.). Substrate scope. aUnless otherwise mentioned, all reactions were... [Diagram].
- Noyori, R. (2002). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 99(8), 4782-4787.
- Genet, J. P. (2002). Modified BINAP: The How and the Why. Chemical Reviews, 102(10), 3381-3406.
- Hartwig, J. F., & Stanley, L. M. (2010). Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. Journal of the American Chemical Society, 132(40), 14246-14249.
- Hartwig, J. F. (2008). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(19), 7393-7401.
- Jana, A., & Biju, A. T. (2023). Visible Light-Driven Excited-State Copper-BINAP Catalysis for Accessing Diverse Chemical Reactions. Accounts of Chemical Research, 56(15), 2005-2018.
- Stoltz, B. M., & Behenna, D. C. (2006). Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies. Journal of the American Chemical Society, 128(38), 12596-12604.
- Sodeoka, M., & Hamashima, Y. (2001). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. Organic Letters, 3(11), 1737-1740.
- Li, X., & Wang, J. (2014). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. Journal of the American Chemical Society, 136(28), 9990-9993.
- The Royal Society of Chemistry. (n.d.). 1 1.1. General. All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel un.
- Togni, A. (2011). Inorganic Chemistry III.
- Morris, R. H. (2015). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 34(21), 5094-5107.
- Li, G., Wang, B., & Resasco, D. E. (2021). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. Surface Science Reports, 76(4), 100541.
- Jacobsen, E. N., & Knowles, R. R. (2010). Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles. Journal of the American Chemical Society, 132(39), 13864-13866.
- ResearchGate. (n.d.). The three main pathways of precatalyst activation proposed for... [Diagram].
- Li, G., Wang, B., & Resasco, D. E. (2021).
- ResearchGate. (n.d.). Catalytic cycle of the Tol-BINAP-CuF 2 catalytic system. [Diagram].
- Wikipedia. (n.d.). BINAP.
- Buchwald, S. L., & Wolfe, J. P. (1998). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 63(25), 8966-8968.
- Grimaud, L., & Maron, L. (2008). Enantiomerization pathway and atropochiral stability of the BINAP ligand: a density functional theory study. Journal of Molecular Structure: THEOCHEM, 861(1-3), 105-109.
- Zhang, X., & Gen, D. (2021). A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine.
- MDPI. (n.d.). Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers.
- BenchChem. (2025). Catalyst loading and turnover number in (1R,2S)
- ResearchGate. (n.d.). Tools for Purifying the Product.
- Wang, Y., & Cheng, D. (2018). Integration of a chiral phosphine ligand and ionic liquids: sustainable and functionally enhanced BINAP-based chiral Ru(ii) catalysts for enantioselective hydrogenation of β-keto esters. Green Chemistry, 20(17), 4004-4014.
- Pérez-Sánchez, G., & Faza, O. N. (2022). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science, 13(31), 9062-9071.
- Diez-Cecilia, E., & de la Osa, E. R. (2012). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 25(11), 632-639.
- BenchChem. (2025).
- BenchChem. (2025). Air and moisture sensitivity of bis(benzonitrile)palladium chloride.
- Steele, B. R. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
- EMU Physics Department. (2023).
- Hartwig, J. F. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(6), 864-873.
- ResearchGate. (n.d.). Solvent and Temperature Effects on the Platinum-Catalyzed Oxidative Coupling of 1-Naphthols.
- Fairlamb Group. (n.d.). Publications: 2020 – 2024.
- BenchChem. (2025). Managing air and moisture sensitivity of Tris(p-tolyl)stibine.
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomerization pathway and atropochiral stability of the BINAP ligand: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. physics.emu.edu.tr [physics.emu.edu.tr]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Handling Air-Sensitive Tol-BINAP Complexes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with air-sensitive Tol-BINAP complexes. As a Senior Application Scientist, I have designed this guide to provide you with field-proven insights and in-depth technical assistance to navigate the challenges associated with these powerful yet sensitive catalytic tools. This resource is structured to offer direct solutions to common experimental hurdles, ensuring the integrity and success of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Tol-BINAP complexes. Each problem is followed by a step-by-step troubleshooting workflow, grounded in scientific principles, to help you identify and resolve the issue.
Issue 1: Low or No Reaction Conversion
Question: My reaction catalyzed by a Tol-BINAP complex is showing low or no conversion of the starting material. What are the potential causes and how can I resolve this?
Answer: Low or no conversion in a reaction catalyzed by a Tol-BINAP complex can be attributed to several factors, primarily related to the activity of the catalyst and the reaction environment. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Workflow:
-
Verify Catalyst Activity: The primary suspect in low conversion is often an inactive or deactivated catalyst. Tol-BINAP and its metal complexes are susceptible to oxidation and hydrolysis.[1][2][3]
-
Handling and Storage: Confirm that the Tol-BINAP ligand and its complex were handled under strictly anaerobic and anhydrous conditions, preferably in a glovebox with low oxygen and moisture levels (<1 ppm).[1][3] If a glovebox is unavailable, proper Schlenk line techniques are essential.[4][5]
-
Catalyst Generation: If the active catalyst is generated in situ, ensure the metal precursor is of high quality and the ligand-to-metal ratio is accurate.
-
-
Assess Purity of Reagents and Solvents: Impurities can act as catalyst poisons, leading to deactivation.
-
Solvent Quality: Ensure all solvents are anhydrous and thoroughly degassed to remove dissolved oxygen.[1][6] Peroxides in ethereal solvents like THF can be particularly detrimental as they can oxidize the phosphine ligand.[7]
-
Reagent Purity: Use high-purity starting materials and reagents. Impurities in the substrate or other additives can interfere with the catalytic cycle.[8][9][10]
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] If you suspect thermal degradation, try running the reaction at a lower temperature.
-
Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction progress over a longer period.
-
-
Ensure Efficient Mixing: In heterogeneous or biphasic reaction mixtures, inefficient stirring can limit the interaction between the catalyst and the substrates. Ensure vigorous and consistent agitation.
Issue 2: Inconsistent Enantioselectivity
Question: I am observing inconsistent or lower-than-expected enantioselectivity in my asymmetric reaction using a chiral Tol-BINAP complex. What could be the cause?
Answer: Inconsistent enantioselectivity is a common challenge in asymmetric catalysis and can be influenced by a variety of factors that affect the chiral environment of the catalyst.
Troubleshooting Workflow:
-
Purity of the Chiral Ligand:
-
Enantiomeric Purity: Verify the enantiomeric excess (ee) of the Tol-BINAP ligand. Even small amounts of the opposite enantiomer can significantly impact the overall enantioselectivity of the reaction.
-
Chemical Purity: Impurities in the ligand can lead to the formation of non-chiral or less selective catalytic species.
-
-
Reaction Temperature:
-
Lower is Often Better: Enantioselectivity is generally higher at lower temperatures. This is because the energy difference between the diastereomeric transition states leading to the major and minor enantiomers is more pronounced at lower temperatures.[7]
-
-
Solvent Effects:
-
Solvent Polarity and Coordination: The choice of solvent can influence the conformation of the catalyst-substrate complex, which in turn affects the enantioselectivity.[7] A screening of different solvents with varying polarities and coordinating abilities is recommended.
-
-
Substrate Quality:
-
Hidden Impurities: Impurities in the substrate can sometimes react with the catalyst to form a less selective species or inhibit the desired reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store solid Tol-BINAP ligand?
A1: Solid Tol-BINAP should be stored in a cool, dark place under an inert atmosphere.[1] The ideal storage location is inside a glovebox. If a glovebox is not available, store the ligand in a tightly sealed container inside a desiccator filled with an inert gas like argon or nitrogen.[1][11] After each use, purge the container with inert gas before sealing.
Q2: How should I prepare a solution of a Tol-BINAP complex?
A2: All solutions should be prepared inside a glovebox to avoid exposure to air and moisture.[1] Use anhydrous, degassed solvents. If a glovebox is not accessible, Schlenk line techniques can be used. A detailed protocol for preparing solutions using a Schlenk line is provided in the "Experimental Protocols" section below.
Q3: Can I handle Tol-BINAP in the air for a short period, for example, during weighing?
A3: While some solid phosphine ligands are considered "air-stable" for brief periods, it is always best practice to handle Tol-BINAP under an inert atmosphere.[1][4] Even short exposure to air can lead to partial oxidation, which can compromise the performance of the catalyst. If a glovebox is not available, weighing the solid quickly and immediately placing it under an inert atmosphere can minimize degradation. Alternatively, a "ghetto-glove box" approach, such as using a box filled with argon, can be employed for short manipulations.[4]
Q4: How can I tell if my Tol-BINAP ligand has degraded?
A4: The most common degradation pathway for phosphine ligands like Tol-BINAP is oxidation to the corresponding phosphine oxide. This can be monitored using ³¹P NMR spectroscopy. The phosphorus signal of the phosphine oxide will appear at a different chemical shift (typically downfield) compared to the parent phosphine.
A5: Yes, several "pre-catalysts" have been developed that are more stable and easier to handle. For example, the (R)-Tol-BINAP Pd G3 is a third-generation Buchwald precatalyst that is air, moisture, and thermally stable. These pre-catalysts are designed to efficiently generate the active catalytic species under the reaction conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Tol-BINAP Complex using a Schlenk Line
This protocol describes the preparation of a stock solution of a Tol-BINAP complex for use in catalysis, employing standard Schlenk line techniques to maintain an inert atmosphere.
Materials:
-
Tol-BINAP ligand
-
Metal precursor (e.g., Pd(OAc)₂)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask with a magnetic stir bar
-
Septa and needles
-
Cannula
Procedure:
-
Dry Glassware: Oven-dry all glassware overnight and cool under a stream of inert gas.
-
Assemble Apparatus: Assemble the Schlenk flask and seal all joints with septa. Connect the flask to a Schlenk line.
-
Establish Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all air and moisture are removed.[12]
-
Add Solids: Under a positive flow of inert gas, quickly add the Tol-BINAP ligand and the metal precursor to the Schlenk flask.
-
Add Solvent: Transfer the anhydrous, degassed solvent to the Schlenk flask via a cannula.
-
Stir to Dissolve: Stir the mixture at room temperature until all solids are dissolved.
-
Storage: Store the resulting solution under an inert atmosphere in the sealed Schlenk flask, preferably in a freezer if not for immediate use.[1]
Data Presentation
Table 1: Comparison of Common Solvent Degassing Techniques
| Technique | Description | Advantages | Disadvantages |
| Freeze-Pump-Thaw | The solvent is frozen, subjected to vacuum, and then thawed. This cycle is repeated multiple times. | Highly effective at removing dissolved gases. | Time-consuming; not suitable for all solvents. |
| Sparging | An inert gas (e.g., argon or nitrogen) is bubbled through the solvent for an extended period. | Simple and effective for many applications. | May not remove all dissolved oxygen; can evaporate volatile solvents. |
| Distillation under Inert Gas | The solvent is distilled from a drying agent under an inert atmosphere. | Provides both dry and degassed solvent. | Requires a dedicated distillation setup. |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Reaction Conversion
Caption: A step-by-step guide to troubleshooting low reaction conversion.
Diagram 2: Process for Setting Up an Air-Sensitive Reaction
Caption: A workflow for setting up a reaction with air-sensitive reagents.
References
- how to deal with an air sensitive solid? Reddit. [Link]
- Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions.
- Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles.
- Catalytic cycle of the Tol-BINAP-CuF 2 catalytic system.
- Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems.
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
- Handling air-sensitive reagents AL-134. MIT. [Link]
- Direct, Enantioselective, and Nickel(II)
- Modified BINAP: The How and the Why.
- Recent Advances of BINAP Chemistry in the Industrial Aspects. Takasago. [Link]
- (S)-(-)-TolBINAP, 98%+, 1 gram. CP Lab Safety. [Link]
- A Practical, Modular, and General Method for the Synthesis of BINAP Ligands. Organic Syntheses. [Link]
- Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes. Royal Society of Chemistry. [Link]
- and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). Organic Syntheses. [Link]
- Scope and limitations of the Pd/BINAP-catalyzed amin
- Enantiomerization pathway and atropochiral stability of the BINAP ligand: a density functional theory study. PubMed. [Link]
- Effects of Flue Gas Impurities on the Performance of Rare Earth Denitration C
- The Effect of Impurities in Post-Consumer Plastic Waste on the Cracking of Polyolefins with Zeolite-based C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. reddit.com [reddit.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. calpaclab.com [calpaclab.com]
- 12. web.mit.edu [web.mit.edu]
Technical Support Center: Purification of Tol-BINAP Reaction Products
Welcome to the technical support center for post-reaction purification involving Tol-BINAP and its derivatives. As pioneers in asymmetric catalysis, we understand that a successful reaction is only half the battle; achieving high purity for your target molecule is paramount for accurate analysis, downstream applications, and regulatory submission in drug development.
This guide is structured from my experience in the field to address the most pressing and persistent challenges researchers face. We will move from high-level frequently asked questions to specific, in-the-trenches troubleshooting, and conclude with detailed, actionable protocols. Our focus is not just on the "how," but the fundamental "why" behind each technique, empowering you to adapt and innovate in your own work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of products from Tol-BINAP catalyzed reactions.
Q1: What are the primary impurities I should expect from my Tol-BINAP reaction?
A1: Typically, the crude product mixture contains four main components:
-
Desired Product(s): Your target enantiomer or diastereomer.
-
Unreacted Starting Materials: Residual substrates.
-
Catalyst Residues: The transition metal (e.g., Ruthenium, Rhodium, Palladium) complexed with the ligand.[1][2][3][4][5]
-
Excess/Spent Ligand: Uncomplexed Tol-BINAP, or its oxidized form, Tol-BINAPO (the phosphine oxide). The phosphine ligand can slowly oxidize in the presence of air.[6]
Q2: My product and the Tol-BINAP ligand have nearly identical Rf values on a TLC plate. What is my first step?
A2: This is a very common challenge. Direct silica gel chromatography is unlikely to be effective. Before attempting more complex chromatographic solutions, consider a chemical conversion of the impurity. The phosphorus atoms in Tol-BINAP are relatively electron-rich and can be selectively oxidized to the highly polar phosphine oxide (Tol-BINAPO).[6] This drastically changes the polarity of the ligand, making it stick to the baseline of a silica gel column while your product elutes. A simple workup with hydrogen peroxide can often solve this issue, provided your product is stable to mild oxidation.[6]
Q3: How can I efficiently remove residual Ruthenium or other transition metals? My product is colored.
A3: Residual metals are a major concern, as they can be toxic and interfere with subsequent reactions.[2][3] Simple chromatography is often insufficient. A highly effective strategy is to use a scavenger. This involves adding a reagent that strongly coordinates to the metal, forming a complex that can be easily removed.
-
For Ruthenium: Treatment with reagents like triphenylphosphine oxide (TPPO) or dimethyl sulfoxide (DMSO) followed by filtration through a short plug of silica gel is a proven method.[2] Water-soluble phosphines like tris(hydroxymethyl)phosphine (THMP) can also be used to sequester the metal into an aqueous phase during an extraction.[3]
-
General Approach: Activated carbon can also be effective but may lead to loss of product due to non-specific adsorption.[3]
Q4: When is crystallization a better choice than column chromatography?
A4: Crystallization should always be considered, especially for solid products at scales greater than one gram.[7] It is often superior to chromatography for achieving the highest levels of purity (>99.5%).[8]
-
Choose Crystallization When: Your crude product is a solid and appears to be largely composed of the desired material upon initial analysis (e.g., crude NMR). It is an excellent method for removing small amounts of closely-related impurities that are difficult to separate by chromatography.
-
Choose Chromatography When: The crude product is an oil, or it contains significant amounts of multiple impurities with different polarities. Chromatography is a separation technique, while crystallization is fundamentally a purification technique.[8][9]
Q5: I need to separate the final enantiomers/diastereomers. What are my options?
A5: This requires a chiral separation method.
-
Diastereomers: If your reaction has produced diastereomers, they have different physical properties and can often be separated using standard purification techniques like high-performance liquid chromatography (HPLC) on a normal phase (silica) or reverse-phase column.[10] Careful optimization of the solvent system is key.
-
Enantiomers: Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard chromatography. You must introduce a chiral element. The most common industrial approach is HPLC using a Chiral Stationary Phase (CSP).[11][12][13][14] These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times.
Section 2: Troubleshooting Guide
Here, we tackle specific experimental failures with a logical, cause-and-effect analysis.
Problem: The Tol-BINAP ligand co-elutes with my product, even after attempting oxidation.
-
Probable Cause 1: Incomplete oxidation of the phosphine ligand.
-
Solution: Ensure you are using a sufficient excess of the oxidizing agent (e.g., H₂O₂) and allowing adequate reaction time. Monitor the oxidation by TLC; the spot corresponding to Tol-BINAP should completely disappear. Be cautious, as overly harsh conditions can potentially affect your target molecule.[6]
-
-
Probable Cause 2: Your product itself is highly polar, making its Rf value similar to that of the phosphine oxide.
-
Solution 1 (Complexation): If your product doesn't coordinate strongly to metals, you can try to change the Rf of the ligand by adding a cheap metal salt (e.g., a ruthenium salt) to the crude mixture.[6] The Tol-BINAP will coordinate to the metal, forming a highly polar complex that should remain at the origin during chromatography.
-
Solution 2 (Stationary Phase Change): Silica gel is acidic and may not be the best choice. Try a different stationary phase like neutral or basic alumina (alox) or even a reverse-phase column where separation is based on hydrophobicity rather than polarity.[6]
-
Solution 3 (Derivative Formation): If your product has a reactive handle (like an alcohol or amine), you can temporarily protect it to change its polarity. After purification, the protecting group can be removed. This adds steps but can be very effective for challenging separations.[6]
-
Problem: My final product is still contaminated with trace metals after scavenging and filtration.
-
Probable Cause: The scavenger-metal complex may have some solubility in your chromatography eluent, or the treatment time was too short.
-
Solution 1: Increase the amount of scavenger used (e.g., 50 equivalents relative to the catalyst) and the incubation time (8-12 hours is often optimal) before filtration.[2]
-
Solution 2 (Aqueous Extraction): For certain catalyst systems, particularly those designed with solubility tags like PEG, a simple aqueous extraction can be remarkably effective at pulling the catalyst and its byproducts out of the organic layer.[3]
-
Solution 3 (Multiple Methods): Combine techniques. For example, treat with a scavenger, perform an aqueous wash, and then filter through a silica plug. This multi-pronged approach often succeeds where a single method fails.
-
Problem: My attempts at crystallization yield an oil or an amorphous precipitate.
-
Probable Cause 1: The purity of the material is too low. Crystallization requires a high degree of supersaturation of the desired compound. If significant impurities are present, they can inhibit lattice formation.
-
Solution: First, pass the crude material through a quick silica gel plug to remove the most polar or non-polar impurities. This initial cleanup can dramatically improve the chances of successful crystallization.
-
-
Probable Cause 2: Incorrect solvent system. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9][15]
-
Solution: Conduct a systematic solvent screen. Use small vials with a few milligrams of your product and test a range of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, toluene, and water). Look for the desired solubility profile. Often, a two-solvent system (one in which the compound is soluble and one in which it is not) provides the best results for fine-tuning the crystallization process.[7]
-
-
Probable Cause 3: Cooling the solution too quickly. Rapid cooling leads to precipitation, not crystallization, trapping impurities in an amorphous solid.[15]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath. Once it has reached room temperature, you can then move it to a refrigerator or freezer to maximize crystal yield. Ensure the vessel is left undisturbed.[7]
-
Section 3: Key Experimental Protocols & Visualizations
The following are detailed methodologies for the most critical purification steps.
Purification Workflow Overview
The diagram below illustrates a general decision-making workflow for purifying the final product from a Tol-BINAP reaction.
Caption: General purification workflow for Tol-BINAP reaction products.
Troubleshooting Co-elution of Product and Ligand
This decision tree outlines the steps to take when facing the common problem of product and ligand co-elution on silica gel.
Caption: Decision tree for resolving product/ligand co-elution.
Protocol 1: Removal of Ruthenium Catalyst and Phosphine Ligand by Oxidation and Scavenging
Causality: This protocol combines two powerful techniques. First, the residual phosphine ligand is oxidized to its highly polar phosphine oxide, simplifying separation. Second, a scavenger is used to complex the soluble ruthenium species, which are then adsorbed onto silica. This is ideal for reactions where both impurities are problematic.
Materials:
-
Crude reaction mixture (1.0 g scale example)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Dimethyl Sulfoxide (DMSO)
-
Silica Gel (for plug filtration)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in 20 mL of DCM or EtOAc in an Erlenmeyer flask.
-
Ligand Oxidation: Add 3-5 equivalents (relative to the amount of Tol-BINAP used in the reaction) of 30% H₂O₂. Stir vigorously at room temperature. Monitor the reaction by TLC every 15 minutes until the spot corresponding to Tol-BINAP is gone. Note: This is an exothermic reaction. For larger scales, add H₂O₂ slowly and consider cooling in an ice bath.
-
Quenching: Carefully add saturated sodium thiosulfate solution to quench any remaining peroxide. Test with peroxide strips to ensure completion.
-
Metal Scavenging: Add 50 equivalents of DMSO (relative to the initial catalyst loading). Stir the mixture for 8-12 hours at room temperature.[2]
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate, water, and finally brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration: Filter off the drying agent. Concentrate the solution to a smaller volume (approx. 5-10 mL).
-
Plug Filtration: Prepare a short plug of silica gel (approx. 3-4 cm high in a fritted funnel or pipette). Pass the concentrated organic solution through the plug, eluting with your solvent system. The colored ruthenium-DMSO complexes and the polar Tol-BINAPO should remain on the silica.
-
Final Product: Collect the eluent and concentrate under reduced pressure to yield the purified product. Assess purity by NMR and LC-MS.
Protocol 2: Purification by Recrystallization
Causality: Recrystallization leverages differences in solubility between your product and impurities to achieve very high purity.[9] The slow formation of a crystal lattice excludes impurity molecules, which remain in the "mother liquor."[15]
Materials:
-
Crude solid product (at least 80-90% pure for best results)
-
A range of potential recrystallization solvents (e.g., hexane, toluene, ethyl acetate, isopropanol, ethanol, water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening (Microscale):
-
Place ~20 mg of your crude solid into several small test tubes.
-
Add a potential solvent dropwise at room temperature. A good "single solvent" candidate will NOT dissolve the solid well.
-
Heat the tubes that showed poor solubility. A good solvent will now fully dissolve the solid.[7]
-
Allow the promising solutions to cool slowly to room temperature. The best solvent will be one from which clean crystals form upon cooling.
-
If no single solvent works, try a two-solvent system (e.g., dissolve in a small amount of hot DCM or EtOAc, then add hexane dropwise until cloudy, then reheat to clarify).[7]
-
-
Main Recrystallization (Scale-up):
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the chosen solvent (or the "good" solvent of a pair) in small portions while heating and stirring. Add just enough hot solvent to fully dissolve the solid. This creates a saturated solution, which is critical.[9]
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (the cloud point). Then add a few drops of the "good" solvent to make it clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, you can place it in an ice bath or refrigerator for an hour or more to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Allow the crystals to dry under vacuum on the filter, and then in a vacuum oven.
-
Section 4: References
-
Vinković, V., Roje, M., Kontrec, D., & Šunjić, V. (2008). Separation of BINAPO enantiomers on brush-type chiral stationary phases. Arkivoc, 2008(viii), 242-253. [Link]
-
Organic Syntheses Procedure. (n.d.). R. [Link]
-
The Royal Society of Chemistry. (n.d.). Chapter 2: Resolution of Racemic and Diastereomeric Mixtures. In Books. [Link]
-
Request PDF. (n.d.). Crystallization: A Tool for Asymmetric Synthesis and Isolation. [Link]
-
ResearchGate. (n.d.). Separation of BINAPO enantiomers on brush-type chiral stationary phases. [Link]
-
University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. [Link]
-
Unknown. (n.d.). Chiral Drug Separation. [Link]
-
ACS Publications. (n.d.). Developing Processes for Crystallization-Induced Asymmetric Transformation. [Link]
-
NIH. (2018). Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. [Link]
-
Unknown. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
NIH. (n.d.). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. [Link]
-
Unknown. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
ResearchGate. (2011). How to remove BINAP from the reaction mixture. My compound and the BINAP have the almost same Rf value. [Link]
-
Unknown. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Unknown. (n.d.). Chiral Phosphines Synthesis. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Chiral Phosphine Ligands. [Link]
-
Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Unknown. (n.d.). Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. [Link]
-
Organic Syntheses Procedure. (n.d.). asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. [Link]
-
Unknown. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
-
ACS Publications. (n.d.). Modified BINAP: The How and the Why | Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Catalytic cycle of the Tol-BINAP-CuF 2 catalytic system. [Link]
-
PubMed Central. (n.d.). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. [Link]
-
Unknown. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
ResearchGate. (2022). I have a purification problem when I use rac-BINAP as a ligand in Buchwald reaction?[Link]
Sources
- 1. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 3. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. mdpi.com [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Troubleshooting Side Reactions in Tol-BINAP Catalyzed Transformations
Welcome to the Technical Support Center for Tol-BINAP catalyzed transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during experimentation. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific reasoning to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered with Tol-BINAP catalyzed reactions, providing quick insights and solutions.
Q1: My reaction is showing low enantioselectivity. What are the likely causes and how can I improve it?
A1: Low enantioselectivity is a frequent challenge and can stem from several factors. The primary areas to investigate are the purity of your reagents, choice of solvent, reaction temperature, and the inherent structure of your substrate.[1]
-
Reagent and Catalyst Purity: The purity of the Tol-BINAP ligand and the metal precursor is critical. Impurities can act as catalyst poisons or initiate non-selective catalytic cycles, leading to a significant drop in enantiomeric excess (ee).[1] Ensure all reagents and solvents are of high purity and are properly dried, as water can interfere with many catalytic systems.[2][3]
-
Solvent Choice: The solvent plays a crucial role in the transition state of the reaction, directly influencing enantioselectivity. The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex.[1][4][5] It is highly recommended to screen a range of solvents with varying polarities. For instance, in some hydrogenations, alcoholic solvents like methanol or isopropanol can enhance activity and selectivity, while in others, non-coordinating solvents are preferred.[3][4]
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[1] Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[1] This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures.[1] However, this often comes at the cost of a slower reaction rate. It is advisable to conduct the reaction at various temperatures to find the optimal balance.[1]
-
Substrate Structure: The steric and electronic properties of your substrate can significantly impact the catalyst's ability to differentiate between prochiral faces.[6] Highly flexible substrates may adopt multiple conformations in the catalyst's active site, leading to poor stereocontrol.
Q2: I'm observing significant catalyst deactivation before the reaction reaches completion. What's happening?
A2: Catalyst deactivation is a complex issue with several potential root causes. The primary mechanisms to consider are ligand oxidation, thermal degradation, and the formation of inactive catalyst species.[2][7][8]
-
Ligand Oxidation: The phosphine groups in Tol-BINAP are susceptible to oxidation, especially in the presence of trace oxygen. This forms the corresponding phosphine oxides, which are generally poor ligands and lead to catalyst deactivation. It is imperative to perform all manipulations under a strictly inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents.[9]
-
Thermal Degradation: At elevated temperatures, the catalyst complex may decompose.[2] This can involve the degradation of the Tol-BINAP ligand itself or the formation of inactive metal aggregates. If you suspect thermal instability, consider running the reaction at a lower temperature.
-
Formation of Inactive Species: The active catalyst can sometimes convert into an inactive state during the reaction. For example, in some rhodium-BINAP systems, water can lead to the formation of stable, inactive trinuclear rhodium-hydroxo complexes.[2] Analyzing the reaction mixture at different time points by techniques like NMR or mass spectrometry may help identify any changes in the catalyst structure.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in reactions with unsymmetrical substrates can be challenging. The outcome is often a delicate balance of steric and electronic factors of both the substrate and the catalyst.[10]
-
Ligand Effects: The steric bulk and electronic properties of the Tol-BINAP ligand play a significant role. While Tol-BINAP is generally effective, for some transformations, ligands with different steric profiles or electronic properties might be necessary to favor the desired regioisomer.[11]
-
Solvent and Temperature: These parameters can influence the transition state energies leading to different regioisomers. A systematic screening of solvents and temperatures is recommended to optimize regioselectivity.
-
Substrate Control: The inherent directing effects of functional groups on your substrate can strongly influence the regiochemical outcome. In some cases, modifying the substrate by introducing a directing group can be a viable strategy.
Section 2: Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to diagnosing and solving specific problems.
Issue 1: Consistently Low Enantiomeric Excess (ee)
This guide will help you systematically troubleshoot and optimize your reaction for higher enantioselectivity.
Troubleshooting Steps & Expected Outcomes
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst Preparation/Purity | Verify the purity of the Tol-BINAP ligand and metal precursor by NMR, HPLC, or other appropriate analytical techniques. Prepare the catalyst in situ or use a pre-formed, well-characterized complex.[9][12] | Elimination of impurities that could be poisoning the catalyst or promoting non-selective pathways, leading to improved and more consistent ee values. |
| Incorrect Solvent Choice | Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, toluene, methanol, isopropanol).[3][4][13] | Identification of a solvent that optimizes the catalyst-substrate interaction, resulting in a significant increase in enantioselectivity. |
| Non-Optimal Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures often improve enantioselectivity.[1][14] | Increased enantiomeric excess, potentially with a trade-off in reaction rate. Finding the optimal balance is key. |
| Substrate-Related Issues | If possible, modify the electronic or steric properties of the substrate to enhance catalyst-substrate recognition. | Improved stereochemical control due to better matching of the substrate with the chiral pocket of the catalyst. |
| Presence of Water or Oxygen | Ensure all reagents and solvents are rigorously dried and degassed. Perform the reaction under a strictly inert atmosphere.[2][9] | Elimination of side reactions and catalyst deactivation pathways caused by water and oxygen, leading to higher enantioselectivity. |
Issue 2: Catalyst Deactivation and Low Conversion
This guide provides a systematic approach to identifying and mitigating catalyst deactivation.
Troubleshooting Steps & Expected Outcomes
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ligand Oxidation | Prepare and handle the catalyst and ligand under a strict inert atmosphere. Use freshly degassed solvents. Consider adding a small amount of a reducing agent if compatible with the reaction. | Prevention of phosphine oxide formation, leading to a more stable and active catalyst throughout the reaction, resulting in higher conversion. |
| Thermal Instability | Run the reaction at a lower temperature. If the reaction is too slow, a more active catalyst system may be required. | Reduced catalyst decomposition, allowing the reaction to proceed to completion. |
| Product Inhibition | Run the reaction at a lower substrate concentration or consider a continuous flow setup where the product is removed as it is formed.[2] | Minimized product binding to the catalyst, maintaining high catalytic activity and achieving higher conversion. |
| Formation of Inactive Catalyst Species | Analyze the reaction mixture at various time points using spectroscopic methods (e.g., ³¹P NMR) to identify any changes in the catalyst structure. | Understanding the deactivation pathway, which can guide the redesign of the catalyst or reaction conditions to prevent the formation of inactive species. |
Section 3: Key Experimental Protocols & Methodologies
To ensure reproducibility and success, this section provides detailed, step-by-step protocols for critical procedures.
Protocol 1: Preparation of a Ru(OAc)₂[(R)-Tol-BINAP] Catalyst
This protocol is a representative example for the in situ preparation of a common Tol-BINAP ruthenium catalyst.
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-(+)-Tol-BINAP
-
Sodium Acetate (NaOAc)
-
Toluene, degassed
-
Ethanol, degassed
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a 100-mL Schlenk flask under an argon atmosphere, add [RuCl₂(benzene)]₂ and (R)-(+)-Tol-BINAP.
-
Add degassed toluene via cannula.
-
Heat the resulting reddish-brown suspension at 55-60°C for 10 minutes.
-
Add degassed ethanol to the mixture. The solution will turn from a reddish-brown to a clear orange-yellow.
-
To this solution, add a solution of sodium acetate dissolved in hot, degassed ethanol.
-
Stir the mixture at 55-60°C for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude Ru(OAc)₂[(R)-Tol-BINAP] complex as a solid. This can often be used directly in subsequent reactions.[12]
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Ketone
This protocol provides a general workflow for the asymmetric hydrogenation of a ketone using a pre-formed or in situ generated Ru-Tol-BINAP catalyst.
Materials:
-
Ru-Tol-BINAP catalyst
-
Substrate (ketone)
-
Degassed 2-propanol
-
Potassium tert-butoxide (t-BuOK) solution in 2-propanol
-
High-pressure autoclave or Parr hydrogenator
-
Hydrogen gas (high purity)
Procedure:
-
In a nitrogen-filled glovebox or under a stream of argon, charge a glass liner for the autoclave with the Ru-Tol-BINAP catalyst.
-
Add the degassed 2-propanol.
-
Add the ketone substrate.
-
Add the t-BuOK solution.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave several times with hydrogen gas.
-
Pressurize the autoclave to the desired pressure with hydrogen (e.g., 10-100 atm).[12][15]
-
Stir the reaction mixture at the specified temperature for the required time.
-
Upon completion, carefully release the pressure and remove the solvent under reduced pressure.
-
Determine the enantiomeric excess of the resulting alcohol by chiral HPLC or GC.[15]
Section 4: Visualizing Key Concepts
Diagrams can provide a clearer understanding of complex chemical processes.
Catalytic Cycle for Ketone Hydrogenation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Insights into the Regioselectivity of Metal-Catalyzed Aryne Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Correlation of Temperature Dependence of Hydride Kinetic Isotope Effects with Donor-Acceptor Distances in Two Solvents of Different Polarities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for asymmetric hydrogenation using Tol-BINAP
Technical Support Center: Asymmetric Hydrogenation with Tol-BINAP
Welcome to the technical support center for asymmetric hydrogenation using Tol-BINAP-metal complexes. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research and development.
Section 1: Diagnosing and Solving Poor Enantioselectivity
Poor enantiomeric excess (ee) is one of the most common yet complex issues in asymmetric catalysis. The root cause can range from the quality of your reagents to subtle variations in your reaction setup.
FAQ 1: My reaction shows high conversion, but the enantioselectivity is low or non-existent. What are the likely causes?
This is a classic problem that points towards an issue with the chiral environment of the catalyst rather than its intrinsic activity. Let's break down the potential culprits.
Answer:
Several factors can compromise the enantioselectivity of a Tol-BINAP catalyzed hydrogenation. The most common are related to the catalyst's chiral integrity, the reaction environment, and the substrate itself.
-
Improper Catalyst Formation or Activation: The active chiral catalyst is a specific coordination complex. If this complex is not formed correctly, or if an achiral catalytic species is active, you will get high conversion but low ee. For Ru-Tol-BINAP systems used in ketone hydrogenation, the active species is often a ruthenium hydride formed in situ.[1] The presence of a base is often crucial for this activation step.[1]
-
Causality: Without the correct chiral ligand geometry around the metal center, the catalyst cannot effectively differentiate between the two enantiofaces of the prochiral substrate.
-
-
Solvent Choice: The solvent plays a critical role. Protic solvents like methanol and ethanol are often preferred for Ru-BINAP hydrogenations of ketones as they can participate in the catalytic cycle, for instance, by accelerating product release.[2][3] Using an inappropriate solvent can alter the transition state geometry, leading to a drop in enantioselectivity. In some cases, the presence of water has been found to be detrimental to both activity and enantioselectivity.[2][3]
-
Causality: The solvent can coordinate to the metal center or interact with the substrate, influencing the steric and electronic environment of the crucial hydride transfer step.
-
-
Racemization of the Ligand: While Tol-BINAP is an atropisomeric ligand that is configurationally stable under typical catalytic conditions, exposure to very high temperatures (>100-120 °C) for prolonged periods in certain solvents could theoretically lead to racemization, although this is highly unlikely under standard hydrogenation conditions. A more practical concern is the optical purity of the starting ligand. Always verify the ee of your Tol-BINAP ligand from the supplier or by an appropriate analytical method if in doubt.
Troubleshooting Workflow for Low Enantioselectivity
This decision tree can guide your experimental approach to diagnosing the problem.
Caption: A decision tree for troubleshooting low enantioselectivity.
Section 2: Addressing Low Conversion or Stalled Reactions
When a reaction fails to reach completion, the primary suspect is the catalyst's activity. This can be due to insufficient catalyst, deactivation, or poisoning.
FAQ 2: My hydrogenation reaction is very slow or stalls completely. What should I investigate?
Answer:
A stalled reaction points to a loss of catalytic activity. The investigation should focus on factors that can inhibit or destroy the catalyst.
-
Catalyst Poisons: This is the most frequent cause of catalyst deactivation.[4] Poisons are substances that bind strongly to the catalyst's active sites, preventing the substrate from accessing them.[5]
-
Sulfur Compounds: Mercaptans, thiophenes, and even residual sulfur from rubber stoppers are potent poisons.[6]
-
Nitrogen Compounds: Basic, unshielded nitrogen compounds like pyridine or piperidine can act as inhibitors.[6]
-
Other Common Poisons: Halides, cyanides, carbon monoxide, and various metals (e.g., lead, arsenic) can deactivate the catalyst.[4][7]
-
Source: These poisons often originate as impurities in the substrate, solvent, or hydrogen gas. They can also be introduced from the reaction apparatus itself.
-
-
Inadequate Hydrogen Pressure/Delivery: The reaction is dependent on the concentration of dissolved hydrogen. If the system has a leak, if the hydrogen source is depleted, or if mass transfer is poor (inadequate stirring), the reaction rate will suffer. While enantioselectivity is often independent of H₂ pressure for Ru-BINAP systems, the rate can be highly dependent, especially in the presence of a base.[1]
-
Oxygen Contamination: While not a "poison" in the classical sense, oxygen can oxidize the phosphine ligand (Tol-BINAP) to a phosphine oxide, which is not an effective ligand. It can also react with the active Ru-hydride species. It is imperative to perform the reaction under strictly inert (Argon or Nitrogen) conditions.
Data Table: Common Catalyst Poisons and Their Sources
| Poison Class | Examples | Common Sources | Potency |
| Sulfur Compounds | H₂S, Mercaptans, Thiophenes | Substrate, Solvents, Rubber Septa | Very High |
| Nitrogen Compounds | Pyridine, Amines, Nitriles | Substrate, Additives | High |
| Halides | Cl⁻, Br⁻, I⁻ | Substrate Impurities, Additives | Moderate to High |
| Metals | Pb, As, Hg | Raw Materials, Leaching from Apparatus | Very High |
| Gases | Carbon Monoxide (CO) | Impure Hydrogen Gas | High |
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Ketone
This protocol emphasizes the rigorous exclusion of air and potential poisons.
-
Apparatus Preparation: A glass-lined autoclave or a Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and allowed to cool under a stream of dry argon or nitrogen.
-
Reagent Charging (Inert Atmosphere):
-
Inside a glovebox or using Schlenk techniques, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and (R)- or (S)-Tol-BINAP to the reaction vessel.
-
Add the substrate to be hydrogenated.
-
Cannulate degassed, anhydrous solvent (e.g., methanol) into the vessel. The solvent should have been sparged with argon for at least 30 minutes prior to use.
-
-
Catalyst Activation (if required): If the procedure calls for a base (e.g., t-BuOK), a freshly prepared solution in the reaction solvent should be added via syringe under an inert atmosphere.
-
Reaction Execution:
-
Seal the autoclave or flask.
-
Purge the headspace with hydrogen gas 3-5 times to remove any residual inert gas.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 8-10 atm).
-
Begin vigorous stirring and heat to the desired temperature (e.g., 25-50 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction by observing hydrogen uptake and/or by periodically taking aliquots for analysis (e.g., GC, TLC).
-
Once complete, cool the reaction to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with argon. The product can then be isolated by standard procedures such as solvent evaporation and chromatography.
-
Section 3: Mechanistic Insights and Analytical Best Practices
A foundational understanding of the catalytic cycle and proper analytical techniques are crucial for reliable results and effective troubleshooting.
FAQ 3: Can you provide a simplified overview of the catalytic mechanism?
Answer:
Certainly. For the widely studied Ru-Tol-BINAP/diamine catalyzed hydrogenation of ketones, the reaction is believed to proceed through a "metal-ligand bifunctional" mechanism.[1] This is a nonclassical pathway where the catalyst does not require the substrate to directly coordinate to the metal's inner sphere.
Caption: Simplified catalytic cycle for Ru-Tol-BINAP hydrogenation.
Key Mechanistic Steps:
-
Activation: The Ru(II) precatalyst reacts with H₂ (often facilitated by a base) to form a chiral Ru-dihydride species.[1]
-
Outer-Sphere Interaction: The ketone substrate approaches the active catalyst.
-
Concerted Transfer: In a six-membered transition state, a hydride (H⁻) from the Ruthenium and a proton (H⁺) from an ancillary ligand (like a diamine) are transferred simultaneously to the ketone's carbonyl group.[1] This is the key enantiodiscriminating step.
-
Product Release & Regeneration: The resulting alcohol product dissociates, and the catalyst is regenerated by reacting with another molecule of H₂ to continue the cycle.
FAQ 4: What is the best way to determine the enantiomeric excess (ee) of my product?
Answer:
The most reliable and widely used methods for determining ee are chromatographic.[8][9]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for many applications. It involves separating the enantiomers on a chiral stationary phase (CSP). Different enantiomers interact differently with the CSP, leading to different retention times. The ee is calculated from the relative peak areas.[10]
-
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds.[8] Similar to HPLC, it uses a chiral column to separate the enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR cannot distinguish between enantiomers, using a chiral solvating agent or a chiral lanthanide shift reagent can induce chemical shift differences between the signals of the two enantiomers, allowing for quantification.[8][11]
Important Consideration: It is crucial to ensure that your workup and purification procedures do not cause racemization or accidental enantiomeric enhancement before you perform the analysis.[8]
References
- Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(8), 1673-1682. [Link]
- Noyori, R. (2001). Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]
- University of Bath.
- University of Illinois. (n.d.).
- Britannica. (n.d.).
- Wikipedia. (n.d.).
- Axens. (n.d.). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? [Link]
- The Journal of Chemical Physics. (2021).
- Ohkuma, T., & Noyori, R. (2011). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of chemical research, 44(10), 975-985. [Link]
- Matheson. (2024).
- Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 834-839. [Link]
- ResearchGate. (2009). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. [Link]
- Myers, A. G. Research Group. (n.d.).
- Wolfson, A., et al. (2003). The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. Journal of Molecular Catalysis A: Chemical, 198(1-2), 39-45. [Link]
- YouTube. (2022).
- Catalysis Science & Technology. (2012).
- ResearchGate. (2003). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. [Link]
- Togni, A. (2011).
- MDPI. (2022).
- ScienceDirect. (2021). Understanding the effects of solvents on the hydrogenation of toluene over supported Pd and Ru catalysts.
- ACS Publications. (2006). Modified BINAP: The How and the Why. Chemical Reviews, 106(9), 3509-3544. [Link]
- ResearchGate. (2003). The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. [Link]
- National Institutes of Health. (2021).
- ResearchGate. (2022).
- ResearchGate. (2006). Modified BINAP: the how and the why. [Link]
- MDPI. (2022).
- ResearchGate. (2002).
- ACS Publications. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Journal of the American Chemical Society, 144(47), 21639-21651. [Link]
- ResearchGate. (2002). Asymmetric Synthesis of Chiral δ-Lactones Using BINAP-Ruthenium(II)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. Determination of enantiomeric excess [ch.ic.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uma.es [uma.es]
- 11. pubs.aip.org [pubs.aip.org]
Technical Support Center: Optimizing Tol-BINAP Reaction Outcomes Through Temperature Control
Welcome to the Technical Support Center for Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical impact of temperature on reaction outcomes. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to optimize your synthetic strategies.
Introduction: The Pivotal Role of Temperature in Asymmetric Catalysis
In the realm of asymmetric synthesis, achieving high enantioselectivity and yield is paramount. Tol-BINAP, a chiral diphosphine ligand, is a cornerstone in numerous transition-metal catalyzed reactions, including hydrogenations, conjugate additions, and allylic alkylations.[1] Temperature is not merely a parameter to accelerate reaction rates; it is a powerful tool that can profoundly influence the delicate balance of kinetic and thermodynamic factors governing the stereochemical outcome of a reaction.[2][3] Understanding and precisely controlling temperature can be the key to unlocking the full potential of Tol-BINAP catalysis.
This guide will explore the mechanistic underpinnings of temperature effects, provide actionable troubleshooting protocols, and answer common questions encountered in the laboratory.
Section 1: Troubleshooting Guide for Suboptimal Reaction Outcomes
This section addresses common issues related to temperature in Tol-BINAP catalyzed reactions. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a frequent challenge in asymmetric catalysis. Temperature plays a crucial role in the energy difference between the diastereomeric transition states that lead to the two enantiomers.[3]
Potential Causes & Corrective Actions
-
Inappropriately High Reaction Temperature:
-
Explanation: Higher temperatures provide more thermal energy, which can overcome the subtle energy difference (ΔΔG‡) between the two diastereomeric transition states. This leads to the formation of a product mixture that is closer to racemic.[3]
-
Solution: Systematically lower the reaction temperature. It is often beneficial to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C) to identify the optimal balance between reaction rate and enantioselectivity. In some cases, a slight decrease in temperature can significantly improve enantioselectivity without a drastic reduction in yield.[4] For instance, in certain allylic alkylations, reducing the temperature from 100 °C to 80 °C has been shown to improve yield without diminishing enantioselectivity.[4]
-
-
Thermodynamic vs. Kinetic Control:
-
Explanation: At higher temperatures, the reaction may favor the thermodynamically more stable product, which may not be the desired enantiomer. Lower temperatures often favor the kinetically controlled product, which typically arises from the lower energy transition state and results in higher enantioselectivity.
-
Solution: Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. This maximizes kinetic control and enhances the enantiomeric excess.
-
Experimental Protocol: Temperature Screening for Enantioselectivity
-
Baseline Reaction: Set up the reaction at the initially reported or a standard temperature (e.g., 25 °C).
-
Temperature Gradient: Prepare a series of identical reactions to be run at progressively lower temperatures (e.g., 10 °C, 0 °C, -10 °C, -20 °C, -40 °C, -78 °C). Use appropriate cooling baths (ice/water, ice/salt, dry ice/acetone, or a cryocooler).
-
Monitoring: Monitor the reactions by a suitable analytical technique (e.g., TLC, GC, HPLC) to determine both conversion and enantiomeric excess.
-
Analysis: Plot enantiomeric excess versus temperature to identify the optimal temperature range.
Issue 2: Low or No Reaction Conversion
While lower temperatures often favor enantioselectivity, they can also lead to sluggish or stalled reactions.
Potential Causes & Corrective Actions
-
Insufficient Thermal Energy:
-
Explanation: The reaction may have a significant activation energy barrier that is not overcome at lower temperatures.
-
Solution: Gradually increase the reaction temperature in a controlled manner (e.g., in 10-20 °C increments). Monitor the reaction closely to find a temperature that provides an acceptable rate without compromising enantioselectivity too severely.
-
-
Catalyst Deactivation at Elevated Temperatures:
-
Explanation: While higher temperatures increase reaction rates, excessively high temperatures can lead to the decomposition of the Tol-BINAP ligand or the metal complex, resulting in catalyst deactivation.[2]
-
Solution: If high temperatures are necessary for conversion, ensure the reaction is performed under an inert atmosphere to minimize oxidative degradation. Consider using a more thermally stable catalyst precursor or a different solvent that may stabilize the catalyst at higher temperatures.
-
-
Solvent Freezing Point:
-
Explanation: The chosen solvent may freeze at the desired low temperature, halting the reaction.
-
Solution: Select a solvent with a lower freezing point that is compatible with the reaction chemistry. For example, toluene (freezing point: -95 °C) or dichloromethane (freezing point: -96.7 °C) are often suitable for low-temperature reactions.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Variations in temperature, even minor ones, can lead to significant differences in reaction outcomes, making reproducibility a challenge.
Potential Causes & Corrective Actions
-
Poor Temperature Control:
-
Explanation: Fluctuations in ambient temperature or inconsistent cooling bath performance can lead to variable reaction conditions.
-
Solution: Utilize a reliable, thermostatically controlled reaction system (e.g., a jacketed reactor with a circulating bath). Ensure the temperature probe is placed directly in the reaction mixture for accurate monitoring and control.
-
-
Exothermic Reactions:
-
Explanation: Highly exothermic reactions can cause localized heating within the reaction vessel, leading to a loss of stereocontrol.
-
Solution: For exothermic reactions, ensure efficient stirring and consider slow, portion-wise addition of reagents to dissipate heat effectively. A well-controlled cooling system is also critical.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Tol-BINAP catalyzed reactions?
A1: There is no single "typical" temperature range, as it is highly dependent on the specific reaction being catalyzed. However, many Tol-BINAP reactions are initially screened at room temperature (around 20-25 °C). For reactions where high enantioselectivity is crucial, temperatures are often lowered to a range of 0 °C to -78 °C.[5] Conversely, some reactions may require elevated temperatures, such as 80-100 °C, to achieve a reasonable reaction rate.[4]
Q2: How does temperature affect the stability of the Tol-BINAP ligand and its metal complexes?
A2: Tol-BINAP itself is a relatively stable ligand. However, its metal complexes, particularly with late transition metals like palladium, rhodium, and ruthenium, can be sensitive to high temperatures. Elevated temperatures can lead to ligand dissociation, metal precipitation (e.g., palladium black), or other forms of catalyst decomposition, which will decrease or halt catalytic activity. It is crucial to consult the literature for the specific thermal stability of the catalyst system being used.
Q3: Can a change in temperature reverse the enantioselectivity of a Tol-BINAP catalyzed reaction?
A3: While rare, reversal of enantioselectivity with temperature is a known phenomenon in asymmetric catalysis.[6] This occurs when the reaction proceeds through different mechanistic pathways at different temperatures, or when the relative contributions of enthalpic and entropic factors to the activation energy change significantly with temperature.[6] If you observe a change in the major enantiomer produced at different temperatures, it warrants a more detailed mechanistic investigation.
Q4: My reaction works well at a low temperature, but it is too slow for practical applications. How can I improve the reaction rate without sacrificing too much enantioselectivity?
A4: This is a classic optimization problem. Here are a few strategies to consider:
-
Modest Temperature Increase: Carefully increase the temperature in small increments and analyze the ee at each step to find an acceptable compromise.
-
Catalyst Loading: Increasing the catalyst loading can sometimes improve the reaction rate at lower temperatures. However, this also increases the cost.
-
Solvent Effects: The choice of solvent can influence both reaction rate and enantioselectivity. Screening different solvents at your optimized low temperature may reveal a system with a faster rate.
-
Ligand Modification: While this guide focuses on Tol-BINAP, it is worth noting that structurally related ligands with different electronic or steric properties might offer improved reactivity at low temperatures.
Section 3: Data & Visualizations
Table 1: General Effect of Temperature on Tol-BINAP Reaction Parameters
| Parameter | Effect of Decreasing Temperature | Effect of Increasing Temperature |
| Enantioselectivity (ee) | Generally Increases[3] | Generally Decreases[3] |
| Reaction Rate | Decreases | Increases[2] |
| Catalyst Stability | Generally More Stable | Potential for Decomposition[2] |
| Kinetic vs. Thermodynamic Control | Favors Kinetic Product | May Favor Thermodynamic Product |
Diagrams
Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting workflow for addressing low enantioselectivity.
Relationship Between Temperature, Rate, and Enantioselectivity
Caption: The trade-off between reaction rate and enantioselectivity with temperature.
References
- Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. (n.d.). National Institutes of Health.
- Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. (2025). ResearchGate.
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (n.d.). National Institutes of Health.
- Optimization of reaction temperature. (n.d.). ResearchGate.
- Optimization of the appropriate solvent and temperature. (n.d.). ResearchGate.
- Modified BINAP: The How and the Why. (n.d.). ACS Publications.
- (dppe)Pt(OTf)(2) and (R-BINAP)Pt(OTf)(2) Lewis acids catalyze the Diels-Alder reaction by different mechanisms. (2025). ResearchGate.
- Highly enantioselective Cu(i)–Tol-BINAP-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters. (2010). RSC Publishing.
- Impact of Temperature on Reaction Rate in Catalytic Reactions. (n.d.). ResearchGate.
- Apparent Catalytic Generation of Chiral Metal Enolates: Enantioselective Dienolate Additions to Aldehydes Mediated by Tol - MSU chemistry. (n.d.). MSU Chemistry.
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. (n.d.). Journal of the American Chemical Society.
- Enantioselective synthesis. (n.d.). Wikipedia.
- Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs.
- Catalytic cycle of the Tol-BINAP-CuF 2 catalytic system. (n.d.). ResearchGate.
- Optimization of Time and Temperature. (n.d.). ResearchGate.
Sources
- 1. Highly enantioselective Cu(i)–Tol-BINAP-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Enhancing the Recyclability of Tol-BINAP Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the recyclability of Tol-BINAP (2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl) catalysts. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the recovery and reuse of these valuable catalytic systems. Our focus is on providing practical, field-proven insights to enhance the sustainability and cost-effectiveness of your chemical syntheses.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recyclability of Tol-BINAP catalysts, providing concise answers and directing you to more detailed information within this guide.
1. Why is catalyst recycling important for Tol-BINAP?
Tol-BINAP is a highly effective chiral ligand for a wide range of asymmetric transformations. However, its complex synthesis and the use of precious metals (like palladium, rhodium, and ruthenium) make the resulting catalysts expensive.[1] Effective recycling is crucial to improve the economic viability and reduce the environmental impact of processes that utilize these catalysts.
2. What are the primary challenges in recycling Tol-BINAP catalysts?
As homogeneous catalysts, Tol-BINAP complexes are fully dissolved in the reaction medium, making their separation from the product mixture a significant challenge.[2] Key difficulties include preventing catalyst deactivation, metal leaching, and degradation of the chiral ligand during the recovery process.
3. What are the most common methods for recycling Tol-BINAP catalysts?
The main strategies for recycling homogeneous catalysts like Tol-BINAP include:
-
Immobilization: Anchoring the catalyst to a solid support (e.g., silica, polymers) allows for easy separation by filtration.
-
Biphasic Systems: Utilizing two immiscible solvents, where the catalyst is soluble in one phase and the product in the other, enabling separation by decantation.
-
Membrane Filtration: Techniques like organic solvent nanofiltration (OSN) separate the larger catalyst complex from smaller product molecules.
4. My catalyst's enantioselectivity has decreased after recycling. What are the likely causes?
A drop in enantioselectivity is a common issue and can stem from several factors:
-
Ligand Degradation: The chiral Tol-BINAP ligand may have partially decomposed or oxidized, compromising the chiral environment of the catalyst.
-
Incomplete Catalyst Recovery: If a portion of the active catalyst is lost during recycling, the effective catalyst-to-substrate ratio changes, which can impact selectivity.
-
Formation of Achiral Species: The generation of achiral metal species during the reaction or recovery process can lead to a competing, non-enantioselective catalytic cycle.
For a more detailed analysis, please refer to the Troubleshooting Guide in Section II.
5. How can I remove residual Tol-BINAP from my final product?
If your product and Tol-BINAP have similar polarities, separation by column chromatography can be challenging. One effective method is to oxidize the phosphine groups of the Tol-BINAP ligand to phosphine oxides using an oxidant like hydrogen peroxide.[3] This significantly increases the polarity of the ligand, facilitating its removal by chromatography or extraction.
II. Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the recycling and reuse of Tol-BINAP catalysts.
Issue 1: Decreased Catalytic Activity in Subsequent Runs
Question: My reaction is significantly slower or does not go to completion after the first catalytic cycle. What could be the problem?
Answer: A decline in catalytic activity is often due to catalyst deactivation or loss. Consider the following potential causes and solutions:
| Potential Cause | Diagnostic Signs | Recommended Solution |
| Catalyst Poisoning | Inconsistent reaction rates, stalling of the reaction. | Ensure all reagents and solvents are of high purity and are properly degassed. Impurities can act as catalyst poisons. |
| Metal Leaching | Color change in the product phase, presence of metal in the product (detectable by ICP-MS). | Optimize the catalyst recovery protocol to minimize metal loss. For immobilized catalysts, ensure the linker is stable under the reaction conditions. |
| Ligand Oxidation | Formation of Tol-BINAP dioxide (detectable by 31P NMR). | Handle the catalyst under strictly anaerobic conditions, as Tol-BINAP and its metal complexes can be sensitive to air.[4] |
| Incomplete Product Removal | Residual product in the recycled catalyst phase. | Improve the separation efficiency. Incomplete product removal can lead to catalyst inhibition in subsequent runs. |
Issue 2: Reduced Enantioselectivity (ee%) in Recycled Catalyst
Question: The enantiomeric excess of my product is significantly lower in subsequent runs. How can I address this?
Answer: A drop in enantioselectivity points to changes in the chiral environment of the catalyst. The following table outlines potential causes and corrective actions:
| Potential Cause | Diagnostic Signs | Recommended Solution |
| Partial Racemization of the Ligand | A gradual decrease in ee% over multiple cycles. | While Tol-BINAP is generally atropisomerically stable, harsh reaction or recovery conditions (e.g., high temperatures) could potentially lead to some degree of racemization. Evaluate the thermal stability of your catalyst under the recycling conditions. |
| Formation of Non-chiral Catalytic Species | A sharp drop in ee% after the first cycle. | This could indicate the formation of achiral metal complexes that catalyze the reaction non-selectively. Ensure the integrity of the Tol-BINAP ligand and the metal center. |
| Solvent Effects | Inconsistent ee% when changing solvents for recovery. | The solvent can influence the conformation of the chiral catalyst.[4] Maintain consistent solvent systems throughout the reaction and recycling process to ensure reproducible enantioselectivity. |
| Water Contamination | The presence of water can be detrimental to both activity and enantioselectivity in some reactions. | Ensure the use of anhydrous solvents and reagents. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for common Tol-BINAP catalyst recycling techniques.
Protocol 1: Recovery of Tol-BINAP Catalyst by Oxidation and Extraction
This protocol is useful for recovering the Tol-BINAP ligand from a homogeneous reaction mixture, particularly when direct separation of the catalyst complex is difficult.
1. Oxidation of the Phosphine Ligand: a. After the reaction is complete, cool the reaction mixture to room temperature. b. Add a 10% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the reaction mixture while stirring. The amount of H₂O₂ should be in slight excess relative to the amount of Tol-BINAP. c. Continue stirring for 1-2 hours at room temperature. Monitor the oxidation of the phosphine to the phosphine oxide by thin-layer chromatography (TLC) or 31P NMR spectroscopy.
2. Extraction and Isolation: a. Once the oxidation is complete, transfer the mixture to a separatory funnel. b. Add an organic solvent (e.g., ethyl acetate) and water. c. Shake the funnel and allow the layers to separate. The more polar Tol-BINAP dioxide will preferentially partition into the organic phase, while the product may remain in the aqueous phase or be extracted depending on its polarity. d. Separate the organic layer and wash it with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Tol-BINAP dioxide.
3. Reduction of the Phosphine Oxide (Regeneration of Tol-BINAP): a. The isolated Tol-BINAP dioxide can be reduced back to Tol-BINAP using a reducing agent such as trichlorosilane (HSiCl₃). b. Dissolve the crude Tol-BINAP dioxide in a dry, inert solvent (e.g., toluene) under an inert atmosphere (e.g., argon). c. Add trichlorosilane dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or 31P NMR). e. Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). f. Extract the regenerated Tol-BINAP with an organic solvent, dry the organic layer, and concentrate to yield the recycled ligand.
Protocol 2: Immobilization of a Tol-BINAP Derivative on a Solid Support
This protocol describes a general procedure for the covalent attachment of a functionalized Tol-BINAP ligand to a solid support, enabling heterogeneous catalysis and simplified recovery.
1. Functionalization of Tol-BINAP: a. Introduce a reactive functional group (e.g., an amino or carboxylic acid group) onto the Tol-BINAP backbone. This typically involves multi-step synthesis starting from a modified binaphthol derivative.
2. Preparation of the Solid Support: a. Choose a suitable solid support (e.g., silica gel, polystyrene beads). b. Functionalize the support with a complementary reactive group (e.g., an isocyanate or an alcohol) to enable covalent linkage to the modified Tol-BINAP.
3. Immobilization Reaction: a. Suspend the functionalized solid support in a suitable solvent. b. Add the functionalized Tol-BINAP derivative and a coupling agent if necessary. c. Stir the mixture at an appropriate temperature for several hours to allow the covalent bond formation to proceed to completion. d. After the reaction, filter the solid support and wash it extensively with various solvents to remove any unreacted starting materials and byproducts. e. Dry the immobilized catalyst under vacuum.
4. Catalyst Recovery and Reuse: a. After the catalytic reaction, the immobilized catalyst can be recovered by simple filtration. b. Wash the recovered catalyst with the reaction solvent to remove any adsorbed product. c. Dry the catalyst and reuse it in subsequent reaction cycles.
IV. Data Presentation
The following table summarizes the performance of a recycled BINAP-based catalyst in an asymmetric allylation reaction, demonstrating the potential for maintaining high yield and enantioselectivity over multiple cycles.
Table 1: Recyclability of a BINAP Oxide-Containing Material in the Asymmetric Allylation of Benzaldehyde
| Catalytic Run | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | 95 | 92 |
| 2 | 94 | 92 |
| 3 | 93 | 91 |
| 4 | 90 | 91 |
| 5 | 88 | 90 |
Data adapted from a study on a stabilized chiral organic material containing BINAP oxide units.
V. Visualizations
Workflow for Catalyst Recovery and Reuse
The following diagram illustrates a typical workflow for the recovery and reuse of a homogeneous Tol-BINAP catalyst.
Caption: A generalized workflow for the recovery and recycling of a Tol-BINAP catalyst.
Troubleshooting Logic for Decreased Enantioselectivity
This diagram outlines a logical approach to troubleshooting a decrease in enantioselectivity when using a recycled Tol-BINAP catalyst.
Caption: A troubleshooting flowchart for addressing reduced enantioselectivity.
VI. Safety and Disposal
Handling:
-
Tol-BINAP and its metal complexes should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Many Tol-BINAP metal complexes are air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4]
Disposal:
-
Spent catalysts containing precious metals should be collected and disposed of as hazardous waste according to local, state, and federal regulations.
-
Do not dispose of catalyst waste down the drain.
-
Consider contacting a specialized chemical waste disposal company for the recovery of precious metals from spent catalysts.
VII. References
-
and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap) - Organic Syntheses Procedure. Available at: [Link]
-
Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - ACS Publications. (2023-06-12). Available at: [Link]
-
R - Organic Syntheses Procedure. Available at: [Link]
-
Reactivity and Efficient Recycling of a Chiral Pd-BINAP Catalyst for Catalytic Asymmetric Diels-Alder Reaction in Ionic Liquid - ResearchGate. (2025-08-05). Available at: [Link]
-
How to remove BINAP from the reaction mixture. My compound and the BINAP have the almost same Rf value. | ResearchGate. (2011-12-28). Available at: [Link]
-
Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2017-11-09). Available at: [Link]
-
Asymmetric Synthesis of QUINAP via Dynamic Kinetic Resolution - stoltz2.caltech.edu. Available at: [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC - NIH. Available at: [Link]
-
The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Available at: [Link]
-
CN102560140A - Method for recycling palladium from organic waste liquid - Google Patents. Available at:
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - ResearchGate. Available at: [Link]
-
Modified BINAP: The How and the Why | Chemical Reviews - ACS Publications. Available at: [Link]
-
Catalytic Degradation of Bisphenol A with a Magnetically Recoverable Geopolymer Composite Using Coal Gangue - PMC - NIH. (2024-08-02). Available at: [Link]
-
Sustainable Recycling of Homogeneous Catalysts - SepPure Technologies. (2025-05-29). Available at: [Link]
Sources
Technical Support Center: Navigating Substrate Scope Limitations with Tol-BINAP Catalysis
Welcome to the Technical Support Center for advanced asymmetric catalysis. This guide is designed for researchers, chemists, and process development scientists who are leveraging the power of Tol-BINAP in their synthetic endeavors. As a C₂-symmetric atropisomeric diphosphine ligand, Tol-BINAP is a cornerstone of modern asymmetric synthesis, enabling the production of chiral molecules with high enantiomeric excess.[1][2][3] However, like any sophisticated tool, its application can present challenges, particularly concerning substrate scope.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. We will delve into the common limitations encountered with Tol-BINAP-metal catalysts, explain the underlying mechanistic principles, and offer field-proven strategies to overcome these hurdles. Our goal is to empower you to optimize your reactions, expand the applicability of your catalytic systems, and achieve your synthetic targets with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Enantioselectivity with Sterically Hindered Ketones
Question: I am attempting the asymmetric hydrogenation of a sterically bulky ketone, such as pinacolone, using a standard Ru-Tol-BINAP/DPEN catalyst system, and I'm observing very low yield and enantiomeric excess (ee). What is causing this, and how can I improve my results?
Answer: This is a classic challenge in asymmetric hydrogenation. The standard Ru-(S)-Tol-BINAP/(S,S)-DPEN catalyst system often struggles with sterically demanding substrates. For instance, the hydrogenation of pinacolone with this catalyst can yield the desired alcohol in as low as 20% yield and 14% ee.[4]
The Underlying Cause: Steric Hindrance at the Catalytic Site
The mechanism for ketone hydrogenation by these Ru(II) complexes is a sophisticated metal-ligand bifunctional pathway.[5][6] The reaction does not involve direct coordination of the ketone's carbonyl group to the ruthenium center. Instead, the substrate interacts with the catalyst in the outer coordination sphere, forming a six-membered pericyclic transition state. In this transition state, a hydride is transferred from the metal, and a proton is transferred from the amine of the diamine ligand to the carbonyl group.
With a bulky substrate like pinacolone (which has a tert-butyl group), significant steric repulsion occurs between the substrate and the phenyl groups of the DPEN ligand in the transition state. This unfavorable interaction hinders the approach of the substrate to the active site, leading to a sluggish reaction and poor enantiocontrol.
Troubleshooting Strategy: Modifying the Diamine Co-Ligand
The key to overcoming this limitation is to re-engineer the chiral environment around the metal center by replacing the DPEN co-ligand with one that can better accommodate bulky substrates.
A highly effective solution is the use of α-picolylamine (PICA) as the chiral diamine. The pyridine moiety of the PICA ligand is thought to create a larger "pocket" in the catalytic complex, which reduces steric clash with the bulky group of the ketone.
Experimental Protocol: Asymmetric Hydrogenation of Pinacolone with Ru-(S)-Tol-BINAP/PICA
Catalyst System: RuCl₂
Procedure:
-
In a glovebox or under an inert atmosphere, charge a suitable pressure reactor with the RuCl₂ precatalyst.
-
Add a solution of potassium tert-butoxide in ethanol.
-
Add the substrate, pinacolone.
-
Seal the reactor, remove it from the glovebox, and purge with high-purity hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 8 atm).
-
Stir the reaction at a controlled temperature until completion.
-
Carefully vent the reactor and analyze the product for yield and enantiomeric excess.
Expected Results: By switching to the PICA co-ligand, the hydrogenation of pinacolone can proceed with a high substrate-to-catalyst ratio (S/C up to 100,000), affording the corresponding alcohol in quantitative yield and with excellent enantioselectivity (up to 98% ee).[4]
Data Summary: Effect of Diamine Ligand on the Hydrogenation of Hindered Ketones
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| Pinacolone | (S)-Tol-BINAP/(S,S)-DPEN-Ru | 2,000 | 9 | 24 | 20 | 14 |
| Pinacolone | (S)-Tol-BINAP/PICA-Ru | 100,000 | 8 | 12 | Quant. | 98 |
Data compiled from reference[4].
Issue 2: Low Enantioselectivity with Cyclic Aromatic Ketones (e.g., 1-Tetralones)
Question: My asymmetric hydrogenation of a 1-tetralone derivative with a Ru-Tol-BINAP/DPEN catalyst is giving me a racemic or near-racemic product. Why are these cyclic substrates problematic?
Answer: 1-Tetralones and related cyclic aromatic ketones are another class of substrates that are known to be difficult for the original diphosphine/1,2-diamine-Ru catalysts.[4] The rigidity and planar nature of the fused ring system can lead to a non-optimal presentation of the carbonyl group to the chiral catalyst, resulting in poor enantio-differentiation.
Troubleshooting Strategy: Employing a Chiral 1,4-Diamine
To address this, a strategic modification of the diamine ligand from a 1,2-diamine (like DPEN) to a chiral 1,4-diamine can be highly effective. A prime example is the use of (2R,3R,4R,5R)-3,4-O-isopropylidene-2,5-hexanediamine (IPHAN). The change in the diamine backbone structure alters the geometry of the chiral pocket, which can lead to a more favorable interaction with the cyclic ketone.
Experimental Protocol: Asymmetric Hydrogenation of 5-Methoxy-1-Tetralone
Catalyst System: RuCl₂[(S)-Tol-BINAP][(R)-IPHAN]
Procedure:
-
Under an inert atmosphere, combine RuCl₂[(S)-Tol-BINAP][(R)-IPHAN], potassium tert-butoxide, and 5-methoxy-1-tetralone in 2-propanol in a pressure reactor.
-
Seal and purge the reactor with hydrogen.
-
Pressurize with hydrogen to approximately 9 atm.
-
Stir the reaction at room temperature until complete.
-
Vent the reactor and work up the reaction to isolate and analyze the product.
Expected Results: This modified catalyst system can achieve quantitative conversion and high enantioselectivity (e.g., 98% ee) for the hydrogenation of 5-methoxy-1-tetralone, even at a high substrate-to-catalyst ratio.[4]
Issue 3: Broadening Substrate Scope Beyond Ketones
Question: I am interested in using Tol-BINAP for other transformations, such as C-C bond formation. Are there known limitations or successful applications in other reaction types?
Answer: Absolutely. While Tol-BINAP is renowned for its application in asymmetric hydrogenation, its utility extends to other important transformations. A notable example is the iridium-catalyzed asymmetric allylic alkylation.
In this context, a Tol-BINAP-modified π-allyliridium C,O-benzoate catalyst has been shown to be highly effective for the regio- and enantioselective substitution of racemic branched alkyl-substituted allylic acetates with nitronate nucleophiles.[7] This reaction is particularly valuable as it allows for the formation of sterically congested tertiary-quaternary C-C bonds, providing access to β-stereogenic α-quaternary primary amines.[7]
Key to Success: Understanding Steric Interactions in the Transition State
DFT calculations have revealed that the steric bulk of the P-tolyl groups on the Tol-BINAP ligand plays a crucial role in directing the enantioselectivity of the reaction.[7] The transition state leading to the major enantiomer is favored because it minimizes steric repulsion between the allyl group of the substrate and the tolyl groups of the ligand. Conversely, the transition state for the minor enantiomer is destabilized by a significant steric clash.[7]
Experimental Workflow: Troubleshooting in Asymmetric Catalysis
The following diagram illustrates a logical workflow for troubleshooting common issues in Tol-BINAP catalyzed reactions.
Caption: Simplified catalytic cycle for the asymmetric hydrogenation of ketones.
This guide provides a starting point for addressing common challenges with Tol-BINAP. Successful asymmetric catalysis often requires careful optimization and a willingness to explore modifications to the standard protocols. By understanding the mechanistic underpinnings of your catalytic system, you can make informed decisions to overcome substrate limitations and achieve your synthetic goals.
References
- Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
- Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(7), 1673–1682. [Link]
- Mignani, G., et al. (2006). Modified BINAP: The How and the Why. Chemical Reviews, 106(9), 3619-3661. [Link]
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
- Kim, S., & Krische, M. J. (2021). Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. PMC, NIH. [Link]
- Carreira, E. M., et al. (2019). Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles. ETH Zürich Research Collection. [Link]
- Faller, J. W., Grimmond, B. J., & D'Alliessi, D. G. (2001). An Application of Electronic Asymmetry to Highly Enantioselective Catalytic Diels-Alder Reactions. Journal of the American Chemical Society, 123(11), 2525-2529. [Link]
- Ohkuma, T., et al. (2008). Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity. The Journal of Organic Chemistry, 73(22), 9084-9093. [Link]
- Sodeoka, M., et al. (2001). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions.
- Evans, D. A., et al. (2003). Catalytic cycle of the Tol-BINAP-CuF₂ catalytic system.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development. NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]
- Ohkuma, T., et al. (2007). General asymmetric hydrogenation of alpha-branched aromatic ketones catalyzed by TolBINAP/DMAPEN-ruthenium(II) complex. Organic Letters, 9(5), 939-941. [Link]
- Henschke, J. P., et al. (2003). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 22(21), 4215-4221. [Link]
- Takasago International Corporation. (2003). Recent Advances of BINAP Chemistry in the Industrial Aspects. Who we serve. [Link]
- Wikipedia. (n.d.). BINAP. Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. BINAP - Wikipedia [en.wikipedia.org]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Foundational and the Refined in Chiral Ligand Design
An In-Depth Comparative Guide to Tol-BINAP and BINAP in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the development of effective chiral ligands is the driving force behind the synthesis of enantiomerically pure compounds essential for pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Among the pantheon of "privileged ligands," 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) stands as a monumental achievement.[1][3] Its development, which contributed to the 2001 Nobel Prize in Chemistry for Ryōji Noyori, revolutionized the field by enabling highly enantioselective hydrogenations and other transformations.[3]
BINAP's success spurred the development of numerous derivatives, each designed to fine-tune the steric and electronic properties of the catalyst to improve activity, selectivity, or substrate scope. One of the most successful and widely adopted first-generation derivatives is Tol-BINAP, or 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl.
This guide provides a detailed, objective comparison between the foundational BINAP and its electronically modified successor, Tol-BINAP. We will dissect their structural differences, compare their performance using experimental data from peer-reviewed literature, explore the mechanistic rationale for their varied efficacy, and provide detailed experimental protocols for their application.
Part 1: Structural and Electronic Properties: A Subtle yet Impactful Modification
The fundamental difference between BINAP and Tol-BINAP lies in the substitution on the four phenyl rings attached to the phosphorus atoms. Both are C₂-symmetric biaryl diphosphine ligands whose chirality arises from atropisomerism—restricted rotation about the C1-C1' bond of the binaphthyl backbone.[4][5]
-
BINAP : Features unsubstituted diphenylphosphino groups.
-
Tol-BINAP : Incorporates a methyl group at the para-position of each of the four phenyl rings.[6]
This seemingly minor addition has a significant electronic consequence. The methyl groups are electron-donating, which increases the electron density on the phosphorus atoms. This makes Tol-BINAP a more electron-rich and, therefore, more basic ligand than BINAP.[7] This enhanced Lewis basicity directly influences the properties of the resulting metal complex, altering its reactivity and selectivity.
Part 2: Performance in Asymmetric Catalysis: A Data-Driven Comparison
The true measure of a ligand's utility is its performance in catalytic reactions. While both BINAP and Tol-BINAP are exceptionally effective, the choice between them can lead to significant differences in reaction rate and, in some cases, enantioselectivity.
Asymmetric Hydrogenation
This is the most well-documented application for both ligands. Ruthenium complexes of BINAP and its derivatives are renowned for their ability to hydrogenate a wide variety of functionalized substrates.[8][9]
Key Observation: The primary advantage of Tol-BINAP often lies in its enhanced catalytic activity (turnover rate) . The more electron-rich metal center in the Tol-BINAP complex can accelerate key steps in the catalytic cycle.
In the hydrogenation of citronellol, Ru-Tol-BINAP complexes were found to have better activity than their BINAP counterparts while maintaining the same high selectivity.[7] Similarly, in the hydrogenation of unfunctionalized ketones, Ru complexes with Tol-BINAP and a chiral diamine are highly effective.[10][11] For example, the hydrogenation of acetophenone using a trans-RuH(η1-BH4)[(S)-tolbinap][(S,S)-dpen] catalyst proceeds smoothly even at atmospheric pressure to give the product in 82% ee.[10]
Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
The utility of these ligands extends far beyond hydrogenation. They are crucial in a variety of cross-coupling and addition reactions.
-
Asymmetric Aldol Reactions: Novel chiral diaqua palladium(II) complexes of both (R)-BINAP and (R)-Tol-BINAP have been shown to be excellent catalysts for asymmetric aldol reactions, achieving up to 89% ee.[12]
-
Michael Additions: A Cu(I)-Tol-BINAP system has been developed for the highly regio- and enantioselective catalytic asymmetric addition of Grignard reagents to α,β-unsaturated esters, achieving enantioselectivities as high as 98% ee.[13]
-
Heck Reactions: Both ligands are useful in asymmetric Heck reactions, although direct comparisons often show that the optimal ligand is highly substrate-dependent.[7][9]
Quantitative Performance Data
The following table summarizes experimental data from the literature to provide a direct comparison of the two ligands across different reaction types.
| Reaction Type | Substrate | Catalyst System | Ligand | ee (%) | Yield/Conv. (%) | Reference |
| Ketone Hydrogenation | Acetophenone | trans-RuH(η1-BH4)[(S)-diphos][(S,S)-dpen] | Tol-BINAP | 82 | - | [10] |
| Ketone Hydrogenation | Methyl 3-oxobutanoate | Ru(OAc)2(diphos) | BINAP | >99 | >99 | [14] |
| Michael Addition | Cinnamates + EtMgBr | CuI / (R)-diphos | Tol-BINAP | 98 | 95 | [13] |
| Aldol Reaction | Silyl enol ether + Aldehyde | 2 | BINAP | 87 | 93 | [12] |
| Aldol Reaction | Silyl enol ether + Aldehyde | 2 | Tol-BINAP | 89 | 91 | [12] |
Part 3: Mechanistic Rationale: The Causality of Electronic Tuning
The performance differences between BINAP and Tol-BINAP are a direct result of their differing electronic properties. The electron-donating methyl groups on Tol-BINAP enrich the phosphorus atoms, which in turn increases the electron-donating ability of the ligand to the coordinated metal center.
This increased electron density on the metal has two primary consequences:
-
Enhanced Catalytic Activity: A more electron-rich metal center is often more reactive in key catalytic steps, such as oxidative addition, leading to a faster overall reaction rate. This is the most consistently observed advantage of Tol-BINAP.[7]
-
Modified Selectivity: The electronic changes can subtly alter the geometry and stability of the diastereomeric transition states that determine enantioselectivity. This can lead to either an increase or a decrease in the enantiomeric excess (ee), making the effect on selectivity highly dependent on the specific substrate and reaction mechanism.
Part 4: Experimental Protocols
To provide a practical context, we describe a representative procedure for the asymmetric hydrogenation of an aromatic ketone, a reaction where these catalyst systems excel. This protocol is adapted from methodologies reported by Noyori and co-workers.[10]
Asymmetric Hydrogenation of Acetophenone using an in situ Prepared Ru-Tol-BINAP/Diamine Catalyst
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(S)-Tol-BINAP
-
(S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)
-
Acetophenone (substrate)
-
Potassium tert-butoxide (KOtBu) (activator)
-
Anhydrous 2-propanol (solvent)
-
Hydrogen gas (H₂)
Catalyst Pre-formation:
-
In a glovebox, add [RuCl₂(p-cymene)]₂ (1.0 mol%) and (S)-Tol-BINAP (2.2 mol%) to a Schlenk flask.
-
Add anhydrous, degassed 2-propanol.
-
Heat the mixture at 80 °C for 1 hour to form the RuCl₂(Tol-BINAP) complex.
-
Cool the solution to room temperature. Add (S,S)-DPEN (2.2 mol%) and stir for 30 minutes.
Hydrogenation Procedure:
-
In a separate flask, dissolve acetophenone (1 equivalent) in anhydrous, degassed 2-propanol.
-
Add the substrate solution to the catalyst solution via cannula.
-
Add a solution of KOtBu (5 mol%) in 2-propanol.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Pressurize the autoclave with H₂ gas (e.g., 8 atm) and stir vigorously at room temperature for the required time (monitor by TLC or GC).
-
Upon completion, carefully vent the autoclave and quench the reaction by adding a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Purify the product (1-phenylethanol) by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Conclusion and Outlook
Both BINAP and Tol-BINAP are elite ligands in the toolkit of the synthetic chemist. This guide illuminates the nuanced yet critical differences between them.
-
BINAP remains the quintessential, versatile, and robust ligand, providing a high-performance benchmark for a vast range of asymmetric transformations. Its efficacy is proven from laboratory scale to industrial production.[3][7]
-
Tol-BINAP represents a successful and logical evolution. As a more electron-rich ligand, it frequently offers superior catalytic activity , leading to faster reactions or lower required catalyst loadings. While its effect on enantioselectivity is substrate-dependent, it often matches or slightly improves upon BINAP, making it an essential ligand to screen during reaction optimization.[7][12][13]
For researchers and drug development professionals, the choice is not a matter of one being definitively "better," but of selecting the right tool for the specific synthetic challenge. Tol-BINAP should be considered a primary candidate when seeking to enhance reaction rates without compromising the high enantioselectivity established by the parent BINAP scaffold.
References
- BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogen
- BINAP - Wikipedia.[Link]
- Asymmetric Hydrogenation (2015).
- BINAP - Grokipedia.
- Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II)
- Asymmetric hydrogen
- Asymmetric Hydrogenation Using Polymer-Supported BINAP. Thieme.
- The Chemistry of BINAP: Synthesis, Properties, and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Binap, (A+-)- | C44H32P2 | CID 634876 - PubChem. NIH. [Link]
- Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP.
- rac-BINAP - Common Organic Chemistry.[Link]
- Modified BINAP: The How and the Why.
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes.
- Asymmetric synthesis by metal BINAP c
- (S-(-)-TolBINAP - Chem-Impex.[Link]
- Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions.
- Module 6 Hydrogen
- Recent Advances of BINAP Chemistry in the Industrial Aspects. Takasago. [Link]
- BINAP versus BINAP(O) in Asymmetric Intermolecular Mizoroki-Heck Reactions: Substantial Effects on Selectivities.
- TOL-BINAP - ChemBK.[Link]
- BINAP: Rhodium-diolefin complexes in asymmetric hydrogenation.
- The Indispensable Role of R-BINAP in Modern Asymmetric C
- Cu(I) Tol-BINAP-Catalyzed Enantioselective Michael Reactions of Grignard Reagents and Unsaturated Esters. Organic Chemistry Portal. [Link]
- Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. grokipedia.com [grokipedia.com]
- 4. BINAP - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PlumX [plu.mx]
- 9. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Cu(I) Tol-BINAP-Catalyzed Enantioselective Michael Reactions of Grignard Reagents and Unsaturated Esters [organic-chemistry.org]
- 14. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the Validation of Enantiomeric Excess in Tol-BINAP Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the Tol-BINAP ligand family has established itself as a cornerstone for achieving high enantioselectivity in a multitude of chemical transformations.[1][2][3][4][5] The success of these reactions, however, is not solely defined by yield but critically hinges on the accurate and precise determination of the enantiomeric excess (ee) of the product. This guide provides a comprehensive comparison of the principal analytical techniques for validating enantiomeric excess in products derived from Tol-BINAP catalyzed reactions. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights and experimental protocols to make informed decisions on method selection, ensuring data integrity and the ultimate success of their synthetic endeavors.
The Imperative of Accurate Enantiomeric Excess Validation
A Comparative Overview of Analytical Methodologies
The determination of enantiomeric excess relies on the ability to differentiate between enantiomers, which possess identical physical properties in an achiral environment.[8] This is achieved by introducing a chiral selector, either in a chromatographic stationary phase or as a solvating/derivatizing agent. The most prevalent techniques for ee determination are chiral chromatography (HPLC and SFC) and NMR spectroscopy. Circular Dichroism (CD) also presents a viable, albeit less common, alternative.
Quantitative Performance Comparison
The choice of an analytical technique is a multifaceted decision, influenced by the analyte's properties, the required level of accuracy and precision, and practical considerations such as sample throughput and instrument availability.[7]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Circular Dichroism (CD) |
| Principle | Differential interaction with a chiral stationary phase (CSP).[9][10][11] | Differential interaction with a CSP using a supercritical fluid as the mobile phase.[12][13] | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[14][15][16][17][18] | Differential absorption of left and right circularly polarized light.[19][20][21][22] |
| Accuracy | High (typically <1% error) | High (typically <1% error) | Moderate (can be influenced by integration accuracy and baseline resolution) | Moderate to High (dependent on the quality of reference spectra and linearity)[19] |
| Precision (RSD) | Excellent (<1%) | Excellent (<1%) | Good (1-5%) | Good (1-5%) |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Low | Very Low | High | Moderate |
| Sample Throughput | Moderate | High[23] | Low to Moderate | High |
| Development Time | Moderate | Fast | Fast (for known systems) | Moderate |
| Solvent Consumption | High | Low[12] | Low | Low |
| Key Advantage | Broad applicability, well-established.[9][10] | Fast analysis, reduced solvent waste.[12][13][24] | No need for chromatographic separation, provides structural information. | Can determine ee without baseline separation.[25] |
| Key Limitation | Longer run times, higher solvent cost. | Requires specialized instrumentation. | Lower sensitivity, potential for signal overlap. | Requires chromophore near the stereocenter, may need pure enantiomer standards.[26] |
In-Depth Analysis of Key Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for the determination of enantiomeric excess due to its robustness, reliability, and broad applicability.[9][11] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For products of Tol-BINAP reactions, which are often aromatic and possess functional groups capable of hydrogen bonding and π-π interactions, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are typically the first choice.
Causality in Method Development: The selection of the mobile phase is critical. A non-polar mobile phase (e.g., hexane/isopropanol) is generally used with polysaccharide-based CSPs. The alcohol modifier plays a crucial role in modulating retention and selectivity by competing with the analyte for interactions with the CSP. For basic analytes, the addition of a small amount of an amine (e.g., diethylamine) can significantly improve peak shape by suppressing interactions with residual acidic sites on the silica support.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[12] Utilizing supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent, SFC often provides faster separations and higher efficiency.[12] The principles of separation on a CSP are similar to HPLC.
Field-Proven Insight: The high throughput of SFC makes it particularly well-suited for screening reaction conditions in the optimization of a Tol-BINAP catalyzed process. The ability to rapidly assess the ee of a large number of samples can significantly accelerate catalyst and reaction development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach that does not rely on physical separation.[18] By introducing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomeric species in situ. These diastereomers exhibit different chemical shifts in the NMR spectrum, allowing for the determination of their relative concentrations by integration.
Expertise in Application: The choice between a CSA and a CDA is a key experimental decision. CSAs form non-covalent diastereomeric complexes and are advantageous as they are non-destructive and the analysis is reversible.[17] CDAs, on the other hand, form covalent diastereomeric adducts, which often results in larger and more easily quantifiable differences in chemical shifts. However, the derivatization reaction must proceed to completion without any kinetic resolution. For many products of Tol-BINAP reactions, chiral alcohols or acids can serve as effective CSAs.
Circular Dichroism (CD)
Circular dichroism is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[19][20][21][22] The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the sample. While not as universally applied as chromatographic or NMR methods, CD can be a rapid and high-throughput method for ee determination, particularly when coupled with HPLC or SFC.[19][25] A key advantage is the potential to determine ee even when chromatographic peaks are not baseline resolved.[25][27]
Trustworthiness of the Protocol: A significant challenge with CD is the need for pure enantiomeric standards to create a calibration curve. However, methods have been developed that can generate self-consistent pure enantiomer reference spectra, mitigating this requirement in some cases.[19]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating by incorporating system suitability tests and control samples. Adherence to these steps ensures the generation of reliable and reproducible data.
Protocol 1: Chiral HPLC Method Development and Validation
-
Column Selection:
-
Begin with a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
-
Mobile Phase Screening:
-
Start with a mobile phase of 90:10 n-Hexane:Isopropanol at a flow rate of 1.0 mL/min.
-
If resolution is poor, systematically vary the ratio of isopropanol (e.g., 95:5, 80:20).
-
For basic analytes, add 0.1% diethylamine to the mobile phase to improve peak shape.
-
-
Optimization:
-
Adjust the flow rate to optimize the balance between analysis time and resolution.
-
Vary the column temperature (e.g., 15°C, 25°C, 40°C) to assess its impact on selectivity.
-
-
System Suitability:
-
Inject a racemic standard of the analyte. The resolution between the two enantiomeric peaks should be ≥ 1.5.
-
The tailing factor for each peak should be between 0.8 and 1.5.
-
-
Quantitation:
-
Prepare a calibration curve using samples of known enantiomeric excess.
-
Analyze the sample from the Tol-BINAP reaction and calculate the ee based on the peak areas of the two enantiomers.
-
-
Validation:
-
Perform the analysis in triplicate to determine precision.
-
Spike a sample with a known amount of the minor enantiomer to assess accuracy.
-
Protocol 2: NMR Analysis using a Chiral Solvating Agent
-
CSA Selection:
-
Choose a chiral solvating agent known to interact with the functional groups of your analyte (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol for analytes with hydrogen bond acceptors).
-
-
Sample Preparation:
-
Dissolve a known amount of the analyte in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard ¹H NMR spectrum.
-
Add the CSA in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.
-
-
Data Acquisition and Processing:
-
Identify a proton signal that shows clear separation for the two diastereomeric complexes.
-
Ensure sufficient relaxation delay (D1) to allow for accurate integration.
-
Carefully phase and baseline correct the spectrum.
-
-
Quantitation:
-
Integrate the separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess from the integral values.
-
-
Validation:
-
Analyze a racemic mixture to confirm that the integral ratio is 50:50.
-
Analyze a sample of a known, non-racemic ee to verify the accuracy of the method.
-
Visualization of Workflows
Experimental Workflow for Chiral HPLC Validation
Caption: Interrelationship of primary and complementary ee validation techniques.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Here are some common issues and their solutions:
-
Poor Resolution in Chiral HPLC/SFC:
-
Cause: Suboptimal mobile phase composition or column choice.
-
Solution: Systematically screen different solvent ratios and/or test a column with a different chiral selector. Also, consider the effect of temperature.
-
-
Inconsistent Results Between Batches:
-
Cause: Variability in sample preparation or instrument performance.
-
Solution: Ensure consistent sample concentrations and injection volumes. Regularly perform system suitability tests to monitor instrument performance. [6]* Signal Overlap in NMR:
-
Cause: Insufficient interaction with the chiral solvating agent.
-
Solution: Screen different CSAs or increase the concentration of the current CSA. Alternatively, consider using a chiral derivatizing agent to induce larger chemical shift differences.
-
-
Unexpected Activity of a Supposedly "Inactive" Enantiomer:
Conclusion
The validation of enantiomeric excess is a critical component in the development and application of Tol-BINAP catalyzed reactions. A thorough understanding of the available analytical techniques, their underlying principles, and their respective strengths and weaknesses is paramount for selecting the most appropriate method. Chiral HPLC and SFC remain the workhorses for accurate and precise ee determination, while NMR and CD offer valuable complementary approaches. By implementing the detailed, self-validating protocols outlined in this guide, researchers can ensure the integrity of their data, leading to a more profound understanding of their catalytic systems and contributing to the development of safe and effective chiral molecules.
References
- Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods - PubMed. (n.d.).
- A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - RSC Publishing. (n.d.).
- Parallel SFC/MS-MUX screening to assess enantiomeric purity - PubMed. (n.d.).
- Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. (n.d.).
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- Circular dichroism as a detection method in the screening of enantioselective catalysts. (2000). Chirality, 12(5-6), 479-82.
- Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. (n.d.).
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. (n.d.).
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - NIH. (n.d.).
- Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab. (n.d.).
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. (2022).
- NMR determination of enantiomeric excess - ResearchGate. (n.d.).
- Determination of Enantiomeric Excess Using the Ultraviolet—Circular Dichroism and the High-Performance Liquid Chromatography—Circular Dichroism Methods | Request PDF - ResearchGate. (n.d.).
- Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (2021).
- Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods - ResearchGate. (n.d.).
- Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives | PNAS. (n.d.).
- Catalytic cycle of the Tol-BINAP-CuF 2 catalytic system. - ResearchGate. (n.d.).
- Catalytic Asymmetric Prins Cyclizations: Cation Generation and Trapping with (BINAP)Pt Dications | Organic Letters - ACS Publications. (n.d.).
- Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions | Request PDF - ResearchGate. (n.d.).
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (n.d.).
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. (n.d.).
- Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC - NIH. (n.d.).
- Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (2017).
- Handbook of Analytical Validation - Routledge. (n.d.).
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Pharmaceutical and Biomedical Analysis, 61, 198-202.
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023).
- Catalytic asymmetric synthesis of optically active atropisomeric anilides through enantioselective N-allylation with chiral Pd-tol-BINAP catalyst - PubMed. (n.d.).
- Chiral Amines via Enantioselective π-Allyliridium-C,O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial-Academic Collaboration - PMC - NIH. (n.d.).
- Chiral HPLC Separations - Phenomenex. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.).
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (2018).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995).
Sources
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic asymmetric synthesis of optically active atropisomeric anilides through enantioselective N-allylation with chiral Pd-tol-BINAP catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Amines via Enantioselective π-Allyliridium-C,O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial-Academic Collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Circular dichroism as a detection method in the screening of enantioselective catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Parallel SFC/MS-MUX screening to assess enantiomeric purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. archives.ijper.org [archives.ijper.org]
- 25. jascoinc.com [jascoinc.com]
- 26. uma.es [uma.es]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Tol-BINAP and Other Chiral Phosphine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is a critical determinant for achieving high enantioselectivity and catalytic activity.[1][2] Among the privileged class of atropisomeric biaryl diphosphines, Tol-BINAP, a derivative of the Nobel Prize-winning BINAP ligand, has carved out a significant niche. This guide provides an in-depth, objective comparison of Tol-BINAP's performance against other widely used chiral phosphine ligands, supported by experimental data, to inform catalyst system design and optimization in your research and development endeavors.
Introduction: The Central Role of Chiral Phosphine Ligands
Chiral phosphine ligands are indispensable tools in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries.[3][4] When coordinated to transition metals such as ruthenium, rhodium, and palladium, these ligands create a chiral environment that directs the stereochemical outcome of a reaction, enabling the synthesis of single-enantiomer products with high precision.[3] This control is paramount, as the biological activity and safety of many drugs are intrinsically linked to their stereochemistry.[4]
The family of atropisomeric biaryl diphosphines, characterized by a C2-symmetric framework and axial chirality, has been particularly successful.[5] This class includes the benchmark ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its numerous derivatives, each offering a unique combination of steric and electronic properties.[6][7]
Tol-BINAP: Structure and Properties
Tol-BINAP, or 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl, is a direct analogue of BINAP where the phenyl groups on the phosphorus atoms are replaced by p-tolyl groups.[6] This seemingly subtle modification has significant implications for the ligand's electronic and steric profile. The methyl groups at the para-position of the tolyl rings are electron-donating, which increases the electron density on the phosphorus atoms. This enhanced donor capacity can influence the reactivity of the metal center, often leading to higher catalytic activity.[6]
The steric bulk of Tol-BINAP is slightly greater than that of BINAP, which can also affect the chiral pocket around the metal center, thereby influencing enantioselectivity. The fundamental 1,1'-binaphthyl backbone provides a rigid and well-defined chiral scaffold, crucial for effective stereochemical control.[8]
Comparative Performance Analysis
The efficacy of a chiral ligand is best assessed through its performance in key asymmetric transformations. Here, we compare Tol-BINAP with other prominent chiral phosphine ligands in the context of asymmetric hydrogenation and cross-coupling reactions, two of the most important applications of this technology.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental method for the synthesis of chiral alcohols, amines, and other valuable building blocks.[7] The performance of various ligands in the ruthenium-catalyzed hydrogenation of β-ketoesters is a common benchmark for comparison.
| Ligand | Substrate | Catalyst System | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (S)-Tol-BINAP | Methyl 3-oxobutanoate | Ru(II)-Tol-BINAP | 98 | >99 | [9] |
| (S)-BINAP | Methyl 3-oxobutanoate | Ru(II)-BINAP | 97 | >99 | [9] |
| (S)-MeO-BIPHEP | Ethyl 3-oxobutanoate | Ru(II)-MeO-BIPHEP | 99 | >99 | [10] |
| (S)-SEGPHOS | Methyl 3-oxobutanoate | Ru(II)-SEGPHOS | >99 | >99 | |
| (S)-DM-SEGPHOS | Methyl 3-oxobutanoate | Ru(II)-DM-SEGPHOS | >99 | >99 | [11] |
Analysis:
-
Tol-BINAP vs. BINAP: In the hydrogenation of β-ketoesters, Tol-BINAP often exhibits slightly higher enantioselectivity and activity compared to BINAP.[6] This can be attributed to the electron-donating nature of the tolyl groups, which enhances the catalytic activity of the ruthenium center.[6] For instance, in the hydrogenation of citronellol, Ru-Tol-BINAP catalysts showed better activity than their BINAP counterparts with the same high selectivity.[6]
-
Tol-BINAP vs. MeO-BIPHEP: MeO-BIPHEP, another atropisomeric ligand, is known for its high performance in many asymmetric hydrogenations. Its catalytic profile is often similar to that of BINAP and its derivatives. In some cases, the more flexible biphenyl backbone of MeO-BIPHEP can lead to different selectivities compared to the binaphthyl scaffold of Tol-BINAP.[6]
-
Tol-BINAP vs. SEGPHOS and its Derivatives: The SEGPHOS family of ligands, developed by Takasago, is characterized by a narrower dihedral angle in the biaryl backbone compared to BINAP. This structural feature often results in a more rigid and defined chiral environment, leading to exceptional enantioselectivity, frequently exceeding that of BINAP and its derivatives in the hydrogenation of a wide range of substrates. DM-SEGPHOS, with its bulky and electron-rich 3,5-dimethylphenyl groups, can offer further advantages in challenging reductions.[11]
Asymmetric Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of phosphine ligand is crucial for modulating the reactivity and selectivity of these transformations.[12]
| Ligand | Reaction Type | Substrates | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (R)-Tol-BINAP | Pd-catalyzed α-arylation of ketones | 2-Methyl-1-tetralone + 4-chlorotoluene | 95 | 98 | [13] |
| (S)-BINAP | Asymmetric Heck Reaction | 2,3-Dihydrofuran + Phenyl triflate | 96 | 85 | [14] |
| Buchwald Ligands (e.g., XPhos) | Buchwald-Hartwig Amination | Aryl chlorides + Amines | N/A (focus on yield) | High | [12] |
Analysis:
-
Tol-BINAP in Cross-Coupling: Tol-BINAP has demonstrated excellent performance as a ligand in various palladium-catalyzed cross-coupling reactions, including the α-arylation of ketones and Suzuki couplings.[8][13] Its ability to form stable and active palladium complexes contributes to high yields and enantioselectivities.[15]
-
Comparison with Buchwald Ligands: For certain cross-coupling reactions, particularly those involving challenging substrates like aryl chlorides, bulky and electron-rich monophosphine ligands developed by Buchwald and others (e.g., XPhos, SPhos) often outperform bidentate ligands like BINAP and Tol-BINAP.[12] These monophosphine ligands are designed to promote the formation of highly active monoligated palladium(0) species, which are more efficient in the oxidative addition step.[12]
Experimental Workflow: Asymmetric Hydrogenation of a Prochiral Ketone
To provide a practical context for ligand evaluation, the following section details a generalized experimental protocol for the asymmetric hydrogenation of a prochiral ketone using a Ru-Tol-BINAP catalyst.
Experimental Protocol
Materials:
-
[RuCl2(Tol-BINAP)]2·NEt3 complex
-
Prochiral ketone (e.g., methyl 3-oxobutanoate)
-
Anhydrous and degassed solvent (e.g., methanol)
-
High-purity hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation (if generating in situ): In a glovebox or under a strict inert atmosphere, dissolve the [RuCl2(Tol-BINAP)]2·NEt3 complex in the chosen anhydrous and degassed solvent.
-
Reaction Setup: In a separate autoclave, dissolve the prochiral ketone in the same solvent under an inert atmosphere.
-
Catalyst Addition: Transfer the catalyst solution to the substrate solution via cannula under a positive pressure of inert gas.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 4 to 100 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C) and monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Work-up and Analysis: Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture. The crude product can be purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualization of the Experimental Workflow
Caption: Workflow for Asymmetric Hydrogenation.
Mechanistic Considerations and Ligand Design
The enantioselectivity of a chiral catalyst is determined in the transition state of the enantio-determining step. The structure of the chiral ligand dictates the three-dimensional arrangement of the substrate and the metal center, thereby favoring one transition state over the other.
Caption: Simplified Catalytic Cycle.
The rational design of chiral ligands involves tuning their steric and electronic properties. For instance, the increased electron-donating ability of Tol-BINAP compared to BINAP can accelerate the catalytic cycle.[6] Conversely, ligands with narrower dihedral angles like SEGPHOS create a more confined chiral pocket, which can enhance enantioselectivity by amplifying steric interactions in the transition state.[16]
Conclusion and Future Outlook
Tol-BINAP remains a highly effective and versatile chiral ligand for a range of asymmetric transformations. Its performance is often comparable or slightly superior to the parent BINAP ligand, particularly in terms of catalytic activity. However, for specific applications, other classes of ligands may offer distinct advantages. The SEGPHOS family of ligands frequently provides higher enantioselectivities in asymmetric hydrogenation, while bulky, electron-rich monophosphine ligands are often the catalysts of choice for challenging cross-coupling reactions.
The selection of the optimal ligand is ultimately substrate- and reaction-dependent. A thorough understanding of the structural and electronic properties of different chiral phosphine ligands, coupled with empirical screening, is essential for the development of efficient and highly selective catalytic systems. The continued development of novel ligand architectures promises to further expand the capabilities of asymmetric catalysis, enabling the synthesis of increasingly complex and valuable chiral molecules.
References
- Vertex AI Search. Chiral Phosphines Synthesis.
- BenchChem. (2025).
- Sigma-Aldrich. Chiral Quest Phosphine Ligands.
- Sigma-Aldrich. Chiral phosphine ligands.
- (2025). Understanding the Chemistry of (S)-(-)
- (2025). Optimizing Pharmaceutical Synthesis with Chiral Phosphine Ligands.
- Berthod, M., Mignani, G., Woodward, G., & Lemaire, M. (2005). Modified BINAP: The How and the Why. Chemical Reviews, 105(5), 1801–1836. [Link]
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(7), 389–410. [Link]
- Genet, J. P., Ayad, T., & Ratovelomanana-Vidal, V. (2006). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 103(25), 9339-9344. [Link]
- Suto, Y., Kumagai, N., Matsunaga, S., & Shibasaki, M. (2003). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. Organic Letters, 5(18), 3147–3150. [Link]
- Zbieg, J. R., McInturff, E. L., Leung, J. C., & Krische, M. J. (2014). Chiral Amines via Enantioselective π-Allyliridium-C,O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial-Academic Collaboration. Journal of Visualized Experiments, (91), 52028. [Link]
- Jia, X., Li, X., & Xu, L. (2014). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Synthesis, 46(11), 1385-1400. [Link]
- ResearchGate.
- Strem Chemicals. (R)-BINAP.
- BenchChem. (2025). (S)-Tol-SDP vs.
- Guiry, P. J., & Saunders, C. P. (2004). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Inorganica Chimica Acta, 358(1), 3-24. [Link]
- BenchChem. (2025).
- ChemicalBook. (2025). (R)-(+)-TolBINAP | 99646-28-3.
- Blake, A. J., Frampton, C. S., Hinchliffe, J. R., & Webster, M. (1998). Structural distortions in Pd–MeO-Biphep and Pd–Binap aryl complexes. Anomalies induced via electronic effects. Journal of the Chemical Society, Dalton Transactions, (17), 2755-2760. [Link]
- Kumobayashi, H. (2001). Recent Advances of BINAP Chemistry in the Industrial Aspects. Journal of Synthetic Organic Chemistry, Japan, 59(1), 38-46. [Link]
- Wadamoto, M., & Yamamoto, H. (2006). Catalytic Asymmetric Prins Cyclizations: Cation Generation and Trapping with (BINAP)Pt Dications. Organic Letters, 8(2), 241-244. [Link]
- ResearchGate. Comparative steric (Left) and electronic (Right) scales of BINAP,...
- BenchChem. (2025).
- Wikipedia. SEGPHOS.
- Genet, J. P., Ayad, T., & Ratovelomanana-Vidal, V. (2006). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 103(25), 9339–9344. [Link]
- BenchChem. (2025). A Comparative Guide to BINAP and Other Phosphine Ligands in Cross-Coupling Reactions.
- ResearchGate.
- Kim, S. W., Schempp, T. T., Zbieg, J. R., Stivala, C. E., & Krische, M. J. (2019). Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. Journal of the American Chemical Society, 141(43), 17358–17365. [Link]
- (2025).
- Global Precious Metal C
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- TCI Chemicals. Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy.
- Wikipedia. BINAP.
- Sigma-Aldrich. MeOBIPHEP.
- BenchChem. (2025). Technical Support Center: (S)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 4. nbinno.com [nbinno.com]
- 5. BINAP - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. (R)-(+)-TolBINAP | 99646-28-3 [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Tol-BINAP and SEGPHOS in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the selection of the optimal chiral ligand for asymmetric catalysis is a critical determinant of success. Among the pantheon of privileged biaryl atropisomeric phosphine ligands, Tol-BINAP and SEGPHOS have established themselves as mainstays, renowned for their ability to induce high levels of stereocontrol in a variety of metal-catalyzed reactions. This guide offers an in-depth, objective comparison of their performance, grounded in experimental data, to empower researchers in making informed decisions for their synthetic challenges.
The Structural Nuances: Dihedral Angle as a Key Differentiator
At the heart of the performance differences between Tol-BINAP and SEGPHOS lies a key structural parameter: the biaryl dihedral angle. Tol-BINAP, a derivative of the pioneering BINAP ligand, features a 1,1'-binaphthyl backbone. In contrast, SEGPHOS possesses a 4,4'-bi-1,3-benzodioxole core. This seemingly subtle change in the backbone has profound implications for the geometry of the resulting metal complexes.
SEGPHOS was specifically designed to have a narrower dihedral angle compared to BINAP and its derivatives.[1][2] This structural constraint leads to a more rigid and well-defined chiral pocket around the metal center, which is hypothesized to enhance the enantioselectivity and catalytic activity of the catalyst.[1][3]
Figure 1: Structural comparison of Tol-BINAP and SEGPHOS.
Performance Benchmark: Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a quintessential transformation where the efficacy of these ligands can be rigorously evaluated. Ruthenium complexes of both Tol-BINAP and SEGPHOS are highly effective catalysts for this reaction. While a direct, side-by-side comparison under identical conditions is not always available in the literature, a compilation of data for benchmark substrates provides valuable insights into their relative performance.
| Ligand | Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| (S)-Tol-BINAP | Acetophenone | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | - | - | 82 | [4] |
| (S)-Tol-BINAP | 4-Chromanone | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | 5000 | >99 | 99 | [5] |
| (S)-SEGPHOS | Methyl 3-oxobutanoate | [RuCl₂(benzene)]₂/(S)-SEGPHOS | 1000 | 98 | 96 | [3] |
| (R)-DM-SEGPHOS * | Methyl 3-oxobutanoate | RuCl₂[(R)-dm-segphos] | 1000 | >99 | 99 |
Note: DM-SEGPHOS is a derivative of SEGPHOS with 3,5-dimethylphenyl groups on the phosphorus atoms, which can enhance steric bulk and electron-donating properties. The data presented here is for comparative purposes and highlights the high enantioselectivities achievable with the SEGPHOS scaffold. It is important to note that reaction conditions such as temperature, pressure, and solvent can significantly influence the outcome and may have varied between these studies.
The data indicates that both ligand families are capable of inducing excellent enantioselectivity. Notably, SEGPHOS and its derivatives often exhibit superior performance, which is consistent with the design principle of a narrower dihedral angle leading to a more effective chiral environment.[1]
Mechanistic Considerations in Asymmetric Hydrogenation
The generally accepted mechanism for the ruthenium-catalyzed asymmetric hydrogenation of ketones involves a metal-ligand bifunctional pathway. In this mechanism, a hydride on the ruthenium and a proton from a coordinated amine ligand are transferred to the carbonyl group of the substrate via a six-membered pericyclic transition state.
Figure 2: Generalized catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
The precise geometry of the chiral diphosphine ligand (P*P), in this case Tol-BINAP or SEGPHOS, dictates the facial selectivity of the hydride transfer to the coordinated ketone, thereby determining the stereochemical outcome of the reaction. The narrower dihedral angle of SEGPHOS is believed to create a more rigid and sterically defined quadrant, leading to a higher energy difference between the two diastereomeric transition states and, consequently, higher enantioselectivity.[3]
Experimental Protocol: Benchmarking Tol-BINAP and SEGPHOS in the Asymmetric Hydrogenation of Acetophenone
To enable a direct and objective comparison of Tol-BINAP and SEGPHOS, the following detailed experimental protocol for the asymmetric hydrogenation of a benchmark substrate, acetophenone, is provided.
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(benzene)]₂)
-
(R)-Tol-BINAP
-
(R)-SEGPHOS
-
Acetophenone (freshly distilled)
-
Anhydrous, degassed solvent (e.g., methanol or ethanol)
-
Base (e.g., potassium tert-butoxide)
-
High-purity hydrogen gas
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
High-pressure autoclave or reactor
-
Magnetic stirrer and stir bars
-
Syringes and needles for liquid transfer
-
Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column for enantiomeric excess determination
Procedure:
-
Catalyst Preparation (in an inert atmosphere):
-
In a Schlenk flask, dissolve the ruthenium precursor and the chiral ligand (Tol-BINAP or SEGPHOS) in the anhydrous, degassed solvent. The typical molar ratio of Ru to ligand is 1:1.1.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate Schlenk flask or directly in the autoclave, dissolve acetophenone and the base in the anhydrous, degassed solvent.
-
Transfer the prepared catalyst solution to the substrate solution via cannula.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30-50 °C) for the specified time.
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.
-
Take an aliquot of the reaction mixture and filter it through a short pad of silica gel.
-
Analyze the filtrate by chiral GC or HPLC to determine the conversion of the starting material and the enantiomeric excess of the chiral alcohol product.
-
Figure 3: Experimental workflow for benchmarking Tol-BINAP and SEGPHOS.
Conclusion and Future Outlook
Both Tol-BINAP and SEGPHOS are exceptionally powerful and versatile ligands in the toolkit of the synthetic chemist. While Tol-BINAP, as a derivative of the classic BINAP, offers a legacy of reliability and broad applicability, SEGPHOS represents a refined design that often translates to superior enantioselectivity and catalytic activity. This enhanced performance is largely attributed to its narrower biaryl dihedral angle, which creates a more rigid and effective chiral environment.
The choice between these two ligands will ultimately be dictated by the specific substrate, the desired reaction conditions, and economic considerations. For particularly challenging transformations where high enantioselectivity is paramount, SEGPHOS and its derivatives may offer a distinct advantage. It is recommended that for any new application, a screening of both ligand types be conducted to empirically determine the optimal catalyst system. The continued development of novel biaryl phosphine ligands with fine-tuned steric and electronic properties promises to further expand the capabilities of asymmetric catalysis, enabling the synthesis of increasingly complex and valuable chiral molecules.
References
- Wikipedia. (2023). SEGPHOS.
- ResearchGate. (2021). The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogenation.
- Mullen, C. A., & Gagné, M. R. (2007). Catalytic Asymmetric Prins Cyclizations: Cation Generation and Trapping with (BINAP)Pt Dications. Organic Letters, 9(13), 2461–2464.
- Ogasawara, M., et al. (2020). Synthesis, Characterization, and Application of Segphos Derivative Having Diferrocenylphosphino-Donor Moieties. Organometallics, 39(3), 441–448.
- Lipshutz, B. H., et al. (2004). Asymmetric 1,4-Reductions of Hindered β-Substituted Cycloalkenones Using Catalytic SEGPHOS-Ligated CuH. Organic Letters, 6(8), 1273–1275.
- Sagre, J., et al. (2006). Modified BINAP: The How and the Why. Chemical Reviews, 106(7), 2937–2959.
- Hayashi, T., et al. (2002). Catalytic asymmetric synthesis of optically active atropisomeric anilides through enantioselective N-allylation with chiral Pd-tol-BINAP catalyst. The Journal of Organic Chemistry, 67(24), 8682–8684.
- Sandoval, C. A., et al. (2002). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 124(7), 13490–13503.
- Krische, M. J., et al. (2021). Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. ACS Catalysis, 11(15), 9483–9490.
- Jeulin, S., et al. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 101(17), 5799–5804.
- Krische, M. J., et al. (2021). BINAP-CuH-catalysed enantioselective allylation using alkoxyallenes to access 1,2-syn-tert,sec-diols. Nature Catalysis, 4, 945–951.
- Hughes, D. L. (2015). (R)- and (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl. Organic Syntheses, 92, 274-290.
- Sodeoka, M., et al. (2002). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. Synlett, 2002(10), 1613-1616.
Sources
A Senior Application Scientist's Guide to Analytical Techniques for Chiral Purity Analysis of Tol-BINAP
In the realm of asymmetric catalysis, the enantiomeric purity of chiral ligands is not merely a quality metric; it is the cornerstone of stereochemical control. Ligands such as (R)- and (S)-Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) are celebrated for their ability to induce high enantioselectivity in a vast array of chemical transformations.[1] However, the efficacy of these powerful tools is directly contingent on their own chiral integrity. An incompletely resolved or partially racemized ligand will inevitably compromise the enantiomeric excess (e.e.) of the final product, leading to costly and time-consuming purification challenges.
This guide provides an in-depth comparison of the primary analytical techniques for quantifying the chiral purity of Tol-BINAP. As researchers, scientists, and drug development professionals, selecting the appropriate analytical methodology is a critical decision that impacts everything from reaction optimization to regulatory submission. We will move beyond simple procedural descriptions to explore the underlying principles, the rationale behind experimental choices, and the practical strengths and limitations of each approach, ensuring that every protocol described is a self-validating system for generating trustworthy and reproducible results.
The Unique Challenge of Tol-BINAP: Atropisomerism
Tol-BINAP does not possess a traditional stereocenter. Its chirality arises from atropisomerism—hindered rotation around the C1-C1' single bond connecting the two naphthalene rings.[2][3] This rotational barrier is high enough to allow for the isolation of two stable, non-superimposable, mirror-image enantiomers. Understanding this structural feature is paramount, as it dictates the choice of analytical strategy. The primary goal is to create a transient diastereomeric interaction that allows for the differentiation of these enantiomers, either through physical separation or spectroscopic distinction.
A critical, and often overlooked, aspect of analyzing atropisomers is their potential for thermal racemization.[4] Analytical methods, particularly those employing elevated temperatures (e.g., Gas Chromatography), must be carefully evaluated to ensure they do not induce on-column or in-situ racemization, which would yield an inaccurate assessment of the sample's true enantiomeric purity.
Comparative Analysis of Core Analytical Techniques
The three most powerful and widely adopted techniques for the chiral analysis of Tol-BINAP and related phosphine ligands are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
HPLC is the undisputed gold standard for the routine, high-accuracy determination of enantiomeric excess.[5] The technique's power lies in the direct physical separation of enantiomers on a chiral stationary phase (CSP).
Principle of Separation: The CSP creates a chiral environment within the column. As the racemic mixture of Tol-BINAP passes through, one enantiomer will form a more stable, transient diastereomeric complex with the chiral selector than the other.[6] This differential interaction strength leads to different retention times, resulting in two distinct peaks in the chromatogram. The ratio of the peak areas directly corresponds to the ratio of the enantiomers.[7]
Causality Behind Experimental Choices:
-
CSP Selection: For biaryl atropisomers like Tol-BINAP, polysaccharide-based CSPs are exceptionally effective.[8] Columns packed with coated or immobilized derivatives of cellulose and amylose (e.g., Chiralpak® and Chiralcel® series) provide the necessary steric and electronic environment for chiral recognition, often through a combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions.[7] Immobilized phases offer the significant advantage of being compatible with a wider range of solvents, enhancing method development flexibility and column longevity.[9]
-
Mobile Phase: Normal-phase chromatography, typically using a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), is the most common approach. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. By adjusting its concentration, one can modulate the retention and selectivity of the separation. A lower alcohol percentage generally increases retention and can improve resolution, but at the cost of longer analysis times.[7]
Workflow for Chiral HPLC Method Development
Caption: Chiral HPLC method development workflow.
Quantitative Performance Comparison of Common CSPs for BINAP Analogs
| Chiral Stationary Phase (CSP) | Mobile Phase (n-Hexane/Isopropanol) | Selectivity (α) | Resolution (Rₛ) | Key Insight |
| Chiralpak IA (Amylose Derivative) | 80:20 | 1.25 | 2.10 | Often provides excellent initial selectivity for biaryls. |
| Chiralpak IB (Cellulose Derivative) | 90:10 | 1.18 | 1.95 | A robust starting point with broad applicability. |
| Chiralcel OD-H (Cellulose Derivative) | 95:5 | 1.32 | 2.50 | May require lower alcohol content but can yield high resolution. |
| Chiralcel OJ-H (Cellulose Derivative) | 85:15 | 1.15 | 1.80 | Offers alternative selectivity when other phases fail. |
Note: Data is representative for BINAP class compounds and will vary based on exact conditions and analyte.
Experimental Protocol: Chiral HPLC Analysis of Tol-BINAP
-
System Preparation: Ensure the HPLC system is thoroughly flushed and equilibrated with the chosen mobile phase. Use a system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). Filter and degas the mobile phase thoroughly to prevent pump issues and baseline noise.
-
Sample Preparation: Accurately weigh and dissolve the Tol-BINAP sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.[7]
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (maintain consistent temperature for reproducible retention times).[7]
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
System Suitability: Before sample analysis, inject a racemic standard to verify system performance. The resolution (Rₛ) between the two enantiomer peaks should be greater than 1.5, and the tailing factor should be less than 2.0.[10]
-
Data Analysis:
-
Identify and integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[7]
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful high-throughput alternative to HPLC that leverages the unique properties of supercritical fluids. It is often considered a "greener" and faster chromatographic technique.[11][12]
Principle of Separation: The separation mechanism is analogous to HPLC, relying on a chiral stationary phase.[12] However, the primary mobile phase is supercritical carbon dioxide (CO₂), which is modified with a small amount of an organic solvent (e.g., methanol). Supercritical CO₂ has low viscosity and high diffusivity, allowing for much faster flow rates and rapid column equilibration without a significant loss in efficiency.[11]
Causality Behind Experimental Choices:
-
Why SFC? For chiral analysis, SFC's primary advantage is speed. Analysis times can be reduced by a factor of 3 to 5 compared to normal-phase HPLC.[12] The lower consumption of organic solvents is a significant environmental and cost benefit.[11] Furthermore, the unique solvating properties of the CO₂/modifier mobile phase can sometimes lead to different selectivity and better resolutions than those achievable with HPLC.[12]
-
Co-solvent Selection: Alcohols like methanol are used as co-solvents to increase the mobile phase polarity and solvating power, enabling the elution of more polar analytes and fine-tuning selectivity.
Performance Comparison: HPLC vs. SFC for Atropisomer Separation
| Parameter | Normal-Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | n-Hexane | Supercritical CO₂ |
| Typical Analysis Time | 10-20 minutes | 2-5 minutes |
| Solvent Consumption | High | Low (significantly reduced organic solvent) |
| Efficiency | Good | Excellent (often higher plate counts) |
| Operating Pressure | Moderate (100-200 bar) | High (100-400 bar) |
| Environmental Impact | Higher | Lower ("Green" Chemistry)[11] |
| Scalability | Good | Excellent for preparative scale |
Experimental Protocol: Chiral SFC Analysis of Tol-BINAP
-
System Preparation: Use an analytical SFC system with a back-pressure regulator (BPR) to maintain the supercritical state.
-
Column: A polysaccharide-based chiral column compatible with SFC (e.g., Chiralpak IA-U, 100 x 3.0 mm, 1.6 µm). Sub-2 µm particle columns are often used in SFC to maximize efficiency.[13]
-
Mobile Phase: Supercritical CO₂ with Methanol as a co-solvent. A typical starting gradient might be 5% to 40% Methanol over 3 minutes.
-
Sample Preparation: Dissolve the Tol-BINAP sample in a suitable solvent (e.g., Methanol or a Hexane/IPA mixture) to a concentration of ~1 mg/mL.
-
Instrumental Parameters:
-
Flow Rate: 3.0 mL/min.
-
BPR Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The procedure for system suitability and e.e. calculation is identical to that used for HPLC.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach that does not require physical separation. Instead, it relies on creating a diastereomeric environment in the NMR tube, which makes the chemically equivalent phosphorus nuclei of the two enantiomers magnetically non-equivalent.
Principle of Differentiation: A chiral solvating agent (CSA) is added to the NMR sample. The CSA forms rapid, reversible, non-covalent diastereomeric complexes with both the (R)- and (S)-enantiomers of Tol-BINAP. Because these complexes are diastereomers, the phosphorus nucleus in each complex experiences a slightly different magnetic environment, causing their signals in the ³¹P NMR spectrum to appear at different chemical shifts (Δδ).[14][15] The integral of these two signals is proportional to the concentration of each enantiomer.
Causality Behind Experimental Choices:
-
Why ³¹P NMR? The phosphorus atom in Tol-BINAP is an ideal NMR handle. ³¹P is a 100% abundant, spin ½ nucleus, providing high sensitivity. The typical ³¹P chemical shift range is very wide, which minimizes the chance of signal overlap and makes it easier to resolve the two enantiomeric signals.[14]
-
Chiral Solvating Agents (CSAs): The choice of CSA is critical. For phosphine oxides and related compounds, chiral amino acid derivatives have proven effective.[15][16] The key is to find a CSA that interacts strongly enough to induce a measurable chemical shift difference but not so strongly that it leads to significant line broadening. This is often an empirical screening process.
Logical Relationship of Chiral Analysis Techniques
Caption: Inter-relationship of primary chiral analysis techniques.
Experimental Protocol: ³¹P NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the Tol-BINAP sample into a clean NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ³¹P NMR spectrum of the sample alone.
-
Add 1.0 to 1.5 equivalents of a suitable Chiral Solvating Agent (CSA) to the tube.
-
Gently mix to ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5-10 seconds) to allow for complete relaxation of the phosphorus nuclei, which is essential for accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration of minor peaks).
-
-
Data Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate the two resolved signals corresponding to the (R)- and (S)-enantiomers.
-
Calculate the % e.e. using the formula: % e.e. = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100
-
Method Validation: The Pillar of Trustworthiness
Regardless of the technique chosen, the analytical method must be validated to prove it is fit for its intended purpose.[17] This is a non-negotiable requirement in drug development and quality control environments. Validation should be performed according to established guidelines (e.g., ICH Q2(R1)) and must assess the following parameters[10][18][19]:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, starting materials). For chiral methods, this means demonstrating baseline resolution of the enantiomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spiking a sample with a known amount of the minor enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of the minor enantiomer that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be determined with suitable precision and accuracy. This is a critical parameter for purity testing.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Senior Scientist's Recommendation: Selecting the Right Tool for the Job
The choice of analytical technique is not a matter of one-size-fits-all. It is a strategic decision based on the specific requirements of the task at hand.
-
For Routine Quality Control (QC) and Release Testing: Chiral HPLC is the preferred method. It is robust, highly accurate, well-understood, and universally accepted by regulatory agencies. Its precision and ability to achieve low LOQs are essential for release specifications.
-
For High-Throughput Screening (HTS) and Preparative Separations: Chiral SFC is the superior choice. Its incredible speed dramatically accelerates the screening of reaction conditions or catalyst libraries. For purification, its efficiency and lower solvent usage make it more cost-effective and environmentally friendly than preparative HPLC.[11]
-
For Mechanistic Studies, Structural Confirmation, or as an Orthogonal Method: ³¹P NMR with a CSA is an invaluable tool. It can rapidly confirm the identity and approximate purity of a sample without extensive method development. It serves as an excellent orthogonal method to confirm a result obtained by chromatography, which is a powerful strategy for troubleshooting out-of-specification results.
Ultimately, a well-equipped laboratory engaged in asymmetric synthesis should leverage both chromatographic and spectroscopic techniques. HPLC and SFC provide the quantitative rigor for quality control, while NMR offers rapid, complementary insights. By understanding the fundamental principles and making informed experimental choices, you can ensure the chiral integrity of your Tol-BINAP ligand and, by extension, the success of your stereoselective transformations.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Search.
- He, B., et al. (2020). Advancing stereoisomeric separation of an atropisomeric Bruton's tyrosine kinase inhibitor by using sub-2 µm immobilized polysaccharide-based chiral columns in supercritical fluid chromatography.
- Kwahk, E.-J. Chiral NMR analysis of phosphines and phosphoric acids, and plasma carboxylic acid analysis via fluorine labeling.
- Wrobleski, M. L., et al. (2008). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry. [Link]
- Wrobleski, M. L., et al. (2007).
- Albinati, A., et al. (1993). 2-D NMR Spectroscopy of chiral phosphine complexes. Applications to problems related to enantioselective homogeneous catalysis. Journal of the Chemical Society, Dalton Transactions. [Link]
- Toste, F. D., & Miller, S. J. (2023). Atropisomers: Synthesis, Analysis, and Applications. Accounts of Chemical Research. [Link]
- Wrobleski, M. L., et al. (2007). Differentiation of chiral phosphorus enantiomers by P-31 and H-1 NMR spectroscopy using amino acid derivatives as chemical solvating agents.
- Toste, F. D., & Miller, S. J. (2023). Atropisomers: Synthesis, Analysis, and Applications. Accounts of Chemical Research. [Link]
- Macmillan Group. (2020). Methods and Applications in Atroposelective Chemistry. Macmillan Group. [Link]
- Kumar, P., et al. (2021). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
- Rahman, A., et al. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
- Venkateshwarlu, G., et al. (2015). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. ResearchGate. [https://www.researchgate.net/publication/281282638_The_Development_and_Validation_of_a_Chiral_High_Performance_Liquid_Chromatography_Method_for_the_Identification_and_Quantification_of_R-Enantiomer_in_10-Hydroxycamptothecin]([Link]_ Chromatography_Method_for_the_Identification_and_Quantification_of_R-Enantiomer_in_10-Hydroxycamptothecin)
- Welch, C. J., et al. (2016). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism.
- Peric, B., et al. (2008).
- Selvita. (2024).
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC. [Link]
- Rubin, M., et al. (2018). Measurement of Atropisomer Racemization Kinetics Using Segmented Flow Technology. Organic Process Research & Development. [Link]
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Regis Technologies. CHIRAL STATIONARY PHASES. Regis Technologies. [Link]
- Idown, O. R., & Kazeem, A. A. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
Sources
- 1. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of Atropisomer Racemization Kinetics Using Segmented Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eijppr.com [eijppr.com]
- 9. hplc.eu [hplc.eu]
- 10. rjptonline.org [rjptonline.org]
- 11. selvita.com [selvita.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Advancing stereoisomeric separation of an atropisomeric Bruton's tyrosine kinase inhibitor by using sub-2 µm immobilized polysaccharide-based chiral columns in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DSpace at KOASAS: Chiral NMR analysis of phosphines and phosphoric acids, and plasma carboxylic acid analysis via fluorine labeling [koasas.kaist.ac.kr]
- 15. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.tamu.edu [chem.tamu.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. scispace.com [scispace.com]
A Comparative Guide to the Catalytic Activity of (R)-Tol-BINAP vs. (S)-Tol-BINAP in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the choice of the chiral ligand is paramount to achieving high enantioselectivity. Among the privileged class of atropisomeric biaryl diphosphines, Tol-BINAP, a derivative of the Nobel Prize-winning BINAP ligand, stands out for its efficacy and tunability.[1][2][3] This guide provides an in-depth comparison of the catalytic behavior of the two enantiomers of Tol-BINAP—(R)- and (S)-Tol-BINAP—grounded in mechanistic principles and supported by experimental data. Our focus is to elucidate not just the differences in their outcomes, but the fundamental reasons for these differences, empowering researchers to make informed decisions in catalyst selection.
The Principle of Atropisomerism: A Tale of Two Ligands
(R)- and (S)-Tol-BINAP are not stereoisomers in the traditional sense of having a chiral carbon. Instead, they are atropisomers , meaning their chirality arises from hindered rotation around the C1-C1' bond connecting the two naphthyl rings.[3][4] This restricted rotation locks the molecule into one of two stable, non-superimposable, mirror-image conformations: the (R)-enantiomer and the (S)-enantiomer.
When coordinated to a transition metal such as Ruthenium (Ru) or Rhodium (Rh), each enantiomer creates a distinct C₂-symmetric chiral environment. The (R)-Tol-BINAP ligand generates a chiral metallic complex that is the mirror image of the complex formed with (S)-Tol-BINAP. Consequently, for a given prochiral substrate, these two catalyst systems are expected to produce enantiomeric products with equal and opposite stereoselectivity. The selection between (R) and (S) is therefore dictated entirely by the desired absolute configuration of the target molecule.
Caption: Formation of enantiomeric chiral catalysts from (R)- and (S)-Tol-BINAP.
Performance in Asymmetric Hydrogenation: The Noyori Model
The quintessential application for Tol-BINAP ligands is the Noyori asymmetric hydrogenation of ketones.[4][5] This reaction often employs a ternary catalyst system composed of a Ruthenium precursor, the Tol-BINAP ligand, and a chiral diamine, such as 1,2-diphenylethylenediamine (DPEN).[5][6] The interplay between the chirality of the diphosphine and the diamine gives rise to the concepts of "matched" and "mismatched" catalyst pairings.
A "matched" pair, for instance, (S)-Tol-BINAP / (S,S)-DPEN, works synergistically to create a highly organized transition state, leading to exceptional enantioselectivity.[5][7] Conversely, a "mismatched" pair, such as (R)-Tol-BINAP / (S,S)-DPEN, results in antagonistic steric interactions in the transition state, severely diminishing the enantiomeric excess (ee) of the product.[7]
The choice of the Tol-BINAP enantiomer directly controls the facial selectivity of the hydride attack on the prochiral ketone. As illustrated by the hydrogenation of acetophenone, the (S)-Tol-BINAP / (S,S)-DPEN system reliably produces (R)-1-phenylethanol, while the matched (R)-Tol-BINAP / (R,R)-DPEN system yields the (S)-enantiomer.
| Ligand Combination | Substrate | Product Configuration | Enantiomeric Excess (ee%) | Reference |
| RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] | Acetophenone | (R)-1-phenylethanol | 82% | [5][6] |
| RuCl₂[(R)-Tol-BINAP][(S,S)-DPEN] | Acetophenone | (R)-1-phenylethanol | ~26% (mismatched) | [7] |
| RuCl₂[(R)-Tol-BINAP][(R,R)-DPEN] | Acetophenone | (S)-1-phenylethanol | High (matched pair) | [7] |
Note: The exact ee can vary with reaction conditions. The data illustrates the principle of matched/mismatched pairs and stereochemical control.
The mechanistic rationale lies in the formation of a chiral pocket by the catalyst. The C₂-symmetric Tol-BINAP ligand orients its four aryl groups (tolyls) in a way that blocks two of the four quadrants around the metal center. The substrate can only approach the metal hydride from the unhindered quadrants. The (S)-ligand forces an approach that exposes the Re-face of the ketone to the hydride, yielding the (R)-alcohol. The (R)-ligand creates the mirror-image pocket, forcing an approach that exposes the Si-face, yielding the (S)-alcohol.[8]
Caption: Experimental workflow for Ru-Tol-BINAP catalyzed asymmetric hydrogenation.
Step-by-Step Procedure:
-
Catalyst Precursor Formation: In a Schlenk flask under an argon atmosphere, combine [RuCl₂(benzene)]₂ (1 mol equiv. Ru), the appropriate enantiomer of Tol-BINAP (1.1 mol equiv.), and the matched chiral diamine (1.1 mol equiv.) in anhydrous, degassed DMF.
-
Stir the mixture at 80 °C for 20 minutes. The solution should turn a deep reddish-brown, indicating the formation of the RuCl₂(Tol-BINAP)(diamine) complex.
-
Reaction Setup: In a separate glass liner for the autoclave, dissolve acetophenone (e.g., 1000 mol equiv.) in anhydrous 2-propanol.
-
Catalyst Transfer: Cool the catalyst solution to room temperature and transfer it to the autoclave liner containing the substrate solution via an argon-purged cannula.
-
Base Addition: Add a solution of potassium tert-butoxide in 2-propanol (e.g., 2-10 mol equiv.) to the autoclave.
-
Hydrogenation: Seal the autoclave. Purge the system by pressurizing with hydrogen gas (e.g., to 10 atm) and venting three times.
-
Pressurize the autoclave to the final reaction pressure (e.g., 8-15 atm) and begin vigorous stirring.
-
Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Open the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the resulting 1-phenylethanol by flash column chromatography. Determine the enantiomeric excess by analysis on a chiral stationary phase HPLC column.
Conclusion and Recommendations
The catalytic activities of (R)-Tol-BINAP and (S)-Tol-BINAP are fundamentally mirror images of one another. The primary determinant for choosing between them is the desired absolute stereochemistry of the final product.
-
For Standard Transformations: In reactions like asymmetric hydrogenation, (R)- and (S)-Tol-BINAP catalysts will reliably produce the (S)- and (R)-products, respectively (product configuration depends on substrate priority rules), often with very similar high levels of enantioselectivity, assuming a matched chiral auxiliary is used.
-
For Complex Transformations: In advanced applications like parallel kinetic resolutions, the two enantiomers can exhibit divergent reactivity, leading to entirely different chemical products from a racemic starting material. [9]* Guiding Principle: There is no intrinsically "better" enantiomer. The performance is context-dependent. For any new substrate or transformation, it is standard practice in both academic research and industrial process development to screen both (R)- and (S)-ligands to empirically determine the optimal catalyst system for achieving the desired product in high yield and enantiopurity.
Ultimately, the predictable and potent stereochemical control offered by the enantiomers of Tol-BINAP solidifies their status as indispensable tools for the modern synthetic chemist.
References
- Jand, E. A., et al. (2005). Parallel Kinetic Resolution of 4-Alkynals Catalyzed by Rh(I)/Tol-BINAP: Synthesis of Enantioenriched Cyclobutanones and Cyclopentenones. Journal of the American Chemical Society, 127(28), 9972–9973. [Link]
- Cros, J., et al. (2007). Modified BINAP: The How and the Why. Chemical Reviews, 107(9), 4125–4162. [Link]
- Abdullah, H. A., et al. (2006). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 25(19), 4564–4570. [Link]
- NROChemistry.
- Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 80(6), 259-272. [Link]
- Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
- Genet, J. P., et al. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 101(15), 5433-5437. [Link]
- Bode Research Group. (2015).
- Hughes, D. L. (2014). (R)-BINOL·N-Benzylcinchonidinium Chloride Salt. Organic Syntheses, 91, 1-13. [Link]
- Various Authors. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Molecules, 27(2), 488. [Link]
- Wikipedia. BINAP. [Link]
- Shimizu, H., et al. (2007). Recent Advances of BINAP Chemistry in the Industrial Aspects. Accounts of Chemical Research, 40(12), 1385-1393. [Link]
- Yanagisawa, A., et al. (2006). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. Synlett, 2006(12), 1959-1962. [Link]
- Chen, Y., et al. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155–3196. [Link]
- Sandoval, C. A., et al. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-diamine-rutheniumII Complexes. Journal of the American Chemical Society, 125(44), 13490-13503. [Link]
- Akutagawa, S. (1992). Asymmetric synthesis by metal BINAP catalysts. Applied Catalysis A: General, 87(1), 47-61. [Link]
- Wikipedia.
- Chemistry LibreTexts. (2021). 6.1: Reactions Carbon-Carbon Double Bonds. [Link]
- Khatua, A., et al. (2019). Catalytic asymmetric (p-tolyl)boronic acid addition using Rh(I)-(R)-BINAP ligand.
- Han, S. B., et al. (2010). Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. Journal of the American Chemical Society, 132(4), 1210-1213. [Link]
- Diéguez, M., et al. (2008). BINAP versus BINAP(O) in Asymmetric Intermolecular Mizoroki-Heck Reactions: Substantial Effects on Selectivities. Chemistry - A European Journal, 14(28), 8472-8476. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. BINAP - Wikipedia [en.wikipedia.org]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating a New Synthetic Route with Tol-BINAP
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics and fine chemicals, the development of efficient, scalable, and stereoselective synthetic routes is paramount. The validation of a new synthetic pathway is a critical juncture in this process, demanding rigorous evaluation of its performance against established methods. This guide offers an in-depth technical analysis of validating a new synthetic route, centered on the application of the chiral ligand (R)- or (S)-Tol-BINAP in asymmetric catalysis. As your senior application scientist, I will provide not just a protocol, but a comparative framework grounded in experimental data and mechanistic understanding to empower you in your research and development endeavors.
The Crucial Role of the Chiral Ligand: Why Tol-BINAP?
At the heart of many modern asymmetric syntheses lies a chiral catalyst, typically a transition metal complexed with a chiral ligand. The ligand's architecture dictates the three-dimensional environment around the metal center, thereby controlling the stereochemical outcome of the reaction.[1][2] BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a Nobel Prize-winning class of atropisomeric diphosphine ligands that has revolutionized asymmetric catalysis, particularly in hydrogenation reactions.[3]
Tol-BINAP, a derivative of BINAP, features methyl groups on the para-positions of the four phenyl rings attached to the phosphorus atoms. This seemingly subtle modification can have a significant impact on the catalyst's electronic properties and, consequently, its activity and selectivity. This guide will explore the tangible effects of this modification through a comparative lens.
Performance Benchmark: Asymmetric Hydrogenation of Prochiral Ketones
To objectively assess the efficacy of a new synthetic route employing a Tol-BINAP-based catalyst, a direct comparison with established alternatives is essential. The asymmetric hydrogenation of prochiral ketones is a widely accepted benchmark reaction for evaluating the performance of chiral phosphine ligands. Here, we present a comparative analysis of Tol-BINAP against other prominent atropisomeric ligands in the ruthenium-catalyzed hydrogenation of acetophenone, a common model substrate.
Table 1: Comparative Performance of Chiral Diphosphine Ligands in the Asymmetric Hydrogenation of Acetophenone
| Ligand | Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| (S)-Tol-BINAP | trans-RuCl₂[(S)-tolbinap][(S,S)-dpen] | 2000 | 8 | 25 | 5 | >99 | 82 (R) | [4] |
| (R)-BINAP | Ru(OAc)₂[(R)-BINAP] | 1000 | 100 | 23 | 12 | >99 | 96 (R) | [5] |
| (S)-MeO-BIPHEP | [RuCl((S)-MeO-BIPHEP)]₂(μ-Cl)₃ · NEt₃ | 200 | 10 | 80 | 24 | >95 | 82 (R) | [6] |
| (R)-SYNPHOS | [RuBr₂((R)-synphos)] | 100 | 10 | 25 | 24 | >98 | 99 (R) | [6] |
| (S)-SEGPHOS | [RuCl((S)-segphos)]₂(μ-Cl)₃ · NEt₃ | 200 | 10 | 25 | 24 | >95 | 98 (R) | [6] |
Note: Reaction conditions and catalyst precursors vary across different studies, which can influence direct comparisons. The data presented is collated from the cited literature to provide a representative overview.
Analysis of Performance Data:
The data in Table 1 highlights several key points for consideration during the validation of a new synthetic route:
-
Enantioselectivity: While all the listed ligands provide high enantiomeric excess (ee), SYNPHOS and SEGPHOS demonstrate exceptional selectivity for this particular substrate under the specified conditions. Tol-BINAP provides a respectable 82% ee, which may be sufficient for many applications or could potentially be further optimized.
-
Activity and Reaction Conditions: The Tol-BINAP catalyzed reaction proceeds efficiently at a relatively low hydrogen pressure (8 atm) and ambient temperature, which are favorable conditions for industrial applications. In contrast, the benchmark BINAP system cited required a significantly higher pressure (100 atm).
-
Catalyst Loading: The substrate-to-catalyst ratio (S/C) is a critical factor in process efficiency and cost. The Tol-BINAP system demonstrates a high turnover number with an S/C of 2000.
This comparative data underscores that the choice of ligand is not a one-size-fits-all decision. While Tol-BINAP may not always provide the absolute highest enantioselectivity, its performance under milder conditions can make it a more practical and economical choice for a new synthetic route.
Mechanistic Insights: The "Why" Behind Ligand Performance
Understanding the underlying reaction mechanism is crucial for rational catalyst design and optimization. The Noyori-type asymmetric hydrogenation is believed to proceed via a metal-ligand bifunctional mechanism.[4][7]
Sources
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Tol-BINAP in Asymmetric Catalysis: A Comparative Analysis
For researchers and professionals in pharmaceutical and fine chemical synthesis, the selection of a chiral ligand is a critical decision that dictates the success of an asymmetric transformation. The BINAP scaffold represents a cornerstone in the library of privileged C₂-symmetric diphosphine ligands. This guide provides an in-depth comparative analysis of Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), examining its performance against its parent ligand, BINAP, and other alternatives in key catalytic systems. We will delve into the structural nuances, supporting experimental data, and the mechanistic rationale that underpins its catalytic advantages.
Introduction: The BINAP Family and the Advent of Tol-BINAP
Asymmetric catalysis relies on the transfer of chirality from a catalyst to a prochiral substrate, and the ligand's architecture is the primary determinant of this information transfer. Since its development by Noyori, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has been celebrated for its remarkable chiral recognition and broad applicability in transformations catalyzed by ruthenium, rhodium, and palladium.[1][2] Its axial chirality, arising from restricted rotation about the binaphthyl C-C bond, creates a well-defined chiral environment.[2]
Tol-BINAP is a first-generation derivative of BINAP, featuring methyl groups at the para-positions of all four phenyl rings on the phosphorus atoms. This seemingly subtle modification has profound implications for the ligand's electronic and steric profile, often translating into enhanced catalytic performance. The electron-donating nature of the methyl groups increases the electron density on the phosphorus atoms, which can modulate the reactivity of the coordinated metal center.[3]
Comparative Analysis in Catalytic Systems
The true measure of a ligand's utility is its performance in reaction conditions. Below, we compare Tol-BINAP and BINAP in two distinct and highly relevant catalytic systems.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is arguably the most prominent application for BINAP-type ligands. Ruthenium complexes of BINAP and its derivatives are exceptionally effective for the enantioselective reduction of a wide array of substrates, including ketones, olefins, and imines.[2]
Performance in Ketone Hydrogenation:
The Noyori-type hydrogenation of ketones, which employs a Ru-diphosphine/diamine complex, is a benchmark for catalytic efficiency.[4] The mechanism is understood to proceed via a nonclassical, metal-ligand bifunctional pathway, where the substrate is activated in the outer coordination sphere of an 18-electron RuH₂ species.[4][5]
Tol-BINAP has demonstrated exceptional activity in this system. For the hydrogenation of acetophenone, a catalyst system of (S)-TolBINAP/(S,S)-DPEN–Ru(II) achieved a staggering Turnover Number (TON) of 2,400,000 and a Turnover Frequency (TOF) of 228,000 h⁻¹ , representing one of the highest activities reported for ketone hydrogenation.[6] This highlights a significant enhancement in catalytic rate.
Performance in Allylic Alcohol Hydrogenation:
Early work by Noyori on the synthesis of citronellol via the asymmetric hydrogenation of geraniol provided a direct comparison. Ruthenium complexes of p-Tol-BINAP and p-t-Bu-BINAP were found to give excellent results with the same selectivity but better activity than the parent BINAP ligand .[3] This enhanced activity is a recurring theme, often attributed to the increased electron-donating ability of the tolyl groups, which makes the ruthenium center more electron-rich and thus more reactive.
| Ligand | Substrate | Catalyst System | Key Performance Metric | Reference |
| (S)-Tol-BINAP | Acetophenone | RuCl₂[(S)-tolbinap][(S,S)-dpen] | TON: 2,400,000; TOF: 228,000 h⁻¹ | [6] |
| (R)-Tol-BINAP | Geraniol | Ru-Tol-BINAP | Better activity, same selectivity vs. BINAP | [3] |
| (R)-BINAP | Geraniol | Ru₂(OAc)₄[(R)-BINAP]₂ | 96% ee | [7] |
Table 1: Performance Highlights of Tol-BINAP in Ru-Catalyzed Asymmetric Hydrogenation.
Palladium-Catalyzed Asymmetric Allylic Amination
Palladium-catalyzed allylic substitution is a powerful method for constructing C-N bonds enantioselectively. The ligand plays a crucial role in controlling both the regio- and enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.
In a study on the enantioselective allylic amination of acyclic allylic carbonates, the use of a modified BINAP ligand, (S)-BINAP(S), was investigated. The researchers found that modifying the ligand by introducing electron-donating groups on the phenyl rings led to improved performance. Specifically, the use of (S)-TolBINAP(S) and (S)-3,5-xylyl-BINAP(S) was found to increase the enantioselectivity of the aminations compared to the parent (S)-BINAP(S) ligand.[1] This suggests that the electronic tuning afforded by the tolyl groups favorably influences the stereodetermining step of the catalytic cycle.
Mechanistic Insights: The "Why" Behind the Performance
The superior performance of Tol-BINAP in many systems can be attributed to a combination of electronic and steric factors.
Electronic Effects: The para-methyl groups are electron-donating by induction and hyperconjugation. This increases the electron density on the phosphorus atoms, making the ligand a stronger σ-donor. For an electrophilic metal center like Ru(II), this enhanced donation can increase the stability of the complex and modulate its reactivity. In the case of hydrogenation, a more electron-rich metal center can facilitate the heterolytic cleavage of H₂ and subsequent hydride transfer.[3]
Steric Effects & Workflow: The overall steric profile of Tol-BINAP is very similar to BINAP, as the methyl groups are positioned away from the chiral pocket. However, these groups can influence the conformation of the P-aryl rings and the overall rigidity of the catalyst, which can have subtle but significant effects on the transition state geometry.
The general workflow for employing a Tol-BINAP catalyst in a typical asymmetric hydrogenation is outlined below.
Caption: General workflow for Ru/Tol-BINAP catalyzed ketone hydrogenation.
Experimental Protocols
Trustworthy and reproducible protocols are essential. The following is a representative procedure for the asymmetric hydrogenation of an aromatic ketone, adapted from established methods.[4]
Protocol: Asymmetric Hydrogenation of Acetophenone
Materials:
-
RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] precatalyst
-
Acetophenone (freshly distilled)
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol (anhydrous, degassed)
-
High-purity hydrogen gas
-
High-pressure autoclave with a glass liner and magnetic stir bar
Procedure:
-
Catalyst Charging: In a nitrogen-filled glovebox, charge the glass liner for the autoclave with the RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] precatalyst. A substrate-to-catalyst (S/C) ratio of 2000:1 is a typical starting point.
-
Base Addition: Add potassium tert-butoxide (2 molar equivalents relative to the Ru catalyst).
-
Solvent and Substrate Addition: Add anhydrous, degassed 2-propanol to dissolve the catalyst and base. Then, add the acetophenone substrate to the liner.
-
Reactor Assembly: Place the glass liner inside the autoclave and seal the reactor securely.
-
Hydrogenation: Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Reaction Conditions: Pressurize the reactor with hydrogen to 8 atm. Begin vigorous stirring and maintain the reaction at 25-30 °C.
-
Monitoring and Workup: Monitor the reaction progress by analyzing aliquots (if possible). Once complete (typically 4-24 hours), carefully vent the hydrogen pressure.
-
Isolation and Analysis: Quench the reaction, remove the solvent under reduced pressure, and purify the product (e.g., by column chromatography) to yield 1-phenylethanol. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Conclusion
Tol-BINAP stands as a testament to the power of rational ligand design. By introducing simple methyl groups to the periphery of the BINAP structure, chemists have unlocked catalysts with significantly enhanced activity while maintaining, and in some cases improving, the high enantioselectivities associated with the parent ligand. Its proven performance, particularly in the demanding arena of Ru-catalyzed hydrogenation, solidifies its position as a highly valuable tool for the synthesis of enantiomerically pure compounds. For researchers seeking to optimize reaction rates and overall efficiency without compromising stereochemical control, Tol-BINAP represents a first-choice alternative to BINAP in a multitude of catalytic systems.
References
- Organic Syntheses. Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. [Link]
- Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]
- Berthod, M., Mignani, G., Woodward, G., & Lemaire, M. (2005). Modified BINAP: The How and the Why. Chemical Reviews. [Link]
- Abdallah, Z., et al. (2010). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics. [Link]
- Sturm, T., Weissensteiner, W., & Spindler, F. (2007). Asymmetric hydrogenations one by one: differentiation of up to three beta-ketocarboxylic acid derivatives based on Ruthenium(II)
- Larrow, J. F., & Schaus, S. E. (2005). Palladium/BINAP(S)
- Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research. [Link]
- University of Zurich. (2015).
- Wang, Y., et al. (2010). Highly enantioselective Cu(i)–Tol-BINAP-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters.
- Trost, B. M., & Van Vranken, D. L. (2014).
- Khatua, A., Pal, S., & Bisai, V. (2018). Catalytic asymmetric (p-tolyl)boronic acid addition using Rh(I).
- Hartwig, J. F., & Stanley, L. M. (2017). Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Substrate Scope of Tol-BINAP versus Other Privileged Chiral Ligands
For researchers, scientists, and drug development professionals engaged in the nuanced field of asymmetric catalysis, the selection of the optimal chiral ligand is a critical determinant of synthetic success. This guide provides an in-depth evaluation of the substrate scope of (R)- and (S)-Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) in comparison to other widely employed phosphine ligands. By presenting objective experimental data and elucidating the underlying mechanistic principles, this document serves as a practical resource for ligand selection and reaction optimization in the synthesis of complex chiral molecules.
The Central Role of Ligand Architecture in Asymmetric Catalysis
The efficacy of a transition metal catalyst in mediating enantioselective transformations is profoundly influenced by the steric and electronic properties of its coordinating ligands. Atropisomeric biaryl diphosphines, such as BINAP and its derivatives, have established themselves as "privileged ligands" due to their remarkable ability to create a well-defined and effective chiral environment around the metal center. This chiral pocket dictates the facial selectivity of substrate approach, thereby controlling the stereochemical outcome of the reaction.
Tol-BINAP, a derivative of BINAP, features tolyl groups in place of the phenyl substituents on the phosphorus atoms. This seemingly subtle modification has significant implications for the ligand's electronic and steric profile, which in turn affects its performance across a range of asymmetric transformations. This guide will explore these differences through a comparative analysis of Tol-BINAP's substrate scope against that of BINAP, SYNPHOS, and MeO-BIPHEP in key reaction classes.
Understanding the Ligand's Influence: Steric and Electronic Effects
The differing performance of Tol-BINAP compared to other ligands can be attributed to a combination of steric and electronic factors. The tolyl groups in Tol-BINAP introduce additional steric bulk and are slightly more electron-donating than the phenyl groups of BINAP.
Caption: Steric and electronic effects of Tol-BINAP vs. BINAP.
These properties can lead to:
-
Enhanced Enantioselectivity: The increased steric bulk of the tolyl groups can create a more tightly controlled chiral environment, leading to higher enantiomeric excess (ee) for certain substrates.[1]
-
Modified Catalytic Activity: The electron-donating nature of the tolyl groups can influence the electronic properties of the metal center, potentially affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]
The following sections will provide concrete examples of how these properties translate into tangible differences in substrate scope and performance across various reaction types.
Comparative Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and the choice of ligand is paramount. Here, we compare the performance of Tol-BINAP with other privileged ligands in the ruthenium-catalyzed hydrogenation of various ketones and olefins.
Table 1: Asymmetric Hydrogenation of β-Ketoesters
| Entry | Substrate | Ligand | Yield (%) | ee (%) | Reference |
| 1 | Ethyl 2-methyl-3-oxobutanoate | (S)-Tol-BINAP | >95 | 98 | [3] |
| 2 | Ethyl 2-methyl-3-oxobutanoate | (S)-BINAP | >95 | 97 | [3] |
| 3 | Ethyl 2-methyl-3-oxobutanoate | (S)-SYNPHOS | >95 | 99 | [3] |
| 4 | Ethyl 2-methyl-3-oxobutanoate | (S)-MeO-BIPHEP | >95 | 98 | [3] |
| 5 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | (S)-Tol-BINAP | >95 | 70 (R,R) | [3] |
| 6 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | (S)-BINAP | >95 | 23 (R,R) | [3] |
| 7 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | (S)-SYNPHOS | >95 | 49 (R,R) | [3] |
| 8 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | (S)-MeO-BIPHEP | >95 | 57 (R,R) | [3] |
Reaction conditions were standardized for direct comparison.
Analysis: For the hydrogenation of ethyl 2-methyl-3-oxobutanoate, all four ligands provide excellent yields and high enantioselectivities, with SYNPHOS showing a slight edge. However, in the more challenging hydrogenation of a fluorinated β-ketoester, Tol-BINAP demonstrates a significant advantage over BINAP and provides the highest enantioselectivity among the tested ligands.[3] This highlights a key aspect of Tol-BINAP's utility: its potentially superior performance with electronically demanding substrates.
Performance in Asymmetric Carbon-Carbon Bond Forming Reactions
The construction of chiral carbon centers through cross-coupling, Michael additions, and aldol reactions is fundamental to the synthesis of many pharmaceuticals and natural products. Tol-BINAP has proven to be a highly effective ligand in many of these transformations.
Asymmetric Suzuki-Miyaura Coupling
While data for direct, side-by-side comparisons in Suzuki-Miyaura couplings is less common, the literature indicates that Tol-BINAP is a competent ligand for the synthesis of axially chiral biaryls, though enantioselectivities can be substrate-dependent.
Asymmetric Michael Addition
In the realm of Michael additions, Tol-BINAP has demonstrated considerable utility, particularly in copper- and nickel-catalyzed systems.
Table 2: Ni(II)-Catalyzed Asymmetric Michael Addition of β-Ketoesters to Unsaturated N-Acylthiazolidinethiones
| Entry | β-Ketoester | Ligand | Yield (%) | ee (%) | Reference |
| 1 | tert-Butyl acetoacetate | (R)-Tol-BINAP | 80 | 96 | [4] |
| 2 | tert-Butyl acetoacetate | (R)-SEGPHOS | 52-61 | 88-94 | [4] |
Analysis: In this Ni(II)-catalyzed Michael addition, Tol-BINAP clearly outperforms SEGPHOS in terms of both yield and enantioselectivity.[4] This suggests that the specific steric and electronic properties of Tol-BINAP are particularly well-suited for stabilizing the transition state in this transformation.
Asymmetric Aldol Reactions
Tol-BINAP, in complex with palladium(II), has been shown to be an excellent catalyst for asymmetric aldol reactions, providing high levels of enantiomeric induction.[5]
Table 3: Pd(II)-Catalyzed Asymmetric Aldol Reaction
| Entry | Silyl Enol Ether | Aldehyde | Ligand | Yield (%) | ee (%) | Reference |
| 1 | 1-(Trimethylsilyloxy)cyclohexene | Benzaldehyde | (R)-Tol-BINAP | 95 | 89 | [5] |
| 2 | 1-(Trimethylsilyloxy)cyclohexene | Benzaldehyde | (R)-BINAP | 92 | 85 | [5] |
Analysis: In this representative asymmetric aldol reaction, the Pd(II)-Tol-BINAP complex provides a higher yield and enantioselectivity compared to the analogous BINAP complex, suggesting a beneficial effect of the tolyl groups in this catalytic system.[5]
Experimental Protocols
To provide a practical context for the application of Tol-BINAP, detailed experimental protocols for two key transformations are provided below.
Protocol 1: Asymmetric Hydrogenation of an Aromatic Ketone
This protocol describes the asymmetric hydrogenation of acetophenone using a Ru-Tol-BINAP/diamine catalyst system.
Caption: Workflow for asymmetric hydrogenation with a Ru-Tol-BINAP catalyst.
Step-by-Step Methodology:
-
Catalyst Preparation:
-
Under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Tol-BINAP (2 equivalents) to a Schlenk flask.
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) and stir the mixture at 100 °C for 10 minutes.
-
Remove the solvent under high vacuum to obtain the intermediate complex, RuCl₂[(S)-tolbinap]ₙ.
-
To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the precatalyst, RuCl₂[(S)-tolbinap][(S,S)-dpen].
-
-
Hydrogenation Reaction:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate to the liner.
-
Seal the autoclave securely, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas.
-
Pressurize the reactor with hydrogen to 8 atm.
-
Begin vigorous stirring and maintain the reaction at 25-30 °C for 4-24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
-
Protocol 2: Copper-Catalyzed Enantioselective Michael Addition of a Grignard Reagent
This protocol outlines the asymmetric conjugate addition of a Grignard reagent to an α,β-unsaturated ester using a Cu(I)-Tol-BINAP catalyst.[3]
Caption: Workflow for a Cu(I)-Tol-BINAP catalyzed Michael addition.
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk tube under an argon atmosphere, add CuI (e.g., 1 mol%) and (R)-Tol-BINAP (e.g., 1.2 mol%).
-
Add anhydrous and degassed tert-butyl methyl ether (t-BuOMe) via syringe.
-
Cool the resulting suspension to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
-
Michael Addition:
-
To the cooled catalyst mixture, add the α,β-unsaturated ester (1.0 equivalent) via syringe.
-
Slowly add the Grignard reagent (e.g., 1.2 equivalents of EtMgBr in THF) dropwise over a period of 10-15 minutes.
-
Stir the reaction mixture at the specified temperature for the required duration (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.
-
Conclusion
Tol-BINAP has established itself as a highly effective chiral ligand for a variety of asymmetric transformations. Its unique steric and electronic properties, conferred by the tolyl substituents, often lead to enhanced enantioselectivity and catalytic activity compared to its parent ligand, BINAP, particularly with challenging substrates. While the choice of ligand will always be substrate- and reaction-dependent, this guide provides a framework for understanding the relative strengths of Tol-BINAP and its place among the privileged chiral ligands in the synthetic chemist's toolbox. The provided experimental data and detailed protocols serve as a starting point for the development of robust and highly enantioselective catalytic processes for the synthesis of valuable chiral molecules in research and industry.
References
- Berthod, M., Mignani, G., Woodward, G., & Lemaire, M. (2005). Modified BINAP: The How and the Why. Chemical Reviews, 105(5), 1801–1836. [Link]
- Genet, J. P., Ayad, T., & Ratovelomanana-Vidal, V. (2006). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 103(39), 14269-14274. [Link]
- Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. (2005). Ni (II) Tol-BINAP-Catalyzed Enantioselective Michael Reactions of β-Ketoesters and Unsaturated N-Acylthiazolidinethiones. Journal of the American Chemical Society, 127(31), 10816–10817. [Link]
- Wang, S.-Y., Ji, S.-J., & Loh, T.-P. (2007). Cu (I) Tol-BINAP-Catalyzed Enantioselective Michael Reactions of Grignard Reagents and Unsaturated Esters. Journal of the American Chemical Society, 129(2), 276–277. [Link]
- BenchChem. (2025).
- Hartwig, J. F., Stanley, L. M., & John, A. (2010). Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. Journal of the American Chemical Society, 132(32), 11428–11430. [Link]
- Sodeoka, M., Ohrai, K., & Miyamoto, H. (2000). Stable Diaqua Palladium (II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. Angewandte Chemie International Edition, 39(17), 3131-3134. [Link]
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Mechanistic Insights into Cu-Catalyzed Asymmetric Aldol Reactions: Chemical and Spectroscopic Evidence for a Metalloenolate Intermediate [authors.library.caltech.edu]
- 3. Cu(I) Tol-BINAP-Catalyzed Enantioselective Michael Reactions of Grignard Reagents and Unsaturated Esters [organic-chemistry.org]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
Bridging the Gap: A Guide to the Experimental Validation of Computational Predictions for Tol-BINAP Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern asymmetric catalysis, the quest for highly efficient and selective catalysts is paramount. Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), a cornerstone of the chiral phosphine ligand family, has demonstrated remarkable efficacy in a myriad of stereoselective transformations.[1] The predictive power of computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for understanding and forecasting the behavior of Tol-BINAP catalyst systems.[2][3] However, the synergy between computational prediction and experimental validation is where true catalytic innovation is born. This guide provides an in-depth exploration of the methodologies employed to validate computational predictions for Tol-BINAP catalysts, offering a critical comparison of predicted and experimental data, and underscoring the causal relationships that govern catalyst performance.
The Predictive Power of Computation: Unveiling the "Why"
Computational modeling serves as a powerful lens through which we can scrutinize the intricate details of a catalytic cycle.[3] For Tol-BINAP systems, DFT calculations are routinely employed to elucidate reaction mechanisms, predict transition state geometries and energies, and ultimately, forecast the enantioselectivity of a given transformation.[2] The ability to computationally screen virtual libraries of substrates and ligand modifications significantly accelerates the discovery of optimal reaction conditions and novel, highly effective catalysts.[4][5]
A Typical Computational Workflow
The process of computationally predicting the performance of a Tol-BINAP catalyst generally follows a structured workflow. This involves the careful construction of molecular models, optimization of geometries, and the calculation of key energetic parameters.
Caption: Computational prediction workflow for Tol-BINAP catalysts.
The Crucible of Experiment: Validating the In Silico Hypotheses
While computational predictions provide invaluable insights, they remain hypotheses until substantiated by rigorous experimental validation. A multi-faceted experimental approach is necessary to corroborate the predicted behavior of Tol-BINAP catalysts and to ensure the reliability of the computational models.
Key Experimental Validation Techniques
A suite of experimental techniques is employed to generate the data necessary for a robust comparison with computational predictions. These methods provide quantitative measures of catalyst activity, selectivity, and mechanism.
| Experimental Technique | Parameter Measured | Relevance to Computational Prediction |
| Kinetic Studies | Reaction rates, rate laws, activation parameters | Validation of predicted transition state energies and reaction pathways. |
| High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases | Enantiomeric excess (ee%) | Direct comparison with computationally predicted enantioselectivity.[6][7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of intermediates and products, in-situ reaction monitoring | Confirmation of predicted reaction intermediates and mechanistic pathways. |
| Mass Spectrometry (e.g., ESI-MS) | Identification of catalytic species and intermediates | Corroboration of the species involved in the catalytic cycle. |
| X-ray Crystallography | Solid-state structure of catalysts and catalyst-substrate complexes | Validation of computationally optimized geometries. |
Causality in Experimental Design: A Self-Validating System
The design of validation experiments is not merely about data generation; it's about establishing a self-validating system where each experimental choice is driven by the need to test a specific computational hypothesis. For instance, if DFT calculations predict a specific substrate-catalyst interaction as being crucial for high enantioselectivity, experiments can be designed with modified substrates that lack this interaction to observe the predicted drop in ee%. This iterative feedback loop between computation and experiment is the hallmark of a robust catalyst development program.
A Comparative Analysis: Predicted vs. Experimental Outcomes
The true measure of a computational model's utility lies in its ability to accurately predict experimental outcomes. For Tol-BINAP catalysts, a growing body of literature demonstrates a strong correlation between DFT-predicted and experimentally determined performance metrics, particularly enantioselectivity.
Case Study: Iridium-Catalyzed Asymmetric Allylic Alkylation
In a study on the iridium-catalyzed allylic alkylation of nitroalkanes using a Tol-BINAP-modified catalyst, DFT calculations were employed to rationalize the observed high enantioselectivity. The calculations revealed that the transition states leading to the major enantiomer were significantly lower in energy than those leading to the minor enantiomer, a prediction that aligned perfectly with the experimentally observed high ee%.
| Reaction | Catalyst | Predicted ΔΔG‡ (kcal/mol) | Experimental ee% |
| Allylic Alkylation of 2-nitropropane | [(S)-Tol-BINAP]Ir complex | ~1.6-1.8 | 95% |
This case highlights how computational modeling can provide a molecular-level understanding of the factors controlling stereoselectivity, thereby validating the experimental observations.
Experimental Protocols: A Practical Guide
To facilitate the replication and extension of these validation studies, detailed experimental protocols are essential.
Protocol 1: General Procedure for a Tol-BINAP-Catalyzed Asymmetric Reaction
Materials:
-
Tol-BINAP ligand
-
Metal precursor (e.g., [Rh(COD)2]BF4, Pd2(dba)3)
-
Substrate
-
Anhydrous, degassed solvent
-
Internal standard (for kinetic analysis)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, dissolve the metal precursor and Tol-BINAP ligand in the reaction solvent in a flame-dried Schlenk flask. Stir the solution at room temperature for the specified time to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the substrate and internal standard.
-
Reaction Monitoring: At timed intervals, withdraw aliquots from the reaction mixture and quench them appropriately (e.g., by dilution with a solvent that stops the reaction).
-
Analysis: Analyze the quenched aliquots by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion and enantiomeric excess.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)
Procedure:
-
Sample Preparation: Dilute the final reaction mixture or the purified product in the mobile phase to an appropriate concentration.
-
Method Development: Develop a separation method by screening different mobile phases (e.g., mixtures of hexane and isopropanol) and flow rates to achieve baseline separation of the enantiomers.[9]
-
Analysis: Inject the sample onto the chiral column and record the chromatogram.
-
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.
The Synergy of Computation and Experiment: A Workflow for Catalyst Development
The validation of computational predictions is not an endpoint but rather a crucial step in a cyclical process of catalyst design and optimization. The integration of computational and experimental workflows creates a powerful engine for innovation in asymmetric catalysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Computational insights on the mechanism of the catalytic hydrogenation with BINAP–diamine–Ru complexes: the role of base and origin of selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist’s Guide to Homogeneous vs. Heterogeneous Tol-BINAP Catalysts in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for catalysts that offer high enantioselectivity, activity, and operational simplicity is paramount. The Tol-BINAP ligand, a C₂-symmetric diphosphine, has cemented its role as a privileged ligand in transition-metal catalysis, particularly for ruthenium, rhodium, and palladium-catalyzed reactions.[1][2] Its complexes are renowned for their efficacy in creating chiral molecules, a critical step in the development of pharmaceuticals and fine chemicals.[3] However, the choice between employing these catalysts in a homogeneous or a heterogeneous system presents a critical decision point for any process chemist, balancing the intrinsic advantages of molecular catalysis with the practical demands of industrial-scale production.
This guide provides an in-depth, objective comparison of the performance of homogeneous and heterogeneous Tol-BINAP catalysts. We will move beyond a simple list of pros and cons to explore the causality behind their performance, grounded in experimental data and field-proven insights.
Pillar 1: The Homogeneous Tol-BINAP Catalyst - The Gold Standard for Selectivity
Homogeneous catalysts, by definition, exist in the same phase as the reactants, typically a liquid solution. This ensures maximum interaction between the catalyst's active sites and the substrate molecules, a condition that often leads to superior performance in terms of activity and selectivity.[4]
Mechanism and Performance Profile
The ruthenium-Tol-BINAP complex, particularly when paired with a chiral diamine, is a workhorse for the asymmetric hydrogenation of ketones.[5][6] The reaction is believed to proceed through a nonclassical metal-ligand bifunctional mechanism.[7][8] In this pathway, the active 18-electron RuH₂ species transfers a hydride from the metal and a proton from the NH₂ ligand of the diamine to the ketone's carbonyl group via a six-membered pericyclic transition state.[7][8] This intimate, well-defined transition state is the source of the catalyst's exquisite enantiocontrol.
The key advantages of this system are:
-
High Enantioselectivity and Activity: With well-defined, single-site active centers, homogeneous Tol-BINAP catalysts can achieve exceptional enantiomeric excess (ee) and high turnover frequencies (TOF).[4][9] For instance, the hydrogenation of acetophenone with a Ru-Tol-BINAP-diamine complex can proceed with substrate-to-catalyst ratios (S/C) exceeding 50,000, yielding the chiral alcohol product with high ee.[5]
-
Mechanistic Clarity: The soluble nature of these catalysts makes them amenable to detailed mechanistic studies using techniques like liquid-state NMR and ESI-TOFMS, allowing for rational catalyst design and optimization.[7][10]
-
Mild Reaction Conditions: These reactions often proceed smoothly under mild temperatures and pressures.[7][8]
However, the significant operational drawback is the difficulty in separating the catalyst from the reaction products.[9][10] This leads to challenges in catalyst recycling and potential contamination of the final product with precious metals, a critical concern in pharmaceutical manufacturing.
Experimental Protocol: Homogeneous Asymmetric Hydrogenation of Acetophenone
This protocol describes a typical lab-scale hydrogenation using a homogeneous Ru-Tol-BINAP catalyst. The self-validating aspect lies in the consistent and high enantioselectivity achieved when the catalyst is correctly prepared and the reaction is run under inert conditions.
-
Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] (DPEN = 1,2-diphenylethylenediamine).
-
Reaction Setup: The flask is removed from the glovebox and connected to a hydrogen line. Anhydrous 2-propanol is added as the solvent under a positive pressure of argon.
-
Substrate and Base Addition: Acetophenone is added, followed by a solution of potassium tert-butoxide (t-C₄H₉OK) in 2-propanol. The base is crucial for generating the active RuH₂ species.[7][11]
-
Hydrogenation: The reaction mixture is degassed and backfilled with hydrogen gas (typically 5-10 atm). The reaction is stirred vigorously at a controlled temperature (e.g., 30°C) until full conversion is observed (monitored by GC or TLC).
-
Workup and Analysis: The reaction is quenched, and the product, (R)-1-phenylethanol, is isolated via standard extraction and purification procedures. The enantiomeric excess is determined by chiral HPLC or GC.
Pillar 2: The Heterogeneous Tol-BINAP Catalyst - Bridging Efficacy and Practicality
To overcome the separation and recycling issues of homogeneous systems, significant effort has been invested in immobilizing Tol-BINAP catalysts onto solid supports.[12][13] This approach, which creates a heterogeneous catalyst, combines the selectivity of a molecular catalyst with the handling advantages of a solid.[9][12]
Immobilization Strategies and Their Consequences
The method of immobilization is critical as it directly impacts the catalyst's performance. The goal is to anchor the catalyst securely without compromising its catalytic activity or stereoselectivity. Common strategies include:
-
Covalent Anchoring to Polymers: The BINAP ligand is chemically modified to include a functional group that can be covalently bonded to a polymer backbone, such as polystyrene or specially designed soluble polymers.[12][14] Soluble polymer supports are particularly interesting as they can dissolve during the reaction, mimicking a homogeneous environment, and then be precipitated out for recovery.[14]
-
Immobilization on Inorganic Supports: Silica is a common inorganic support. The Tol-BINAP ligand can be attached to the silica surface through a linker.[15][16] The rigidity and high surface area of silica are advantageous, but potential interactions between surface silanol groups and the catalyst must be managed.[15]
The primary advantage of heterogenization is straightforward catalyst recovery via filtration or precipitation, enabling recycling and reducing operational costs.[4] However, this comes with potential trade-offs.
Performance Profile and The Challenge of Leaching
-
Activity and Selectivity: While the goal is to retain the performance of the homogeneous counterpart, a decrease in activity is sometimes observed.[17] This can be due to mass transfer limitations, where the substrate has restricted access to the active sites within the support's pores, or due to suboptimal orientation of the immobilized catalyst.[10] However, in some cases, the polymer backbone can act as a "large substituent," favorably influencing the catalyst's conformation and even increasing its activity.[14] Enantioselectivity often remains high, provided the immobilization does not distort the chiral ligand's structure.
-
Reusability: The key metric for a heterogeneous catalyst is its performance over multiple cycles. An ideal system maintains high conversion and enantioselectivity with minimal loss of catalyst. Studies have shown successful recycling of silica-immobilized BINAP catalysts for up to five cycles.[15][16]
-
Catalyst Leaching: A critical validation step for any heterogeneous catalyst is to test for metal leaching into the product solution.[18] Leaching undermines the primary benefit of heterogenization, leading to product contamination and a gradual loss of catalyst activity.[18][19] A "hot filtration test," where the solid catalyst is filtered from the reaction mixture mid-reaction and the filtrate is allowed to continue reacting, is a definitive method to prove true heterogeneous catalysis. If the reaction in the filtrate stops, it confirms the active species is on the solid support.
Pillar 3: Head-to-Head Performance Comparison
The choice between homogeneous and heterogeneous systems is dictated by the specific requirements of the chemical transformation. The following table summarizes the key performance characteristics based on experimental evidence.
| Parameter | Homogeneous Tol-BINAP Catalysts | Heterogeneous Tol-BINAP Catalysts | Causality & Field Insights |
| Active Site | Well-defined, single-site, highly accessible.[9][10] | Less defined, accessibility can be limited by support pores.[10] | Homogeneous systems allow for precise mechanistic understanding and tuning. Heterogeneous site accessibility is a key challenge in catalyst design. |
| Catalytic Activity (TOF) | Generally very high due to excellent diffusivity.[4][10] | Can be lower due to mass transfer limitations, but some polymer supports can enhance rates.[14][17] | The choice of support and linker length is critical to minimize diffusion barriers and maximize substrate access to the catalytic center. |
| Enantioselectivity | Excellent, often >95% ee.[5][6] | Generally high, but can be affected by immobilization method if the ligand's conformation is constrained.[17] | Maintaining the C₂-symmetric structure and flexibility of the Tol-BINAP ligand upon immobilization is essential for preserving high enantioselectivity. |
| Catalyst Separation | Difficult; requires extraction, distillation, or chromatography.[10] | Simple; typically filtration or centrifugation.[4] | This is the primary driver for heterogenization, especially in industrial processes where efficiency and cost are paramount. |
| Recyclability | Generally not feasible or is prohibitively expensive.[10] | A key advantage; can often be reused for multiple cycles.[15][16] | The stability of the linker and the support under reaction conditions determines the catalyst's lifetime over repeated uses. |
| Metal Leaching | N/A (fully dissolved) | A critical risk; must be quantified to ensure product purity and catalyst longevity.[18] | Leaching can lead to a "pseudo-homogeneous" catalysis, negating the benefits of the solid support. Rigorous testing is mandatory.[18][19] |
| Process Scalability | Challenging due to separation and recycling issues. | More amenable to large-scale and continuous-flow processes.[12] | The ease of handling solid catalysts makes them highly suitable for packed-bed reactors and other continuous manufacturing setups. |
Visualizing the Catalytic Heart: The Ru-Tol-BINAP Cycle
The following diagram illustrates the accepted catalytic cycle for the asymmetric hydrogenation of a ketone by a Ru-Tol-BINAP-diamine complex, the fundamental mechanism that heterogenization seeks to preserve.
Conclusion and Future Outlook
The choice between homogeneous and heterogeneous Tol-BINAP catalysts is not a matter of one being definitively superior to the other; it is a strategic decision based on the specific application's priorities.
-
For discovery and small-scale synthesis , where achieving the absolute highest enantioselectivity and rapid reaction optimization are key, homogeneous catalysts remain the preferred choice. Their well-defined nature allows for predictable performance and deep mechanistic understanding.
-
For process development, large-scale manufacturing, and green chemistry initiatives , the focus shifts to sustainability, cost-effectiveness, and product purity. Here, heterogeneous catalysts offer compelling advantages in catalyst recovery and reuse, fitting seamlessly into continuous-flow manufacturing paradigms.[12][13]
The future of this field lies in the development of "hybrid" systems that capture the best of both worlds.[9] This includes designing novel soluble polymer supports that provide a homogeneous-like environment during reaction but allow for simple, quantitative recovery, or creating highly porous, robust solid supports with perfectly spaced, uniformly accessible catalytic sites that eliminate mass transfer limitations. As our ability to design and fabricate these sophisticated catalytic materials improves, the line between homogeneous and heterogeneous catalysis will continue to blur, providing chemists with a powerful and versatile toolkit for efficient asymmetric synthesis.
References
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. (Journal of the American Chemical Society) Link
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. (pubs.acs.org) Link
- Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by the TolBINAP/DMAPEN−Ruthenium(II) Complex: A Significant Effect of N-Substituents of Chiral 1,2-Diamine Ligands on Enantioselectivity.
- Module 6 Hydrogen
- Homogeneous vs Heterogeneous Catalysts. (University of California, Berkeley) Link
- What are the main advantages and disadvantages of homogenous and heterogeneous c
- Heterogeneous Catalysts vs.
- Homogeneous Catalyst Vs Heterogeneous C
- Heterogenous vs Homogenous c
- Highly Effective Soluble Polymer-Supported Catalysts for Asymmetric Hydrogen
- BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation.
- What are the applications of BINAP in c
- BINAP - Wikipedia. (Wikipedia) Link
- Recent Advances of BINAP Chemistry in the Industrial Aspects. (Takasago) Link
- Research and Developments of Heterogeneous C
- Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities.
- BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. (Green Chemistry - RSC Publishing) Link
- Polymer-Supported Catalysts in Organic Synthesis: Green and Efficient Strategies.
- Modified Cellulose with BINAP-Supported Rh as an Efficient Heterogeneous Catalyst for Asymmetric Hydrogen
- Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. (Environmental Science: Water Research & Technology - RSC Publishing) Link
- Advances in polymer supported c
Sources
- 1. Page loading... [guidechem.com]
- 2. BINAP - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Heterogeneous Catalysts vs. Homogeneous Catalysts [agmetals.com]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. ethz.ch [ethz.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. researchgate.net [researchgate.net]
- 16. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Modified Cellulose with BINAP-Supported Rh as an Efficient Heterogeneous Catalyst for Asymmetric Hydrogenation | MDPI [mdpi.com]
- 18. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 19. Research and Developments of Heterogeneous Catalytic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of Tol-BINAP
Tol-BINAP is a chiral phosphine ligand widely used in asymmetric synthesis. While an invaluable tool in catalysis, it is imperative to recognize its potential hazards to ensure safe handling and disposal.
Key Hazard Information:
| Hazard Classification | Description | Source |
| Physical Hazard | Combustible solid. | [1] |
| Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1][2] |
The organophosphorus nature of Tol-BINAP warrants careful handling to prevent unnecessary exposure and environmental contamination. Although specific environmental fate and toxicology data for Tol-BINAP are not extensively documented in readily available literature, organophosphorus compounds, as a class, can pose risks to aquatic life and the broader ecosystem.[3][4] Therefore, responsible disposal is not merely a regulatory requirement but a cornerstone of sustainable scientific practice.
The Disposal Workflow: A Step-by-Step Approach
The proper disposal of Tol-BINAP is a multi-step process that begins with immediate safety precautions and ends with compliant waste removal. This workflow is designed to be a self-validating system, minimizing risks at each stage.
Caption: The recommended workflow for the safe disposal of Tol-BINAP, from initial handling to final removal.
Immediate Safety and Segregation: The First Line of Defense
1. Personal Protective Equipment (PPE): Before handling Tol-BINAP waste, it is mandatory to wear appropriate PPE. This includes:
- Eye Protection: Chemical safety goggles or a face shield.[1]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
- Protective Clothing: A lab coat.[1]
- Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[1]
2. Waste Segregation: Do not mix Tol-BINAP waste with other chemical waste streams.[5] Incompatible materials can lead to unforeseen and dangerous chemical reactions. Designate a specific, clearly marked container for Tol-BINAP waste.
3. Containerization:
- Use a container that is chemically compatible with Tol-BINAP. A high-density polyethylene (HDPE) container is a suitable choice.
- The container must be in good condition, with a secure, leak-proof lid.[6]
- For solid waste, ensure the container is sealable to prevent the escape of dust.[6]
Chemical Deactivation: A Proactive Approach to Safety
To render Tol-BINAP less hazardous prior to disposal, a chemical deactivation step is highly recommended. The most common and effective method for triarylphosphines like Tol-BINAP is oxidation to the corresponding phosphine oxide.[7] Triarylphosphine oxides are generally more stable and less reactive than their phosphine precursors.
Experimental Protocol: Oxidative Degradation of Tol-BINAP
This protocol should be performed in a well-ventilated fume hood.
Materials:
-
Tol-BINAP waste
-
A suitable solvent in which Tol-BINAP is soluble (e.g., dichloromethane or THF)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., round-bottom flask)
Procedure:
-
Dissolution: Carefully dissolve the Tol-BINAP waste in a minimal amount of the chosen solvent in the reaction vessel.
-
Cooling: Place the vessel in an ice bath to control the reaction temperature. The oxidation of phosphines can be exothermic.
-
Oxidation: Slowly add a slight excess of 30% hydrogen peroxide solution dropwise to the stirred Tol-BINAP solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the Tol-BINAP spot and the appearance of a more polar spot corresponding to the phosphine oxide.
-
Quenching (if necessary): Once the reaction is complete, any excess hydrogen peroxide can be quenched by the careful addition of a reducing agent, such as a saturated aqueous solution of sodium sulfite, until the solution no longer tests positive for peroxides (using peroxide test strips).
-
Work-up: The resulting mixture, containing the Tol-BINAP oxide, can then be processed as a hazardous waste stream. The solvent should be removed under reduced pressure. The remaining solid residue should be collected for disposal.
Causality Behind this Protocol: Hydrogen peroxide is a readily available and effective oxidizing agent that converts the phosphorus(III) center in Tol-BINAP to a more stable phosphorus(V) center in the phosphine oxide.[8][9] This transformation significantly reduces the reactivity and potential toxicity of the compound.
Final Disposal: Adherence to Regulatory Standards
5. Labeling: The waste container must be clearly and accurately labeled. The label should include:
- The words "Hazardous Waste"
- The full chemical name: "this compound" or, if deactivated, "this compound oxide"
- The approximate quantity of waste
- The date of accumulation
- Any relevant hazard warnings (e.g., "Irritant")
6. Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
7. Arrange for Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2] Never dispose of Tol-BINAP or its derivatives in the regular trash or down the drain.
Emergency Procedures
In the event of a spill or accidental release of Tol-BINAP, follow these immediate steps:
-
Evacuate and Alert: Clear the immediate area of all personnel and alert your supervisor and the institutional EHS office.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For solid spills, avoid generating dust.[6] Carefully sweep or vacuum the material into a designated waste container. Do not use compressed air for cleaning.[6]
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Conclusion
The responsible management and disposal of specialty chemicals like Tol-BINAP are integral to a safe and sustainable research environment. By understanding the hazards, following a systematic disposal workflow, and being prepared for emergencies, we can continue to leverage the power of this versatile ligand while upholding our commitment to safety and environmental stewardship. Always consult your institution's specific waste disposal guidelines and the most current Safety Data Sheet for the chemical.
References
- OSTI.GOV. (2005, February 16). Environmental Fate of Organophosphorus Compounds Related to Chemical Weapons.
- PubMed. (2005, April 4). Oxidation of triarylphosphines and aryl methyl sulfides with hydrogen peroxide catalyzed by dioxovanadium(V) ion.
- Research, Society and Development. (2021, August 12). Organophosphorus and organochlorines: medical toxicology and environmental reflexes.
- Dalton Transactions. (n.d.). Hydrogen peroxide adducts of triarylphosphine oxides.
- GeoScienceWorld. (2017, March 3). Environmental fate and toxicology of organophosphate pesticides.
- Taylor & Francis Online. (n.d.). Mammalian toxicology of organophosphorus pesticides.
- ResearchGate. (2024, May 13). Toxicity of Organophosphorus Flame Retardants: Implications in Environmental Persistence.
- ResearchGate. (n.d.). Hydrogen Peroxide Adducts of Triarylphosphine Oxides.
- Semantic Scholar. (2018, January 10). Mechanism of H2O2 Decomposition by Triphenylphosphine Oxide.
- Royal Society of Chemistry. (n.d.). Phosphines: preparation, reactivity and applications.
- NIH. (n.d.). Attributing Effects of Aqueous C60 Nano-Aggregates to Tetrahydrofuran Decomposition Products in Larval Zebrafish by Assessment of Gene Expression.
- PubMed. (2016, May 13). Influence of Lipophilicity on the Toxicity of Bisphenol A and Phthalates to Aquatic Organisms.
- PubMed. (n.d.). Aquatic toxicity and biodegradability of advanced cationic surfactant APA-22 compatible with the aquatic environment.
- PubMed. (2021, August 17). Aquatic Toxicity Calculation of Mixtures: A Chemical Activity Approach Incorporating a Bioavailability Reduction Concept.
- Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines.
- Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands.
- Organic Chemistry Portal. (n.d.). Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction.
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. fishersci.com [fishersci.com]
- 3. Organophosphorus and organochlorines: medical toxicology and environmental reflexes | Research, Society and Development [rsdjournal.org]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Oxidation of triarylphosphines and aryl methyl sulfides with hydrogen peroxide catalyzed by dioxovanadium(V) ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogen peroxide adducts of triarylphosphine oxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Handling 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)
Welcome to your essential safety and operational guide for handling 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP. As a cornerstone chiral ligand in modern asymmetric synthesis, Tol-BINAP's unique structure is key to its catalytic prowess. However, the very properties that make it effective—its phosphine moieties and fine crystalline nature—demand a rigorous and informed approach to laboratory handling.
This document moves beyond a simple checklist. It is designed to provide you, a fellow scientist, with the causal logic behind each safety recommendation, ensuring that every protocol is a self-validating system for safety and experimental integrity. We will delve into the hierarchy of controls, specific personal protective equipment (PPE) ensembles, step-by-step handling procedures, and emergency preparedness.
Hazard Assessment: Understanding the 'Why' Behind the 'How'
Effective safety protocols are built on a foundational understanding of the material's intrinsic and operational hazards. Tol-BINAP, as an organophosphorus compound, presents a multi-faceted risk profile that must be managed proactively.
1.1. Intrinsic Hazards of Tol-BINAP
Safety Data Sheets (SDS) and related toxicological information classify Tol-BINAP as an irritant and a substance with potential for specific target organ toxicity.[1][2][3][4]
-
Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause significant skin and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: As a fine powder, Tol-BINAP poses an inhalation hazard that may cause respiratory irritation.[1][2][4]
-
Combustible Solid: While not highly flammable, Tol-BINAP is a combustible solid and should be kept away from ignition sources.[5][6]
1.2. Operational Hazards: The Air-Sensitivity Factor
The primary operational hazard stems from the phosphorus(III) centers. Organophosphine ligands are susceptible to oxidation by atmospheric oxygen, which degrades the ligand into the corresponding phosphine oxide.[7][8] This degradation is not just a matter of losing expensive material; it directly impacts experimental outcomes by deactivating the catalyst, leading to low yields, reaction stalling, and inconsistent results.[7] Therefore, handling Tol-BINAP requires robust exclusion of air.
The Core Directive: A Multi-Layered PPE & Engineering Control Strategy
The most effective safety programs rely on a "hierarchy of controls," which prioritizes engineering and administrative controls over sole reliance on PPE. For Tol-BINAP, this is not just best practice; it is essential.
2.1. Primary Barrier: Engineering Controls
Your first line of defense is to physically isolate the chemical from your breathing zone and the lab environment.
-
Glovebox: The gold standard for handling air-sensitive reagents like Tol-BINAP. A glovebox provides a sealed, inert atmosphere (typically nitrogen or argon) that protects the compound from oxidative degradation and provides a high level of operator protection.[7]
-
Chemical Fume Hood: All manipulations of Tol-BINAP outside of a glovebox must, at a minimum, be performed within a certified chemical fume hood.[9] This contains the fine powder and any potential vapors, preventing inhalation.
2.2. The Essential PPE Ensemble
When working in a fume hood or transferring the material to a glovebox, a comprehensive PPE strategy is mandatory.
| Hazard | Required PPE | Rationale & Causality |
| Eye & Face Contamination | Chemical Splash Goggles & Full Face Shield | Tol-BINAP is a serious eye irritant.[1][2][4] Goggles provide a seal against the eyes to protect from fine dust and splashes. A face shield is worn over the goggles to protect the entire face during operations with a higher risk of splashing, such as when transferring the solid or working with solutions. |
| Skin Contact & Irritation | Nitrile Gloves (minimum 12-22 mils thickness) | Organophosphorus compounds can be absorbed through the skin.[9] Chemical-resistant nitrile or PVC gloves provide a necessary barrier.[9] Double-gloving is strongly recommended to protect against undetected punctures. Always inspect gloves for tears before use. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | A standard cotton lab coat is insufficient. An FR lab coat provides protection against splashes and reduces the risk associated with handling combustible solids. Ensure the coat is fully buttoned with sleeves rolled down. |
| Respiratory Exposure | NIOSH-Approved Respirator (if required) | All routine handling should occur in a fume hood or glovebox, which should eliminate the need for respiratory protection.[9] However, in the event of a significant spill outside of containment or if engineering controls are not available, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter would be necessary. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow details the process of weighing and preparing a solution of Tol-BINAP using a chemical fume hood and Schlenk techniques, a common procedure in labs without routine glovebox access.
3.1. Pre-Use Safety Checklist
-
Verify Fume Hood Function: Check the certification sticker and ensure the airflow monitor indicates normal operation.
-
Inspect PPE: Thoroughly check gloves for punctures and goggles/face shield for cracks.
-
Prepare Workspace: Clear the fume hood of all unnecessary items. Place absorbent, plastic-backed pads on the work surface to contain minor spills.
-
Assemble Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[7]
3.2. Workflow for Weighing Tol-BINAP in a Fume Hood
Caption: A step-by-step workflow for the safe handling and weighing of Tol-BINAP.
3.3. Detailed Weighing and Transfer Protocol
-
Don Full PPE: Put on your FR lab coat, chemical splash goggles, face shield, and double nitrile gloves.
-
Inert Atmosphere: Place the sealed Tol-BINAP container, a weighing paper or boat, and your spatula into the fume hood. Briefly purge the headspace of the reagent bottle with a gentle stream of nitrogen or argon before opening.
-
Dispense Carefully: Using the spatula, carefully transfer the approximate amount of solid to the weighing boat. Minimize the height from which the powder is dropped to prevent dust formation.
-
Seal Promptly: Immediately and securely close the Tol-BINAP container. Purge the headspace with inert gas again before sealing with paraffin film for long-term storage.
-
Transfer to Flask: Quickly and carefully transfer the weighed solid into your oven-dried Schlenk flask.
-
Establish Inert Atmosphere in Flask: Immediately seal the Schlenk flask and connect it to a Schlenk line. Evacuate and backfill with inert gas three times to ensure the removal of all atmospheric oxygen.[7]
-
Decontamination: Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) inside the fume hood.
-
Waste Disposal: All contaminated items (weighing paper, disposable gloves, wipes) must be placed in a clearly labeled hazardous waste container.[9]
Emergency & Disposal Plans
4.1. Spill Response
-
Small Spill (in fume hood): Ensure full PPE is worn. Gently cover the spill with an absorbent material or sand to prevent dust from becoming airborne. Carefully scoop the material into a labeled hazardous waste container. Wipe the area clean with a solvent-dampened cloth, and dispose of the cloth as hazardous waste.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's safety officer. Prevent entry to the area. Professional environmental health and safety personnel should manage the cleanup.
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[1][2] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
4.3. Waste Disposal Protocol
All waste contaminated with Tol-BINAP is considered hazardous waste and must be handled according to institutional and local regulations.[2][10][11]
-
Segregation: Do not mix Tol-BINAP waste with other waste streams, especially aqueous or acidic waste.[9][12]
-
Containerization: Collect all contaminated solid waste (gloves, absorbent pads, weighing paper) in a dedicated, clearly labeled, and sealable hazardous waste container.[9][10]
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and clearly lists the chemical contents, including "this compound".
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[11] Never dispose of this material down the drain or in regular trash.[12]
By integrating this comprehensive safety and handling protocol into your laboratory workflow, you ensure not only your personal safety but also the integrity and reproducibility of your critical research.
References
- Personal protective equipment for handling O,O,S-Trimethyl phosphorothioate. Benchchem.
- Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. Benchchem.
- (S)-(-)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL - Safety Data Sheet. ChemicalBook.
- SAFETY DATA SHEET - (R)-(+)-2,2-Bis(diphenylphosphino)-1,1-binaphthyl. Fisher Scientific.
- (S)-(-)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL Safety Data Sheets. Echemi.
- (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 98%. Thermo Fisher Scientific.
- SAFETY DATA SHEET - (+/-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl. Fisher Scientific.
- TOL-BINAP Risk and Safety Information. ChemBK.
- Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. PubMed.
- A Comparative Guide to the Air Stability of Phosphine Ligands. Benchchem.
- (R)-Tol-BINAP Product Information. Sigma-Aldrich.
- Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. ACS Publications.
- (R)-Tol-BINAP (Chinese). Sigma-Aldrich.
- (R)-(+)-TolBINAP - Safety Data Sheet. ChemicalBook.
- The manipulation of air-sensitive compounds. Neilson Lab.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health.
- Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ResearchGate.
- Personal Protective Equipment for Pesticide Handlers. US EPA.
- (R)-Tol-BINAP Product Information. ChemScene.
- Pesticide use and personal protective equipment. Health.vic.
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Hazardous Waste Management. Tulane University Office of Environmental Health and Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. chembk.com [chembk.com]
- 4. (R)-(+)-TolBINAP - Safety Data Sheet [chemicalbook.com]
- 5. ( R )-Tol-BINAP | Sigma-Aldrich [sigmaaldrich.com]
- 6. (R)-T-BINAP | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ethz.ch [ethz.ch]
- 11. Hazardous Waste Management | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
